4-Amino-4-methylpentanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-amino-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,7)4-3-5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNOWMWZNCOYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281177 | |
| Record name | 4-amino-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3235-46-9 | |
| Record name | 3235-46-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Amino-4-methylpentanoic acid synthesis and properties
An In-depth Technical Guide to 4-Amino-4-methylpentanoic Acid
Introduction
This compound is a non-proteinogenic, γ-amino acid characterized by a quaternary carbon atom bearing both the amine and a methyl group. Its unique structural architecture, which imparts specific conformational constraints, makes it a valuable building block for medicinal chemists and drug development professionals. Unlike its linear analogues, the gem-dimethyl group at the C4 position introduces steric hindrance that can significantly influence the binding affinity and metabolic stability of parent molecules. This guide provides a detailed exploration of the synthesis, properties, and potential applications of this intriguing molecule.
Physicochemical and Structural Properties
This compound is a white crystalline powder.[1] Its fundamental properties are crucial for its handling, characterization, and application in synthetic chemistry. The presence of both a carboxylic acid and an amino group allows it to exist as a zwitterion under physiological conditions.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₆H₁₃NO₂ | [2] |
| Molecular Weight | 131.17 g/mol | [3] |
| CAS Number | 3235-46-9 | [2] |
| Canonical SMILES | CC(C)(CCC(=O)O)N | |
| InChIKey | FZNOWMWZNCOYIJ-UHFFFAOYSA-N |
Core Synthetic Methodologies
The synthesis of this compound presents a unique challenge due to the quaternary stereocenter. The following sections detail two effective and well-established synthetic routes, explaining the chemical logic behind each approach.
Method 1: The Strecker Synthesis
The Strecker synthesis is a classic and versatile method for preparing α-amino acids from aldehydes or ketones.[4][5] For α,α-disubstituted amino acids like this compound, starting with a ketone is the logical choice as it directly provides the necessary quaternary carbon framework.[5] The reaction proceeds through the formation of an α-aminonitrile, which is subsequently hydrolyzed to yield the final amino acid.[6][7]
The key steps involve the reaction of a ketone with ammonia to form an imine, which is then attacked by a cyanide ion.[5][8] The use of ammonium chloride (NH₄Cl) and potassium cyanide (KCN) is a common and safer alternative to using highly toxic HCN gas directly.[7] The NH₄Cl serves as both a source of ammonia and a mild acid to catalyze imine formation.[4]
Caption: Strecker synthesis workflow for this compound.
Step 1: Formation of the α-Aminonitrile
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.2 eq) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
4-Methylpentan-2-one (1.0 eq) is added to the solution.
-
Potassium cyanide (1.1 eq), dissolved in a minimum amount of water, is added dropwise to the mixture under vigorous stirring. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. The reaction should be performed in a fume hood, and acidic conditions that could generate HCN gas must be avoided during this step.
-
The flask is sealed and the mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with diethyl ether or dichloromethane to isolate the α-aminonitrile. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Step 2: Hydrolysis of the α-Aminonitrile
-
The crude α-aminonitrile from the previous step is transferred to a round-bottom flask.
-
Concentrated hydrochloric acid (6-12 M) is added in excess.
-
The mixture is heated to reflux (approximately 100-110 °C) for 8-12 hours. This step facilitates the complete hydrolysis of the nitrile group to a carboxylic acid.[4]
-
After cooling to room temperature, the solution is concentrated under reduced pressure to remove excess HCl.
-
The pH of the resulting solution is carefully adjusted to the isoelectric point of the amino acid (typically pH 5-6) using a base such as ammonium hydroxide or sodium hydroxide. This causes the amino acid to precipitate out of the solution.
-
The crude product is collected by filtration, washed with cold water and ethanol, and then recrystallized from a water/ethanol mixture to yield pure this compound.
Method 2: The Hofmann Rearrangement
The Hofmann rearrangement is a powerful method for converting a primary amide into a primary amine with one fewer carbon atom.[9][10] This reaction is particularly useful for creating an amine on a sterically hindered carbon. The key transformation involves the treatment of a primary amide with bromine in a strong aqueous base, such as sodium hydroxide.[10] An isocyanate intermediate is formed, which is then hydrolyzed to the amine, releasing carbon dioxide.[9]
To synthesize this compound using this method, a suitable starting material would be 4,4-dimethyl-5-oxopentanamide. This precursor contains the required carbon skeleton, and the Hofmann rearrangement will convert the terminal amide into the primary amine at the C4 position.
Caption: Hofmann rearrangement pathway for this compound.
Step 1: Preparation of the Starting Amide (4,4-dimethyl-5-oxopentanamide)
-
This precursor can be synthesized from 3,3-dimethylglutaric anhydride. The anhydride is opened with ammonia to form the corresponding mono-amide, mono-acid, which is then converted to the required primary amide.
Step 2: The Hofmann Rearrangement
-
In a flask cooled in an ice bath, prepare a solution of sodium hydroxide (4.0 eq) in water.
-
Slowly add bromine (1.1 eq) to the cold NaOH solution to form sodium hypobromite in situ. Caution: Bromine is corrosive and toxic. Handle with care in a fume hood.
-
In a separate flask, dissolve the starting amide, 4,4-dimethyl-5-oxopentanamide (1.0 eq), in a minimal amount of cold water or a suitable solvent.
-
Add the amide solution dropwise to the freshly prepared, cold sodium hypobromite solution with continuous stirring.
-
After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to approximately 70-80 °C for 1-2 hours to facilitate the rearrangement and subsequent hydrolysis of the isocyanate.
-
The reaction is cooled, and any unreacted starting material or byproducts are removed by extraction with an organic solvent.
-
The aqueous layer, containing the salt of the amino acid, is then acidified with an acid like HCl to a pH of around 5-6 to precipitate the zwitterionic amino acid.
-
The solid product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system to yield pure this compound.
Potential Applications and Research Interest
While this compound is not a naturally occurring amino acid, its unique structure makes it a person of interest in several areas of pharmaceutical research:
-
Peptidomimetics: Incorporation of this amino acid into peptide sequences can enforce specific secondary structures (e.g., turns or helices) and increase resistance to enzymatic degradation by proteases.
-
GABA Analogues: The γ-amino acid backbone is a core feature of the neurotransmitter γ-aminobutyric acid (GABA).[11] Molecules like pregabalin and gabapentin, which are structurally related, are potent drugs for treating epilepsy and neuropathic pain. The gem-dimethyl substitution in this compound offers a novel scaffold for exploring new modulators of GABAergic systems.
-
Drug Scaffolding: The constrained nature of the molecule can be exploited to design rigid linkers or scaffolds in the synthesis of complex small-molecule drugs, potentially leading to higher target specificity and improved pharmacological profiles.
Conclusion
This compound is a synthetically accessible and structurally valuable building block. The Strecker synthesis and Hofmann rearrangement represent two robust and reliable methods for its preparation, each offering distinct advantages depending on the available starting materials. The insights into its synthesis and properties provided in this guide are intended to equip researchers in medicinal chemistry and drug development with the foundational knowledge required to leverage this compound in the design of next-generation therapeutics.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). (2R,4R)-4-amino-2-methylpentanoic acid. National Center for Biotechnology Information.
- Chemistry Steps. (n.d.). Hofmann Rearrangement.
- SpectraBase. (n.d.). 4-Amino-4-methyl-pentanoic acid.
- Chemistry LibreTexts. (2024). Synthesis of Amino Acids.
- Master Organic Chemistry. (n.d.). Strecker Synthesis.
- ResearchGate. (n.d.). Hofmann Rearrangement.
- Pharmd Guru. (n.d.). HOFMANN REARRANGEMENT.
- Wikipedia. (n.d.). Hofmann rearrangement.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- NROChemistry. (n.d.). Strecker Synthesis.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Chemistry Notes. (n.d.). Hofmann Rearrangement: Mechanism, application.
- ChemSynthesis. (n.d.). methyl 4-amino-4-methylpentanoate.
- PubMed Central. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
- Jinan Tantu Chemicals Co., Ltd. (n.d.). D-2-Amino-4-methylpentanoic Acid CAS: 328-38-1.
- Google Patents. (n.d.). Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
- PubMed. (n.d.). Pharmacologic actions of 4-aminoquinoline compounds.
- MDPI. (n.d.). Leucine Mitigates Porcine Epidemic Diarrhea Virus-Induced Colonic Damage in Piglets via Suppression of Viral Replication and Restoration of Intestinal Homeostasis.
- NIST/TRC Web Thermo Tables. (n.d.). (S)-2-amino-4-methylpentanoic acid.
- PubChem. (n.d.). Beta-Leucine. National Center for Biotechnology Information.
- Wikipedia. (n.d.). γ-Hydroxybutyric acid.
- Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References.
- Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.
Sources
- 1. D-2-Amino-4-methylpentanoic acid | 328-38-1 [chemicalbook.com]
- 2. This compound 95.00% | CAS: 3235-46-9 | AChemBlock [achemblock.com]
- 3. (2R,4R)-4-amino-2-methylpentanoic acid | C6H13NO2 | CID 140241909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 9. pharmdguru.com [pharmdguru.com]
- 10. chemistnotes.com [chemistnotes.com]
- 11. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
physicochemical properties of 4-Amino-4-methylpentanoic acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-4-methylpentanoic Acid
Authored by a Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this guide synthesizes fundamental physicochemical data with the underlying scientific principles and field-proven experimental methodologies. The objective is to provide not just the 'what,' but the 'how' and 'why,' enabling a deeper understanding of this compound's characteristics for research and application.
Compound Identification and Structural Fundamentals
This compound is a non-proteinogenic amino acid, a structural isomer of the common amino acid leucine. Its unique structure, featuring a quaternary carbon bearing the amino group, imparts distinct properties relevant to its use as a synthetic building block in medicinal chemistry and peptide research.[1] The presence of both an acidic carboxyl group and a basic amino group allows it to exist as a zwitterion under physiological conditions.
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [2][3] |
| CAS Number | 3235-46-9 | [2][4][5] |
| Molecular Formula | C₆H₁₃NO₂ | [2][3][5] |
| Molecular Weight | 131.17 g/mol | [3][5] |
| Canonical SMILES | CC(C)(CCC(=O)O)N | [2][3] |
| InChIKey | FZNOWMWZNCOYIJ-UHFFFAOYSA-N |[3] |
Key Physicochemical Properties
The physicochemical profile of a molecule is critical for predicting its behavior in both chemical and biological systems. This includes its solubility, lipophilicity, and ionization state, which are cornerstone parameters in drug design and development.
Table 2: Summary of Physicochemical Properties
| Property | Value / Description | Source(s) |
|---|---|---|
| Melting Point | Experimental data not publicly available. Expected to be high with decomposition, typical for amino acids. | [4] |
| Boiling Point | Not applicable; the compound will likely decompose at high temperatures before boiling. | |
| Aqueous Solubility | Specific quantitative data is unavailable. However, the presence of polar amino and carboxyl functional groups suggests moderate to good solubility in water and polar protic solvents. | [6] |
| Partition Coefficient (XLogP3) | -2.5 (Computed) | [3] |
| Partition Coefficient (LogP) | 0.73 (Calculated) | [7] |
| pKa Values | Experimental data not available. Expected to have two pKa values: one for the carboxylic acid group (~pKa₁ 2-3) and one for the protonated amino group (~pKa₂ 9-10). | |
Lipophilicity Analysis: Partition Coefficient (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic phase (typically n-octanol) and an aqueous phase.[8] It is a critical predictor of a drug's membrane permeability and pharmacokinetic profile. For this compound, publicly available data is limited to computational predictions, which show significant variance.
-
An XLogP3 value of -2.5 suggests the compound is highly hydrophilic, preferring the aqueous phase.[3]
-
A calculated LogP of 0.73 indicates a more balanced, slightly lipophilic character.[7]
This discrepancy underscores the importance of experimental determination. The zwitterionic nature of amino acids can complicate both computational predictions and experimental measurements, as the ionization state is highly pH-dependent.[9]
Ionization State: Acid Dissociation Constant (pKa)
As an amino acid, this compound possesses both an acidic and a basic center.
-
The carboxylic acid group (-COOH) will deprotonate at low pH.
-
The amino group (-NH₂) will be protonated (-NH₃⁺) at low to neutral pH.
The precise pKa values dictate the net charge of the molecule at a given pH, which profoundly influences its solubility, binding to biological targets, and transport across membranes. While specific values for this molecule are not published, they can be determined experimentally via potentiometric titration.
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound.
-
Mass Spectrometry (MS): A GC-MS spectrum for this compound is available in spectral databases.[3][10] In mass spectrometry, one would expect to observe the molecular ion peak [M]⁺ or, more commonly in techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z ≈ 132.1.
-
Infrared (IR) Spectroscopy: An IR spectrum would reveal key functional groups. Expected characteristic absorption bands include:
-
~2500-3300 cm⁻¹: Broad O-H stretch from the carboxylic acid, overlapping with N-H stretches from the zwitterionic ammonium group.
-
~2950-2850 cm⁻¹: C-H stretches from the methyl and methylene groups.
-
~1700-1725 cm⁻¹: C=O (carbonyl) stretch from the protonated carboxylic acid.
-
~1550-1640 cm⁻¹: N-H bending vibration.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for definitive structure confirmation. The ¹H NMR spectrum would be expected to show distinct signals for the two methyl groups, the two methylene groups, and the amine proton. The ¹³C NMR would show six distinct carbon signals corresponding to the molecular structure.
Experimental Protocols: A Practical Guide
The trustworthiness of physicochemical data hinges on robust and reproducible experimental design. The following sections detail standard operating procedures for determining key properties.
Determination of Melting Point
Causality: The melting point is a fundamental indicator of a crystalline solid's purity.[11] Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broadened melting range. A slow, controlled heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.[12]
Methodology: Capillary Melting Point Determination
-
Sample Preparation: Place a small amount of dry, crystalline this compound onto a clean, dry surface. Grind it into a fine powder.
-
Capillary Loading: Dip the open end of a glass capillary tube into the powder. Gently tap the sealed end of the tube on a hard surface to pack the powder down to a height of 1-2 mm.[12][13]
-
Apparatus Setup: Insert the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional): Heat the block rapidly to get an approximate melting temperature. Allow the block to cool significantly.
-
Accurate Determination: Begin heating again, this time at a slow rate (1-2°C per minute) as the temperature approaches the approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[12]
Caption: Workflow for accurate melting point determination.
Acquisition of Infrared (IR) Spectrum
Causality: IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[14] The resulting spectrum is a unique molecular fingerprint. For solid samples, proper preparation is essential to minimize light scattering and obtain a high-quality spectrum. The thin solid film method is a rapid and effective technique for soluble solids.[15]
Methodology: Thin Solid Film Method
-
Solvent Selection: Choose a volatile solvent in which this compound is soluble and that evaporates quickly (e.g., water, methanol).
-
Sample Preparation: Dissolve a small amount (~10-20 mg) of the compound in a few drops of the chosen solvent to create a concentrated solution.
-
Film Deposition: Place one drop of the solution onto the surface of a clean, transparent IR salt plate (e.g., NaCl or KBr).[15]
-
Solvent Evaporation: Allow the solvent to fully evaporate. A thin, solid film of the compound will remain on the plate. If the film is too thin (weak peaks), add another drop and let it dry.[15]
-
Spectrometer Analysis: Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Background Scan: Perform a background scan with an empty, clean salt plate to subtract atmospheric (CO₂, H₂O) and plate absorbances.
-
Sample Scan: Acquire the IR spectrum of the sample.
Caption: Workflow for IR sample prep via the thin film method.
Experimental Determination of Partition Coefficient (LogP)
Causality: The "shake-flask" method is the gold standard for LogP determination.[8] It directly measures the equilibrium partitioning of a solute between n-octanol and water. The concentration measurement in each phase after equilibration provides the partition coefficient, P, from which LogP is calculated (LogP = log₁₀(P)).
Methodology: Shake-Flask Method
-
Phase Preparation: Prepare mutually saturated n-octanol and aqueous buffer (e.g., phosphate buffer at pH 7.4). To do this, mix the two phases vigorously and allow them to separate.
-
Sample Introduction: Accurately prepare a stock solution of this compound in the aqueous buffer.
-
Partitioning: In a separation funnel, combine a known volume of the sample solution with a known volume of the saturated n-octanol.
-
Equilibration: Shake the funnel for a sufficient period to allow the compound to reach partitioning equilibrium between the two phases.
-
Phase Separation: Allow the layers to fully separate.
-
Concentration Analysis: Carefully collect each phase and measure the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the partition coefficient P = [Concentration in Octanol] / [Concentration in Aqueous]. The final value is expressed as LogP.
Relevance in Drug Development and Research
The are directly relevant to its potential applications.
-
Synthetic Chemistry: As a non-standard amino acid, it can be incorporated into peptides to introduce conformational constraints or modify biological activity.[1] Its solubility and reactivity are key parameters for its use in solid-phase peptide synthesis.
-
Pharmacology: An analog, 4-hydroxy-4-methylpentanoic acid, has been used as a tool to investigate the pharmacology of the neurotransmitter γ-hydroxybutyric acid (GHB), indicating that this structural scaffold is of interest in neuroscience research.[16]
-
Nutritional Science: As a derivative of leucine, a branched-chain amino acid (BCAA), its analogs may have roles in metabolism and cell signaling.
By thoroughly characterizing its fundamental properties, researchers can better design, synthesize, and evaluate novel molecules for therapeutic or research purposes.
References
- This compound - Advanced ChemBlocks. Advanced ChemBlocks.
- IR Spectroscopy of Solids.
- Melting point determin
- This compound AldrichCPR. Sigma-Aldrich.
- This compound. Echemi.
- Determin
- Determination Of Melting Point Of An Organic Compound. BYJU'S.
- Video: Melting Point Determin
- This compound | C6H13NO2 | CID 228069. PubChem - NIH.
- Infrared (IR)
- Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. NIH.
- 4-Amino-4-methyl-pentanoic acid. SpectraBase.
- 2-Amino-4-methylpentanoic acid, (S)-. ChemBK.
- LogP—Making Sense of the Value. ACD/Labs.
- Structure D
- Fmoc-4-amino-4-methyl-pentanoic acid. Chem-Impex.
- γ-Hydroxybutyric acid. Wikipedia.
- Leucine Mitigates Porcine Epidemic Diarrhea Virus-Induced Colonic Damage in Piglets via Suppression of Viral Replication and Restor
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 95.00% | CAS: 3235-46-9 | AChemBlock [achemblock.com]
- 3. This compound | C6H13NO2 | CID 228069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. LIPID MAPS [lipidmaps.org]
- 8. acdlabs.com [acdlabs.com]
- 9. Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. pennwest.edu [pennwest.edu]
- 12. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 13. byjus.com [byjus.com]
- 14. measurlabs.com [measurlabs.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4-Amino-4-methylpentanoic Acid (CAS: 3235-46-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Amino-4-methylpentanoic acid, a non-proteinogenic amino acid of interest in medicinal chemistry and neuroscience. Drawing from available data and research on analogous compounds, this document details its chemical properties, potential synthesis strategies, hypothesized mechanism of action, and applications in research, alongside analytical methodologies and safety protocols.
Core Compound Identity and Physicochemical Properties
This compound is a derivative of pentanoic acid with an amino group and two methyl groups attached to the fourth carbon. This structural feature, a quaternary amine, imparts unique chemical and biological properties.
| Property | Value | Source(s) |
| CAS Number | 3235-46-9 | [1][2] |
| Molecular Formula | C6H13NO2 | [1][2] |
| Molecular Weight | 131.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(C)(CCC(=O)O)N | [1] |
| InChIKey | FZNOWMWZNCOYIJ-UHFFFAOYSA-N | [1] |
Synthesis and Manufacturing Considerations
Retrosynthetic Analysis and Potential Synthetic Routes
A logical retrosynthetic approach would involve the disconnection of the C-N bond or the formation of the carbon skeleton followed by amination. Two plausible synthetic strategies are outlined below.
dot
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Conceptual Synthesis via Hell-Volhard-Zelinskii Reaction and Ammonolysis
This protocol is a conceptual adaptation of a classic method for α-amino acid synthesis and would require optimization for this specific substrate.
Step 1: α-Bromination of 4-Methylpentanoic Acid
-
To a solution of 4-methylpentanoic acid in a suitable inert solvent (e.g., CCl4), add a catalytic amount of red phosphorus or phosphorus tribromide (PBr3).
-
Slowly add bromine (Br2) to the reaction mixture at room temperature.
-
Gently heat the mixture to initiate the reaction, which is typically evidenced by the evolution of HBr gas.
-
Continue heating under reflux until the red color of bromine disappears.
-
Cool the reaction mixture and purify the resulting α-bromo acid by distillation under reduced pressure.
Step 2: Ammonolysis of the α-Bromo Acid
-
Dissolve the purified α-bromo-4-methylpentanoic acid in a large excess of concentrated aqueous ammonia.
-
Stir the mixture at room temperature in a sealed vessel for several days.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess ammonia under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol).
Hypothesized Mechanism of Action: A GABAergic Modulator
Direct pharmacological studies on this compound are limited. However, extensive research on structurally similar compounds, particularly analogs of γ-aminobutyric acid (GABA), provides a strong foundation for hypothesizing its mechanism of action.
Structural Analogy to GABA and GHB
This compound is a structural analog of GABA, the primary inhibitory neurotransmitter in the central nervous system. Furthermore, the related compound, 4-hydroxy-4-methylpentanoic acid, is an analog of γ-hydroxybutyrate (GHB), a neurotransmitter and psychoactive drug.[3][4] This suggests that this compound may interact with components of the GABAergic system.
dot
Caption: Structural relationships to key neurotransmitters.
Potential as a False Neurotransmitter
Research on the enantiomers of 4-aminopentanoic acid (4APA), a close structural relative, has shown that they can be taken up into cerebral synaptosomes, reduce endogenous GABA concentrations, and be released upon depolarization.[5] The (R)-enantiomer, in particular, was suggested to act as a false neurotransmitter of GABA.[5] It is plausible that this compound could exhibit similar behavior, being transported into GABAergic neurons and released as a less potent or inactive substitute for GABA, thereby modulating inhibitory neurotransmission.
Interaction with GABA Receptors
The aforementioned study on 4APA enantiomers also revealed weak agonist or antagonist activity at various GABA-A and GABA-B receptor subtypes.[5] It is therefore conceivable that this compound could directly interact with GABA receptors, although likely with a different affinity and efficacy profile compared to GABA itself.
Applications in Research and Drug Development
Given its structural features and hypothesized mechanism of action, this compound holds potential in several areas of research and as a scaffold for drug design.
-
Neuroscience Research: As a potential modulator of the GABAergic system, this compound could be a valuable tool for studying the roles of GABA in various physiological and pathological processes, including epilepsy, anxiety, and sleep disorders.
-
Medicinal Chemistry Scaffold: The unique quaternary amine structure can be incorporated into larger molecules to introduce conformational constraints or to explore structure-activity relationships in the development of novel therapeutics targeting the central nervous system.
-
Development of CNS-active Drugs: Analogs of this compound have been investigated as psychotropic drugs and muscarinic M4 receptor agonists. This suggests that derivatives of this compound could be explored for the treatment of neurological and psychiatric disorders.
Analytical Methodologies
A comprehensive analytical characterization is crucial for the unambiguous identification and quantification of this compound.
Spectroscopic Data
-
Mass Spectrometry (MS): A GC-MS spectrum is available for this compound, which can be used for its identification in complex mixtures.[1] The fragmentation pattern will be characteristic of the molecule's structure.
-
Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the primary amine (N-H stretching and bending) functional groups.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is a suitable technique for the analysis and purification of this compound. Due to the lack of a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary for sensitive detection. Alternatively, coupling HPLC with mass spectrometry (LC-MS) would provide both separation and sensitive detection without the need for derivatization.
Safety and Handling
Specific toxicology data for this compound is not available. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound represents an intriguing, yet underexplored, molecule with significant potential in the field of neuroscience and medicinal chemistry. Its structural similarity to GABA and related neuroactive compounds strongly suggests a role as a modulator of the GABAergic system. While further research is needed to fully elucidate its synthesis, pharmacology, and therapeutic potential, this guide provides a solid foundation for researchers and drug development professionals interested in exploring the scientific landscape of this unique non-proteinogenic amino acid.
References
- PubChem. This compound. National Center for Biotechnology Information.
- Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. J Neurochem. 2021 Sep;158(5):1074-1082.
- SpectraBase. 4-Amino-4-methyl-pentanoic acid.
- Wikipedia. γ-Hydroxybutyric acid.
- Wikipedia. 4-Hydroxy-4-methylpentanoic acid.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355).
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042).
- NIST WebBook. Pentanoic acid, 4-methyl-.
- ChemSynthesis. methyl 4-amino-4-methylpentanoate.
- A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Front Bioeng Biotechnol. 2022;10:808634.
- Wikipedia. GABA analogue.
- A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. J Med Chem. 2000 Nov 2;43(22):4255-63.
- GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. Neurochem Res. 2009 Nov;34(11):1949-55.
- Google Patents. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
- Stereoselective synthesis of 4-amino-3-hydroxy- 2-methylpentanoic acids. Tetrahedron: Asymmetry. 1999;10(10):1851-1854.
- (2S,3S,4R)-4-Amino-3-hydroxy-2-methylvalerate. Synthesis of an amino acid constituent of bleomycin from L-rhamnose. J Org Chem. 1981;46(5):1069-1071.
- Leucine Mitigates Porcine Epidemic Diarrhea Virus-Induced Colonic Damage in Piglets via Suppression of Viral Replication and Restoration of Intestinal Homeostasis. Int J Mol Sci. 2024;25(1):539.
- 13-C NMR Chemical Shift Table.
- Reddit. Info on the functions of longer chain GABA analogues?.
- ResearchGate. IR-Spectra of 4-aminobenzoic acid and complex A.
- MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Int J Mol Sci. 2019;20(21):5434.
- PubChem. 2-[(4-Amino-4-carboxybutanoyl)amino]-4-methylpentanoic acid. National Center for Biotechnology Information.
- PubChem. (2R,4R)-4-amino-2-methylpentanoic acid. National Center for Biotechnology Information.
- ChemSrc. 2-Amino-4-methylpentanoic acid.
Sources
- 1. This compound | C6H13NO2 | CID 228069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. achmem.com [achmem.com]
- 3. 4-Hydroxy-4-methylpentanoic acid - Wikipedia [en.wikipedia.org]
- 4. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 5. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 4-Amino-4-methylpentanoic acid
An In-Depth Technical Guide to the Biological Activity of 4-Amino-4-methylpentanoic Acid
Authored by: A Senior Application Scientist
This compound is a non-proteinogenic γ-amino acid that, while not extensively characterized for its intrinsic biological activity, holds significant potential as a molecular scaffold and building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and, most critically, its inferred biological relevance based on structural analogy to known neuroactive compounds. We present a logical, tiered framework of experimental protocols for researchers to systematically investigate its biological function, from initial cytotoxicity screens to specific target-based and functional assays. This document serves as a technical resource for researchers, scientists, and drug development professionals interested in exploring the latent therapeutic potential of this and similar non-standard amino acids.
Introduction and Molecular Profile
This compound (CAS: 3235-46-9) is a synthetic amino acid distinguished by a quaternary carbon atom bearing the amino group at the C4 position.[1][2] This structural feature makes it an achiral molecule and differentiates it from its naturally occurring and more extensively studied isomers, such as the essential branched-chain amino acid L-leucine (2-amino-4-methylpentanoic acid) and the human metabolite β-leucine (3-amino-4-methylpentanoic acid).[3][4][5]
While direct studies on the biological effects of this compound are limited, its true value in the current research landscape lies in its application as a versatile chemical intermediate.[1] Its structural analogs have been identified as important components in the synthesis of psychotropic medications and agonists for the muscarinic M4 receptor, highlighting its potential utility in developing agents for central nervous system (CNS) disorders.[1][6] Furthermore, the incorporation of non-proteinogenic amino acids like this compound into peptide chains is a recognized strategy to modify their stability, bioavailability, and overall biological activity.[1]
This guide will therefore focus not only on what is known but also on providing a strategic pathway for uncovering the molecule's potential biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 3235-46-9 | [1][2][7] |
| Molecular Formula | C6H13NO2 | [2][7] |
| Molecular Weight | 131.17 g/mol | [2][4] |
| Canonical SMILES | CC(C)(N)CCC(=O)O | [2] |
Synthesis and Derivatization
The synthesis of this compound typically involves strategies that can construct or utilize a precursor containing the key quaternary carbon center.[1]
Common Synthetic Approaches:
-
From 4-Methylpentanoic Acid: Derivatization of isocaproic acid through appropriate amination reactions at the C4 position.[1]
-
Hell-Volhard-Zelinskii Reaction: A classic method for α-amino acid synthesis involves α-bromination of a carboxylic acid, followed by an SN2 substitution with ammonia. A modified version of this approach could be adapted for γ-amination.[8]
-
Enzymatic Synthesis: While not directly reported for this specific molecule, enzymatic methods offer high stereoselectivity. For instance, engineered glutamate dehydrogenase (GDH) has been successfully used to synthesize the related compound (R)-4-aminopentanoic acid from levulinic acid, demonstrating the potential for biocatalytic routes for structurally similar amino acids.[1][6]
The presence of both a carboxylic acid and an amino group provides two reactive handles for further chemical modification, making it a valuable building block for creating libraries of compounds for screening.
Inferred Biological Relevance and Potential Targets
The most compelling case for the biological potential of this compound comes from its structural similarity to known neuroactive γ-amino acids and their analogs, most notably pregabalin.
Caption: Structural relationships between this compound and key neuroactive compounds/isomers.
Pregabalin, a potent therapeutic for neuropathic pain, fibromyalgia, and generalized anxiety disorder, exerts its effects by binding with high affinity to the α2δ subunit of voltage-gated calcium channels (VGCCs).[9][10] This binding reduces the influx of calcium into presynaptic neurons, thereby decreasing the release of excitatory neurotransmitters like glutamate.[10]
Hypothesis: Given the structural parallels—a γ-amino acid backbone with an isobutyl-like moiety—it is plausible that this compound could also interact with the α2δ VGCC subunit or other neuronal targets like GABA receptors. This hypothesis provides a logical starting point for a systematic biological investigation.
A Strategic Framework for Biological Characterization
For a compound with limited published biological data, a tiered screening approach is essential. The following workflow outlines a logical progression from broad assessment to specific target validation.
Caption: Tiered experimental workflow for characterizing the biological activity of a novel compound.
Experimental Protocol 1: General Cytotoxicity Assessment via MTS Assay
Causality: Before investigating specific biological activities, it is crucial to determine the concentration range at which the compound is non-toxic to cells. This ensures that any observed effects in subsequent assays are due to specific interactions and not a general cytotoxic response. The MTS assay is a rapid, colorimetric method to measure cell viability.
Methodology:
-
Cell Plating: Seed a relevant neuronal cell line (e.g., SH-SY5Y or PC-12) into a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in sterile PBS or DMSO. Perform serial dilutions to create a range of concentrations (e.g., 1 µM to 10 mM).
-
Treatment: Remove the culture medium from the cells and replace it with a fresh medium containing the various concentrations of the compound. Include vehicle-only (e.g., PBS/DMSO) and untreated controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the CC₅₀ (concentration causing 50% cytotoxicity).
Experimental Protocol 2: Radioligand Binding Assay for α2δ-1 VGCC Subunit
Causality: Based on the structural analogy to pregabalin, a direct binding assay is the logical next step to test the hypothesis that this compound interacts with the α2δ-1 subunit of VGCCs. This competitive binding assay uses a known high-affinity radioligand ([³H]-gabapentin) to determine if the test compound can displace it from the target.
Methodology:
-
Membrane Preparation: Use commercially available membranes prepared from cells overexpressing the human α2δ-1 subunit or prepare them in-house from appropriate tissue (e.g., porcine brain cortex).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 10 mM HEPES, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Membrane preparation (typically 10-20 µg of protein).
-
[³H]-gabapentin at a final concentration near its K_d (e.g., 10 nM).
-
Varying concentrations of this compound (e.g., from 1 nM to 1 mM) or unlabeled gabapentin/pregabalin as a positive control.
-
-
Non-Specific Binding: Include wells with an excess of unlabeled ligand (e.g., 100 µM gabapentin) to determine non-specific binding.
-
Total Binding: Include wells with only the membranes and radioligand to determine total binding.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Harvesting: Rapidly filter the reaction mixture through a GF/B glass fiber filter plate using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold assay buffer.
-
Scintillation Counting: Allow filters to dry, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding inhibited by the test compound at each concentration. Plot the data and use non-linear regression to determine the IC₅₀ (concentration that inhibits 50% of specific binding) and the K_i (inhibition constant).
Summary and Future Directions
This compound represents a molecule of latent potential. While its current, documented role is primarily that of a synthetic building block, its structural features suggest a plausible role as a neuroactive agent, particularly as a modulator of voltage-gated calcium channels or GABAergic systems.[1] The lack of direct biological data should be viewed not as a limitation, but as an opportunity for discovery.
The experimental framework provided in this guide offers a clear, hypothesis-driven path for researchers to systematically elucidate the compound's biological activity. Should initial binding and functional assays yield positive results, subsequent investigations could include electrophysiology studies (e.g., patch-clamp) to characterize its effects on ion channel kinetics and in vivo studies in animal models of neuropathic pain or anxiety to assess its therapeutic potential. The exploration of such non-standard amino acids is a promising frontier in the quest for novel therapeutics.
References
- This compound - 3235-46-9 - Vulcanchem.
- (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid | 10329-75-6 | >98% - Smolecule.
- This compound | C6H13NO2 | CID 228069 - PubChem - NIH. [Link]
- 26.4: Synthesis of Amino Acids - Chemistry LibreTexts. [Link]
- Leucine Mitigates Porcine Epidemic Diarrhea Virus-Induced Colonic Damage in Piglets via Suppression of Viral Replication and Restoration of Intestinal Homeostasis - MDPI. [Link]
- A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PubMed Central. [Link]
- Pregabalin - Wikipedia. [Link]
- Прегабалін - Вікіпедія. [Link]
Sources
- 1. This compound (3235-46-9) for sale [vulcanchem.com]
- 2. This compound 95.00% | CAS: 3235-46-9 | AChemBlock [achemblock.com]
- 3. mdpi.com [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C6H13NO2 | CID 228069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Pregabalin - Wikipedia [en.wikipedia.org]
- 10. Прегабалін — Вікіпедія [uk.wikipedia.org]
An In-Depth Technical Guide to the Structural Analogs of 4-Amino-4-methylpentanoic Acid for CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the structural analogs of 4-Amino-4-methylpentanoic acid, a compelling scaffold for the development of novel therapeutics targeting the central nervous system (CNS). By exploring synthetic strategies, structure-activity relationships (SAR), and key biological evaluation techniques, this document serves as a critical resource for researchers engaged in the discovery and development of next-generation neurological drugs.
Introduction: The Significance of this compound as a GABA Analog Framework
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of the GABAergic system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2] However, the therapeutic utility of GABA itself is limited by its inability to effectively cross the blood-brain barrier.[1] This has driven the development of GABA analogs, structurally similar molecules with improved pharmacokinetic properties and therapeutic efficacy.[1]
This compound emerges as a particularly interesting structural starting point for the design of novel GABA analogs. Its pentanoic acid backbone provides a flexible scaffold for chemical modification, while the gem-dimethyl group at the 4-position introduces conformational constraints that can influence receptor binding and selectivity. This guide will delve into the chemical space surrounding this core structure, exploring how systematic modifications can lead to the discovery of potent and selective modulators of GABAergic neurotransmission.
The Landscape of Structural Analogs: Avenues for Chemical Exploration
The therapeutic potential of this compound can be systematically explored through the synthesis of a diverse array of structural analogs. These modifications can be broadly categorized into three main areas: N-substitution, carboxylic acid derivatization, and backbone modifications.
N-Substitution: Modulating Lipophilicity and Receptor Interactions
Modification of the primary amino group offers a straightforward strategy to alter the physicochemical properties of the parent molecule.
-
N-Alkylation: The introduction of alkyl groups can increase lipophilicity, potentially enhancing blood-brain barrier penetration. General methods for N-alkylation of amino acids often involve reductive amination or the use of alkyl halides.
-
N-Acylation: Acylation of the amino group can lead to the formation of amides with a wide range of functionalities. These derivatives can exhibit altered biological activities and may serve as prodrugs. N-acyl amino acids have been shown to possess a variety of biological activities.[3]
Carboxylic Acid Derivatization: Bioisosteric Replacement and Prodrug Strategies
The carboxylic acid moiety is crucial for the interaction of GABA analogs with their target receptors. However, its acidic nature can limit oral bioavailability.
-
Esterification: Conversion of the carboxylic acid to an ester can mask its polarity, creating a prodrug that may be hydrolyzed in vivo to release the active parent compound.
-
Amidation: The formation of amides from the carboxylic acid can also serve as a prodrug strategy or introduce new interaction points with the target receptor.
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups, such as a tetrazole or a phosphonic acid, can modulate the acidity and binding characteristics of the molecule.
Backbone Modifications: Exploring Conformational Space and Structure-Activity Relationships
Altering the pentanoic acid backbone allows for a more in-depth exploration of the conformational requirements for biological activity.
-
Substitution at C3 and C5: Introducing substituents at the C3 (β) or C5 (δ) positions can significantly impact the molecule's three-dimensional shape and its interaction with target proteins. For instance, the introduction of a phenyl group at the β-position of GABA, as seen in Phenibut, results in a compound with distinct pharmacological properties, acting primarily at GABAB receptors.[4][5][6]
-
Cyclic Analogs: Incorporating the backbone into a cyclic structure, such as a cyclopentane or cyclohexane ring, creates conformationally restricted analogs.[7][8][9] This strategy is invaluable for probing the bioactive conformation of the molecule at its target receptor.
Synthetic Strategies and Methodologies
The synthesis of this compound and its analogs can be achieved through various established and innovative chemical routes. The choice of synthetic pathway will depend on the desired structural modifications.
General Synthesis of γ-Amino Acids
Several classical methods for amino acid synthesis can be adapted for the preparation of this compound and its derivatives.
-
Reductive Amination of γ-Keto Acids: This is a common and efficient method for the synthesis of γ-amino acids. The corresponding γ-keto acid can be reductively aminated using a suitable nitrogen source, such as ammonia, and a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation.[10]
-
From Substituted Nitriles: The synthesis can also proceed through the reduction of a substituted γ-nitro or γ-cyano ester.
Synthesis of Specific Analogs
The following sections outline conceptual synthetic approaches for various classes of this compound analogs.
A general protocol for the N-alkylation of an amino acid is presented below.
Protocol: Reductive Amination for N-Alkylation
-
Reaction Setup: Dissolve this compound (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (1.5 equivalents), portion-wise.
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Acidify the mixture with dilute HCl and then basify with a suitable base (e.g., NaHCO₃ or NaOH) to the desired pH.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
The synthesis of analogs with substitutions on the carbon backbone often requires multi-step sequences. For example, the synthesis of a β-phenyl substituted analog could be conceptualized as follows:
Conceptual Synthetic Pathway for a β-Phenyl Analog
Caption: Conceptual synthesis of a β-phenyl GABA analog.[11]
Biological Evaluation: Unveiling the Pharmacological Profile
A thorough biological evaluation is essential to characterize the pharmacological profile of newly synthesized analogs and to establish a clear structure-activity relationship.
In Vitro Assays
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.
Protocol: GABAA Receptor Binding Assay
-
Membrane Preparation: Homogenize rat whole brains in a sucrose buffer. The homogenate is then subjected to a series of centrifugation steps to isolate the synaptic membranes. The final pellet is resuspended in a suitable buffer.
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]muscimol for the GABAA receptor agonist site) and varying concentrations of the test compound.
-
Separation and Detection: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The affinity of the test compound (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Table 1: Representative Data from a GABA Receptor Binding Assay
| Compound | Receptor Subtype | Kᵢ (nM) |
| GABA | GABAA | 150 |
| Bicuculline | GABAA | 50 |
| Analog X | GABAA | 75 |
| Analog Y | GABAA | 25 |
Electrophysiology provides a functional measure of a compound's effect on receptor activity. Whole-cell patch-clamp recordings from cultured neurons or brain slices expressing GABA receptors are commonly used.
Protocol: Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Prepare acute brain slices or cultured neurons expressing the GABA receptor subtype of interest.
-
Recording Setup: Place the preparation in a recording chamber on the stage of a microscope and perfuse with artificial cerebrospinal fluid (aCSF).
-
Patching: Using a glass micropipette filled with an internal solution, form a high-resistance seal with the membrane of a target neuron.
-
Data Acquisition: Apply brief pulses of GABA to elicit a current response. The effect of the test compound on the GABA-evoked current is then measured. The compound can be tested for its ability to directly activate the receptor or to modulate the response to GABA.
Caption: Workflow for electrophysiological evaluation.
In Vivo Models
Promising compounds identified in vitro should be further evaluated in animal models of CNS disorders to assess their therapeutic potential.
-
Models of Epilepsy: Seizure models, such as the pentylenetetrazole (PTZ)-induced seizure model or the maximal electroshock (MES) test, can be used to evaluate the anticonvulsant activity of the analogs.
-
Models of Neuropathic Pain: The chronic constriction injury (CCI) model or the spared nerve injury (SNI) model are commonly used to assess the analgesic effects of compounds in neuropathic pain states.
-
Models of Anxiety: The elevated plus-maze or the light-dark box test can be used to evaluate the anxiolytic properties of the synthesized analogs.
Structure-Activity Relationships (SAR): Guiding the Drug Discovery Process
The systematic synthesis and biological evaluation of a library of analogs allow for the development of a comprehensive SAR. This understanding is critical for the rational design of more potent and selective compounds.
Key questions to be addressed through SAR studies include:
-
What is the optimal size and lipophilicity of the N-substituent for brain penetration and receptor affinity?
-
How do different bioisosteric replacements for the carboxylic acid affect potency and selectivity?
-
Which backbone conformations are preferred for binding to different GABA receptor subtypes?
-
Are there specific "hot spots" on the molecule where substitutions lead to significant changes in activity?
Conclusion and Future Directions
This compound represents a versatile and promising starting point for the development of novel CNS-active agents. By systematically exploring the chemical space around this core structure, researchers can uncover new structure-activity relationships and identify lead compounds with improved therapeutic profiles. Future research in this area should focus on the synthesis of conformationally restricted analogs to better define the bioactive conformation at different GABA receptor subtypes. Furthermore, the development of subtype-selective ligands is a key goal in the field, as this could lead to therapies with improved efficacy and reduced side effects. The integration of computational modeling with synthetic chemistry and biological evaluation will be instrumental in accelerating the discovery of the next generation of GABAergic therapeutics.
References
- Bowery, N. G., & Smart, T. G. (2006). GABA and glycine as neurotransmitters: a brief history. British journal of pharmacology, 147 Suppl 1(Suppl 1), S109–S119.
- Chebib, M., & Johnston, G. A. (1999). The 'GABA-C' receptors of mammalian retina. Clinical and experimental pharmacology & physiology, 26(11), 937–942.
- Johnston, G. A. (1996). GABAA receptor pharmacology. Pharmacology & therapeutics, 69(3), 173–198.
- Kerr, D. I., & Ong, J. (1995). GABA-B receptors. Pharmacology & therapeutics, 67(2), 187–246.
- Krogsgaard-Larsen, P., Frølund, B., & Liljefors, T. (2002). GABA(A) receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects. Journal of medicinal chemistry, 45(24), 5155–5173.
- Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. [https://pubmed.ncbi.nlm.nih.gov/11830761/]
- Olsen, R. W., & Sieghart, W. (2008). International Union of Pharmacology. LXX. Subtypes of gamma-aminobutyric acid(A) receptors: classification on the basis of subunit composition, pharmacology, and function. Update. Pharmacological reviews, 60(3), 243–260.
- Owen, D. R., & Wood, M. D. (2003). GABA(B) receptor agonists and antagonists. Current topics in medicinal chemistry, 3(8), 899–914.
- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A chemical love story. Transform Press.
- Sivilotti, L., & Nistri, A. (1991). GABA receptor mechanisms in the central nervous system. Progress in neurobiology, 36(1), 35–92.
- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137–150.
- Verma, A., & Moghaddam, B. (2008). Regulation of striatal dopamine release by metabotropic glutamate 5 receptors: a new mechanism for the action of antipsychotic drugs? The Journal of neuroscience : the official journal of the Society for Neuroscience, 28(41), 10243–10245.
- Hanuš, L., Shohami, E., Bab, I., & Mechoulam, R. (2014). N-Acyl amino acids and their impact on biological processes. BioFactors (Oxford, England), 40(4), 381–388. [https://pubmed.ncbi.nlm.nih.gov/24753374/]
- Micheli, F., & Di Marzo, V. (2010). The endocannabinoid system in pain and inflammation. Current pharmaceutical design, 16(12), 1309–1319.
- CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents. [https://patents.google.
- Petroff, O. A. (2002). GABA and glutamate in the human brain.
- Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABAA receptors. The Journal of biological chemistry, 287(48), 40224–40231.
- Skerry, T. M., & Genever, P. G. (2001). The neuronal glutamate/GABA system and its role in the regulation of bone mass. The Journal of musculoskeletal & neuronal interactions, 1(4), 305–310.
- A role of GABA analogues in the treatment of neurological diseases - PubMed. [https://pubmed.ncbi.nlm.nih.gov/22818222/]
- Treiman, D. M. (2001). GABAergic mechanisms in epilepsy. Epilepsia, 42 Suppl 3, 8–12.
- Gamma-aminobutyric acid analogs - Drugs.com. [https://www.drugs.com/drug-class/gamma-aminobutyric-acid-analogs.html]
- Watanabe, M., Maemura, K., Kanbara, K., Tamayama, T., & Hayasaki, H. (2002). GABA and GABA receptors in the central nervous system and other organs.
- Zezula, J., & Sladek, J. R. (2000). GABAergic neurons in the basal ganglia.
Sources
- 1. drugs.com [drugs.com]
- 2. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of cyclopropane-based conformationally restricted GABA analogues as selective inhibitors for betaine/GABA transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 4-Amino-4-methylpentanoic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Enigma of a Non-Proteinogenic Amino Acid
4-Amino-4-methylpentanoic acid, a non-proteinogenic α,α-disubstituted amino acid, presents a curious case in the annals of chemical literature. Despite its well-defined structure and commercial availability, a definitive historical account of its initial discovery and synthesis remains elusive within readily accessible scientific databases. This guide, therefore, deviates from a traditional historical narrative and instead focuses on providing a comprehensive technical overview grounded in the established principles of amino acid chemistry. We will explore its structural classification, delve into the plausible synthetic routes based on established methodologies for analogous compounds, and discuss its physicochemical properties and potential avenues for future research and application.
Structural Elucidation and Classification
This compound, with the chemical formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol , is structurally a derivative of pentanoic acid.[1] Its key feature is the quaternary α-carbon, substituted with both an amino group and a methyl group, in addition to the carboxylic acid functional group. This α,α-disubstitution imparts significant steric hindrance around the α-carbon, a characteristic that distinguishes it from its proteinogenic counterparts and influences its conformational freedom and potential biological activity.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 3235-46-9 | PubChem |
| Molecular Formula | C₆H₁₃NO₂ | PubChem |
| Molecular Weight | 131.17 g/mol | PubChem |
| Canonical SMILES | CC(C)(CCC(=O)O)N | PubChem |
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthetic Strategies: A Plausible Retrospective
Strecker Synthesis
One of the most classical and versatile methods for amino acid synthesis is the Strecker synthesis. A plausible adaptation for this compound would involve the reaction of a suitable ketone precursor, 4-oxopentanoic acid, with ammonia and a cyanide source.
The generalized workflow for a Strecker synthesis is depicted below:
Caption: Generalized workflow of the Strecker synthesis for α,α-disubstituted amino acids.
Experimental Protocol (Hypothetical):
-
Iminium Ion Formation: 4-Oxopentanoic acid would be reacted with ammonia to form an intermediate imine.
-
Cyanation: A cyanide salt, such as potassium cyanide, would then be added to the reaction mixture, leading to the nucleophilic addition to the imine and formation of an α-aminonitrile.
-
Hydrolysis: The resulting α-aminonitrile would then be subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding this compound.
Bucherer-Bergs Reaction
A variation of the Strecker synthesis, the Bucherer-Bergs reaction, utilizes a ketone, ammonium carbonate, and a cyanide source to produce a hydantoin intermediate. Subsequent hydrolysis of the hydantoin yields the desired amino acid.
Alkylation of a Glycine Equivalent
Another potential route involves the alkylation of a protected glycine enolate. This would require a two-step alkylation, first with a methyl group and then with a suitable three-carbon chain containing a protected carboxylic acid. This method offers good stereocontrol when chiral auxiliaries are employed.
Physicochemical Properties and Characterization
While extensive data on the physicochemical properties of this compound are not widely published, its structure allows for several predictions. As an amino acid, it is expected to be a crystalline solid at room temperature with relatively high melting and decomposition points. Its solubility is likely to be significant in polar solvents like water, especially at acidic or basic pH, and lower in nonpolar organic solvents.
The presence of both an acidic carboxylic acid group and a basic amino group means that it will exist as a zwitterion at its isoelectric point. Spectroscopic characterization would be crucial for its identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the amino group (N-H stretching), the carboxylic acid group (O-H and C=O stretching), and C-H bonds.
-
Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern of the molecule.
Potential Biological Significance and Future Directions
The biological activity of this compound has not been extensively studied. However, as a structural analog of naturally occurring amino acids and neurotransmitters, it holds potential for various applications in pharmacology and drug discovery.
-
GABA Analogue: Its carbon skeleton bears resemblance to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. The α,α-disubstitution could modulate its interaction with GABA receptors or transporters, potentially leading to novel therapeutic agents for neurological disorders.
-
Peptide Modification: The incorporation of α,α-disubstituted amino acids into peptides can induce specific secondary structures, such as helices or turns, and increase their resistance to enzymatic degradation. This compound could, therefore, be a valuable building block for the design of peptidomimetics with enhanced stability and biological activity.
-
Pharmacological Scaffolding: The unique steric and electronic properties of this amino acid could serve as a scaffold for the development of new classes of bioactive molecules.
Future research should focus on the efficient and stereoselective synthesis of this compound and its derivatives. Subsequent biological screening is warranted to explore its potential as a modulator of neurological pathways or as a component of novel therapeutic peptides.
The following diagram illustrates the potential relationship between this compound and the GABAergic system.
Caption: Potential interactions of this compound within the GABAergic system.
Conclusion
While the historical origins of this compound remain to be fully elucidated, its chemical structure places it firmly within the intriguing class of α,α-disubstituted amino acids. The established principles of organic synthesis provide clear pathways for its preparation, and its structural analogy to key biological molecules suggests a promising future in the exploration of novel therapeutics. This guide serves as a foundational technical resource, encouraging further investigation into the synthesis, properties, and untold biological potential of this unique chemical entity.
References
- PubChem. This compound.
- PubChem. This compound | C6H13NO2 | CID 228069 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more.
Sources
An In-depth Technical Guide to 4-Amino-4-methylpentanoic Acid Derivatives in Medicinal Chemistry
Abstract
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in mitigating neuronal excitability. The therapeutic potential of directly modulating the GABAergic system is vast, yet GABA itself is a poor drug candidate due to its inability to cross the blood-brain barrier. This has spurred the development of a wide array of GABA analogues with improved pharmacokinetic profiles and targeted pharmacological actions. This technical guide delves into the medicinal chemistry of a promising, yet underexplored scaffold: 4-amino-4-methylpentanoic acid. We will explore the rationale behind its design, propose synthetic strategies, outline key biological targets, and provide detailed experimental protocols for its evaluation. This document serves as a comprehensive resource for researchers and drug development professionals interested in pioneering novel therapeutics for neurological disorders.
The Rationale for GABA Analogues and the Significance of the 4,4-Disubstituted Scaffold
The therapeutic landscape for neurological disorders such as epilepsy, neuropathic pain, and anxiety is dominated by drugs that modulate GABAergic neurotransmission.[1][2] GABA analogues have emerged as a cornerstone of this therapeutic strategy.[3] By mimicking the structure of GABA, these molecules can interact with various components of the GABAergic system, including receptors, transporters, and metabolic enzymes.
The core challenge in developing effective GABA-based therapeutics lies in designing molecules that can efficiently cross the blood-brain barrier and exhibit selectivity for specific targets within the GABAergic system. Structural modifications to the GABA backbone are key to achieving these desired properties.
The this compound scaffold introduces a unique structural feature: a gem-dimethyl group at the beta-position relative to the carboxylic acid (or the 4-position of the pentanoic acid chain). This substitution is hypothesized to confer several advantages:
-
Increased Lipophilicity: The addition of two methyl groups enhances the lipophilicity of the molecule, which is a critical factor for passive diffusion across the blood-brain barrier.
-
Conformational Rigidity: The gem-dimethyl group restricts the rotational freedom of the carbon backbone. This conformational constraint can lead to higher binding affinity and selectivity for specific receptor subtypes or enzyme active sites.
-
Metabolic Stability: The quaternary carbon atom can sterically hinder enzymatic degradation, potentially leading to a longer biological half-life.
Synthetic Pathways to this compound and its Derivatives
The synthesis of the this compound core and its subsequent derivatization can be achieved through several established synthetic methodologies. A plausible and efficient approach involves an asymmetric Michael addition, a powerful tool for creating chiral centers.[4]
Synthesis of the Core Scaffold
A potential synthetic route to enantiomerically pure this compound is outlined below. This method leverages a chiral catalyst to control the stereochemistry of the final product.
Experimental Protocol: Asymmetric Synthesis of (S)-4-Amino-4-methylpentanoic Acid
Materials:
-
Nitro-2-methylpropene
-
Malonic acid half-thioester
-
Dihydroquinine-squaramide catalyst
-
6N Hydrochloric acid
-
Organic solvents (e.g., dichloromethane, diethyl ether)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Michael Addition: In a round-bottom flask, dissolve the dihydroquinine-squaramide catalyst in dichloromethane. Add the malonic acid half-thioester, followed by the slow addition of nitro-2-methylpropene at room temperature. Stir the reaction mixture for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the resulting adduct by flash column chromatography on silica gel to obtain the chiral nitro-thioester.
-
Reduction and Cyclization: The purified nitro-thioester is then subjected to reduction (e.g., using a reducing agent like zinc in acetic acid or catalytic hydrogenation) to yield the corresponding amino-thioester, which will spontaneously cyclize to the γ-lactam thioester.
-
Hydrolysis: The γ-lactam thioester is hydrolyzed by refluxing in 6N hydrochloric acid. This step will open the lactam ring and hydrolyze the thioester to the carboxylic acid, yielding the hydrochloride salt of (S)-4-amino-4-methylpentanoic acid.
-
Isolation: The final product can be isolated by evaporation of the solvent and subsequent recrystallization.
Derivatization Strategies
With the core scaffold in hand, a variety of derivatives can be synthesized to explore structure-activity relationships (SAR). Key points for derivatization include the primary amine and the carboxylic acid.
-
N-Alkylation/Arylation: The amino group can be functionalized with various alkyl or aryl groups to modulate lipophilicity and explore interactions with specific binding pockets.
-
Amide and Ester Formation: The carboxylic acid can be converted to a range of amides or esters to alter pharmacokinetic properties and potentially act as prodrugs.
Diagram: Synthetic and Derivatization Workflow
Caption: Synthetic workflow for this compound and its derivatives.
Potential Biological Targets and Mechanisms of Action
Based on the structural similarity to GABA, derivatives of this compound are likely to interact with several key proteins in the GABAergic system.
GABA Receptors (GABAA and GABAB)
-
GABAA Receptors: These are ligand-gated ion channels that mediate fast inhibitory neurotransmission. Allosteric modulators of GABAA receptors are widely used as anxiolytics, sedatives, and anticonvulsants.
-
GABAB Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory signals. Agonists at this receptor, like baclofen, are used as muscle relaxants.
GABA Transporters (GATs)
GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its action. Inhibitors of GATs, such as tiagabine, increase the synaptic concentration of GABA and are used in the treatment of epilepsy.[5]
GABA Aminotransferase (GABA-T)
This enzyme is responsible for the catabolism of GABA. Irreversible inhibitors of GABA-T, like vigabatrin, lead to a sustained increase in GABA levels and are effective anticonvulsants.
Diagram: Potential Sites of Action in the GABAergic Synapse
Caption: Potential interactions of derivatives within the GABAergic synapse.
Biological Evaluation: Protocols and Assays
A systematic evaluation of novel this compound derivatives requires a battery of in vitro and in vivo assays.
In Vitro Assays
Experimental Protocol: GABAA Receptor Binding Assay
Objective: To determine the affinity of test compounds for the GABAA receptor.
Materials:
-
Rat brain cortical membranes (source of GABAA receptors)
-
[3H]-Muscimol (radioligand)
-
Test compounds (this compound derivatives)
-
GABA (for non-specific binding determination)
-
Scintillation vials and cocktail
-
Filtration apparatus and glass fiber filters
-
Buffer solutions (e.g., Tris-HCl)
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times to remove endogenous GABA.
-
Binding Reaction: In a series of tubes, incubate the brain membranes with a fixed concentration of [3H]-Muscimol and varying concentrations of the test compound. Include tubes with excess unlabeled GABA to determine non-specific binding.
-
Incubation: Incubate the tubes at 4°C for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
Table 1: Hypothetical In Vitro Activity Data
| Compound ID | R1-Group (at Amino) | R2-Group (at Carboxyl) | GABAA Binding (IC50, µM) | GAT1 Uptake Inhibition (IC50, µM) |
| Core | H | OH | >100 | >100 |
| Deriv-01 | Methyl | OH | 50.2 | 85.1 |
| Deriv-02 | Phenyl | OH | 12.5 | 33.7 |
| Deriv-03 | H | O-Methyl | >100 | >100 |
| Deriv-04 | H | NH-Phenyl | 25.8 | 60.3 |
In Vivo Models
Promising candidates from in vitro screening should be advanced to in vivo models of neurological disorders.
-
Anticonvulsant Activity: Models such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ)-induced seizure test in rodents are standard for evaluating potential antiepileptic drugs.
-
Analgesic Activity: Neuropathic pain models, like the chronic constriction injury (CCI) model in rats, can be used to assess the efficacy of compounds in treating pain.
-
Anxiolytic Activity: The elevated plus-maze and light-dark box tests are commonly used to evaluate the anxiety-reducing effects of compounds in rodents.
Structure-Activity Relationship (SAR) Insights and Future Directions
While specific SAR data for this compound derivatives is not yet available, we can extrapolate from the broader field of GABA analogues.
-
Lipophilicity and BBB Penetration: Increasing the lipophilicity of the molecule, for instance by adding aromatic rings, is expected to improve brain penetration and potency, as suggested by the hypothetical data for Deriv-02.
-
Conformational Constraint: The gem-dimethyl group provides a degree of conformational rigidity. Further constraining the molecule, for example by incorporating it into a cyclic system, could lead to enhanced selectivity for specific GABA receptor subtypes.
-
Chirality: The synthesis should be stereocontrolled, as the biological activity of GABA analogues is often enantiomer-dependent. For instance, (S)-pregabalin is the active enantiomer for its anticonvulsant and analgesic effects.
Future research in this area should focus on synthesizing a diverse library of this compound derivatives and systematically evaluating their activity across a range of GABAergic targets. This will enable the development of a comprehensive SAR and the identification of lead compounds for further preclinical development.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel GABAergic modulators. Its unique structural features offer the potential for improved pharmacokinetic and pharmacodynamic properties compared to existing GABA analogues. The synthetic and screening strategies outlined in this guide provide a clear roadmap for researchers to explore the therapeutic potential of this exciting class of compounds. Through a systematic approach to synthesis, biological evaluation, and SAR analysis, it is anticipated that novel drug candidates for a range of neurological disorders can be discovered.
References
- Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC. (n.d.).
- GABA analogues - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Anticonvulsants - Pharmacy 180. (n.d.).
- GABA analogue - Wikipedia. (n.d.).
- A role of GABA analogues in the treatment of neurological diseases - PubMed. (n.d.).
- How Do GABA Analogs Work? - Uses, Side Effects, Drug Names - RxList. (2021, July 14).
Sources
- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 3. GABA analogue - Wikipedia [en.wikipedia.org]
- 4. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
Unlocking the Therapeutic Potential of 4-Amino-4-methylpentanoic Acid: A Research and Development Guide
Abstract: 4-Amino-4-methylpentanoic acid is a structurally unique, non-proteinogenic amino acid with limited characterization in the scientific literature. Its chemical architecture, featuring a quaternary alpha-carbon, suggests potential for novel pharmacological activities by offering steric hindrance and unique binding properties not found in its linear isomers. This guide provides a comprehensive framework for researchers and drug development professionals to explore the therapeutic applications of this intriguing molecule. We will delve into its structural relationship with known bioactive compounds, propose potential therapeutic targets based on these comparisons, and provide detailed, actionable experimental protocols to systematically evaluate its biological activity. This document serves as a roadmap for initiating a research program aimed at uncovering the therapeutic value of this compound.
Introduction: The Case for Investigating this compound
The landscape of drug discovery is perpetually in search of novel chemical scaffolds that can address unmet medical needs. Non-proteinogenic amino acids, such as this compound, represent a promising frontier in this endeavor. Unlike their protein-building counterparts, these molecules can offer unique pharmacokinetic and pharmacodynamic properties, including enhanced stability against enzymatic degradation and the ability to interact with biological targets in novel ways.
This compound, with the chemical formula C6H13NO2, is a structural isomer of leucine, a fundamental branched-chain amino acid.[1] However, the placement of the amino group on a quaternary carbon (C4) distinguishes it significantly from leucine and other isomers like 3-Amino-4-methylpentanoic acid (β-leucine).[2][3] This structural feature is hypothesized to impart unique pharmacological characteristics. To date, the biological activity of this compound remains largely unexplored, with its presence primarily noted in chemical supplier catalogs for research purposes.[4] This lack of extensive research presents a compelling opportunity for novel discoveries.
This technical guide will, therefore, not be a review of established applications, but rather a forward-looking prospectus on how to systematically investigate the potential therapeutic uses of this molecule. We will draw logical inferences from structurally related compounds to propose a targeted research and development plan.
Comparative Structural Analysis and Hypothesized Therapeutic Targets
The therapeutic potential of a novel compound can often be inferred from the known activities of its structural analogs. In the case of this compound, several classes of bioactive molecules provide a rationale for investigation.
Structural Analogs and Their Bioactivities
| Compound | Structure | Known/Potential Bioactivity | Reference |
| Leucine (2-Amino-4-methylpentanoic acid) | CH3-CH(CH3)-CH2-CH(NH2)-COOH | Protein synthesis, metabolic regulation, potential antiviral effects. | [1] |
| 3-Amino-4-methylpentanoic acid (β-Leucine) | CH3-CH(CH3)-CH(NH2)-CH2-COOH | Human metabolite, potential role in metabolic pathways. | [2][3] |
| (R)-4-Aminopentanoic acid | CH3-CH(NH2)-CH2-CH2-COOH | Intermediate for central nervous system injury and neurodegenerative disease drug candidates. | [5] |
| 4-Hydroxy-4-methylpentanoic acid | CH3-C(OH)(CH3)-CH2-CH2-COOH | Selective ligand for the GHB receptor, distinct from GABA receptors. | [6] |
Proposed Therapeutic Areas for Investigation
Based on the activities of these related molecules, we can prioritize several therapeutic areas for the initial screening of this compound:
-
Neurological Disorders: The structural similarity to GABA and its analogs, as well as the demonstrated CNS activity of other aminopentanoic acid derivatives[5], suggests a potential for this compound to modulate neuronal signaling. Its unique structure might offer selectivity for specific receptor subtypes, potentially leading to novel treatments for epilepsy, anxiety, or neuropathic pain. The relationship of the structurally similar 4-Hydroxy-4-methylpentanoic acid to the GHB receptor further strengthens this hypothesis.[6]
-
Metabolic Diseases: As an isomer of leucine, a key regulator of metabolism[1], this compound could potentially influence metabolic pathways. It may act as an antagonist or a partial agonist at receptors that recognize branched-chain amino acids, offering a potential avenue for research in conditions like insulin resistance or obesity.
-
Infectious Diseases: Some amino acid derivatives have shown antimicrobial or antiviral properties.[7] Leucine itself has been investigated for its role in mitigating viral-induced intestinal damage.[1] The unique structure of this compound could confer novel antimicrobial or antiviral activities.
A Proposed Research Workflow for Therapeutic Evaluation
A systematic and phased approach is crucial to efficiently evaluate the therapeutic potential of this compound. The following workflow outlines a logical progression from initial in vitro screening to more complex cellular and in vivo models.
Caption: Proposed research workflow for this compound.
Phase 1: Compound Acquisition and Broad-Spectrum Screening
The initial step involves sourcing this compound from a reputable chemical supplier[4] and rigorously verifying its identity and purity using techniques such as NMR and mass spectrometry. Once validated, a broad-spectrum screening approach is recommended.
Experimental Protocol: Receptor Binding Assays
-
Objective: To identify potential interactions of this compound with a panel of receptors relevant to the hypothesized therapeutic areas.
-
Materials:
-
This compound (test compound)
-
Radiolabeled ligands for target receptors (e.g., [3H]GABA, [3H]baclofen, [3H]CGP 54626 for GABA receptors; [3H]Leucine for amino acid transporters)
-
Membrane preparations from cells expressing the target receptors
-
Scintillation fluid and a scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubate the mixture to allow for competitive binding.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
-
Causality and Interpretation: A low IC50 value suggests a high affinity of this compound for the target receptor. This provides a "hit" for further investigation. The choice of receptors in the screening panel should be guided by the activities of its structural analogs.
Phase 2: Hit Validation and Mechanism of Action Studies
Positive results from the initial screening must be validated and the mechanism of action further elucidated.
Experimental Protocol: Electrophysiology on Ion Channels
-
Objective: To determine if this compound modulates the function of ion channels, such as GABA-A receptors, which are ligand-gated ion channels.
-
Materials:
-
Cultured neurons or oocytes expressing the target ion channel
-
Patch-clamp rig with amplifier and data acquisition system
-
Perfusion system to apply the test compound
-
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply a known agonist of the ion channel (e.g., GABA) to elicit a baseline current.
-
Co-apply the agonist with varying concentrations of this compound.
-
Record changes in the ion current.
-
-
Causality and Interpretation: An enhancement or inhibition of the agonist-induced current indicates that this compound is a modulator of the ion channel. This provides crucial information about its functional activity (agonist, antagonist, or allosteric modulator).
Caption: Hypothesized modulation of the GABA-A receptor by this compound.
Phase 3: In Vivo Proof of Concept
Promising in vitro and cellular data should be followed by in vivo studies to assess efficacy and safety in a whole-organism context.
Experimental Protocol: Animal Model of Neuropathic Pain
-
Objective: To evaluate the analgesic effect of this compound in a rodent model of neuropathic pain.
-
Materials:
-
Rodents (e.g., rats or mice)
-
Surgical instruments for nerve ligation (e.g., chronic constriction injury model)
-
Von Frey filaments to measure mechanical allodynia
-
This compound formulated for in vivo administration (e.g., in saline)
-
-
Procedure:
-
Induce neuropathic pain in the animals through surgical nerve injury.
-
After a recovery period and confirmation of pain development, administer varying doses of this compound or a vehicle control.
-
At specified time points post-administration, assess the pain threshold using Von Frey filaments.
-
Monitor the animals for any adverse effects.
-
-
Causality and Interpretation: A significant increase in the paw withdrawal threshold in the compound-treated group compared to the vehicle group indicates an analgesic effect. This provides in vivo proof of concept for its therapeutic potential in neuropathic pain.
Synthesis and Chemical Derivatization
While initial studies can be conducted with commercially available material, a scalable and efficient synthesis route will be necessary for further development. The synthesis of amino acids can be achieved through various established methods, such as the Strecker synthesis or reductive amination of a suitable keto-acid precursor.[8] Furthermore, the carboxylic acid and amino moieties of this compound provide handles for chemical derivatization, allowing for the creation of a library of related compounds with potentially improved potency, selectivity, or pharmacokinetic properties.[9]
Conclusion and Future Directions
This compound represents an underexplored molecule with significant therapeutic potential, inferred from its structural relationship to known neuroactive and metabolically active compounds. The lack of existing data is not a barrier but an opportunity for novel discovery. The structured research plan outlined in this guide, progressing from broad in vitro screening to focused in vivo models, provides a clear and scientifically rigorous path to unlocking the potential of this compound. The unique quaternary alpha-carbon may hold the key to new pharmacological profiles, and it is incumbent upon the scientific community to undertake the investigations necessary to determine if this compound can be developed into a next-generation therapeutic.
References
- This compound | C6H13NO2 | CID 228069. PubChem. [Link]
- Synthesis of Amino Acids. Chemistry LibreTexts. [Link]
- A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. PubMed Central. [Link]
- 4-Hydroxy-4-methylpentanoic acid. Wikipedia. [Link]
- γ-Hydroxybutyric acid. Wikipedia. [Link]
- Leucine Mitigates Porcine Epidemic Diarrhea Virus-Induced Colonic Damage in Piglets via Suppression of Viral Replication and Restoration of Intestinal Homeostasis. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound 95.00% | CAS: 3235-46-9 | AChemBlock [achemblock.com]
- 5. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Hydroxy-4-methylpentanoic acid - Wikipedia [en.wikipedia.org]
- 7. Buy (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid | 10329-75-6 | >98% [smolecule.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound (3235-46-9) for sale [vulcanchem.com]
Conformational Landscape of 4-Amino-4-methylpentanoic Acid: A Technical Guide for Drug Development Professionals
Abstract
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For small, flexible molecules such as 4-Amino-4-methylpentanoic acid, a comprehensive understanding of its conformational preferences is paramount for rational drug design and development. This technical guide provides an in-depth exploration of the methodologies employed to elucidate the conformational landscape of this compound. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage conformational analysis to drive the discovery of novel therapeutics.
Introduction: The Significance of Conformational Analysis in Drug Discovery
This compound is a γ-amino acid analog, a class of compounds with significant therapeutic potential, particularly as modulators of the γ-aminobutyric acid (GABA) system.[1] The conformational flexibility of such molecules allows them to adopt various spatial arrangements, only some of which may be biologically active.[2] The bioactive conformation, the specific three-dimensional structure a molecule adopts when interacting with its biological target, is a critical determinant of its efficacy and selectivity. Therefore, a thorough conformational analysis is not merely an academic exercise but a foundational step in the drug discovery pipeline. It provides crucial insights for structure-activity relationship (SAR) studies, lead optimization, and the design of next-generation therapeutics with improved pharmacological profiles.
This guide will provide a multi-faceted approach to elucidating the conformational preferences of this compound, integrating experimental data from solution and solid-state techniques with the predictive power of computational chemistry.
Physicochemical Properties of this compound
A foundational understanding of the molecule's basic properties is essential before embarking on a detailed conformational analysis.
| Property | Value | Source |
| Molecular Formula | C6H13NO2 | [3] |
| Molecular Weight | 131.17 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| SMILES | CC(C)(CCC(=O)O)N | [3] |
| CAS Number | 3235-46-9 | [3] |
These properties provide the basis for designing experimental and computational studies. The molecule's relatively small size and number of rotatable bonds suggest that it will exist as an ensemble of conformers in solution.
Experimental Determination of Conformation
Solution-State Conformational Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution, providing insights into the dynamic equilibrium of different conformers.[4] For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a wealth of structural information.
-
Sample Preparation : Dissolve 5-25 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.[5][6] The choice of solvent can influence conformational preferences and should be selected based on the intended biological context.
-
1D ¹H and ¹³C NMR : Acquire standard 1D proton and carbon spectra to assign the chemical shifts of all atoms in the molecule. This serves as the foundation for interpreting more complex 2D spectra.
-
2D Correlation Spectroscopy (COSY) : A COSY experiment will establish proton-proton scalar coupling networks, confirming the connectivity of the carbon backbone.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY) : These experiments are crucial for determining through-space proton-proton proximities.[7][8] The intensity of NOE/ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing critical distance restraints for structure calculation. For a small molecule like this compound (MW < 600), a ROESY experiment is often preferred as it mitigates the issue of zero or negative NOEs that can occur.[7]
-
Data Analysis and Structure Calculation : The distance restraints obtained from NOESY/ROESY experiments, along with dihedral angle restraints derived from coupling constants (if applicable), are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers that are consistent with the experimental data.
Caption: Workflow for NMR-based conformational analysis.
Solid-State Conformation via Single-Crystal X-ray Diffraction
X-ray crystallography provides a static, high-resolution snapshot of a molecule's conformation in the crystalline state.[9] This technique is invaluable for determining precise bond lengths, bond angles, and torsion angles.
-
Crystal Growth : Growing high-quality single crystals is the most critical and often challenging step.[10] Slow evaporation of a saturated solution of this compound in a suitable solvent system is a common starting point. A variety of solvents and co-solvents should be screened to find optimal crystallization conditions.[11][12]
-
Crystal Selection and Mounting : A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[10]
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and the atomic positions are determined and refined to yield the final crystal structure.
Caption: Workflow for X-ray crystallography-based conformational analysis.
Computational Conformational Analysis
Computational modeling complements experimental techniques by providing a theoretical framework to explore the entire conformational space of a molecule and to quantify the relative energies of different conformers.[13][14]
Conformational Search and Energy Minimization
A systematic or stochastic conformational search is performed to identify all possible low-energy conformations. This is followed by geometry optimization to find the nearest local energy minimum for each identified conformer.
-
Initial Structure Generation : A 3D structure of this compound is built using molecular modeling software.
-
Conformational Search : A conformational search algorithm (e.g., Monte Carlo, systematic search) is employed to rotate the rotatable bonds and generate a large number of initial conformers.
-
Geometry Optimization : Each generated conformer is then subjected to geometry optimization using a suitable computational method. A common approach is to first use a computationally inexpensive method like molecular mechanics (e.g., with the MMFF94s force field) to quickly optimize a large number of conformers.[15]
-
Refinement with Quantum Mechanics : The low-energy conformers identified from the initial molecular mechanics search are then re-optimized at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[4][16][17] This provides more accurate geometries and relative energies.
Caption: Workflow for computational conformational analysis.
Data Integration and Interpretation
The true power of conformational analysis lies in the integration of data from multiple techniques. The solution-state NMR data provides information about the ensemble of conformations present in a biologically relevant environment. The solid-state X-ray data offers a high-resolution view of a single, often low-energy, conformation. Computational modeling bridges these experimental techniques by providing a complete energetic landscape of all possible conformers.
By comparing the experimentally determined structures with the computationally predicted low-energy conformers, a comprehensive picture of the conformational preferences of this compound can be constructed. This integrated approach allows for the identification of the most populated conformers in solution and provides a robust foundation for understanding its structure-activity relationships.
Conclusion
The conformational analysis of this compound is a critical step in harnessing its therapeutic potential. By employing a synergistic approach that combines the strengths of NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can gain a deep understanding of its three-dimensional structure and dynamic behavior. This knowledge is indispensable for the rational design of more potent and selective drug candidates, ultimately accelerating the journey from discovery to clinical application.
References
- CONFLEX Tutorials. Optimization and conformation search using Gaussian program. [Link]
- Dr M A Hashmi. Tutorial 24 | Conformational Analysis with Gaussview. YouTube. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 228069, this compound. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 140241909, (2R,4R)-4-amino-2-methylpentanoic acid. [Link]
- University of Wisconsin-Madison. NOESY and ROESY. [Link]
- Nanalysis.
- Sarva, V. G., et al. (2015). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future Medicinal Chemistry, 7(12), 1595-1610. [Link]
- Biological Magnetic Resonance Bank. BMRB entry bmse000340 - Gamma-Aminobutyric Acid. [Link]
- Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]
- SteerOn Research.
- Science Addicted. Molecular docking | Introduction to basic computational chemistry method | drug-target interaction. YouTube. [Link]
- Gaussian, Inc. Conformational Search and Computing Boltzmann-Average Properties. YouTube. [Link]
- ChemBK. 2-Amino-4-methylpentanoic acid, (S)-. [Link]
- ResearchGate. A, 1H NMR spectrum for standard GABA. B, 1H NMR spectrum of GABA produced using permeabilized cells (60 g L‐1) at 37°C in 50 mM sodium acetate buffer (pH 5.0)
- Cobas, J. C., et al. (2021). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters, 23(13), 5146-5151. [Link]
- Barrett Research Group. GAUSSIAN 09W TUTORIAL. [Link]
- Edden, R. A., et al. (2014). In vivo magnetic resonance spectroscopy of GABA: A methodological review. Progress in Nuclear Magnetic Resonance Spectroscopy, 79, 1-21. [Link]
- Miller, P. S., & Aricescu, A. R. (2014). Crystal structure of a human GABAA receptor.
- Tormena, C. F. (2017). Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations. Magnetic Resonance in Chemistry, 55(6), 487-501. [Link]
- Reddit.
- ResearchGate.
- Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000112). [Link]
- ResearchGate. Molecular structures of GABA and 1D ¹H NMR spectrum of GABA acquired... [Link]
- University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction. [Link]
- RCSB PDB. 4MR9: Crystal structure of the extracellular domain of human GABA(B) receptor bound to the antagonist SCH50911. [Link]
- RCSB PDB.
- ResearchGate.
- JoVE. Video: Growing Crystals for X-ray Diffraction Analysis. [Link]
- JenaLib. Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. [Link]
- Iowa State University, Chemical Instrumentation Facility.
- Google Sites.
- Georgia Institute of Technology.
- Chemsrc. 2-Amino-4-methylpentanoic acid. [Link]
- Wikipedia. GABAA receptor. [Link]
Sources
- 1. rcsb.org [rcsb.org]
- 2. youtube.com [youtube.com]
- 3. This compound | C6H13NO2 | CID 228069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. schrodinger.com [schrodinger.com]
- 8. X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 11. researchgate.net [researchgate.net]
- 12. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 13. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. steeronresearch.com [steeronresearch.com]
- 15. youtube.com [youtube.com]
- 16. CONFLEX Tutorials [conflex.net]
- 17. In vivo magnetic resonance spectroscopy of GABA: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-4-methylpentanoic Acid for Researchers and Drug Development Professionals
Introduction
The Expanding Role of Unnatural Amino Acids in Drug Discovery
The landscape of modern drug discovery is increasingly reliant on the innovative use of unnatural amino acids (UAAs). These synthetic building blocks offer a significant advantage over their proteinogenic counterparts by providing a means to modulate the physicochemical and pharmacological properties of peptides and small molecules. The incorporation of UAAs can enhance metabolic stability, improve target selectivity and potency, and introduce novel functionalities, thereby overcoming many of the limitations inherent in traditional drug candidates. Their utility is evidenced by the growing number of UAA-containing therapeutics that have gained FDA approval.
Introducing 4-Amino-4-methylpentanoic Acid: A Unique Building Block
Among the vast array of available UAAs, this compound stands out as a particularly interesting scaffold for medicinal chemists. Its gem-dimethyl substitution at the C4 position introduces a conformational constraint that can significantly influence the bioactivity of molecules into which it is incorporated. This structural feature can also impart increased resistance to enzymatic degradation, a desirable attribute for drug candidates.
Scope and Purpose of this Guide
This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It will delve into the compound's physicochemical properties, commercial availability, and synthetic considerations. Furthermore, this guide will explore its potential biological significance, drawing parallels with structurally similar compounds, and provide practical insights into its application in peptide synthesis and as a building block for novel therapeutics.
Physicochemical Properties and Characterization
Chemical Structure and Key Identifiers
-
IUPAC Name: this compound
-
CAS Number: 3235-46-9[1]
-
Molecular Weight: 131.17 g/mol [2]
-
Synonyms: 4-methyl-4-aminopentanoic acid, NSC-20667[2]
Tabulated Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 131.17 g/mol | PubChem[2] |
| XLogP3 | -2.5 | PubChem[2] |
| Hydrogen Bond Donor Count | 2 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
| Exact Mass | 131.094628657 | PubChem[2] |
| Topological Polar Surface Area | 63.3 Ų | PubChem[2] |
Spectroscopic Analysis
Mass Spectrometry: A GC-MS spectrum for this compound is available in the PubChem database, which can be used for identification purposes.[2]
-
¹H NMR (Predicted): The proton spectrum is expected to show a singlet for the two methyl groups, and multiplets for the methylene protons of the pentanoic acid backbone. The chemical shifts would be influenced by the proximity of the amino and carboxylic acid groups.
-
¹³C NMR (Predicted): The carbon spectrum would display distinct signals for the quaternary carbon, the two equivalent methyl carbons, the methylene carbons, and the carbonyl carbon.
Commercial Availability and Procurement
Overview of Suppliers
This compound is available from a number of chemical suppliers who specialize in research chemicals and building blocks for drug discovery. Notable suppliers include:
-
Sigma-Aldrich (AldrichCPR): It is important to note that Sigma-Aldrich provides this compound as part of its collection of rare and unique chemicals for early discovery research. They do not provide analytical data for this product, and the buyer assumes responsibility for confirming its identity and purity. All sales are final.
-
Advanced ChemBlocks: This supplier lists the compound with a purity of 95.00%.[1]
-
Achmem
Comparative Table of Commercial Forms
A critical consideration for researchers is the availability of the amino acid in its free form versus a protected form. The Boc-protected version, Boc-4-amino-4-methyl-pentanoic acid (CAS 1249372-40-4) , is often more suitable for synthetic applications, particularly peptide synthesis.
| Form | CAS Number | Key Suppliers | Typical Purity | Notes |
| This compound | 3235-46-9 | Sigma-Aldrich, Advanced ChemBlocks, Achmem | Often unspecified or lower purity (e.g., 95%) | Quality control by the end-user is crucial. |
| Boc-4-amino-4-methyl-pentanoic acid | 1249372-40-4 | Chem-Impex, ChemUniverse | ≥99% (HPLC) | Preferred for peptide synthesis due to the protected amine, enhancing stability and reactivity. |
Considerations for Quality Control and Purity Assessment
Given the variability in supplier specifications, particularly for the unprotected form, in-house quality control is highly recommended. A combination of NMR spectroscopy, mass spectrometry, and HPLC is advised to confirm the identity and purity of the purchased material before its use in sensitive applications.
Synthesis and Chemical Handling
A Plausible Synthetic Route
While specific, detailed synthetic protocols for this compound are not widely published, a plausible and scientifically sound approach can be derived from established organic chemistry principles. One such route involves the reduction of a nitro precursor.
Illustrative Synthetic Protocol: Reduction of 4-Methyl-4-nitropentanoic acid
-
Synthesis of 4-Methyl-4-nitropentanoic acid: This precursor can be synthesized via a Michael addition of a nitroalkane to an appropriate α,β-unsaturated ester, followed by hydrolysis.
-
Reduction of the Nitro Group: The nitro group can be reduced to the primary amine using various methods, such as catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by using a reducing agent like zinc or iron in the presence of an acid.
Caption: A plausible synthetic route to this compound.
Recommended Laboratory Handling and Storage Protocols
As with most amino acids, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn. It is advisable to store the compound in a tightly sealed container in a cool, dry place to prevent degradation.
Boc-Protection Strategy for Synthetic Applications
For applications in peptide synthesis, the protection of the amino group is essential to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose.
Illustrative Boc-Protection Protocol:
-
Dissolve this compound in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base, such as sodium hydroxide, to deprotonate the amino group.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work up the reaction to isolate the Boc-protected product.
Biological Significance and Applications in Drug Development
Potential as a GABA Analog and False Neurotransmitter
While direct pharmacological studies on this compound are limited, valuable insights can be drawn from its close structural analog, 4-aminopentanoic acid (4APA). Research has shown that the enantiomers of 4APA can act as false GABAergic neurotransmitters.[3] Specifically, (R)-4APA was found to have greater uptake into mouse cerebral synaptosomes, reduce endogenous GABA concentrations, and be released upon membrane depolarization.[3] Both enantiomers of 4APA were detected in the mouse brain following intraperitoneal injection.[3] This suggests that this compound, with its similar γ-amino acid scaffold, may also interact with the GABAergic system, making it an interesting candidate for the development of novel central nervous system (CNS) therapeutics.
Caption: Potential interaction of this compound with GABA receptors.
Role as a Building Block in Medicinal Chemistry
The use of Boc-4-amino-4-methyl-pentanoic acid is particularly advantageous in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for a stepwise and controlled assembly of the peptide chain. The gem-dimethyl group on the amino acid can introduce conformational rigidity into the peptide backbone, which can be beneficial for improving binding affinity and selectivity for a biological target.
Analogs of this compound have been utilized as key intermediates in the synthesis of various pharmaceutically active compounds. For instance, (R)-4-aminopentanoic acid is a valuable building block for the synthesis of psychotropic agents and muscarinic M4 receptor agonists, which are being investigated for the treatment of neurological and psychiatric disorders.[4] This highlights the potential of this compound as a scaffold for the discovery of new drugs targeting the CNS.
Workflow for Incorporating into a Peptide Synthesis Protocol
The following diagram illustrates a general workflow for the incorporation of Boc-4-amino-4-methyl-pentanoic acid into a peptide chain using solid-phase peptide synthesis.
Caption: General workflow for incorporating Boc-4-amino-4-methyl-pentanoic acid in SPPS.
Conclusion and Future Outlook
Summary of Key Technical Aspects
This compound and its Boc-protected derivative are valuable tools for researchers in drug discovery. While the unprotected form requires careful quality control due to limited supplier data, the Boc-protected version is readily available in high purity and is well-suited for synthetic applications. Its structural features, particularly the gem-dimethyl group, offer opportunities to design molecules with enhanced stability and conformational constraint.
Future Research Directions and Potential Therapeutic Applications
The potential of this compound as a GABA analog warrants further investigation. Direct pharmacological studies are needed to confirm its activity at GABA receptors and to explore its potential for treating CNS disorders such as epilepsy, anxiety, and neuropathic pain. Furthermore, its application as a building block in the synthesis of novel peptides and small molecules targeting a wide range of diseases remains a promising area for future research. The continued exploration of this and other unnatural amino acids will undoubtedly contribute to the development of the next generation of therapeutics.
References
- PubChem. This compound.
- Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. J Neurochem. 2021 Sep;158(5):1074-1082. [Link]
- PubChem. 2-[(4-Amino-4-carboxybutanoyl)amino]-4-methylpentanoic acid.
- SpectraBase. 4-Amino-4-methyl-pentanoic acid. [Link]
- Publikationsserver der Universität Regensburg.
- Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Portland Press.
- Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. [Link]
- National Institutes of Health. Introduction to Peptide Synthesis. [Link]
- ResearchGate. GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. [Link]
- Reddit. Info on the functions of longer chain GABA analogues? [Link]
- UCI Department of Chemistry.
- Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0000317). [Link]
- Wikipedia. GABA analogue. [Link]
- Wikipedia. γ-Hydroxybutyric acid. [Link]
- Google Patents. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
- PubMed Central. A Sustainable Approach for Synthesizing (R)
- A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Topics in Medicinal Chemistry. 2006;6(5):479-507. [Link]
- Steelyard Analytics, Inc. 13C NMR analysis of peptides and amino acids. [Link]
- Pharmacologic actions of 4-aminoquinoline compounds.
- National Institutes of Health. Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. [Link]
- Novel 4-aminoquinoline analogs highly active against the blood and sexual stages of Plasmodium in vivo and in vitro. Antimicrob Agents Chemother. 2011 Jul;55(7):3475-81. [Link]
Sources
- 1. This compound 95.00% | CAS: 3235-46-9 | AChemBlock [achemblock.com]
- 2. This compound | C6H13NO2 | CID 228069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 4-Amino-4-methylpentanoic Acid: Elucidating Molecular Structure
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Amino-4-methylpentanoic acid (CAS No: 3235-46-9), a non-proteinogenic β-amino acid.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to confirm the molecular structure and functional group characteristics of this compound.
Introduction: The Significance of Spectroscopic Characterization
This compound, with the molecular formula C6H13NO2, possesses a unique structure featuring a quaternary carbon atom at the β-position relative to the carboxylic acid.[1][2] This structural motif is of increasing interest in medicinal chemistry for the synthesis of peptidomimetics and other bioactive molecules, as the gem-dimethyl group can impart conformational rigidity and resistance to enzymatic degradation.
Accurate spectroscopic characterization is paramount for verifying the identity, purity, and structure of such molecules. This guide will provide a detailed, albeit predictive, analysis based on established principles and data from analogous compounds, given the limited availability of published experimental spectra for this specific molecule.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is illustrated below.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the zwitterionic nature of amino acids, the choice of solvent is critical and can significantly influence chemical shifts. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices for amino acids.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Given the polarity of the amino and carboxylic acid groups, D₂O is a suitable solvent. For enhanced solubility, a small amount of DCl or NaOD can be added to generate the cationic or anionic species, respectively.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (gem-dimethyl) | ~1.2 | Singlet | 6H |
| -CH₂- (C2) | ~2.3 | Triplet | 2H |
| -CH₂- (C3) | ~1.8 | Triplet | 2H |
| -NH₂ | ~7.5 - 8.5 (in DMSO-d₆) | Broad Singlet | 2H |
| -COOH | ~11-12 (in DMSO-d₆) | Broad Singlet | 1H |
Note: In D₂O, the acidic protons of the -NH₂ and -COOH groups will exchange with deuterium and will not be observed.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton. The presence of a quaternary carbon is a key feature to confirm.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C H₃ (gem-dimethyl) | ~25-30 |
| -C H₂- (C2) | ~35-40 |
| -C H₂- (C3) | ~40-45 |
| C (CH₃)₂(NH₂) (C4 - Quaternary) | ~50-55 |
| -C OOH | ~175-180 |
The signal for the quaternary carbon (C4) is expected to be of lower intensity due to the absence of an attached proton and a longer relaxation time.[3] Specialized pulse sequences like DEPTQ can be employed to definitively identify quaternary carbons.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Sample Preparation
-
KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr).
-
Grinding: Grind the mixture thoroughly in an agate mortar to a fine powder.
-
Pressing: Press the powder into a thin, transparent pellet using a hydraulic press.
-
Analysis: Record the IR spectrum of the KBr pellet.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to show characteristic absorption bands for the amino and carboxylic acid functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 3300-2500 | Broad |
| N-H stretch (amino group) | 3400-3200 | Medium |
| C-H stretch (aliphatic) | 2970-2850 | Strong |
| C=O stretch (carboxylic acid) | 1720-1700 | Strong |
| N-H bend (amino group) | 1640-1550 | Medium |
| C-O stretch (carboxylic acid) | 1320-1210 | Medium |
The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer in the solid state. The N-H stretching and bending vibrations confirm the presence of the primary amine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for polar molecules like amino acids.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water mixture).
-
Analysis: Infuse the sample solution into the ESI source of a mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.
Predicted Mass Spectrum
-
Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 132.10. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 130.09.
-
Fragmentation: The fragmentation pattern can provide further structural confirmation. A key fragmentation pathway would be the loss of the carboxylic acid group (-COOH) as CO₂ (44 Da) or H₂O (18 Da) from the molecular ion.
The GC-MS data available from SpectraBase and PubChem for this compound would show fragmentation patterns resulting from electron impact ionization, which can be compared with predictions to confirm the structure.[1][5][6]
Sources
An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties of 4-Amino-4-methylpentanoic acid, focusing on its solubility and stability. In the absence of extensive direct experimental data for this specific molecule in publicly accessible literature, this document synthesizes information from structurally analogous compounds, including branched-chain and β-amino acids, and outlines established methodologies for its characterization. The protocols described herein are based on widely accepted scientific principles and regulatory guidelines, offering a robust framework for researchers and drug development professionals.
Introduction to this compound: A Molecule of Interest
This compound, a non-proteinogenic amino acid, presents a unique structural motif with a quaternary carbon atom at the fourth position. This feature imparts specific steric and electronic properties that can influence its biological activity and physicochemical behavior. Understanding its solubility and stability is paramount for its application in research and potential therapeutic development, as these parameters critically impact formulation, bioavailability, and shelf-life.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | |
| Molecular Weight | 131.17 g/mol | |
| CAS Number | 3235-46-9 | |
| Appearance | White crystalline powder (typical for similar amino acids) | Inferred from related compounds |
| pKa (predicted) | ~4 (Carboxylic acid), ~10 (Amine) | Estimated based on similar structures |
Solubility Profile: A Key Determinant of Application
The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. For this compound, its amphoteric nature, containing both an acidic carboxylic group and a basic amino group, suggests a pH-dependent solubility profile.
Predicted Solubility Behavior
Based on the general behavior of amino acids, the aqueous solubility of this compound is expected to be lowest near its isoelectric point (pI) and increase at pH values above and below the pI. The presence of the methyl groups on the quaternary carbon may slightly increase its hydrophobicity compared to smaller, linear amino acids.
Experimental Determination of Solubility
To accurately determine the solubility of this compound, both kinetic and thermodynamic (equilibrium) solubility studies are recommended.
This high-throughput method is suitable for early-stage discovery to quickly assess solubility.
Workflow for Kinetic Solubility Assay
Caption: Workflow for the kinetic solubility assay.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Plate Preparation: Add the stock solution to the wells of a 96-well microplate.
-
Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve a range of final compound concentrations.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.[1]
This "gold standard" method determines the true solubility of the compound at equilibrium.
Workflow for Thermodynamic Solubility Assay
Caption: Workflow for the thermodynamic solubility assay.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[2]
-
Equilibration: Shake the vials at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[3]
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.[4]
Table 2: Proposed Solvents for Solubility Screening
| Solvent Class | Examples | Rationale |
| Aqueous Buffers | pH 1.2, 4.5, 6.8, 7.4 | To determine the pH-solubility profile. |
| Polar Protic Solvents | Water, Methanol, Ethanol | Commonly used in formulation and purification. |
| Polar Aprotic Solvents | DMSO, Acetonitrile | Used for stock solutions and analytical methods. |
Stability Profile: Ensuring Integrity and Efficacy
Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
General Stability Considerations
As a β-amino acid, this compound is predicted to have greater metabolic stability compared to α-amino acids due to its resistance to enzymatic degradation.[5][6][7] However, its chemical stability under various stress conditions must be experimentally determined.
Forced Degradation (Stress Testing)
Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods. These studies are conducted under more severe conditions than accelerated stability testing.[8][9][10][11][12][13][14]
Logical Relationship of Forced Degradation Studies
Caption: Relationship between stress conditions and outcomes in forced degradation studies.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | Up to 7 days at RT or 60°C |
| Base Hydrolysis | 0.1 M NaOH | Up to 7 days at RT or 60°C |
| Oxidation | 3% H₂O₂ | Up to 7 days at RT |
| Thermal | 60°C | Up to 7 days |
| Photolytic | ICH Q1B guidelines: >1.2 million lux hours and >200 W h/m² | As per ICH guidelines |
-
Sample Preparation: Prepare solutions of this compound in water or a suitable co-solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Application: Expose the solutions to the stress conditions outlined in Table 3. A control sample should be kept under normal conditions.
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV or LC-MS/MS method to separate the parent compound from any degradation products.
Stability-Indicating Analytical Method Development
A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method that can resolve the parent drug from its degradation products.
Workflow for Stability-Indicating Method Development
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. who.int [who.int]
- 3. evotec.com [evotec.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. jocpr.com [jocpr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmadekho.com [pharmadekho.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. ajpsonline.com [ajpsonline.com]
Preamble: The Quest for Specificity in GABAergic Modulation
An In-Depth Technical Guide: Theoretical and Computational Elucidation of 4-Amino-4-methylpentanoic Acid as a Conformationally-Restricted Neuromodulator
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1] Its inherent conformational flexibility, however, allows it to bind to a variety of receptor subtypes (e.g., GABA-A, GABA-B) and transporters (GATs), leading to a broad physiological response.[1][2] For the development of targeted neuropharmaceuticals with improved specificity and reduced side effects, medicinal chemists have turned to conformationally restricted GABA analogs.[1][3][4] By locking the molecule into specific spatial arrangements, it is possible to achieve selective interaction with a single biological target. This guide focuses on this compound, a unique GABA analog, and outlines a comprehensive theoretical framework to predict its structural and electronic properties, thereby illuminating its potential as a selective neuromodulator.
Chapter 1: Molecular Architecture of this compound
This compound (IUPAC Name), with the chemical formula C6H13NO2, is a non-proteinogenic amino acid structurally related to GABA.[5][6][7] Its defining feature is the gem-dimethyl group at the C4 position, adjacent to the amino group. This substitution introduces significant steric hindrance, which is hypothesized to drastically reduce the molecule's rotational freedom compared to the flexible carbon backbone of GABA. Understanding the consequences of this structural constraint is the primary objective of the theoretical studies outlined herein.
| Property | Value | Source |
| Molecular Formula | C6H13NO2 | [5][6][7] |
| Molecular Weight | 131.17 g/mol | [5][6] |
| IUPAC Name | This compound | [5][7] |
| CAS Number | 3235-46-9 | [6][7] |
| SMILES | CC(C)(CCC(=O)O)N | [5] |
Chapter 2: Mapping the Conformational Energy Landscape
The biological activity of a flexible molecule is dictated by the three-dimensional structure it adopts when binding to its target—the so-called "bioactive conformation." This conformation is typically a low-energy, stable state. A thorough exploration of the molecule's conformational space is therefore the foundational step in any theoretical analysis.[8]
Rationale for Conformational Search
Unlike rigid molecules, the spatial arrangement of this compound is described by a potential energy surface with multiple local minima, each corresponding to a stable conformer. Identifying these low-energy conformers is critical, as they represent the most probable shapes the molecule will assume in solution and, by extension, at a receptor binding site. Computational methods provide an exhaustive and energetically precise means to map this landscape.
Experimental Protocol: A Multi-Step Conformational Analysis Workflow
A robust protocol for identifying and ranking stable conformers involves a combination of low-cost molecular mechanics and high-accuracy quantum mechanics.
-
Initial 3D Structure Generation: The 2D structure, represented by its SMILES string (CC(C)(CCC(=O)O)N), is converted into an initial 3D structure using a computational chemistry toolkit like RDKit or Open Babel.
-
Molecular Mechanics Conformational Search: A systematic search is performed using a molecular mechanics force field (e.g., MMFF94). This step rapidly explores the full range of possible conformations by rotating all acyclic single bonds, generating thousands of potential structures.
-
Geometry Optimization and Clustering: Each generated structure is subjected to energy minimization using the same force field. The resulting conformers are then clustered based on root-mean-square deviation (RMSD) to identify unique shapes. A representative structure from each cluster is selected.
-
Quantum Mechanical Refinement: The representative conformers are then subjected to a higher level of theory for accurate geometry optimization and energy calculation. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) is employed. A continuum solvation model (e.g., PCM) is included to simulate an aqueous environment.
-
Final Energy Ranking: The final, DFT-optimized conformers are ranked according to their relative energies to identify the most stable structures.
Visualization: Conformational Search Workflow
Caption: Workflow for identifying low-energy conformers.
Chapter 3: Quantum Chemical Characterization
With the stable three-dimensional structures identified, quantum chemistry methods can be used to calculate a wide range of electronic properties.[9][10][11] These properties govern the molecule's reactivity, polarity, and ability to form non-covalent interactions, which are the basis of molecular recognition by a protein target.[12]
Rationale for Electronic Property Calculation
Properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) provide a chemical fingerprint of the molecule. The MEP, for instance, reveals electron-rich (negative) and electron-poor (positive) regions, which are crucial for predicting hydrogen bonding and electrostatic interactions with a receptor. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[13]
Experimental Protocol: DFT for Electronic Properties
Using the DFT-optimized geometries from the conformational analysis, single-point energy calculations are performed to derive the electronic properties.
-
Wavefunction Calculation: For each low-energy conformer, a single-point calculation is run at a higher level of theory (e.g., B3LYP with a larger basis set like def2-TZVP) to obtain a more accurate electronic wavefunction. The same implicit solvation model is used.
-
Property Extraction: From the calculated wavefunction, various properties are extracted:
-
Energies: HOMO energy, LUMO energy, and the HOMO-LUMO gap.
-
Charge Distribution: Atomic charges (e.g., Mulliken, NBO) are calculated to quantify the charge on each atom.
-
Electrostatic Potential: The molecular electrostatic potential is calculated and mapped onto the electron density surface to visualize electronegative and electropositive regions.
-
Dipole Moment: The magnitude and vector of the molecular dipole moment are determined.
-
Data Presentation: Electronic Properties of Key Conformers
The calculated data for the most stable conformers should be summarized in a table for comparative analysis.
| Conformer | Relative Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | Gap (eV) | Dipole Moment (Debye) |
| 1 (Global Min.) | 0.00 | -6.85 | 0.52 | 7.37 | 2.1 |
| 2 | 0.78 | -6.91 | 0.50 | 7.41 | 4.5 |
| 3 | 1.23 | -6.82 | 0.55 | 7.37 | 3.8 |
(Note: Values are hypothetical and for illustrative purposes only.)
Visualization: Logic of Property Calculation
Caption: Derivation of electronic properties from optimized geometry.
Chapter 4: Simulating Target Interaction via Molecular Docking
The final phase of this theoretical investigation is to use the derived structural and electronic information to predict how this compound might bind to a relevant biological target. Molecular docking is a computational technique that places a ligand into the binding site of a protein and estimates the strength of the interaction.[14]
Rationale for Molecular Docking
Molecular docking serves as a powerful in silico screening tool to generate hypotheses about the mechanism of action.[15] By docking the ensemble of low-energy conformers of our molecule into the binding pocket of a GABA receptor or transporter, we can predict its preferred binding pose, identify key interacting amino acid residues, and calculate a binding affinity score. This provides invaluable guidance for subsequent experimental studies, such as site-directed mutagenesis and functional assays.
Experimental Protocol: A Standard Docking Workflow
-
Target Preparation: A high-resolution crystal structure of the target protein (e.g., a GABA-A receptor subtype) is obtained from the Protein Data Bank (PDB). If a crystal structure is unavailable, a high-quality homology model is constructed. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Ligand Preparation: The library of low-energy conformers of this compound, with their DFT-calculated partial charges, is prepared for docking.
-
Binding Site Definition: The binding site (or "grid box") is defined on the protein, typically centered on the location of a known co-crystallized ligand or based on analysis of conserved binding pocket residues.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide) is used to systematically place each conformer into the defined binding site in thousands of different orientations, scoring each resulting pose.
-
Analysis of Results: The top-scoring poses are analyzed to identify the most likely binding mode. Key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts with specific protein residues, are cataloged.
Visualization: Molecular Docking Workflow
Caption: Workflow for predicting ligand-protein interactions.
Conclusion and Future Outlook
This guide has outlined a comprehensive, multi-stage theoretical framework for the deep characterization of this compound. By systematically analyzing its conformational preferences, electronic signature, and potential protein interactions, this in silico approach can generate robust, experimentally testable hypotheses. The insights gained from these computational studies will be instrumental in validating the role of the gem-dimethyl group in conferring receptor specificity and will guide the rational design of next-generation neuropharmaceuticals with enhanced therapeutic profiles.
References
- Johnston, G. A. R. (2013). Conformationally restricted GABA analogues: from rigid carbocycles to cage hydrocarbons. PubMed.
- Kurzweil, P., et al. (2024). Quantum chemical study of molecular properties of small branched-chain amino acids in water. Amino Acids.
- Lanese, N. (2018). Quantum Chemistry Solves The Question of Why Life Needs So Many Amino Acids. ScienceAlert.
- O'Hagan, D. (2006). 3-fluoro-GABA Enantiomers: Exploring the Conformation of GABA Binding to GABAA Receptors and GABA Aminotransferase. PubMed.
- Tvaroška, I., & Kožár, T. (2018). Quantum-Chemical Study of the Biogenic Amino Acids. ResearchGate.
- Tvaroška, I., & Kožár, T. (2021). Quantum-Chemical Study of the Biogenic Amino Acids. Research Square.
- Nicholson, S. H., et al. (1979). GABA analogues: conformational analysis of effects on [3H]GABA binding to postsynaptic receptors in human cerebellum. Journal of Neurochemistry.
- Hignett, K. (2018). Origin of Life: Quantum Chemistry Solves One of Genetics' Biggest Mysteries Using Amino Acids From Space. Newsweek.
- Sarzyński, M., et al. (2020). Structural formulas of selected GABA analogs of restricted conformation... ResearchGate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Ivanov, A. S., et al. (2018). GABA and its conformationally restricted analogues. ResearchGate.
- ChemSynthesis. (n.d.). methyl 4-amino-4-methylpentanoate.
- LibreTexts. (2024). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts.
- Hlevnjak, M., et al. (2014). Computational analysis of amino acids and their sidechain analogs in crowded solutions of RNA nucleobases with implications for the mRNA–protein complementarity hypothesis. Nucleic Acids Research.
- Al-Hashedi, M. G., et al. (2022). Computational analyses of mechanism of action (MoA): data, methods and integration. Briefings in Bioinformatics.
- Wang, Y., et al. (2024). Leucine Mitigates Porcine Epidemic Diarrhea Virus-Induced Colonic Damage in Piglets via Suppression of Viral Replication and Restoration of Intestinal Homeostasis. MDPI.
- Cai, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology.
- Lazzaro, G. D., et al. (2021). A Computational Analysis of the Reaction of SO2 with Amino Acid Anions: Implications for Its Chemisorption in Biobased Ionic Liquids. MDPI.
- NIST/TRC. (2012). (S)-2-amino-4-methylpentanoic acid. Web Thermo Tables.
- Yepes, D., et al. (2020). Noncovalent binding phenomena in the adsorption of amino acids on Ag/Au surfaces: a theoretical approach. Physical Chemistry Chemical Physics.
Sources
- 1. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-fluoro-GABA enantiomers: exploring the conformation of GABA binding to GABAA receptors and GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C6H13NO2 | CID 228069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound 95.00% | CAS: 3235-46-9 | AChemBlock [achemblock.com]
- 8. GABA analogues: conformational analysis of effects on [3H]GABA binding to postsynaptic receptors in human cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantum chemical study of molecular properties of small branched-chain amino acids in water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 12. Noncovalent binding phenomena in the adsorption of amino acids on Ag/Au surfaces: a theoretical approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. sciencealert.com [sciencealert.com]
- 14. Buy (S)-2-((S)-2-((S)-2-Amino-4-methylpentanamido)-4-methylpentanamido)-4-methylpentanoic acid | 10329-75-6 | >98% [smolecule.com]
- 15. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide for Researchers and Drug Development Professionals
4-Amino-4-methylpentanoic Acid: A Conformational Keystone in Modern Peptide Design
Abstract: The strategic incorporation of non-proteinogenic amino acids into peptide scaffolds represents a cornerstone of modern medicinal chemistry and materials science. Among these, α,α-disubstituted amino acids (ααAAs) have garnered significant attention for their profound ability to impose specific, predictable conformational constraints on peptide backbones. This guide focuses on this compound, a particularly influential member of this class. We will explore its fundamental impact on peptide secondary structure, delving into the stereochemical and energetic principles that govern its structure-directing properties. Through a synthesis of foundational theory, empirical data, and detailed experimental protocols, this document aims to provide researchers and drug development professionals with a comprehensive understanding of how to leverage this unique building block to engineer peptides with enhanced stability, bioactivity, and novel therapeutic potential.
Introduction: The Conformational Imperative in Peptide Science
Peptides, with their inherent biocompatibility and high target specificity, are invaluable as therapeutic agents and research tools. However, their utility is often hampered by their conformational flexibility and susceptibility to enzymatic degradation. The precise three-dimensional structure of a peptide dictates its biological function. An unstructured, fluctuating peptide chain often exhibits a lower binding affinity and is more readily recognized and cleaved by proteases.
The introduction of sterically demanding, non-natural amino acids is a proven strategy to overcome these limitations. α,α-disubstituted amino acids, characterized by the presence of two substituents on the α-carbon, are exceptionally potent in this regard.[1][2] This modification significantly alters the conformational freedom of the peptide chain.[3] The gem-dialkyl groups severely restrict the permissible values of the Ramachandran dihedral angles (φ and ψ), effectively locking the peptide backbone into well-defined secondary structures, most notably helical and turn conformations.[1][2]
This compound, with its gem-dimethyl group at the α-carbon, is a canonical example of such a conformational director. Its incorporation into a peptide sequence can induce a transition from a random coil to a stable, ordered structure, thereby enhancing proteolytic stability and often improving biological activity, a key goal in the design of peptidomimetics.[4][5]
The Structural Influence of this compound
The defining feature of this compound is the gem-dimethyl group on the α-carbon. This steric bulk dramatically restricts the conformational freedom of the peptide backbone in its vicinity.
Ramachandran Space Restriction and Helical Propensity
In a standard amino acid residue, a wide range of φ and ψ angles are energetically accessible, allowing for significant conformational flexibility. However, the presence of the two methyl groups in this compound creates significant steric hindrance, drastically limiting the allowed regions in the Ramachandran plot. The energetically favored conformations for this residue fall squarely within the regions corresponding to right-handed and left-handed helices (α- and 310-helices).
Consequently, peptides incorporating even a single this compound residue often exhibit a pronounced tendency to adopt helical structures.[3][6] Specifically, homopeptides of chiral α-methylated α,α-disubstituted amino acids often favor a 310-helical structure.[2][3] The extent of this helical induction is dependent on the position and number of these residues within the sequence. Oligopeptides composed entirely of such α,α-disubstituted amino acids can form exceptionally stable, "super-helical" structures. This ability to pre-organize a peptide into a specific conformation is a powerful tool for designing molecules with high affinity for biological targets.
The following diagram illustrates the workflow for assessing the structural impact of incorporating this compound into a peptide.
Caption: Workflow for structural analysis of peptides containing this compound.
Synthesis of Peptides Containing this compound
The incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS) requires special consideration due to the steric hindrance around the α-carbon and the carboxyl group.
Challenges in Peptide Coupling
The gem-dimethyl group of this compound significantly hinders the approach of the activated carboxyl group of the incoming amino acid, as well as the activation of its own carboxyl group. This steric clash can lead to slow and incomplete coupling reactions, resulting in deletion sequences and lower overall yields.
Optimized Coupling Strategies
To overcome these challenges, more potent coupling reagents and optimized protocols are necessary. The use of uronium-based reagents is highly recommended for such difficult couplings due to their high reactivity and ability to minimize racemization.
Table 1: Recommended Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Description | Advantages |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | High coupling efficiency, rapid reaction times, reduced racemization. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | A classic, effective coupling reagent, though slightly less potent than HATU for highly hindered couplings. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Strong acylation potential, useful for difficult couplings. |
Step-by-Step Protocol for SPPS Incorporating this compound
This protocol assumes a standard Fmoc/tBu solid-phase synthesis strategy.
-
Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, repeated twice, to remove the Fmoc protecting group from the N-terminus. Wash thoroughly with DMF.
-
Coupling of this compound:
-
Rationale: A higher excess of reagents and a more potent activator are used to overcome the steric hindrance of the α,α-disubstituted amino acid.
-
Pre-activate a 3-5 fold molar excess of Fmoc-4-amino-4-methylpentanoic acid-OH.
-
In a separate vessel, dissolve the amino acid and a suitable coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid) in DMF.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), at 2 equivalents relative to the amino acid.
-
Allow the pre-activation to proceed for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours, or overnight for particularly difficult couplings. A longer reaction time ensures maximum coupling efficiency.
-
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Capping (Optional but Recommended):
-
Rationale: This step is critical for preventing the formation of deletion sequences, which are more likely with difficult couplings.
-
Treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF to permanently block any unreacted amino groups.
-
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry. The structural conformation can then be analyzed using techniques like Circular Dichroism (CD) and NMR spectroscopy.[6][7]
The following diagram outlines the key steps in the solid-phase synthesis of a peptide containing this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.
Conclusion and Future Outlook
This compound is a powerful tool in the arsenal of the peptide chemist. Its ability to rigidly control local conformation allows for the rational design of peptides with predetermined three-dimensional structures. This conformational constraint translates into enhanced proteolytic stability and, in many cases, improved biological activity and receptor selectivity. The challenges associated with its incorporation during synthesis are readily overcome with modern coupling reagents and optimized protocols.
As our understanding of the relationship between peptide structure and function deepens, the use of conformationally constrained amino acids like this compound will undoubtedly become even more central to the development of next-generation peptide-based therapeutics, biomaterials, and catalysts.
References
- A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation. (2009). PubMed.
- Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (n.d.). ResearchGate.
- Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. (n.d.). J-Stage.
- Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. (2007). PubMed.
- This compound. (n.d.). PubChem.
- CD and NMR investigation of collagen peptides mimicking a pathological Gly–Ser mutation and a natural interruption in a similar highly charged sequence context. (2014). PubMed Central.
- pH‐dependent CD spectra of peptides with non‐natural amino acid substitutions. (n.d.). ResearchGate.
- Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. (n.d.). Chapman University Digital Commons.
- Peptide/Protein NMR. (n.d.). University of Zurich.
- The Best Peptidomimetic Strategies to Undercover Antibacterial Peptides. (2019). PubMed Central.
- Peptidomimetics : A New Era in Drug Discovery. (2023). Journal of Pharmaceutical Research.
- Peptidomimetic. (n.d.). Wikipedia.
- A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. (2022). PubMed Central.
Sources
- 1. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jopcr.com [jopcr.com]
- 5. Peptidomimetic - Wikipedia [en.wikipedia.org]
- 6. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uzh.ch [chem.uzh.ch]
Methodological & Application
Application Note & Protocol: Synthesis of 4-Amino-4-methylpentanoic Acid
Introduction
4-Amino-4-methylpentanoic acid is a non-proteinogenic β-amino acid, a class of compounds of significant interest in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the amino and carboxylic acid functional groups. This structural modification imparts unique conformational properties and resistance to enzymatic degradation, making them valuable building blocks for peptidomimetics, pharmaceuticals, and other bioactive molecules.[1] This application note provides a detailed guide to the synthesis of this compound, exploring various synthetic strategies and offering step-by-step protocols for researchers in organic synthesis and drug discovery.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals several viable synthetic disconnections. The primary challenge lies in the construction of the quaternary stereocenter bearing the amino group. Key precursor molecules that can be envisaged include α,β-unsaturated ketones, keto acids, and nitriles.
Caption: Retrosynthetic pathways for this compound.
Synthesis Route 1: Modified Strecker Synthesis
The Strecker synthesis is a classic and versatile method for preparing amino acids from aldehydes or ketones.[2][3] For the synthesis of an α,α-disubstituted amino acid like this compound, a ketone is the appropriate starting material.[3] This route involves the formation of an α-aminonitrile intermediate, followed by hydrolysis to the desired amino acid.[4][5]
Principle and Mechanism
The reaction proceeds in two main stages. First, a ketone reacts with ammonia (often generated in situ from an ammonium salt) to form an imine. A nucleophilic addition of cyanide to the imine generates an α-aminonitrile.[2] The second stage involves the acid-catalyzed hydrolysis of the nitrile functional group to a carboxylic acid.[3]
Caption: Workflow for the Modified Strecker Synthesis.
Experimental Protocol
Materials:
-
Levulinic acid (4-oxopentanoic acid)
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
α-Aminonitrile Formation:
-
In a well-ventilated fume hood, dissolve levulinic acid (1 eq.) and ammonium chloride (1.2 eq.) in aqueous ammonia.
-
To this solution, add a solution of potassium cyanide (1.1 eq.) in water dropwise, maintaining the temperature below 10°C with an ice bath.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.
-
-
Hydrolysis:
-
Add the crude α-aminonitrile to concentrated hydrochloric acid.
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
-
The product will precipitate as the hydrochloride salt.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of water and adjust the pH to the isoelectric point (around pH 6-7) with a suitable base (e.g., ammonium hydroxide).
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Data Summary
| Parameter | Condition |
| Starting Material | Levulinic acid |
| Key Reagents | NH₄Cl, KCN, HCl |
| Solvent | Aqueous ammonia, water |
| Temperature | 0-10°C (nitrile formation), Reflux (hydrolysis) |
| Reaction Time | 24 hours (nitrile formation), 6-8 hours (hydrolysis) |
Synthesis Route 2: From Mesityl Oxide
Mesityl oxide, an α,β-unsaturated ketone, serves as a readily available starting material for the synthesis of this compound.[6][7] This approach leverages the reactivity of the conjugated system.
Principle and Mechanism
This synthesis can be approached in a couple of ways. One method involves the conjugate addition of a nitrogen nucleophile, such as ammonia or a protected amine, to the β-position of mesityl oxide. The resulting enolate can then be trapped and the ketone subsequently oxidized to a carboxylic acid. A more direct approach involves the addition of nitromethane (a Michael addition) to mesityl oxide, followed by reduction of the nitro group to an amine and hydrolysis of the ketone to a carboxylic acid.
Caption: Synthesis from Mesityl Oxide via a Nitro Adduct.
Experimental Protocol
Materials:
-
Mesityl oxide
-
Nitromethane
-
Sodium ethoxide
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Sodium hypobromite (or generate in situ from NaOH and Br₂)
-
Hydrochloric acid
Procedure:
-
Michael Addition:
-
To a solution of sodium ethoxide (catalytic amount) in ethanol, add nitromethane (1.1 eq.).
-
Cool the mixture to 0°C and add mesityl oxide (1 eq.) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Neutralize the reaction with dilute HCl and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the nitro adduct.
-
-
Reduction of Nitro Group:
-
Dissolve the nitro adduct in ethanol and add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) until the uptake of hydrogen ceases.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the amino ketone.
-
-
Oxidation to Carboxylic Acid (Haloform Reaction):
-
Dissolve the amino ketone in a suitable solvent (e.g., dioxane/water).
-
Cool the solution in an ice bath and slowly add a freshly prepared solution of sodium hypobromite.
-
Stir the reaction at room temperature until the reaction is complete (monitored by TLC).
-
Quench the excess hypobromite with sodium thiosulfate.
-
Acidify the solution with HCl to precipitate the amino acid hydrochloride.
-
Isolate the free amino acid as described in the Strecker synthesis protocol.
-
Data Summary
| Parameter | Condition |
| Starting Material | Mesityl oxide |
| Key Reagents | Nitromethane, NaOEt, H₂/Pd-C, NaOBr |
| Solvent | Ethanol, Dioxane/Water |
| Temperature | 0°C to Room Temperature |
| Key Intermediates | 4-Methyl-4-nitropentan-2-one, 4-Amino-4-methylpentan-2-one |
Synthesis Route 3: Reductive Amination of a Keto Acid
Reductive amination is a powerful and direct method for the synthesis of amines, including amino acids. This approach starts with a keto acid and converts it to the corresponding amino acid in a one-pot reaction.
Principle and Mechanism
The keto acid first reacts with ammonia to form an imine intermediate. This imine is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.
Caption: Reductive amination pathway.
Experimental Protocol
Materials:
-
Levulinic acid
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve levulinic acid (1 eq.) and a large excess of ammonium acetate in methanol.
-
Stir the solution at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Carefully quench the reaction by the slow addition of dilute HCl until the evolution of gas ceases.
-
Remove the methanol under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to the isoelectric point to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Data Summary
| Parameter | Condition |
| Starting Material | Levulinic acid |
| Key Reagents | Ammonium acetate, Sodium cyanoborohydride |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Reaction Time | 24-48 hours |
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H stretch, carboxylic acid O-H and C=O stretches).
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Potassium cyanide and sodium cyanoborohydride are highly toxic. Handle with extreme caution and have an appropriate quenching agent (e.g., bleach) readily available.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Concentrated acids and bases are corrosive and should be handled with care.
References
- Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives. The Journal of Organic Chemistry - ACS Publications.
- Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher.
- NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
- Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. National Institutes of Health.
- Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. ProQuest.
- 26.4: Synthesis of Amino Acids. Chemistry LibreTexts.
- Strecker Synthesis. Master Organic Chemistry.
- Strecker amino acid synthesis. chemeurope.com.
- Strecker Synthesis. Organic Chemistry Portal.
- A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. PubMed Central.
- US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid. Google Patents.
- Strecker amino acid synthesis. Wikipedia.
- The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- This compound. PubChem.
- Mesityl oxide. Wikipedia.
- Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal.
- methyl 4-amino-4-methylpentanoate. ChemSynthesis.
- TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. ResearchGate.
- How can we prepare 4-methylpentanoic acid from Malonic ester? Quora.
- 4-methylpent-4-en-2-one (iso-mesityl oxide). ResearchGate.
- Synthesis of 2-ethoxycarbonyl-4-methylpentanoic acid. PrepChem.com.
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central.
- Mesityl oxide. PubChem.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker_amino_acid_synthesis [chemeurope.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mesityl oxide - Wikipedia [en.wikipedia.org]
- 7. Mesityl oxide | C6H10O | CID 8858 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 4-Amino-4-methylpentanoic Acid in Solid-Phase Peptide Synthesis
Introduction: The Significance of α,α-Disubstituted Amino Acids in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics. Their high specificity and biological activity are often tempered by challenges such as poor metabolic stability and conformational flexibility. The incorporation of unnatural amino acids is a powerful strategy to overcome these limitations.[1] Among these, α,α-disubstituted amino acids, such as 4-Amino-4-methylpentanoic acid, are of particular interest. The quaternary carbon at the α-position introduces significant steric hindrance, which can lock the peptide backbone into specific conformations, such as helices or turns, and confer remarkable resistance to enzymatic degradation.[2]
This compound, with its isobutyl-like side chain, provides a unique building block for designing novel peptide architectures with enhanced therapeutic potential.[3] However, the very steric bulk that imparts these desirable properties also presents a significant challenge during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview and detailed protocols for the efficient and successful incorporation of Fmoc-4-amino-4-methylpentanoic acid into peptide sequences, addressing the common hurdles associated with sterically hindered residues.
The Challenge: Overcoming Steric Hindrance in Peptide Coupling
The central challenge in incorporating this compound lies in the sterically congested environment around its α-amino group. This steric hindrance can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation of the growing peptide chain.[1][4] This can result in deletion sequences, which are difficult to separate from the target peptide, thereby reducing the overall yield and purity.[5]
To address this, a multi-faceted approach is required, focusing on the optimization of three key aspects of the SPPS cycle: the choice of coupling reagent, the reaction conditions, and the monitoring of coupling completion.
Core Principles for Successful Incorporation
The Power of Modern Coupling Reagents
Standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) are often insufficient for driving the acylation of sterically hindered amino acids to completion.[6] The development of onium-type coupling reagents (aminium/uronium and phosphonium salts) has been a game-changer for the synthesis of complex peptides.[7]
-
Aminium/Uronium Salts (HATU, HBTU, HCTU): These reagents react with the protected amino acid to form a highly reactive OAt- or OBt-ester intermediate. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for sterically hindered couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group, which accelerates the reaction.[6]
-
Phosphonium Salts (PyBOP, PyAOP): These reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), also form highly reactive activated esters. A key advantage of phosphonium salts is that they do not lead to the potential side reaction of guanidinylation of the free N-terminus, which can occur with aminium/uronium reagents.
Optimizing Reaction Conditions
Beyond the choice of reagent, the reaction environment plays a crucial role in overcoming steric barriers.
-
Extended Coupling Times: For this compound, a standard coupling time of 1-2 hours may be insufficient. Extending the reaction time to 4 hours or even overnight can significantly improve coupling efficiency.
-
Double Coupling: A common and effective strategy is to perform the coupling reaction twice. After the initial coupling and washing steps, the resin is subjected to a fresh solution of the protected amino acid and coupling reagents.
-
Elevated Temperatures: Microwave-assisted peptide synthesis can be a powerful tool to accelerate slow coupling reactions by providing controlled and rapid heating.[4][5]
Rigorous Monitoring of Coupling Completion
Assuming complete coupling is a common pitfall in SPPS. For challenging residues, it is essential to verify the absence of free amino groups on the resin before proceeding to the next cycle.
-
The Kaiser Test (Ninhydrin Test): This colorimetric test is a reliable method for detecting primary amines. A positive result (blue beads) indicates incomplete coupling and the need for a second coupling or a capping step.
-
Capping: If a second coupling still fails to drive the reaction to completion, the unreacted amino groups should be "capped" by acetylation. This prevents the formation of deletion sequences. A common capping solution is a mixture of acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) in DMF.[1]
Experimental Protocols
The following protocols are designed for standard Fmoc-based solid-phase peptide synthesis. All procedures should be performed in a dedicated peptide synthesis vessel with appropriate agitation.
Protocol 1: Standard SPPS Cycle for Incorporating Fmoc-4-Amino-4-methylpentanoic acid
This protocol outlines a single cycle for adding Fmoc-4-Amino-4-methylpentanoic acid to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amino group
-
Fmoc-4-Amino-4-methylpentanoic acid
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% Piperidine in DMF
-
Washing solvent: Dichloromethane (DCM)
-
Kaiser test kit
-
Capping solution: Acetic anhydride/DIEA/DMF (e.g., 5:10:85 v/v/v)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 3 minutes. Drain.
-
Add a fresh portion of the deprotection solution and agitate for 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling of Fmoc-4-Amino-4-methylpentanoic acid:
-
In a separate vessel, pre-activate the amino acid by dissolving Fmoc-4-Amino-4-methylpentanoic acid (4 equivalents), HATU (3.9 equivalents), and DIEA (8 equivalents) in DMF. Allow to react for 2-5 minutes.
-
Drain the DMF from the resin and add the pre-activated amino acid solution.
-
Agitate for a minimum of 4 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 x 1 min) followed by DCM (3 x 1 min) and then DMF (3 x 1 min).
-
-
Monitoring Coupling Completion (Kaiser Test):
-
Take a small sample of the resin beads.
-
Perform the Kaiser test according to the manufacturer's instructions.
-
If the test is negative (beads remain colorless or yellow): The coupling is complete. Proceed to the next cycle (Step 2).
-
If the test is positive (beads turn blue): The coupling is incomplete. Proceed to Step 6.
-
-
Recoupling (if necessary):
-
Repeat Step 3 (coupling) and Step 4 (washing).
-
Perform a second Kaiser test.
-
If the test is now negative: Proceed to the next cycle.
-
If the test is still positive: Proceed to Step 7.
-
-
Capping (if necessary):
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 1 min).
-
Proceed to the next cycle.
-
Protocol 2: Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane - TIS)
-
Caution: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 1 min) and methanol (3 x 1 min), then dry thoroughly under vacuum.
-
Cleavage:
-
Place the dry resin in a reaction vessel.
-
Add the cleavage cocktail (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Data Summary and Visualization
The efficiency of incorporating sterically hindered amino acids can be quantified and compared across different methods. Below is a table summarizing expected outcomes for different coupling strategies.
| Coupling Strategy | Reagents (Equivalents) | Time | Expected Purity (Crude) | Notes |
| Standard | HBTU (3.9), DIEA (8) | 2 hours | 50-70% | High probability of deletion sequences. Not recommended. |
| Optimized | HATU (3.9), DIEA (8) | 4 hours | 70-85% | Significantly improved coupling efficiency. |
| Double Coupling | HATU (3.9), DIEA (8) | 2 x 2 hours | >90% | Highly effective for driving the reaction to completion. |
| Microwave | HATU (3.9), DIEA (8) | 2 x 5 min at 75°C | >90% | Rapid and efficient, but requires specialized equipment. |
Workflow Diagram
The logical flow of incorporating a sterically hindered amino acid like this compound is crucial for success.
Caption: Decision workflow for incorporating sterically hindered amino acids in SPPS.
Conclusion
The successful incorporation of this compound into synthetic peptides is readily achievable with careful planning and the use of optimized protocols. By leveraging powerful coupling reagents like HATU, extending reaction times, and diligently monitoring reaction completion, researchers can effectively overcome the challenge of steric hindrance. The resulting peptides, endowed with enhanced conformational stability and proteolytic resistance, hold immense promise for the development of next-generation therapeutics.
References
- Dilun Bio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Ito, T., Kato, T., Ohoka, N., Inoue, T., Doi, M., Misawa, T., & Demizu, Y. (2023). Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. The Journal of Organic Chemistry.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Nis-Hansen, C., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 532-536.
- Sohma, Y., et al. (2004). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. The Journal of Organic Chemistry, 69(10), 3495-3502.
- Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 139.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemimpex.com [chemimpex.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. file.globalso.com [file.globalso.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
Application Notes and Protocols for the Analytical Determination of 4-Amino-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical methods for the detection, quantification, and characterization of 4-Amino-4-methylpentanoic acid. As a non-proteinogenic amino acid, its unique structure necessitates robust and specific analytical strategies, particularly within complex matrices relevant to pharmaceutical research and development. This guide moves beyond a simple recitation of protocols to explain the underlying principles and rationale for method selection and optimization. We will explore key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed, field-tested protocols are provided, alongside insights into the critical considerations for method validation and data interpretation.
Introduction: The Analytical Challenge of this compound
This compound (C6H13NO2, Molar Mass: 131.17 g/mol ) is a synthetic amino acid with potential applications in medicinal chemistry and as a building block in organic synthesis.[1] Its structure, featuring a quaternary carbon at the alpha-position to the amino group, presents distinct analytical challenges compared to its proteinogenic counterparts. The absence of a strong chromophore makes direct UV detection in HPLC difficult, and its zwitterionic nature can lead to poor peak shape and retention in traditional reversed-phase chromatography.
This guide is structured to provide a logical workflow for the analysis of this compound, from initial structural confirmation to quantitative determination in various sample types.
Structural Confirmation and Characterization
Prior to quantitative analysis, unambiguous identification of this compound is paramount. A combination of spectroscopic techniques provides the most comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular skeleton.
-
¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the two methyl groups, the methylene protons of the pentanoic acid chain, and the amine protons. The chemical shifts and coupling patterns are unique to the molecule's structure.
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the carboxylic acid, the quaternary carbon bonded to the amino group, the two methyl carbons, and the methylene carbons.[2][3] The chemical shifts of the carbonyl carbons can be sensitive to solvent polarity, which can provide insights into intermolecular interactions.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.[2]
-
Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for polar molecules like amino acids and will typically show the protonated molecule [M+H]⁺.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization is necessary to increase the volatility of the amino acid.[4] The resulting mass spectrum will show characteristic fragments of the derivatized molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the key functional groups present in this compound.[2] Characteristic absorption bands include:
-
C=O stretch of the carboxylic acid group (around 1700 cm⁻¹).[2]
-
N-H stretching bands of the primary amine.[2]
-
O-H stretch of the carboxylic acid.
Quantitative Analysis: Chromatographic Methods
For the accurate quantification of this compound, chromatographic techniques are the methods of choice. The selection of the appropriate method depends on the sample matrix, required sensitivity, and available instrumentation.
High-Performance Liquid Chromatography (HPLC)
Due to the lack of a strong UV chromophore, direct detection of this compound by UV-Vis is challenging. Therefore, derivatization or the use of alternative detection methods is necessary.
Caption: General workflow for HPLC analysis of this compound using pre-column derivatization.
Protocol 1: HPLC with Pre-column OPA Derivatization and Fluorescence Detection
This method offers high sensitivity and is suitable for trace analysis. Ortho-phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[5][6]
Materials:
-
This compound standard
-
Ortho-phthalaldehyde (OPA) reagent solution
-
3-Mercaptopropionic acid (3-MPA) or N-acetyl-L-cysteine (NAC)
-
Borate buffer (pH 9.5-10.5)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA)
Instrumentation:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in water or a suitable buffer. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Depending on the matrix, sample preparation may involve protein precipitation (e.g., with acetonitrile or perchloric acid), filtration, or solid-phase extraction (SPE).
-
Derivatization:
-
In a vial, mix a defined volume of the standard or sample with the borate buffer.
-
Add the OPA reagent and the thiol (e.g., 3-MPA).
-
Vortex and allow the reaction to proceed for a specific time (typically 1-2 minutes) at room temperature before injection. The timing is critical as OPA derivatives can be unstable.[6]
-
-
HPLC Analysis:
-
Mobile Phase A: Water with 0.1% Formic Acid or TFA.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the derivatized amino acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Fluorescence Detection: Excitation wavelength (λex) ~340 nm, Emission wavelength (λem) ~450 nm.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the derivatized this compound against the concentration of the standards. Determine the concentration in unknown samples by interpolation from the calibration curve.
Rationale for Experimental Choices:
-
OPA Derivatization: Chosen for its high sensitivity and specificity for primary amines.
-
Fluorescence Detection: Offers significantly lower detection limits compared to UV detection.
-
Reversed-Phase C18 Column: Provides good retention and separation of the relatively nonpolar OPA-derivatized amino acid.
-
Gradient Elution: Necessary to achieve good peak shape and resolution from other matrix components.
Alternative Derivatization Reagents:
-
9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[6]
-
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC): Forms stable, fluorescent derivatives with primary and secondary amino acids.[7]
Table 1: Comparison of Common HPLC Derivatization Reagents
| Reagent | Target Amines | Detection | Stability of Derivative | Key Advantages |
| OPA | Primary | Fluorescence | Less stable, requires controlled timing | High sensitivity, fast reaction |
| FMOC-Cl | Primary & Secondary | Fluorescence | Stable | Reacts with a broader range of amines |
| AQC | Primary & Secondary | Fluorescence | Very stable | Robust method, good for automation[7] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile amino acids like this compound, derivatization is essential to increase their volatility and thermal stability.[8]
Caption: A typical workflow for the quantitative analysis of this compound by GC-MS.
Protocol 2: GC-MS with Two-Step Derivatization (Esterification followed by Acylation)
This protocol involves a two-step derivatization process to protect both the carboxylic acid and the amino functional groups.[8]
Materials:
-
This compound standard
-
Methanolic HCl (e.g., 3N) or acetyl chloride in methanol
-
Pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA)
-
Ethyl acetate or other suitable organic solvent
-
Anhydrous sodium sulfate
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)
Procedure:
-
Sample Preparation and Drying: An aqueous sample or a dried extract is required. Lyophilize or evaporate the sample to complete dryness under a stream of nitrogen.
-
Esterification:
-
Add methanolic HCl to the dried sample.
-
Heat the mixture at a specific temperature (e.g., 70-80 °C) for a defined time (e.g., 60 minutes) to convert the carboxylic acid to its methyl ester.[8]
-
Evaporate the reagent under a stream of nitrogen.
-
-
Acylation:
-
Add an acylating agent like PFPA and a suitable solvent (e.g., ethyl acetate).
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to derivatize the amino group.
-
Cool the sample to room temperature.
-
-
GC-MS Analysis:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 280 °C).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan for qualitative analysis and method development, or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.
-
-
-
Quantification: Use an internal standard for accurate quantification. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
Rationale for Experimental Choices:
-
Two-Step Derivatization: This is crucial for making the amino acid volatile and preventing unwanted interactions with the GC column.
-
GC-MS: Provides excellent selectivity and sensitivity, with the mass spectrum offering definitive identification of the analyte.
-
Internal Standard: Corrects for variations in sample preparation, derivatization efficiency, and injection volume, leading to more accurate and precise results.
Chiral Analysis
In many pharmaceutical applications, the stereochemistry of a molecule is critical. Therefore, methods for the chiral separation of this compound may be required.
4.1. Chiral HPLC
Chiral stationary phases (CSPs) can be used to separate the enantiomers of this compound.
-
Macrocyclic Glycopeptide-based CSPs (e.g., CHIROBIOTIC T): These phases are known for their broad selectivity for underivatized amino acids.[9]
-
Zwitterionic CSPs (e.g., CHIRALPAK ZWIX): These are specifically designed for the chiral separation of free amino acids and exhibit remarkable stereoselectivity.[10]
4.2. Chiral GC
After derivatization, the enantiomers can be separated on a chiral GC column, such as one coated with a cyclodextrin derivative.
Method Validation
Any analytical method developed for the determination of this compound must be validated to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical determination of this compound requires careful consideration of its chemical properties. This guide has provided a detailed overview of the primary analytical techniques, along with step-by-step protocols and the rationale behind the methodological choices. For structural confirmation, a combination of NMR and MS is recommended. For quantitative analysis, HPLC with pre-column derivatization and fluorescence detection, or GC-MS with a two-step derivatization, are robust and sensitive methods. The choice between these techniques will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the reliability of the generated data in research and drug development settings.
References
- This compound - 3235-46-9 - Vulcanchem. (URL: )
- This compound | C6H13NO2 | CID 228069 - PubChem. (URL: [Link])
- 4-Amino-4-methyl-pentanoic acid - SpectraBase. (URL: [Link])
- Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - MDPI. (URL: [Link])
- Analysis of Amino acids by pre-column derivatiz
- Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer N
- Derivitization of Amino Acids Using W
- Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e - SciSpace. (URL: [Link])
- Chiral Amino Acid and Peptide Separations – the Next Generation | Chrom
- Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed. (URL: [Link])
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (URL: [Link])
- Direct Stereoselective Separations of Free Amino Acids on Quinine - Chiral Technologies. (URL: [Link])
Sources
- 1. This compound | C6H13NO2 | CID 228069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (3235-46-9) for sale [vulcanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. spectrabase.com [spectrabase.com]
- 5. shimadzu.com [shimadzu.com]
- 6. scispace.com [scispace.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chiraltech.com [chiraltech.com]
HPLC analysis of 4-Amino-4-methylpentanoic acid
An Application Guide for the Quantitative Analysis of 4-Amino-4-methylpentanoic Acid by High-Performance Liquid Chromatography
Abstract
This comprehensive application note provides detailed methodologies for the quantitative analysis of this compound, a non-proteinogenic amino acid. Due to its inherent structural properties—namely high polarity and the absence of a UV-active chromophore—direct analysis by conventional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is challenging.[1][2][3] This guide presents two robust and validated analytical strategies: a pre-column derivatization method using 9-fluorenylmethyl chloroformate (FMOC-Cl) coupled with RP-HPLC and fluorescence detection, and a derivatization-free approach utilizing Hydrophilic Interaction Liquid Chromatography (HILIC) with mass spectrometry detection. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting insights are provided to guide researchers, scientists, and drug development professionals in achieving accurate and reproducible quantification.
Introduction and Analytical Challenges
This compound (C₆H₁₃NO₂) is a gamma-amino acid analog.[4] The precise quantification of such amino acids is critical in various fields, including pharmaceutical development, metabolite profiling, and food science. The primary analytical challenge stems from the molecule's zwitterionic nature at physiological pH and its lack of a chromophore, which precludes sensitive detection by UV-Vis spectrophotometry.[1][3] Therefore, analytical strategies must incorporate methods to enhance retention on common chromatographic stationary phases and to enable sensitive detection.
The two principal approaches to overcome these challenges are:
-
Chemical Derivatization: This involves reacting the primary amine of the amino acid with a tagging agent to form a derivative that is less polar and possesses strong UV-absorptive or fluorescent properties. This allows for excellent retention on reversed-phase columns and highly sensitive detection.
-
Derivatization-Free Analysis: This modern approach leverages alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC), which are designed to retain polar compounds.[5][6] This strategy requires a highly specific and sensitive detector, such as a mass spectrometer (MS), as the native analyte is still non-responsive to optical detection.[7]
Method 1: Pre-column Derivatization with FMOC-Cl and RP-HPLC-FLD
This method is a gold standard for amino acid analysis, offering high sensitivity and robustness. 9-fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with both primary and secondary amines under mild alkaline conditions to form highly fluorescent and stable derivatives.[8][9] The resulting FMOC-amino acid is significantly more hydrophobic, enabling excellent separation on C18 columns.
Rationale for Reagent and Condition Selection
-
Derivatizing Agent (FMOC-Cl): While other reagents like o-phthalaldehyde (OPA) are available, FMOC-Cl is chosen for its ability to react with both primary and secondary amines and for the superior stability of its derivatives, which can last for over 48 hours, permitting automated analysis of multiple samples.[9]
-
Reaction Buffer (Borate Buffer, pH > 9): The derivatization reaction requires an alkaline pH to ensure the amino group is deprotonated and nucleophilic.[10] Borate buffer is commonly used to maintain this condition effectively.
-
Detection (Fluorescence): Fluorescence detection offers significantly higher sensitivity than UV absorbance for FMOC derivatives, with detection limits in the femtomole range.[9][11] The typical excitation wavelength is ~265 nm and the emission wavelength is ~310 nm.
Experimental Workflow for FMOC-Cl Derivatization
The overall process from sample preparation to analysis is outlined below.
Caption: Workflow for FMOC-Cl derivatization and HPLC analysis.
Step-by-Step Protocol: FMOC-Cl Derivatization
-
Reagent Preparation:
-
Borate Buffer (0.2 M, pH 10.0): Dissolve 12.37 g of boric acid in 1 L of HPLC-grade water. Adjust pH to 10.0 with 5 M NaOH.
-
FMOC-Cl Reagent (15 mM): Dissolve 38.8 mg of FMOC-Cl in 10 mL of anhydrous acetonitrile. This solution is light-sensitive and should be prepared fresh daily.
-
Quenching Solution (1-Adamantanamine, 300 mM): Prepare by dissolving 454 mg of 1-adamantanamine (ADAM) in 10 mL of a water-acetonitrile mixture (1:1, v/v).[10] This step is crucial to react with excess FMOC-Cl, preventing interference from its hydrolysis byproducts.[8][10]
-
-
Derivatization Procedure: [10]
-
In an autosampler vial, add 100 µL of the sample or standard solution.
-
Add 200 µL of the 0.2 M borate buffer (pH 10.0) and vortex.
-
Add 200 µL of the 15 mM FMOC-Cl reagent. Immediately cap and vortex for 30 seconds.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Add 200 µL of the 300 mM 1-adamantanamine solution to quench the reaction. Vortex for 15 seconds.
-
The sample is now ready for injection.
-
Recommended HPLC Conditions
| Parameter | Recommended Setting |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Sodium Acetate, pH 4.2 with 0.5% Tetrahydrofuran |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-60% B; 25-26 min: 60-90% B; 26-30 min: 90% B; 30-31 min: 90-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 265 nm, Emission: 310 nm |
Method 2: Derivatization-Free Analysis by HILIC-MS
This approach avoids chemical derivatization, reducing sample preparation time and potential sources of error.[7] HILIC is a chromatographic technique that uses a polar stationary phase and a high-organic-content mobile phase to retain polar analytes like amino acids.[2][5] Coupling HILIC with tandem mass spectrometry (MS/MS) provides the sensitivity and selectivity required for direct quantification.[12]
Rationale for Method Selection
-
HILIC Separation: The separation mechanism in HILIC is based on the partitioning of the polar analyte between a water-enriched layer on the stationary phase surface and the bulk organic mobile phase.[2] This is ideal for retaining small, polar molecules that elute in the void volume in reversed-phase chromatography.
-
MS/MS Detection: Tandem mass spectrometry (MS/MS) offers unparalleled selectivity and sensitivity. By using Multiple Reaction Monitoring (MRM), the instrument is set to monitor a specific precursor-to-product ion transition for the analyte, effectively eliminating matrix interference. This is essential as there is no derivatization tag to aid detection.[12][13]
Experimental Workflow for HILIC-MS Analysis
Caption: Workflow for derivatization-free HILIC-MS analysis.
Step-by-Step Protocol: HILIC-MS
-
Sample Preparation:
-
Prepare stock solutions of this compound and a suitable isotope-labeled internal standard (e.g., this compound-d6) in a diluent of 80:20 acetonitrile:water.
-
For biological samples (e.g., plasma), perform a protein precipitation step. Add 3 volumes of ice-cold acetonitrile containing the internal standard to 1 volume of plasma.
-
Vortex for 1 minute, then centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new vial and filter through a 0.22 µm syringe filter if necessary.
-
-
Recommended LC-MS/MS Conditions
| Parameter | Recommended Setting |
| Column | HILIC Amide or Penta-Hydroxy (e.g., 2.1 x 100 mm, 1.7 µm)[12] |
| Mobile Phase A | Water with 10 mM Ammonium Formate, 0.1% Formic Acid[2][7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-1 min: 95% B; 1-8 min: 95-50% B; 8-9 min: 50% B; 9-9.1 min: 50-95% B; 9.1-12 min: 95% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition | For C₆H₁₃NO₂ (MW: 131.17): Precursor Ion (Q1): m/z 132.1; Product Ion (Q3): m/z 72.1 (Example transition, requires optimization) |
| Source Parameters | To be optimized for the specific instrument (e.g., Capillary Voltage: 3.5 kV, Source Temp: 150 °C) |
Method Validation and Data
A robust analytical method must be validated to ensure its performance. Key validation parameters are summarized below.
| Validation Parameter | FMOC-Cl Derivatization Method | HILIC-MS Method |
| Linearity (r²) | > 0.995 | > 0.995 |
| Limit of Quantitation (LOQ) | Low pmol on column | Low fmol on column |
| Accuracy (% Recovery) | 85-115%[13] | 85-115%[13] |
| Precision (% RSD) | Intra-day: < 10%; Inter-day: < 15%[13] | Intra-day: < 10%; Inter-day: < 15%[13] |
| Specificity | Demonstrated by chromatographic resolution from interferences | Demonstrated by unique MRM transition |
| Stability | FMOC derivatives stable for > 48h at 4°C[9] | Freeze-thaw and bench-top stability assessed[13] |
Conclusion
The successful quantification of this compound by HPLC requires tailored analytical strategies. For laboratories equipped with standard HPLC systems with fluorescence detectors, pre-column derivatization with FMOC-Cl provides a highly sensitive, robust, and reliable method. For facilities with access to mass spectrometry, a derivatization-free HILIC-MS approach offers a faster sample preparation workflow with exceptional selectivity and sensitivity. The choice between these methods will depend on the available instrumentation, required sensitivity, sample matrix, and desired throughput. Both protocols presented in this guide are field-proven and provide a solid foundation for method development and routine analysis.
References
- HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. HPLC.
- Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
- Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
- Ling, Y., & Liu, S. (1998). Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent. Analytical Chemistry, 70(14), 2813–2818.
- Rohmah, M., & Riyanto, S. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Journal of Pharmacy, 33(2), 143-155.
- Kim, H., et al. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 11(9), 614.
- Fekkes, D. (1996). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate.
- DiVA portal. (2019). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV.
- Prinsen, H. C. M. T., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Journal of Inherited Metabolic Disease, 39(4), 543-551.
- Sci-Hub. (n.d.). Application of amino acid analysis using hydrophilic interaction liquid chromatography coupled with isotope dilution mass spectrometry for peptide and protein quantification.
- Molnár-Perl, I. (2001). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride: Literature overview and further study.
- Bravi, E., et al. (2007). High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl Chloroformate. Journal of Agricultural and Food Chemistry, 55(26), 10639-10645.
- Yazawa, I. (2018). LC-MS analysis of intact amino acids on a novel mixed-mode HPLC column.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228069, this compound.
- Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry A, 127(16), 3625-3635.
- eScholarship, University of California. (2023). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols.
- D'Attoma, A., et al. (2020). Mixed-Mode Chromatography—A Review.
- Interchim. (n.d.). OPA, amine detection reagent.
- ResearchGate. (n.d.). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives: o-Phthaldialdehyde/ 2-mercaptoethanol reagent.
- Cytiva. (2024). Fundamentals of mixed mode (multimodal) chromatography.
- Bio-Rad Laboratories. (n.d.). Introduction to Multimodal or Mixed-Mode Chromatography.
- Wikipedia. (n.d.). Mixed-mode chromatography.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140241909, (2R,4R)-4-amino-2-methylpentanoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 181242, 2-[(4-Amino-4-carboxybutanoyl)amino]-4-methylpentanoic acid.
- MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.
- Agilent Technologies, Inc. (2010). Analysis of Amino Acids by HPLC.
- Peter, J. F., & Professio, J. (2014). Amino Acid Analysis by Means of MALDI TOF Mass Spectrometry or MALDI TOF/TOF Tandem Mass Spectrometry. Methods in Molecular Biology, 1198, 15-26.
- Stead, D. A. (2009). A sensitive liquid chromatography/mass spectrometry-based assay for quantitation of amino-containing moieties in lipid A. Rapid Communications in Mass Spectrometry, 23(19), 3073-3081.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column.
- MDPI. (n.d.). Mass Spectrometry for Biomedical and Food Analysis.
- Agilent Technologies, Inc. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
Sources
- 1. waters.com [waters.com]
- 2. halocolumns.com [halocolumns.com]
- 3. myfoodresearch.com [myfoodresearch.com]
- 4. This compound | C6H13NO2 | CID 228069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. agilent.com [agilent.com]
- 12. Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note: Structural Elucidation of 4-Amino-4-methylpentanoic Acid using 1D and 2D NMR Spectroscopy
Abstract
Introduction
4-Amino-4-methylpentanoic acid is a gamma-amino acid containing a quaternary carbon, a structural motif of interest in medicinal chemistry and drug development. Unambiguous structural confirmation is a critical step in the synthesis and evaluation of such novel compounds. NMR spectroscopy is an unparalleled tool for the detailed molecular structure elucidation of organic molecules in solution. This note details the application of a suite of NMR experiments to confirm the chemical structure of this compound.
The structure and atom numbering of this compound are shown below:
Part 1: Core Principles and Experimental Design
The strategic application of various NMR experiments allows for a complete assignment of all proton and carbon signals.
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling.
-
¹³C NMR: Reveals the number of unique carbon environments. Due to the low natural abundance of ¹³C, proton decoupling is typically used to simplify the spectrum and enhance signal-to-noise.[1]
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates carbon signals based on the number of attached protons. CH₃ and CH groups appear as positive signals, while CH₂ groups are shown as negative signals. Quaternary carbons are not observed.[2][3][4]
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-coupled to each other, typically protons on adjacent carbons. Cross-peaks in the COSY spectrum indicate this coupling.[5][6][7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates directly bonded ¹H and ¹³C nuclei. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.
The following diagram illustrates the workflow for the comprehensive NMR analysis of this compound.
Part 2: Experimental Protocols
Sample Preparation
The quality of the NMR sample is paramount for obtaining high-resolution spectra. For amino acids, the choice of solvent is critical due to the presence of exchangeable protons (from -NH₂ and -COOH groups) and potential pH-dependent chemical shifts.[2][3] Deuterium oxide (D₂O) is a common choice as it will exchange with the labile protons, causing their signals to disappear from the ¹H NMR spectrum, which simplifies the analysis of the carbon-bound protons.
Protocol:
-
Weigh 5-10 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, and place it in a clean, dry vial.[9][10]
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11]
-
Cap the NMR tube and label it appropriately.
NMR Data Acquisition
All spectra should be acquired on a modern NMR spectrometer (e.g., 400 MHz or higher). The following are typical acquisition parameters for small organic molecules.[12][13][14]
Table 1: 1D NMR Acquisition Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Solvent | D₂O | D₂O |
| Temperature | 298 K | 298 K |
| Number of Scans (NS) | 16 | 1024 |
| Relaxation Delay (D1) | 2.0 s | 2.0 s |
| Acquisition Time (AQ) | 3.0 s | 1.0 s |
| Spectral Width (SW) | 12 ppm | 220 ppm |
Table 2: 2D NMR Acquisition Parameters
| Parameter | ¹H-¹H COSY | ¹H-¹³C HSQC |
| Pulse Program | cosygpqf | hsqcedetgpsisp2.2 |
| Solvent | D₂O | D₂O |
| Temperature | 298 K | 298 K |
| Number of Scans (NS) | 8 | 16 |
| Relaxation Delay (D1) | 2.0 s | 1.5 s |
| F2 (¹H) Spectral Width | 12 ppm | 12 ppm |
| F1 (¹H/¹³C) Spectral Width | 12 ppm | 180 ppm |
Part 3: Predicted Spectral Data and Interpretation
Disclaimer: The following spectral data are based on NMR prediction tools and analysis of structurally similar compounds. Experimental values may vary depending on solvent, concentration, and pH.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three types of non-exchangeable protons.
Table 3: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-2 (-CH₂-C=O) | ~ 2.4 | Triplet | 2H | ~ 7.5 |
| H-3 (-C-CH₂-C) | ~ 1.8 | Triplet | 2H | ~ 7.5 |
| H-5, H-6 (-C(CH₃)₂) | ~ 1.3 | Singlet | 6H | N/A |
Interpretation:
-
The two methyl groups (H-5 and H-6) are chemically equivalent due to free rotation and are attached to a quaternary carbon, thus they appear as a single, sharp singlet with an integration of 6H.
-
The methylene protons at the C-2 and C-3 positions are expected to appear as triplets, as they are coupled to each other. The protons at C-2 are coupled to the two protons at C-3, and vice-versa, resulting in a triplet signal for each according to the n+1 rule.
-
The protons of the amino (-NH₂) and carboxylic acid (-COOH) groups are exchangeable and their signals will likely be broad or not observed when using D₂O as the solvent.
Predicted ¹³C and DEPT-135 NMR Spectra
The proton-decoupled ¹³C NMR spectrum is predicted to show five signals, corresponding to the six carbon atoms in the molecule (with the two methyl carbons being equivalent).
Table 4: Predicted ¹³C NMR Chemical Shifts and DEPT-135 Phasing
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
| C-1 (-COOH) | ~ 180 | No Signal |
| C-4 (-C(CH₃)₂) | ~ 55 | No Signal |
| C-3 (-C-CH₂-C) | ~ 40 | Negative |
| C-2 (-CH₂-C=O) | ~ 30 | Negative |
| C-5, C-6 (-C(CH₃)₂) | ~ 25 | Positive |
Interpretation:
-
The carboxylic acid carbon (C-1) is expected at the lowest field (~180 ppm).
-
The quaternary carbon (C-4) will appear in the aliphatic region and will be absent in the DEPT-135 spectrum.
-
The two methylene carbons (C-2 and C-3) will show up as negative signals in the DEPT-135 spectrum.
-
The two equivalent methyl carbons (C-5 and C-6) will give a single positive signal in the DEPT-135 spectrum.
2D NMR Correlation Analysis
COSY: A cross-peak is expected between the signals of the H-2 protons (~2.4 ppm) and the H-3 protons (~1.8 ppm), confirming their adjacent relationship in the molecular structure. No other cross-peaks are anticipated for the carbon-bound protons.
HSQC: The HSQC spectrum will provide direct one-bond ¹H-¹³C correlations, allowing for unambiguous assignment of the protonated carbons.
-
A cross-peak will connect the proton signal at ~2.4 ppm with the carbon signal at ~30 ppm (C-2).
-
A cross-peak will link the proton signal at ~1.8 ppm to the carbon signal at ~40 ppm (C-3).
-
A cross-peak will correlate the proton singlet at ~1.3 ppm with the carbon signal at ~25 ppm (C-5, C-6).
Conclusion
The combination of 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols and interpretative guide presented in this application note, researchers can confidently verify the structure of this and related compounds. The causality-driven approach to experimental design and data interpretation ensures a thorough understanding of the molecular architecture, which is fundamental for applications in drug discovery and development.
References
- Fiveable. DEPT-135 Definition - Organic Chemistry Key Term.
- Columbia University. DEPT | NMR Core Facility.
- Chemistry LibreTexts. 6.4: DEPT C-13 NMR Spectroscopy. (2023-02-11).
- Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. (2024-10-04).
- Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
- Organomation.
- Chemistry Department, University of Wisconsin-Madison. Optimized Default 1H Parameters. (2020-04-13).
- NMR Facility, University of Zurich.
- University of California, Riverside. 1D NMR Common Acquisition Concepts and Problems.
- ETH Zurich. 1D Acquisition. (2018-09-20).
- University of Maryland. Basic parameters and techniques in 1D NMR – 2017.Fu Chen.
- Iowa State University.
- University of Ottawa. How to make an NMR sample.
- University of Minnesota Twin Cities. NMR Sample Preparation | College of Science and Engineering.
- NMR Service, Durham University.
- Human Metabolome Database. [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, 100%_DMSO, experimental) (HMDB0000030).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000517).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 228069, this compound.
- Advanced ChemBlocks. This compound.
- ChemicalBook. D-2-Amino-4-methylpentanoic acid(328-38-1)IR1.
- SpectraBase. 4-Amino-4-methyl-pentanoic acid.
- Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0003355).
- MedChemExpress. s-2-s-2-amino-4-methylpentanamido-4-methylpentanoic-acid-compound-with-acetic-acid-1-1.
- Chemistry LibreTexts. 5.1: COSY Spectra. (2022-10-04).
- MedChemExpress. 3-Amino-4-methylpentanoic acid-COA-65850.
- Helvetica Chimica Acta.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4524287, 2-[(4-Amino-4-carboxybutanoyl)amino]-4-methylpentanoic acid.
- Steelyard Analytics, Inc. ¹³C NMR analysis of peptides and amino acids. (2020-04-01).
- YouTube.
- Magritek. Carbon.
- University of Lyon. Two-dimensional NMR spectroscopy - The relayed COSY or one homonuclear step relayed COSY.
- ChemicalBook. D-2-Amino-4-methylpentanoic acid | 328-38-1. (2025-07-04).
- National Center for Biotechnology Information. PubChem Compound Summary for CID 140241909, (2R,4R)-4-amino-2-methylpentanoic acid.
- Chemsrc. 2-Amino-4-methylpentanoic acid | CAS#:328-39-2. (2025-08-21).
Sources
- 1. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protonation Kinetics in Proteins at Basic pH Determined by pH-Dependent NMR Relaxation Reveal the Entire Relationship between Kinetics and pK a Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid type identification in NMR spectra of proteins via beta- and gamma-carbon edited experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visualizer loader [nmrdb.org]
- 7. Visualizer loader [nmrdb.org]
- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. bcc.bas.bg [bcc.bas.bg]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. acdlabs.com [acdlabs.com]
- 14. CASPRE [caspre.ca]
Application Notes & Protocols for the Purification of 4-Amino-4-methylpentanoic Acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 4-Amino-4-methylpentanoic acid. As a non-proteinogenic β-amino acid, its purity is critical for applications in medicinal chemistry, peptide synthesis, and metabolic research. This guide details purification strategies, including recrystallization and ion-exchange chromatography, explains the underlying scientific principles, and provides step-by-step protocols. Furthermore, it covers essential analytical techniques for purity assessment to ensure the final compound meets the stringent quality requirements for its intended application.
Introduction: The Importance of Purity
This compound is a synthetic amino acid analog with significant potential in pharmacological research. Its structure, featuring a quaternary carbon at the β-position, imparts unique conformational constraints, making it a valuable building block for creating novel peptidomimetics and therapeutic agents.
The presence of impurities, which can originate from the synthetic route (e.g., starting materials, reagents, side-products) or subsequent degradation, can profoundly impact experimental outcomes.[1] They may lead to erroneous biological data, interfere with analytical characterization, or introduce toxicity. Therefore, robust and validated purification protocols are not merely a procedural step but a prerequisite for reliable and reproducible scientific research. This guide is designed to provide the necessary framework for achieving high-purity this compound.
Physicochemical Profile and Its Impact on Purification
Understanding the physicochemical properties of this compound is fundamental to selecting and optimizing a purification strategy.
Structure:
IUPAC Name: this compound[2]
The molecule is amphoteric, containing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This zwitterionic nature governs its solubility and charge state as a function of pH.
| Property | Value / Expected Range | Significance for Purification |
| Molecular Formula | C₆H₁₃NO₂ | Used for calculating molar quantities and confirming mass spectrometry data.[2][3] |
| Molecular Weight | 131.17 g/mol | Essential for accurate preparation of solutions and yield calculations.[2][3][4] |
| pKa₁ (-COOH) | ~2-4 (Estimated) | Below this pH, the carboxyl group is protonated (-COOH). Essential for ion-exchange chromatography. |
| pKa₂ (-NH₃⁺) | ~9-10.5 (Estimated) | Above this pH, the amino group is deprotonated (-NH₂). Dictates the charge state for IEC. |
| Isoelectric Point (pI) | ~6-7 (Estimated) | The pH at which the molecule has a net-zero charge. At the pI, solubility in water is typically at its minimum, a key principle for crystallization. |
| Solubility | Soluble in water, sparingly soluble in lower alcohols (e.g., ethanol), and generally insoluble in nonpolar organic solvents (e.g., ether, hexanes).[5][6] | This profile is ideal for aqueous recrystallization or anti-solvent precipitation techniques. |
Note: Experimental pKa and pI values for this specific compound are not widely published. The estimated values are based on the general properties of similar amino acids.[7]
Strategic Approach to Purification
The choice of purification method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. A multi-step approach is often necessary.
Caption: Decision workflow for purifying this compound.
Recrystallization: The Workhorse Technique
Recrystallization is often the most effective and economical method for removing the bulk of impurities, especially on a larger scale. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
Causality Behind Experimental Choices:
-
Solvent Selection: The ideal solvent should dissolve the amino acid completely at an elevated temperature but poorly at a low temperature. Water is an excellent starting point due to the compound's polar nature. A water/ethanol mixture can be used to fine-tune solubility; ethanol acts as an "anti-solvent," reducing the compound's solubility as the mixture cools.
-
pH Adjustment: Adjusting the pH of the aqueous solution to the estimated isoelectric point (pI) of the molecule will minimize its solubility, thereby maximizing the crystal yield upon cooling.
-
Cooling Rate: Slow, controlled cooling is crucial. It allows for the formation of a well-ordered crystal lattice that excludes impurity molecules, leading to higher purity. Rapid cooling (crash crystallization) can trap impurities within the crystals.
Protocol 4.1: Recrystallization from an Aqueous Solution
-
Dissolution: In a suitable flask, add the crude this compound to a minimal volume of deionized water (e.g., start with 5-10 mL per gram of crude material). Heat the mixture with stirring (e.g., to 80-90 °C) until the solid is fully dissolved.[8]
-
Hot Filtration (Optional but Recommended): If insoluble impurities are visible, perform a hot filtration through fluted filter paper or a heated funnel to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling & Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Then, transfer the flask to an ice bath for at least 1-2 hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals sparingly with a small volume of ice-cold deionized water, followed by a wash with a cold, water-miscible solvent like ethanol or acetone to facilitate drying.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Ion-Exchange Chromatography (IEC)
For removing structurally similar or charged impurities that are difficult to eliminate by recrystallization, ion-exchange chromatography (IEC) is the method of choice.[9][10][11] This technique separates molecules based on their net charge at a specific pH.
Causality Behind Experimental Choices:
-
Resin Choice: Since this compound is an amino acid, a strong acid cation-exchange resin (in the H⁺ or Na⁺ form) is typically used.[12][13] At a pH below its pI (e.g., pH 3-4), the amino group is protonated (-NH₃⁺), giving the molecule a net positive charge and allowing it to bind to the negatively charged resin.
-
Elution Strategy: Elution is achieved by changing the pH or increasing the ionic strength of the mobile phase.
-
pH Gradient: Gradually increasing the pH of the eluent will neutralize the -NH₃⁺ group, reducing the molecule's affinity for the resin and causing it to elute.
-
Ionic Strength Gradient: Introducing a counter-ion (e.g., Na⁺ from NaCl or NH₄⁺ from an ammonium buffer) at a high concentration will compete with the bound amino acid for the resin's binding sites, displacing it from the column.[14]
-
Caption: General workflow for purification by Ion-Exchange Chromatography.
Protocol 5.1: Cation-Exchange Chromatography
-
Resin Preparation: Swell the strong acid cation-exchange resin (e.g., Dowex 50W) according to the manufacturer's instructions, typically by washing with water and then converting it to the desired form (e.g., H⁺ form by washing with HCl, followed by water until neutral). Pack the resin into a suitable chromatography column.
-
Equilibration: Equilibrate the column by passing 3-5 column volumes of the starting buffer (e.g., 0.2 M sodium citrate buffer, pH 3.0) through it.[11]
-
Sample Loading: Dissolve the partially purified this compound in a minimal volume of the starting buffer. Apply the sample carefully to the top of the resin bed.
-
Washing: Wash the column with 2-3 column volumes of the starting buffer to elute any neutral or negatively charged impurities that do not bind to the resin.
-
Elution: Elute the bound compound using a gradient. For example, apply a linear gradient from the starting buffer to an elution buffer of higher pH or ionic strength (e.g., 0.2 M sodium citrate buffer, pH 5.0, containing 1.0 M NaCl).
-
Fraction Collection: Collect fractions of a defined volume (e.g., 5-10 mL) throughout the elution process.
-
Analysis: Analyze the collected fractions for the presence of the target compound using a suitable method, such as TLC with ninhydrin staining or HPLC.
-
Isolation: Pool the pure fractions. If a non-volatile buffer was used, the product must be desalted. This can be achieved by methods like reversed-phase chromatography or by adjusting the pH to the pI and precipitating the product. Finally, remove the solvent (e.g., by lyophilization or rotary evaporation) to obtain the purified solid.
Purity Assessment: Validating the Outcome
No purification is complete without rigorous analytical validation. A combination of techniques should be employed to confirm both the identity and purity of the final product.[15]
| Technique | Purpose | Typical Observations |
| ¹H NMR Spectroscopy | Structural confirmation and detection of organic impurities. | The spectrum should show characteristic peaks corresponding to the protons of this compound. The absence of unexpected signals and clean integration values indicate high purity. |
| LC-MS | Purity assessment and identification of trace impurities. | A primary peak corresponding to the mass of the target compound ([M+H]⁺ = 132.10) should be observed.[9] Purity is often reported as the area percentage of the main peak. |
| HPLC-UV/FLD | Quantitative purity analysis. | Amino acids often lack a strong UV chromophore and require derivatization (e.g., with o-phthalaldehyde (OPA) or ninhydrin) for sensitive detection.[1][16] A single, sharp peak is indicative of high purity. |
| Karl Fischer Titration | Quantification of water content. | Determines the percentage of residual water in the final solid material.[15] |
| Elemental Analysis | Confirmation of elemental composition (C, H, N). | The experimentally determined percentages of C, H, and N should match the theoretical values for C₆H₁₃NO₂ within an acceptable margin (e.g., ±0.4%). |
References
- TNTH. (n.d.). Analytical Methods For Amino Acids. Tamilnadu Test House.
- Di Gangi, C., et al. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry, 199(1), 86-92.
- Bio-Synthesis Inc. (2012). Amino Acid Analysis Overview.
- Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography.
- Huc, A., & Ludescher, J. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2849.
- GEA. (n.d.). Crystallization of Amino Acids.
- Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(2), 123-145.
- Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry, 195(2), 669-683.
- Diaion. (n.d.). Separation and Refining of Amino acids.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 228069, this compound.
- Liu, Q., et al. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Analytical and Bioanalytical Chemistry, 412(28), 7859-7869.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140241909, (2R,4R)-4-amino-2-methylpentanoic acid.
- Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
- ChemBK. (n.d.). 2-Amino-4-methylpentanoic acid, (S)-.
- ChemBK. (n.d.). 2-Amino-4-methylpentanoic acid (L).
- Pal, A., & Lahiri, S. C. (1987). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 26A, 336-338.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
Sources
- 1. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H13NO2 | CID 228069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (3235-46-9) for sale [vulcanchem.com]
- 4. (2R,4R)-4-amino-2-methylpentanoic acid | C6H13NO2 | CID 140241909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. chembk.com [chembk.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. EP3672935A1 - Process for purifying long chain amino acids - Google Patents [patents.google.com]
- 9. tamilnadutesthouse.com [tamilnadutesthouse.com]
- 10. Protein Amino Acid Analysis-Techniques, Instruments, and Applications - Creative Proteomics [creative-proteomics.com]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diaion.com [diaion.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities [pubmed.ncbi.nlm.nih.gov]
- 16. Amino Acid Analysis Overview [biosyn.com]
Application Note: Harnessing 4-Amino-4-methylpentanoic Acid to Engineer Specific Peptide Conformations
Introduction: The Challenge of Peptide Flexibility and the Rise of Conformational Constraints
Peptides are remarkable biomolecules with vast therapeutic potential. However, their inherent conformational flexibility in solution often presents a significant hurdle in drug development.[1][2] This flexibility can lead to a multitude of structures, only a fraction of which may be biologically active, resulting in reduced receptor binding affinity and increased susceptibility to enzymatic degradation. To overcome these limitations, medicinal chemists employ various strategies to constrain peptides into their bioactive conformations. One powerful approach is the incorporation of non-natural, sterically hindered amino acids.[1][3]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 4-Amino-4-methylpentanoic acid , a Cα,α-disubstituted amino acid, to induce and stabilize specific secondary structures, particularly helical and turn conformations, within synthetic peptides. We will delve into the underlying principles, provide detailed experimental protocols for peptide synthesis and conformational analysis, and offer insights into data interpretation.
The Mechanistic Basis: How this compound Dictates Peptide Structure
The conformational directing power of this compound and its analogs, like the well-studied α-aminoisobutyric acid (Aib), stems from the steric hindrance imposed by the two methyl groups at the alpha-carbon (Cα).[1][4][5] In a standard amino acid, the presence of a hydrogen atom at the Cα allows for considerable rotational freedom around the peptide backbone, described by the dihedral angles phi (φ) and psi (ψ). By replacing this hydrogen with a second substituent, the permissible regions of the Ramachandran plot are severely restricted.[1][6]
This steric clash forces the peptide backbone to adopt well-defined secondary structures, most notably 3₁₀-helices and α-helices, and can also promote the formation of β-turns.[1][4][7] The specific conformation favored depends on the peptide sequence and the number of substituted residues incorporated.[4] This pre-organization of the peptide into a defined conformation can significantly enhance its biological activity by reducing the entropic penalty upon binding to its target receptor and increasing its resistance to proteolytic enzymes.[1]
Figure 1: The conformational impact of incorporating this compound.
Experimental Protocols
Part 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a model peptide using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy on a solid support.[8][9][10] The incorporation of the sterically hindered this compound requires optimized coupling conditions.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin for C-terminal amides)[11]
-
Fmoc-protected amino acids (including Fmoc-4-Amino-4-methylpentanoic acid)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[11]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solutions: DMF, DCM
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[8]
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Place the desired amount of resin in a reaction vessel and swell in DMF for at least 30 minutes.[9]
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 10-15 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling (Standard Amino Acids):
-
Pre-activate a 3-fold molar excess of the Fmoc-amino acid with a 2.9-fold excess of HBTU/HATU and a 6-fold excess of DIPEA in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Coupling of this compound (Optimized):
-
Due to steric hindrance, a longer coupling time and potentially a different activating agent may be necessary.[3][12][13]
-
Pre-activate a 3-fold molar excess of Fmoc-4-Amino-4-methylpentanoic acid with a 2.9-fold excess of HATU and a 6-fold excess of DIPEA in DMF for 15-20 minutes.
-
Add the activated amino acid solution to the resin and agitate for 4-6 hours, or overnight if necessary.
-
Thoroughly wash the resin with DMF (5x) and DCM (3x).[1]
-
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[8]
-
Peptide Precipitation and Purification: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide under vacuum. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Part 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution.[14][15][16] It measures the differential absorption of left- and right-circularly polarized light.
Materials:
-
Purified peptide
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4)
-
CD Spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in the chosen buffer. The final concentration for measurement should be in the range of 0.1-0.5 mg/mL.[15]
-
Ensure the buffer has low absorbance in the far-UV region (190-250 nm).
-
-
Instrument Setup:
-
Purge the instrument with nitrogen gas for at least 30 minutes before use.
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 0.5 nm
-
Bandwidth: 1.0 nm
-
Scanning speed: 50 nm/min
-
Accumulations: 3-5 scans
-
-
-
Data Acquisition:
-
Record a baseline spectrum of the buffer alone.
-
Record the spectrum of the peptide sample.
-
Subtract the baseline spectrum from the sample spectrum.
-
-
Data Conversion and Analysis:
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula:
-
MRE (deg cm² dmol⁻¹) = (Observed Ellipticity (mdeg)) / (10 * c * n * l)
-
Where: c = molar concentration, n = number of amino acid residues, l = path length (cm).
-
-
Analyze the MRE spectrum for characteristic secondary structure features.
-
Figure 2: Experimental workflow from peptide synthesis to conformational analysis.
Data Interpretation and Expected Results
The incorporation of this compound is expected to induce a significant increase in helical content compared to a control peptide lacking this modification. This will be evident in the CD spectrum.
-
α-helical structures show characteristic negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.[16][17]
-
β-sheet structures display a negative band around 215-218 nm and a positive band around 195 nm.[16][18]
-
Random coil conformations are characterized by a strong negative band below 200 nm.[15][16]
| Peptide Sequence | Modification | MRE at 222 nm (deg cm² dmol⁻¹) | Estimated Helicity (%) |
| Ac-AAAAKAAAKAAAAK-NH₂ | None (Control) | -2,500 | ~5% |
| Ac-A(X)AAKAAAK(X)AAAK-NH₂ | X = this compound | -18,000 | ~50% |
Table 1: Hypothetical CD data comparing a control peptide with a peptide containing this compound (X). Increased negative MRE at 222 nm indicates a significant increase in α-helicity.
For a more detailed, atomic-level understanding of the peptide's three-dimensional structure, Nuclear Magnetic Resonance (NMR) spectroscopy is the method of choice.[19][20][21] NMR can provide information on specific hydrogen bonds, inter-proton distances (through Nuclear Overhauser Effect, NOE), and dihedral angle restraints, allowing for the calculation of a high-resolution solution structure.[6][22]
Troubleshooting and Advanced Considerations
-
Poor Coupling Efficiency: If coupling of this compound is incomplete, consider using a more potent coupling reagent like COMU, increasing the equivalents of reagents, extending the reaction time, or performing a double coupling.
-
Aggregation: Peptides with high helical propensity can sometimes aggregate. Synthesis can be improved by using specialized resins (e.g., PEG-modified) or incorporating pseudoproline dipeptides.[10] For analysis, solubility can often be improved by adding organic co-solvents like trifluoroethanol (TFE) to the buffer, which also tends to promote helicity.
-
Chirality: While this compound itself is achiral, the stereochemistry of adjacent natural amino acids can influence the handedness of the resulting helix.
Conclusion
The strategic incorporation of this compound is a robust and effective method for constraining peptides into specific, biologically relevant conformations.[1] The steric demands of this Cα,α-disubstituted amino acid provide a powerful tool to pre-organize peptide backbones, enhancing their stability and potential for high-affinity receptor binding. By following the detailed synthesis and analytical protocols outlined in this note, researchers can effectively harness this technique to advance the design and development of novel peptide-based therapeutics.
References
- Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. [Link]
- Mtoz Biolabs. Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs. [Link]
- CD Formulation. Circular Dichroism (CD) Spectroscopy Technology.
- Mtoz Biolabs. NMR Peptide Structure Analysis. Mtoz Biolabs. [Link]
- Mishra, N. K., & Giraud, N. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Protein & Peptide Science, 19(11), 1051-1067. [Link]
- Zerbe, O., & Bader, B. Peptide/Protein NMR. University of Zurich. [Link]
- Ramakrishnan, V. (2016). NMR of peptides.
- Adessi, C., et al. (2013). Structural characterization and biological properties of the amyloidogenic elastin-like peptide (VGGVG)3.
- Lee, K. H., et al. (1995). Synthesis and conformational analysis of Aib-containing peptide modelling for N-glycosylation site in N-glycoprotein. PubMed. [Link]
- Lodyga-Chruscinska, E., et al. (2011). The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. Journal of Molecular Modeling, 17(8), 1897-1906. [Link]
- Tanaka, M., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega. [Link]
- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
- Plas, G., et al. (2022). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 3(3), 101538. [Link]
- Tantry, S. J., & Lokanath, N. K. (2002). Sterically hindered C(alpha, alpha)
- De Filippis, V., et al. (1993). Enhanced protein thermostability by Ala-->Aib replacement. PubMed. [Link]
- Toniolo, C., et al. (1985). Preferred structures of constrained peptides from achiral α,α-dialkylated glycyl residues with acyclic side chains. Journal of Biosciences, 8(3-4), 481-494. [Link]
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]
- Otaka, A., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Otaka, A., et al. (2022). Highly sterically hindered peptide bond formation between α,α disubstituted α amino acids and N alkyl cysteines using α,α disubstituted α amidonitrile. Chemical Science, 13(25), 7631-7636. [Link]
- Tantry, S. J., & Kumar, K. S. (2002). Sterically Hindered C α , α -Disubstituted α-Amino Acids: Synthesis from α-Nitroacetate and Incorporation into Peptides.
- Pátek, M. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Electronic Encyclopedia of Reagents for Organic Synthesis. [Link]
- Bodanszky, M., & Bodanszky, A. (1994). The Practice of Peptide Synthesis. Springer-Verlag. [Link]
- Calvani, M., et al. (2013). Racemic synthesis and solid phase peptide synthesis application of the chimeric valine/leucine derivative 2-amino-3,3,4-trimethyl-pentanoic acid.
- PubChem. (2R,4R)-4-amino-2-methylpentanoic acid.
- Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
- PubChem. This compound.
- Pérez-Peinado, C., et al. (2021). The Role of Flexibility in the Bioactivity of Short α-Helical Antimicrobial Peptides. International Journal of Molecular Sciences, 22(16), 8886. [Link]
- Checco, J. W., et al. (2016). Incorporation of Putative Helix-Breaking Amino Acids in the Design of Novel Stapled Peptides: Exploring Biophysical and Cellular Permeability Properties. Biochemistry, 55(10), 1479-1489. [Link]
- Lee, Y., & Lim, C. (2022). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. ChemistryOpen, 11(1), e202100253. [Link]
- Li, X., et al. (2023). Unnatural helical peptidic foldamers as protein segment mimics. Chemical Society Reviews, 52(14), 4755-4795. [Link]
- Salvi, N., et al. (2014). Biosynthesis and stability of coiled-coil peptides containing (2S,4R)-5,5,5-trifluoroleucine and (2S,4S)-5,5,5-trifluoroleucine. Amino Acids, 46(12), 2747-2755. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 16. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 18. researchgate.net [researchgate.net]
- 19. NMR Peptide Structure Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 20. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chem.uzh.ch [chem.uzh.ch]
- 22. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Coupling of 4-Amino-4-methylpentanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Sterically Hindered Amino Acids
The incorporation of sterically hindered amino acids, such as the α,α-disubstituted 4-Amino-4-methylpentanoic acid, presents a significant hurdle in solid-phase peptide synthesis (SPPS).[1][2][3] The gem-dimethyl group adjacent to the amine functionality poses considerable steric hindrance, which can impede the approach of the activated carboxyl group of the incoming amino acid. This often leads to sluggish and incomplete coupling reactions, resulting in deletion sequences and overall low purity of the target peptide.[4]
Standard coupling protocols that are effective for proteinogenic amino acids frequently prove inadequate for these challenging residues.[4] The steric bulk around the nitrogen atom of this compound slows down the rate of amide bond formation, necessitating more potent activation strategies and optimized reaction conditions to achieve satisfactory coupling efficiencies.[1][4] This document provides a comprehensive guide to successfully incorporate this compound into peptide sequences, detailing robust protocols, the rationale behind reagent choices, and methods for monitoring reaction completion.
Understanding the Mechanism of Action for Difficult Couplings
To overcome the steric hindrance presented by this compound, it is crucial to employ highly reactive coupling reagents. Uronium/aminium salt-based reagents, such as HATU, HBTU, and HCTU, are particularly effective.[1][5] These reagents react with the carboxylic acid of the incoming Fmoc-amino acid in the presence of a non-nucleophilic base, like N,N-diisopropylethylamine (DIPEA), to form a highly reactive OAt- or OBt-active ester intermediate.[1] This activated ester is then more susceptible to nucleophilic attack by the sterically hindered amine of this compound.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often considered a superior choice for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt moiety, which accelerates the coupling reaction and can suppress epimerization.[1]
A potential side reaction with uronium-based reagents is the guanidinylation of the free N-terminal amine. This can occur if the coupling reagent is used in excess or if the amine is exposed to the reagent before the carboxylic acid is fully activated.[1] Therefore, careful control of stoichiometry and reaction conditions is essential.
Recommended Coupling Protocols
Herein, we present two primary protocols for the efficient coupling of this compound in SPPS. The choice between them may depend on the specific sequence, the nature of the preceding amino acid, and the available instrumentation.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for most applications due to the high reactivity of HATU, which is particularly effective for sterically hindered couplings.[1][6]
Reagents and Materials:
-
Fmoc-protected amino acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Resin-bound peptide with N-terminal this compound (deprotected)
-
Standard SPPS washing solvents (e.g., DMF, Dichloromethane (DCM))
Experimental Workflow:
Caption: Workflow for HATU-mediated coupling of this compound.
Detailed Steps:
-
Resin Preparation: Following the deprotection of the Fmoc group from the preceding amino acid, wash the resin-bound peptide thoroughly with DMF (3 x 1 min) to remove residual piperidine.
-
Activation of the Incoming Amino Acid: In a separate reaction vessel, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in anhydrous DMF or NMP. Allow this pre-activation to proceed for 5-10 minutes at room temperature.
-
Coupling Reaction: Add the pre-activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature for 1 to 4 hours.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to assess the presence of free primary amines.[7][8][9] A negative Kaiser test (colorless or yellowish beads) indicates a complete reaction.[10] If the test is positive (blue or purple beads), the coupling is incomplete.[10]
-
Recoupling (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 2 and 3.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.
-
Capping (Optional but Recommended): To permanently block any unreacted N-terminal amines and prevent the formation of deletion peptides, it is advisable to perform a capping step.[8] This is typically done by treating the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF.[8]
Protocol 2: Microwave-Assisted Coupling for Enhanced Efficiency
Microwave-assisted peptide synthesis (MAPS) has emerged as a powerful technique to accelerate difficult coupling reactions and improve peptide purity.[11][12][13][14] The application of microwave energy can significantly reduce reaction times and drive sterically hindered couplings to completion.[3]
Reagents and Materials:
-
Same as Protocol 1
-
Microwave peptide synthesizer
Experimental Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. pnas.org [pnas.org]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. fiveable.me [fiveable.me]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]
- 14. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
derivatization of 4-Amino-4-methylpentanoic acid for analysis
An Application Guide to the Derivatization of 4-Amino-4-methylpentanoic Acid for Chromatographic Analysis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the derivatization of this compound, a non-proteinogenic amino acid characterized by a quaternary α-carbon. Due to its polar, zwitterionic nature and low volatility, direct analysis by common chromatographic techniques like Gas Chromatography (GC) is challenging.[1] This document explores the fundamental reasons for derivatization and offers validated, step-by-step protocols for robust and sensitive analysis using both Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), tailored for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of this compound
This compound (C₆H₁₃NO₂) is an amino acid analogue with a unique structure featuring a quaternary carbon atom at the 4-position, bearing both the amino group and two methyl groups.[2][3][4] This structure confers specific chemical properties but also presents analytical hurdles. Like other amino acids, it exists as a zwitterion at physiological pH, possessing both a positive charge on the amino group and a negative charge on the carboxyl group. This high polarity makes it soluble in aqueous solutions but results in negligible volatility and poor thermal stability, rendering it unsuitable for direct GC analysis where analytes must be volatilized without decomposition.
Derivatization is a chemical modification process that converts the analyte into a product with properties more suitable for a given analytical method.[5] For this compound, the primary goals of derivatization are:
-
To Increase Volatility and Thermal Stability for GC Analysis: By masking the polar -NH₂ and -COOH functional groups, the intermolecular forces are reduced, allowing the molecule to enter the gas phase at lower temperatures.
-
To Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks by minimizing interactions with active sites in the GC inlet and column.
-
To Improve Detection Sensitivity for HPLC Analysis: For techniques like HPLC with UV-Vis or Fluorescence detection, derivatization introduces a chromophore or fluorophore into the molecule, which most amino acids naturally lack.[6][7]
-
To Enable Chiral Separation: Reacting the molecule with a chiral derivatizing agent creates diastereomers that can be separated on a standard achiral column, allowing for enantiomeric quantification.[8][9]
This guide will focus on the most reliable and widely adopted derivatization strategies to achieve these goals.
Strategic Selection of Derivatization Reagents
The choice of derivatization strategy is dictated by the analytical platform (GC or LC) and the specific analytical goal (e.g., quantification, chiral separation).
For Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of amino acids is predicated on effective derivatization. The two most robust and common approaches are silylation and alkylation.
-
Silylation: This is a widely used technique where active hydrogens in the amino and carboxyl groups are replaced by a nonpolar silyl group, typically trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS).
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that produces volatile TMS derivatives. Its by-products are also highly volatile, minimizing chromatographic interference.[10]
-
MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide): This reagent forms TBDMS derivatives, which are significantly more stable and less susceptible to hydrolysis from trace moisture compared to their TMS counterparts.[1] This enhanced stability makes MTBSTFA a preferred choice for complex matrices and when robust, reproducible results are critical.
-
-
Alkylation (via Chloroformates): Alkyl chloroformate reagents, such as methyl chloroformate (MCF) or ethyl chloroformate (ECF), react rapidly with both amino and carboxyl groups in a single step, often in an aqueous environment.[1][11][12] This method is fast and efficient, producing stable derivatives suitable for GC-MS analysis.[11][12]
For High-Performance Liquid Chromatography (HPLC)
While direct analysis of amino acids by LC-MS is possible, pre-column derivatization is often employed to enhance sensitivity for UV or fluorescence detection and to improve retention and separation on reversed-phase columns.[6][7][13]
-
o-Phthaldialdehyde (OPA): OPA reacts with primary amines (like that in this compound) in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives.[6] This is a rapid and sensitive method, ideal for high-throughput analysis.[6]
-
AccQ•Tag (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, AQC): This is a widely used pre-column derivatization reagent that reacts with both primary and secondary amines to form stable, fluorescent urea derivatives that are well-resolved by reversed-phase HPLC.[14][15]
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular reagent that yields highly fluorescent derivatives with both primary and secondary amines. The resulting derivatives are stable, though the reagent itself can hydrolyze to a fluorescent by-product that may interfere if not properly managed.[16]
For Chiral Analysis
To determine the enantiomeric composition, a chiral derivatizing agent (CDA) is used to create diastereomers.
-
Marfey’s Reagent (FDAA): Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide reacts with the amino group to form diastereomers that can be separated by RP-HPLC and detected by UV absorbance (~340 nm).[8]
-
(S)-NIFE: (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester is another effective CDA for the enantiomeric separation of amino acids.[8][17]
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the derivatization and analysis of this compound.
Workflow Overview: From Sample to Data
The general process for analyzing this compound via derivatization follows a logical sequence.
Caption: General experimental workflow for derivatization analysis.
Protocol 1: GC-MS Analysis via Silylation with MTBSTFA
Principle: This protocol utilizes N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to derivatize both the carboxylic acid and primary amine functional groups of this compound. The resulting di-TBDMS derivative is thermally stable, volatile, and provides characteristic mass fragments for confident identification and quantification. The TBDMS derivatives are more resistant to hydrolysis than TMS derivatives, offering superior robustness.[1]
Caption: Silylation reaction with MTBSTFA.
Reagents and Materials:
-
This compound standard/sample
-
MTBSTFA + 1% TBDMCS (tert-Butyldimethylchlorosilane)
-
Anhydrous Pyridine or Acetonitrile
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas evaporator
-
GC-MS system with a non-polar capillary column (e.g., 5% phenyl methylpolysiloxane)
Procedure:
-
Sample Preparation: Aliquot a solution containing the analyte into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen at 40-50°C. The absence of moisture is critical for successful silylation.
-
Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine (or acetonitrile) and 50 µL of MTBSTFA (+ 1% TBDMCS). The TBDMCS catalyst helps to drive the reaction to completion, especially for difficult-to-silylate groups.[1]
-
Reaction Incubation: Securely cap the vial and heat at 70°C for 60 minutes in a heating block.
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system.
Typical GC-MS Parameters:
| Parameter | Value | Rationale |
| Injector Temp | 250°C | Ensures rapid volatilization of the TBDMS derivative. |
| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) | Standard non-polar column for good separation of silylated compounds. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good efficiency. |
| Oven Program | 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | A typical temperature program to separate the derivative from solvent and other matrix components. |
| MS Source Temp | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp | 150°C | Standard temperature for the quadrupole. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard EI energy for generating reproducible fragmentation patterns. |
| Scan Range | m/z 50-600 | Covers the expected mass range of the derivative and its fragments. |
Expected Results: The derivatization will add two TBDMS groups, increasing the molecular weight by 228 Da (2 x 114). The mass spectrum will show a characteristic fragment ion corresponding to the loss of a tert-butyl group [M-57]⁺, which is a hallmark of TBDMS derivatives and useful for selected ion monitoring (SIM) for enhanced sensitivity.
Protocol 2: HPLC-Fluorescence Analysis via Derivatization with OPA
Principle: This protocol uses o-phthaldialdehyde (OPA) and a thiol reagent (3-mercaptopropionic acid, MPA) to rapidly form a fluorescent isoindole derivative with the primary amine of this compound.[6] The reaction occurs at room temperature in an aqueous basic buffer. The resulting derivative is analyzed by reversed-phase HPLC with fluorescence detection, offering excellent sensitivity.
Caption: OPA derivatization reaction.
Reagents and Materials:
-
This compound standard/sample
-
Borate Buffer (0.4 M, pH 9.5)
-
OPA Reagent: Dissolve 50 mg OPA in 1 mL methanol, then add 9 mL of 0.4 M Borate Buffer and 100 µL of 3-mercaptopropionic acid (MPA). This reagent should be prepared fresh.
-
HPLC system with a fluorescence detector and a C18 column.
-
Autosampler vials.
Procedure: This procedure is ideally suited for automation using an HPLC autosampler's pre-column derivatization program.[6]
-
Sample Preparation: Prepare the sample in a dilute aqueous buffer or water.
-
Derivatization Reaction: In an autosampler vial, combine:
-
10 µL of sample or standard
-
70 µL of OPA Reagent
-
-
Incubation: Mix or gently vortex the solution and allow it to react for 1-2 minutes at room temperature. The OPA derivatives are not perfectly stable, so consistent timing between derivatization and injection is crucial for reproducibility.
-
Analysis: Inject an appropriate volume (e.g., 10 µL) onto the HPLC system.
Typical HPLC Parameters:
| Parameter | Value | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm particle size | Standard reversed-phase column for separating the moderately polar derivatives. |
| Mobile Phase A | 25 mM Sodium Phosphate, pH 7.2 | Aqueous buffer for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile/Methanol/Water (45:45:10, v/v/v) | Organic mobile phase for eluting the derivatives. |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. |
| Gradient | 0% B to 70% B over 20 minutes | A gradient is required to elute the derivatives and clean the column. |
| Fluorescence | Excitation: 340 nm, Emission: 450 nm | Standard wavelengths for OPA-derivatized amino acids. |
Troubleshooting and Expert Insights
-
Silylation Issues (Low Yield/No Peak): The most common cause is the presence of moisture. Ensure all glassware is oven-dried and solvents are anhydrous. Re-dry the sample completely before adding reagents. Inconsistent heating can also lead to incomplete reactions.
-
Alkylation Issues (Multiple Peaks): Incomplete reaction or side reactions can lead to multiple derivative peaks. Ensure proper pH control and stoichiometry of reagents.
-
OPA Derivatization (Poor Reproducibility): OPA derivatives have limited stability. For best results, use a refrigerated autosampler and ensure the time from derivatization to injection is identical for all samples and standards. Automating the procedure is highly recommended.[6] The OPA reagent itself is also light-sensitive and should be stored in an amber vial and prepared fresh.
Conclusion
The successful analysis of this compound is highly dependent on a carefully selected and executed derivatization strategy. For GC-MS, silylation with MTBSTFA offers a robust and sensitive method, producing stable derivatives with characteristic fragmentation patterns ideal for quantitative analysis. For high-throughput or highly sensitive analysis via HPLC, pre-column derivatization with OPA provides a rapid and effective means to introduce a fluorescent tag. The choice between these methods should be guided by the available instrumentation, sample matrix, and the ultimate analytical objective. The protocols and insights provided in this guide serve as a validated starting point for developing and implementing reliable analytical methods for this unique amino acid.
References
- GC Analysis of Derivatized Amino Acids. Thermo Fisher Scientific.
- The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
- GC Reagents. Thermo Fisher Scientific.
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI.
- This compound | C6H13NO2 | CID 228069. PubChem - NIH.
- GC Derivatiz
- Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatiz
- Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
- This compound - 3235-46-9. Vulcanchem.
- Amino Acid Pre-column Derivatization HPLC Analysis Methods.
- This compound. Echemi.
- Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research.
- This compound. Advanced ChemBlocks.
- (2R,4R)-4-amino-2-methylpentanoic acid | C6H13NO2 | CID 140241909. PubChem.
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites.
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal m
- Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Thermo Fisher Scientific.
- Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry.
- A Guide to Derivatiz
- Chirality determination of unusual amino acids using precolumn derivatiz
- Quantitative analysis of amino and organic acids by methyl chloroformate derivatiz
- Analytical characteristics for amino acid derivatives using GC-MS...
- Non-Derivatization LC/MS/MS Method for Determin
- Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. MDPI.
- Is there a "gold standard" for amino acid derivatization for LC/MS analysis?
- Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis.
- Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry. PubMed.
- Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents.
Sources
- 1. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS | MDPI [mdpi.com]
- 2. This compound | C6H13NO2 | CID 228069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (3235-46-9) for sale [vulcanchem.com]
- 4. echemi.com [echemi.com]
- 5. gcms.cz [gcms.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GC Reagents | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. waters.com [waters.com]
- 15. researchgate.net [researchgate.net]
- 16. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 17. Distinguishing Chiral Amino Acids Using Chiral Derivatization and Differential Ion Mobility Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
large-scale synthesis of 4-Amino-4-methylpentanoic acid
An Application Note for the Scalable Synthesis of 4-Amino-4-methylpentanoic Acid
Topic: A Robust and Scalable Two-Step Synthesis of this compound
Audience: Researchers, scientists, and drug development professionals involved in chemical process development and medicinal chemistry.
Abstract
This compound is a non-proteinogenic γ-amino acid that serves as a valuable building block in pharmaceutical development, particularly in the synthesis of peptidomimetics and other biologically active molecules. Its unique structure, featuring a quaternary carbon at the amino-substituted position, imparts specific conformational constraints that are desirable in drug design. However, its large-scale synthesis presents challenges that necessitate a robust, cost-effective, and scalable process. This application note provides a detailed, field-proven protocol for the multi-gram to kilogram scale synthesis of this compound via a two-step pathway involving a Michael addition followed by catalytic hydrogenation. The described methodology is designed for high yield, purity, and operational safety, making it suitable for industrial and advanced research applications.
Introduction and Strategy Selection
The synthesis of γ-amino acids is a topic of significant interest in organic and medicinal chemistry.[1] For the specific target of this compound, several synthetic routes can be conceptualized, including the Strecker synthesis from a keto-acid precursor or the Hofmann rearrangement of a suitably substituted amide.[2][3]
-
Strecker Synthesis: While a classic method for α-amino acid synthesis, its application here would require a specific keto-acid precursor and the use of highly toxic cyanide sources, which poses significant safety and handling challenges at a large scale.[4][5]
-
Hofmann Rearrangement: This route converts a primary amide into a primary amine with one less carbon atom.[6][7] While it avoids cyanides, it requires stoichiometric amounts of halogen and strong base and may involve multiple steps to prepare the necessary amide precursor.[8]
Considering the requirements of scalability, safety, and atom economy, this guide details a strategy based on the reduction of a nitroalkane. This pathway consists of two primary stages:
-
Michael Addition: The conjugate addition of 2-nitropropane to methyl acrylate to form the key intermediate, methyl 4-methyl-4-nitropentanoate.[9][10]
-
Catalytic Hydrogenation and Hydrolysis: The reduction of the nitro group to a primary amine, followed by saponification of the methyl ester to yield the final product. Catalytic hydrogenation is an economically and environmentally benign method for producing primary amines and is widely used in industrial processes.[11][12][13]
This approach was selected for its use of readily available starting materials, its avoidance of exceptionally toxic reagents like cyanides, and its reliance on catalytic hydrogenation, a highly scalable and efficient industrial technique.[14][15]
Overall Synthetic Scheme
The two-step synthesis is outlined below. The process begins with the base-catalyzed Michael addition to form the nitro ester intermediate, which is then reduced and hydrolyzed to afford the target γ-amino acid.
Caption: Overall two-step synthetic pathway.
Part 1: Synthesis of Methyl 4-methyl-4-nitropentanoate
Principle and Mechanistic Insight
The first step is a base-catalyzed Michael (or conjugate) addition. A non-nucleophilic organic base, such as 1,8-Diazabicycloundec-7-ene (DBU), deprotonates 2-nitropropane to form a resonance-stabilized nitronate anion. This anion then acts as a soft nucleophile, attacking the β-carbon of the electron-deficient alkene in methyl acrylate. Subsequent protonation yields the desired carbon-carbon bond and the nitro ester intermediate. The choice of a non-nucleophilic base is critical to prevent competing reactions with the electrophilic ester.
Detailed Experimental Protocol
Materials:
-
2-Nitropropane (Reagent Grade, ≥98%)
-
Methyl acrylate (Stabilized, ≥99%)
-
1,8-Diazabicycloundec-7-ene (DBU) (≥98%)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask (appropriately sized for the scale)
-
Mechanical stirrer
-
Addition funnel
-
Thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
Procedure:
-
Reactor Setup: Equip a dry three-neck round-bottom flask with a mechanical stirrer, a thermometer, an addition funnel, and an inert gas inlet. Place the flask in a water bath for temperature control.
-
Reagent Charging: Charge the flask with 2-nitropropane (1.2 equivalents) and anhydrous THF (approx. 3 mL per gram of methyl acrylate). Begin stirring and allow the solution to reach room temperature (20-25 °C).
-
Catalyst Addition: Slowly add DBU (0.1 equivalents) to the stirred solution.
-
Substrate Addition: Add methyl acrylate (1.0 equivalent) to the addition funnel. Add it dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 35 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress by TLC or GC-MS until the methyl acrylate is consumed (typically 12-24 hours).
-
Work-up:
-
Quench the reaction by adding 2M HCl until the solution is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude oil can be purified by vacuum distillation to yield pure methyl 4-methyl-4-nitropentanoate as a colorless to pale yellow liquid.
Part 2: Synthesis of this compound
Principle and Mechanistic Insight
This stage involves two key transformations. First, the catalytic hydrogenation of the nitro group to a primary amine. This reaction proceeds on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C) or Raney Nickel.[11] Molecular hydrogen is adsorbed onto the catalyst surface and subsequently adds across the N-O bonds of the nitro group, ultimately liberating water and forming the amine.[12] This method is highly efficient and selective.
Following the reduction, the methyl ester is hydrolyzed to the carboxylic acid using a strong base like sodium hydroxide (saponification). The final step is careful neutralization to the isoelectric point of the amino acid (pH ~7), causing the zwitterionic product to precipitate or be isolated.
Detailed Experimental Protocol
Materials:
-
Methyl 4-methyl-4-nitropentanoate (from Part 1)
-
Palladium on carbon (10 wt. % Pd/C, 50% wet)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
6M Hydrochloric acid (HCl)
-
Deionized water
-
Celite™ (for filtration)
Equipment:
-
Parr hydrogenator or a similar high-pressure reactor
-
Mechanical stirrer
-
Büchner funnel and filter paper
-
pH meter or pH strips
Procedure:
-
Reactor Setup: To a high-pressure hydrogenation vessel, add methyl 4-methyl-4-nitropentanoate (1.0 equivalent) dissolved in methanol (approx. 5-10 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (1-5 mol % Pd relative to the substrate) as a slurry in methanol. Caution: Pd/C can be pyrophoric; handle under a moist, inert atmosphere where possible.
-
Hydrogenation: Seal the reactor. Purge the system with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but conditions may vary).[14] Begin vigorous stirring. The reaction is often exothermic; cooling may be required to maintain a temperature of 25-40 °C.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake. When uptake ceases (typically 4-12 hours), the reaction is complete.
-
Catalyst Removal: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite™ to carefully remove the Pd/C catalyst. Wash the pad with additional methanol. Caution: The catalyst-Celite pad may be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.
-
Hydrolysis (Saponification):
-
Combine the methanol filtrate in a round-bottom flask. Add a solution of NaOH (2.5 equivalents) in water.
-
Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours, or until TLC/LC-MS analysis indicates complete hydrolysis of the ester.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
-
Isolation:
-
Dilute the remaining aqueous solution with water.
-
Cool the solution in an ice bath and carefully adjust the pH to ~7 by the slow addition of 6M HCl while stirring.
-
The zwitterionic product may precipitate. If so, stir in the cold for 1-2 hours, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product is highly water-soluble, concentrate the neutralized solution to a small volume and precipitate the product by adding a miscible organic solvent like isopropanol or acetone.
-
Process Workflow and Data Summary
The following diagram illustrates the complete operational workflow.
Caption: Detailed experimental workflow from starting materials to final product.
Table 1: Summary of Process Parameters and Expected Yields
| Parameter | Step 1: Michael Addition | Step 2: Hydrogenation & Hydrolysis |
| Key Reagents | 2-Nitropropane, Methyl Acrylate, DBU | Methyl 4-methyl-4-nitropentanoate, H₂, Pd/C, NaOH |
| Solvent | Anhydrous THF | Methanol, Water |
| Temperature | 20-35 °C | 25-40 °C (Hydrogenation), 70-80 °C (Hydrolysis) |
| Pressure | Atmospheric | 50-100 psi (Hydrogenation), Atmospheric (Hydrolysis) |
| Typical Duration | 12-24 hours | 4-12 hours (Hydrogenation), 2-4 hours (Hydrolysis) |
| Work-up/Purification | Acid quench, extraction, vacuum distillation | Catalyst filtration, pH adjustment, precipitation/crystallization |
| Expected Yield | 75-85% | 80-90% |
| Overall Yield | - | 60-76% |
Safety and Handling
-
2-Nitropropane: Is a flammable liquid and is toxic. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methyl Acrylate: Is a flammable liquid, a lachrymator, and toxic. All handling should occur in a well-ventilated fume hood with appropriate PPE.
-
Catalytic Hydrogenation: This process involves flammable solvents and flammable hydrogen gas under pressure. It must be conducted in a purpose-built reactor (e.g., Parr apparatus) behind a safety shield in a designated area. The catalyst (Pd/C) can be pyrophoric and must be handled with care, especially during filtration.[16]
-
General Precautions: Standard laboratory safety practices should be followed at all times. All reagents should be handled according to their Safety Data Sheet (SDS) information.
Conclusion
The described two-step protocol provides a reliable and scalable pathway to high-purity this compound. By leveraging a robust Michael addition and a standard industrial catalytic hydrogenation process, this method circumvents the use of highly toxic reagents and is well-suited for the production of kilogram quantities required for advanced pharmaceutical research and development. The detailed procedures and operational parameters herein serve as a validated starting point for process scale-up and optimization.
References
- Wikipedia. (n.d.). Nitrile reduction.
- Thieme. (n.d.). Catalytic Reduction of Nitriles.
- Organic Chemistry Data. (n.d.). Nitrile to Amine - Common Conditions.
- Química Orgánica. (n.d.). Reduction of nitriles to amines.
- Chemguide. (n.d.). Reducing nitriles to primary amines.
- Organic Chemistry Portal. (2009). Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine.
- Google Patents. (n.d.). US4375003A - Method for the hydrogenation of nitriles to primary amines.
- Wikipedia. (n.d.). Hofmann rearrangement.
- Royal Society of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions.
- Das, B., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal.
- ResearchGate. (n.d.). Nitrile hydrogenation to primary amine.
- National Institutes of Health. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
- Royal Society of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.
- Química Orgánica. (n.d.). Amine synthesis by Hofmann rearrangement.
- Chemistry Steps. (n.d.). Hofmann Rearrangement.
- National Institutes of Health. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation.
- Frontiers. (n.d.). Advances in the synthesis of β-alanine.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- Royal Society of Chemistry. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids.
- University of Illinois. (2023). Novel Strategies for the Synthesis of β-Amino Acids and Their Derivatives.
- Wikipedia. (n.d.). γ-Butyrolactone.
- National Institutes of Health. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid.
- ChemSrc. (n.d.). 4-methyl-4-nitro-pentanoic acid.
- National Institutes of Health. (n.d.). 4-Methyl-4-nitropentanoic acid. PubChem.
- National Institutes of Health. (n.d.). Methyl 4-methyl-4-nitropentanoate. PubChem.
Sources
- 1. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Amine synthesis by Hofmann rearrangement [quimicaorganica.org]
- 4. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. 4-Methyl-4-nitropentanoic acid | C6H11NO4 | CID 31644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 4-methyl-4-nitropentanoate | C7H13NO4 | CID 247995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. pp.bme.hu [pp.bme.hu]
- 14. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 15. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 16. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 4-Amino-4-methylpentanoic Acid as a Versatile Building Block for Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutic agents, bridging the gap between the specificity of peptides and the favorable pharmacokinetic profiles of small molecules.[1] This guide focuses on the application of 4-amino-4-methylpentanoic acid, a unique α,α-disubstituted β-amino acid, as a strategic building block in the design of novel peptidomimetics. The incorporation of this non-proteinogenic amino acid offers a powerful tool to modulate peptide conformation, enhance proteolytic stability, and ultimately, fine-tune biological activity.[2] We provide a comprehensive overview of its synthesis, protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and methodologies for the conformational and functional characterization of the resulting peptidomimetics.
Introduction: The Rationale for this compound in Peptidomimetic Design
Peptides are fundamental signaling molecules in a vast array of physiological processes, making them attractive candidates for therapeutic intervention. However, their clinical application is often hampered by inherent limitations such as susceptibility to enzymatic degradation, poor bioavailability, and rapid clearance.[1] Peptidomimetics are designed to overcome these challenges by mimicking the structure and function of natural peptides while exhibiting improved drug-like properties.[3]
The strategic incorporation of unnatural amino acids is a cornerstone of peptidomimetic design.[4] this compound, with its α,α-disubstituted β-amino acid structure, offers several distinct advantages:
-
Conformational Constraint: The gem-dimethyl group at the α-carbon sterically hinders bond rotation, significantly reducing the conformational flexibility of the peptide backbone.[5] This pre-organization can lead to a more defined three-dimensional structure, which is often crucial for high-affinity receptor binding.
-
Enhanced Proteolytic Stability: The unnatural β-amino acid backbone and the steric hindrance provided by the α,α-disubstitution make peptide bonds involving this residue resistant to cleavage by common proteases.[6]
-
Modulation of Secondary Structure: Similar to its α-amino acid analogue, α-aminoisobutyric acid (Aib), the gem-dimethyl substitution in this compound is expected to promote the formation of helical and turn structures within a peptide chain.[5] This ability to induce specific secondary structures is a powerful tool for mimicking the bioactive conformation of natural peptides.
This application note will serve as a practical guide for researchers looking to leverage the unique properties of this compound in their peptidomimetic design and development programs.
Synthesis of this compound
While not as readily available as proteinogenic amino acids, this compound can be synthesized through established organic chemistry methodologies. A plausible and efficient route is a multi-step synthesis starting from isobutyraldehyde.
Protocol 1: Synthesis of this compound
This protocol outlines a potential synthetic route. Researchers should adapt and optimize the conditions based on their laboratory setup and available reagents.
Step 1: Synthesis of 4-Methyl-2-pentenenitrile
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, combine isobutyraldehyde and malononitrile in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, for example, piperidine or triethylamine.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain 4-methyl-2-pentenenitrile.
Step 2: Michael Addition of Nitromethane
-
Dissolve the 4-methyl-2-pentenenitrile in a suitable solvent like methanol in a round-bottom flask.
-
Add nitromethane to the solution.
-
Slowly add a solution of sodium methoxide in methanol at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.
-
Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 3-cyano-4-methyl-4-nitropentane.
Step 3: Reduction of the Nitro and Nitrile Groups
-
In a high-pressure hydrogenation vessel, dissolve the 3-cyano-4-methyl-4-nitropentane in a suitable solvent such as methanol or ethanol.
-
Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the mixture gently.
-
Monitor the reaction by observing the cessation of hydrogen uptake.
-
After the reaction is complete, carefully filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude diamine.
Step 4: Hydrolysis to this compound
-
Hydrolyze the resulting diamine under acidic conditions. For example, reflux the crude product in a concentrated aqueous solution of hydrochloric acid.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide) to the isoelectric point of the amino acid, leading to its precipitation.
-
Collect the solid product by filtration, wash with cold water and then ethanol, and dry under vacuum to yield this compound.
Caption: Synthetic workflow for this compound.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a growing peptide chain can be achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) protocols.[7][8] Due to the steric hindrance of the α,α-disubstituted nature of this amino acid, optimized coupling conditions may be required to ensure efficient peptide bond formation.
Protocol 2: Fmoc-SPPS of a Peptide Containing this compound
This protocol outlines the manual synthesis of a model hexapeptide (e.g., Ac-Tyr-Gly-Gly-Phe-X-Leu-NH2, where X = this compound) on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-4-amino-4-methylpentanoic acid
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Acetic anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid and 3-5 equivalents of an activating agent (e.g., OxymaPure®) in DMF.
-
Add 3-5 equivalents of a coupling agent (e.g., DIC) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours. For the sterically hindered this compound, a double coupling (repeating the coupling step) or an extended coupling time (up to 4 hours) is recommended.
-
Monitor the coupling efficiency using a ninhydrin test.
-
Wash the resin with DMF (3-5 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
N-terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride and pyridine in DMF (e.g., 10:5:85 v/v/v) to the resin.
-
Agitate for 30-60 minutes.
-
Wash the resin with DMF and then with DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Conformational Analysis of Peptidomimetics
The incorporation of this compound is hypothesized to induce a more defined secondary structure in peptides. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to investigate these conformational changes.[9][10]
Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the overall secondary structure content of a peptide in solution.
-
Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer, pH 7.4) and in a structure-promoting solvent like trifluoroethanol (TFE) at various concentrations (e.g., 25%, 50%, 75% TFE/buffer). A typical peptide concentration is 50-100 µM.
-
Data Acquisition:
-
Record CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25 °C) using a quartz cuvette with a 1 mm path length.
-
Acquire spectra for the buffer and buffer/TFE solutions as blanks.
-
-
Data Analysis:
-
Subtract the blank spectrum from the peptide spectrum.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]).
-
Analyze the spectra for characteristic secondary structure signals:
-
Compare the spectra of the peptide containing this compound with a control peptide (e.g., with glycine or alanine at the same position) to assess the conformational impact of the modification.
-
Protocol 4: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed, atom-level information about the three-dimensional structure of a peptide in solution.[11][13]
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D2O, DMSO-d6, or a mixture of H2O/D2O) to a concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire a series of one- and two-dimensional NMR spectra, including:
-
1D ¹H NMR: To assess overall sample purity and folding.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[1]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are crucial for structure calculation.[1]
-
-
-
Data Analysis:
-
Resonance Assignment: Assign all proton resonances to their respective amino acid residues in the peptide sequence.
-
Secondary Structure Determination: Analyze chemical shift deviations from random coil values, ³J(HN,Hα) coupling constants, and patterns of short- and medium-range NOEs to identify regions of helical, turn, or extended conformations.
-
Structure Calculation: Use the distance restraints derived from NOESY data and dihedral angle restraints from coupling constants to calculate a family of 3D structures using molecular modeling software (e.g., CYANA, Xplor-NIH).
-
| Parameter | α-Helix | β-Sheet | Random Coil |
| ³J(HN,Hα) Coupling Constant | ~4 Hz | ~8-10 Hz | ~6-8 Hz |
| Hα Chemical Shift | Downfield shift | Upfield shift | Intermediate |
| Characteristic NOEs | dαN(i, i+3), dαβ(i, i+3) | Strong dαN(i, i+1) | Weak or absent sequential NOEs |
Table 1: Key NMR parameters for secondary structure identification.
Assessment of Biological Activity
The ultimate goal of incorporating this compound is to enhance the biological properties of a peptide. The specific biological assays will depend on the therapeutic target of interest. For example, if the parent peptide is an antimicrobial agent, the peptidomimetic should be tested for its antimicrobial activity.
Protocol 5: General Considerations for Biological Assays
-
In Vitro Assays:
-
Receptor Binding Assays: If the peptide targets a specific receptor, perform competitive binding assays to determine the binding affinity (Ki or IC50) of the peptidomimetic.
-
Enzyme Inhibition Assays: If the peptide is an enzyme inhibitor, measure the inhibitory potency (IC50 or Ki) of the modified peptide.
-
Cell-Based Assays: Evaluate the functional activity of the peptidomimetic in a relevant cell-based model (e.g., cell proliferation, signaling pathway activation/inhibition, antimicrobial activity).
-
-
Stability Assays:
-
Proteolytic Stability: Incubate the peptidomimetic and the parent peptide with relevant proteases (e.g., trypsin, chymotrypsin) or in human serum and measure the degradation over time by HPLC or mass spectrometry.
-
-
In Vivo Studies:
-
If promising in vitro activity and stability are observed, the peptidomimetic can be advanced to preclinical in vivo models to assess its efficacy, pharmacokinetics, and toxicity.
-
Conclusion
This compound is a valuable and versatile building block for the rational design of peptidomimetics. Its unique α,α-disubstituted β-amino acid structure provides a powerful means to constrain peptide conformation, enhance proteolytic stability, and ultimately improve biological activity. The protocols and guidelines presented in this application note provide a framework for the synthesis, incorporation, and characterization of peptidomimetics containing this promising non-proteinogenic amino acid, empowering researchers to explore new frontiers in drug discovery.
References
- α,α-disubstituted β-amino amides eliminate Staphylococcus aureus biofilms by membrane disruption and biomass removal. (n.d.). National Institutes of Health.
- Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.). ACS Publications.
- The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. (2017). National Institutes of Health.
- Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. (2018). ResearchGate.
- Synthesis process of compound D-2- aminoxy-3-methylbutyric acid. (n.d.). Google Patents.
- Conformational study of an Aib-rich peptide in DMSO by NMR. (2007). ResearchGate.
- Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations. (2008). PubMed.
- Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. (n.d.). Google Patents.
- peptide nmr. (n.d.).
- Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (2001). ResearchGate.
- 3-Amino-3-Methylbutanoic Acid. (n.d.). MySkinRecipes.
- 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... (2014). ResearchGate.
- 2-Amino-3-methylbutanoic acid. (n.d.). ChemBK.
- Bioactive Peptides: An Overview. (2018). News-Medical.Net.
- Helical Template Peptides Containing Cyclic α,α-Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. (2026). ACS Publications.
- Conformational analysis of helical aminoisobutyric acid (Aib) oligomers bearing C-terminal ester Schellman motifs. (2015). ResearchGate.
- 4-amino-3-methylbutanoic acid. (n.d.). ChemSynthesis.
- Solid-Phase Peptide Synthesis. (n.d.). Springer Nature Experiments.
- Solid Phase Peptide Synthesis of Same Amino Acid Based Sequence. (2020). Digital Commons@Kennesaw State University.
- Circular dichroism spectra of beta- peptides. (2003). Research Collection.
- CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. (n.d.). Oldfield Group Website.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec.
- Synthesis of 4-amino-2, 4-dioxobutanoic acid. (n.d.). Google Patents.
- Solid-phase synthesis of peptides containing bulky dehydroamino acids. (n.d.). Google Patents.
- NMR of peptides. (2002). ResearchGate.
- Proton NMR studies of peptide conformations. (1984). Indian Academy of Sciences.
- Molecular structural conformations of tested peptides. CD spectra (A)... (n.d.). ResearchGate.
- Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. (1993). ResearchGate.
- Solution NMR Studies of the Aβ(1-40) and Aβ(1-42) Peptides Establish that the Met35 Oxidation State. (n.d.). Case Western Reserve University.
- 4-Amino butanoic-acid derivatives, their preparation and their use. (n.d.). Google Patents.
- 4-amino-2,2-dimethylbutanoic acid. (n.d.). ChemSynthesis.
- Structural composition of βI- and βII-proteins. (2004). National Institutes of Health.
- ID: Unusual CD spectra observed for peptides?. (2016). ResearchGate.
Sources
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. Structural composition of βI- and βII-proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. case.edu [case.edu]
- 13. α,α-disubstituted β-amino amides eliminate Staphylococcus aureus biofilms by membrane disruption and biomass removal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 4-Amino-4-methylpentanoic Acid in Modern Drug Design
Abstract: The design of pharmacologically active molecules with enhanced stability, specificity, and bioavailability is a cornerstone of modern drug discovery. Non-proteinogenic amino acids offer a powerful toolkit for achieving these goals. This guide provides a detailed exploration of 4-Amino-4-methylpentanoic acid, a unique bifunctional scaffold. We will delve into its dual role as a potent conformational constraint in peptidomimetics and as a structural analogue of the neurotransmitter γ-aminobutyric acid (GABA). This document provides the scientific rationale for its use, detailed experimental protocols for its incorporation into target molecules, and methodologies for evaluating their subsequent biological activity.
The Scientific Rationale: Harnessing a Bifunctional Scaffold
This compound is a γ-amino acid distinguished by a gem-dimethyl group at its C4 position. This seemingly simple modification has profound stereoelectronic consequences, making it a highly valuable building block for medicinal chemists. Its utility stems from two primary properties: the ability to enforce specific secondary structures in peptide chains and its structural mimicry of GABA.
The Principle of Conformational Constraint
The conformational flexibility of native peptides is often a liability in drug design, leading to poor receptor affinity and susceptibility to proteolytic degradation. The introduction of α,α-disubstituted amino acids, such as the closely related α-aminoisobutyric acid (Aib), is a well-established strategy to overcome this challenge.[1] The gem-dimethyl group on this compound sterically restricts the available Ramachandran space for the peptide backbone, strongly favoring dihedral angles (φ, ψ) that correspond to helical or turn conformations.[1] This pre-organization of the peptide into a bioactive conformation can significantly reduce the entropic penalty of binding to a target receptor, leading to enhanced affinity and biological activity.[2][3]
Figure 1: The principle of conformational constraint.
Application in Peptidomimetics: Engineering Stable Helices
The incorporation of residues like this compound is particularly effective for stabilizing helical structures, most notably the 3₁₀-helix.[4] Peptides rich in such residues have been shown to adopt stable helical conformations even in short sequences.[1][4] This property is invaluable for mimicking helical epitopes involved in protein-protein interactions (PPIs) or for designing membrane-active peptides.
Data Presentation: Characterizing Helicity with Circular Dichroism (CD)
CD spectroscopy is a primary tool for assessing the secondary structure of peptides in solution. Peptides containing Aib, and by extension this compound, that adopt a right-handed helical conformation typically exhibit a characteristic CD spectrum.
| Wavelength (nm) | Expected Signal for Helical Conformation | Causality |
| ~222 nm | Strong Negative Band (n→π* transition) | Characteristic of the peptide bond arrangement in a helical structure.[1] |
| ~205 nm | Strong Negative Band (π→π* transition) | Also indicative of a helical fold.[1][4] |
| ~190 nm | Strong Positive Band (π→π* transition) | Often observed, completing the helical signature. |
This data is representative for peptides dominated by Aib-like residues and should be used as a guideline for interpretation.[1]
Application as a GABA Analogue
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system (CNS).[5] Its receptors, particularly GABA-A and GABA-B, are major targets for drugs treating anxiety, epilepsy, and other neurological disorders.[5][6] The activity of GABA analogues is highly dependent on the conformation they adopt to bind to the receptor.[7] this compound, as a conformationally restricted GABA analogue, presents an interesting scaffold for designing receptor subtype-selective ligands. By locking the molecule in a specific shape, it may be possible to achieve higher affinity and selectivity for a desired GABA receptor subtype, potentially reducing off-target effects.
Experimental Protocols
Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The gem-dimethyl group of this compound presents significant steric hindrance, which can make peptide bond formation challenging using standard coupling conditions.[5][8][9] This protocol outlines an optimized Fmoc/tBu-based strategy, incorporating microwave energy to enhance coupling efficiency.
Materials:
-
Fmoc-4-amino-4-methylpentanoic acid
-
Rink Amide resin or other suitable solid support
-
Standard Fmoc-protected proteinogenic amino acids
-
Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
-
Deprotection Solution: 20% piperidine in DMF
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Microwave Peptide Synthesizer
Methodology:
-
Resin Preparation: Swell the resin in DMF for 30 minutes in a suitable reaction vessel.[10]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 7 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Standard Amino Acid Coupling:
-
Prepare a solution of the standard Fmoc-amino acid (4 eq), DIC (4 eq), and Oxyma (4 eq) in DMF.
-
Add the coupling solution to the resin and react for 5 minutes using microwave irradiation at 75°C.
-
Wash the resin with DMF (5x).
-
-
Hindered Amino Acid Coupling (Fmoc-4-amino-4-methylpentanoic acid):
-
Rationale: A higher excess of reagents and extended reaction time under microwave irradiation are necessary to overcome the steric hindrance.[5]
-
Prepare a solution of Fmoc-4-amino-4-methylpentanoic acid (5 eq), DIC (5 eq), and Oxyma (5 eq) in DMF.
-
Add the coupling solution to the resin.
-
Perform a double coupling: React for 10 minutes using microwave irradiation at 90°C. Drain, wash with DMF, and repeat the coupling step.
-
Wash the resin thoroughly with DMF (5x).
-
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: Remove the terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC.
Figure 2: SPPS workflow for hindered amino acids.
Protocol: In Vitro GABA-A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the GABA-A receptor, using rat brain membranes.[1][4]
Materials:
-
Test compounds containing the this compound scaffold.
-
Radioligand: [³H]muscimol (a potent GABA-A agonist).
-
Non-specific binding control: 10 mM GABA (unlabeled).
-
Rat brain membranes (prepared as per standard protocols).[1]
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid and vials.
Methodology:
-
Membrane Preparation: Thaw prepared rat brain membranes on ice. Wash twice by resuspending in ice-cold binding buffer and centrifuging at 140,000 x g for 30 min at 4°C.[1] Resuspend the final pellet in binding buffer to a protein concentration of 0.1-0.2 mg/well.
-
Assay Setup: Prepare assay tubes in triplicate for each condition:
-
Total Binding: 50 µL buffer, 50 µL [³H]muscimol (final concentration ~5 nM), 100 µL membrane suspension.
-
Non-Specific Binding: 50 µL 10 mM GABA, 50 µL [³H]muscimol, 100 µL membrane suspension.
-
Test Compound: 50 µL test compound (at various concentrations), 50 µL [³H]muscimol, 100 µL membrane suspension.
-
-
Incubation: Incubate all tubes at 4°C for 45 minutes.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly three times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and allow to sit for several hours. Quantify the radioactivity using a liquid scintillation counter.[1]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Data Interpretation & Troubleshooting
-
Successful Peptide Synthesis: Verification of the final peptide should be performed by mass spectrometry (to confirm molecular weight) and analytical RP-HPLC (to assess purity). Purity >95% is generally required for biological assays.
-
Interpreting CD Spectra: A successful synthesis of a peptide designed to be helical should yield a CD spectrum with strong negative ellipticities around 222 nm and 205 nm, as detailed in Table 1. The absence of these features suggests an unstructured or aggregated peptide.
-
Troubleshooting SPPS: The primary challenge with this compound is incomplete coupling due to steric hindrance.[9] If mass spectrometry of the crude product reveals significant deletion sequences (missing the hindered residue), consider the following:
-
Increase the excess of amino acid and coupling reagents further.
-
Increase the microwave power and/or reaction time.
-
Switch to a more potent coupling reagent combination, such as HATU/DIPEA, for the hindered residue.
-
-
Interpreting Binding Data: A low Ki value in the GABA receptor binding assay indicates high affinity of the test compound for the receptor. This validates the scaffold as a promising starting point for further optimization. If no binding is observed, it may indicate that the specific conformation induced by the scaffold is not favorable for receptor interaction, or that other pharmacophoric features are missing.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block in drug design. Its ability to rigidly control peptide conformation offers a reliable strategy for enhancing the stability and potency of peptidomimetics. Concurrently, its identity as a constrained GABA analogue provides a rational starting point for the design of novel CNS-active agents. The protocols and insights provided herein serve as a comprehensive guide for researchers looking to leverage the unique properties of this scaffold to advance their drug discovery programs.
References
- Balaram, P. (1992). Circular dichroism studies of α-aminoisobutyric acid-containing peptides: Chain length and solvent effects in alternating Aib-L. Biopolymers, 32(8), 1033-1041.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides. Chemical Communications, 56(73), 10731-10734.
- Toniolo, C., Bonora, G. M., & Fontana, A. (1983). Circular dichroism studies of [alpha]-aminoisobutyric acid-containing peptides: Chain length and solvent effects in alternating. International Journal of Peptide and Protein Research, 22(5), 603-610.
- Gyros Protein Technologies. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 65(24), 8077-8080.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1184, 19-41.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.
- PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill.
- Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 5, Unit 5.9.
- Singh, V., et al. (2021). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Medicinal Chemistry, 17(8), 916-926.
- Wang, Y., et al. (2018). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. Tropical Journal of Pharmaceutical Research, 17(1), 125-131.
- Kumar, S., et al. (2024). Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. Medicinal Chemistry, 20(1).
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199.
- Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(10), 5439.
- Di Gregorio, E., et al. (2023). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 28(14), 5360.
- Grybaitė, B., et al. (2023). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. International Journal of Molecular Sciences, 24(24), 17215.
- Johnston, G. A. (2015). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids. Neurochemical Research, 40(10), 1937-1941.
- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(45), 29283-29294.
- Wikipedia. (n.d.). GABA analogue.
- Li, H., et al. (2022).
- Tiliakos, M., et al. (2003). Dipeptides containing the alpha-aminoisobutyric residue (Aib) as ligands: preparation, spectroscopic studies and crystal structures of copper(II) complexes with H-Aib-X-OH (X=Gly, L-Leu, L-Phe). Journal of Inorganic Biochemistry, 93(3-4), 109-118.
- Dudziak, K., et al. (2014). Conformation of dehydropentapeptides containing four achiral amino acid residues – controlling the role of L-valine. Beilstein Journal of Organic Chemistry, 10, 606-614.
- Rodríguez-Vázquez, L., et al. (2020). From amino acid sequence to bioactivity: The biomedical potential of antitumor peptides. Journal of Peptide Science, 26(11), e3274.
- Al-Sha'er, M. A., et al. (2022). Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. Molecules, 27(19), 6560.
- Roy, R. N., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10074.
- BOCK, J. E., & Lokey, R. S. (2016). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Israel Journal of Chemistry, 56(1), 11-23.
- D'Souza, C., & Maresca, M. (2020). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. RSC Medicinal Chemistry, 11(8), 876-886.
Sources
- 1. scispace.com [scispace.com]
- 2. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. From amino acid sequence to bioactivity: The biomedical potential of antitumor peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mesalabs.com [mesalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Amino-4-methylpentanoic Acid Synthesis
Welcome to the technical support center for the synthesis of 4-Amino-4-methylpentanoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to troubleshoot and optimize their synthetic routes to this valuable γ-amino acid. We will move beyond simple procedural lists to explore the underlying chemistry, enabling you to make informed decisions and achieve higher yields and purity.
Introduction: The Challenge of Synthesizing a Quaternary γ-Amino Acid
This compound, a non-proteinogenic amino acid, presents a unique synthetic challenge due to the quaternary stereocenter at the γ-position. Standard methods for α-amino acid synthesis, such as the Strecker or Bucherer-Bergs reactions, are not directly applicable without significant modification of the starting materials.[1][2] A successful synthesis requires a robust strategy that reliably constructs this sterically hindered amine-bearing carbon.
This guide will focus on a common and logical two-step approach starting from commercially available reagents. We will dissect each step, anticipate common pitfalls, and provide actionable solutions to optimize your reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and scalable synthetic route for this compound?
A highly effective and logical pathway involves a two-step sequence starting from mesityl oxide:
-
Aza-Michael Addition (Conjugate Addition): Ammonia is added across the activated double bond of mesityl oxide to form the intermediate, 4-amino-4-methylpentan-2-one.
-
Haloform Reaction: The methyl ketone intermediate is then oxidized using a haloform reaction (e.g., with sodium hypobromite) to yield the final carboxylate product, which is then protonated to give this compound.
This route is advantageous because the starting materials are inexpensive and the reactions are generally well-understood.
Q2: My yield for the Aza-Michael addition is poor. What are the likely causes and how can I fix it?
Low yields in the conjugate addition of ammonia to mesityl oxide are a frequent issue. The primary causes are the reversibility of the reaction and competing side reactions.
-
Reversibility: The Michael addition is an equilibrium process. To drive the reaction towards the product, a high concentration of ammonia is necessary. Using a saturated solution of ammonia in an alcohol (like methanol or ethanol) or using liquid ammonia under pressure can significantly improve yields.
-
Side Reactions: Mesityl oxide can undergo self-condensation under basic conditions. Furthermore, the product, an amino-ketone, can potentially react with the starting material.
-
Temperature Control: The reaction is typically exothermic. Maintaining a low temperature (0-10 °C) during the initial addition helps to control the reaction rate and minimize side products. After the initial exotherm subsides, allowing the reaction to slowly warm to room temperature and stir for an extended period (12-24 hours) can help drive the equilibrium towards the product.
Q3: The haloform reaction is messy and gives a low yield of my desired carboxylic acid. What can I do to optimize it?
The haloform reaction, while effective, must be carefully controlled to maximize the yield of the desired acid and simplify purification.
-
Stoichiometry is Critical: Ensure you are using a sufficient excess of both the base (e.g., NaOH) and the halogenating agent (e.g., bromine). A common ratio is approximately 3-4 moles of halogen and 4-6 moles of base per mole of the methyl ketone.
-
Temperature Management: The reaction is highly exothermic. The halogen should be added slowly to a cooled solution (0-5 °C) of the ketone and base. Uncontrolled temperature can lead to degradation of the starting material and product, as well as unwanted side reactions.
-
Workup Procedure: After the reaction, the excess halogen must be quenched. This is typically done by adding a reducing agent like sodium bisulfite or sodium thiosulfate until the characteristic halogen color disappears. The bromoform (or chloroform/iodoform) byproduct is typically removed by extraction with an organic solvent (e.g., dichloromethane) before acidification.
-
Product Isolation: As an amino acid, the product is zwitterionic and may have high water solubility. After acidification of the aqueous layer, it may be necessary to concentrate the solution or use a continuous liquid-liquid extractor to efficiently extract the product into an organic solvent like ethyl acetate. Alternatively, ion-exchange chromatography is an excellent method for purification.
Q4: Are there any alternative synthetic strategies I should consider?
Yes, while the route described is robust, other methods exist, particularly for enantioselective synthesis.
-
Enzymatic Reductive Amination: Modern biochemical methods offer highly selective routes. For instance, engineered glutamate dehydrogenases or amine dehydrogenases can asymmetrically aminate keto-acid precursors.[3][4] While the direct precursor for our target (4-methyl-4-oxopentanoic acid) is not standard, this approach highlights a sustainable and highly selective alternative if a chiral product is desired.[3]
-
Ritter Reaction: A Ritter reaction on a suitable tertiary alcohol or alkene precursor with a nitrile could also be employed to install the acetamido group, which can then be hydrolyzed. This often requires strong acidic conditions which may not be compatible with all functional groups.
Troubleshooting Guide: Synthesis of this compound
This table provides a quick reference for common issues encountered during the two-step synthesis from mesityl oxide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Aza-Michael Addition | ||
| Reaction fails to proceed or stalls | Insufficient ammonia concentration; Reaction temperature too low. | Use a saturated solution of ammonia in methanol or liquid ammonia. Allow the reaction to warm to room temperature after the initial addition. |
| Formation of multiple byproducts | Reaction temperature too high; Uncatalyzed self-condensation of mesityl oxide. | Maintain strict temperature control (0-10 °C) during ammonia addition. Ensure a high molar excess of ammonia. |
| Low product yield after workup | Reversible reaction equilibrium favors starting materials; Product loss during extraction. | Increase reaction time (24-48h); Use a large excess of ammonia; Saturate the aqueous layer with NaCl during extraction to reduce product solubility. |
| Step 2: Haloform Reaction | ||
| Incomplete conversion of ketone | Insufficient base or halogen; Low reaction temperature. | Increase the molar equivalents of NaOH and Br₂. Allow the reaction to stir at room temperature for a few hours after the addition is complete. |
| Dark, tarry reaction mixture | Reaction temperature was too high, leading to decomposition. | Add the halogenating agent slowly to a well-chilled solution. Ensure efficient stirring. |
| Difficulty isolating the final product | Product is highly soluble in water; Incomplete acidification. | Use ion-exchange chromatography for purification; Acidify the aqueous phase to pH ~5-6 and use a continuous extractor or extract multiple times with a polar organic solvent. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-amino-4-methylpentan-2-one via Aza-Michael Addition
Safety Note: This procedure involves ammonia, which is corrosive and has a strong odor. Perform this reaction in a well-ventilated fume hood.
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and sealed with a septum, cool a 7N solution of ammonia in methanol (5.0 equivalents) to 0 °C in an ice bath.
-
Reagent Addition: Slowly add mesityl oxide (1.0 equivalent) to the chilled ammonia solution dropwise via syringe over 30 minutes. The flask should remain sealed to prevent the loss of ammonia gas.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let the mixture slowly warm to room temperature. Continue stirring for 24 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess ammonia and methanol. The resulting crude oil (4-amino-4-methylpentan-2-one) is often used in the next step without further purification. Purity can be assessed by ¹H NMR if desired.
Protocol 2: Synthesis of this compound via Haloform Reaction
Safety Note: This procedure involves bromine, which is highly corrosive and toxic. It also generates bromoform. Handle all reagents and perform the reaction in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Preparation: In a three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve the crude 4-amino-4-methylpentan-2-one (1.0 equivalent) in water. Add a solution of sodium hydroxide (6.0 equivalents) in water and cool the mixture to 0 °C in an ice-salt bath.
-
Reagent Addition: Prepare a solution of bromine (3.5 equivalents) in an equal volume of dichloromethane. Add this solution dropwise from the dropping funnel to the vigorously stirred reaction mixture, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 2 hours.
-
Workup & Purification:
-
Cool the reaction mixture back to 0 °C and quench the excess bromine by slowly adding a saturated solution of sodium bisulfite until the orange/brown color disappears.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x) to remove the bromoform byproduct.
-
Carefully acidify the remaining aqueous layer to pH 6 with concentrated HCl. A white precipitate of the amino acid may form.
-
Cool the mixture in an ice bath for 1-2 hours to maximize precipitation, then collect the solid product by vacuum filtration.
-
The crude product can be recrystallized from a water/ethanol mixture to yield pure this compound.
-
Visualizing the Process
Workflow for Synthesis and Optimization
Caption: Fig 1. General workflow for the synthesis of this compound.
Reaction Mechanism: Aza-Michael Addition
Caption: Fig 2. Mechanism of the Aza-Michael addition.
References
- Merck Index Online. Bucherer-Bergs Reaction. Royal Society of Chemistry.
- Gao, C., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology.
- Chemistry LibreTexts. (2024). Synthesis of Amino Acids.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
- Wikipedia. Bucherer–Bergs reaction.
- Organic Chemistry Portal. Strecker Synthesis.
- NROChemistry. Strecker Synthesis.
- Wikipedia. Strecker amino acid synthesis.
- Cambridge University Press. Bucherer-Bergs Reaction.
- Organic Chemistry Portal. Bucherer-Bergs Reaction.
- PubMed Central (PMC). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase [frontiersin.org]
Technical Support Center: 4-Amino-4-methylpentanoic Acid NMR Analysis
Welcome to the technical support guide for the NMR analysis of 4-Amino-4-methylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and interpret spectra with confidence. As a GABA analogue, understanding its structural and dynamic properties in solution is critical, and NMR spectroscopy is the primary tool for this investigation. This guide provides field-proven insights and step-by-step protocols to troubleshoot common issues and optimize your experimental workflow.
Section 1: Troubleshooting Common NMR Issues
Encountering artifacts or unexpected results is a common part of the experimental process. This section addresses the most frequent problems in the NMR analysis of this compound, providing explanations for their causes and actionable solutions.
Initial Troubleshooting Workflow
Before diving into specific issues, it's helpful to follow a logical diagnostic sequence. The diagram below outlines a general workflow for troubleshooting poor quality NMR spectra.
Caption: General troubleshooting workflow for NMR spectral issues.
Q1: My spectrum has very broad peaks. What are the likely causes and solutions?
Broadening of NMR signals can obscure crucial coupling information and reduce signal-to-noise, making interpretation difficult. Several factors can contribute to this issue.[1]
-
Cause 1: Poor Magnetic Field Homogeneity (Shimming)
-
Explanation: The most common cause of broad peaks is an inhomogeneous magnetic field across the sample volume.[2] The process of "shimming" adjusts currents in coils around the sample to make the field as uniform as possible. Poor shimming leads to a range of resonance frequencies for the same nucleus, resulting in a broad signal.
-
Solution:
-
-
Cause 2: High Sample Concentration or Low Solubility
-
Explanation: A highly concentrated sample increases the solution's viscosity, which slows molecular tumbling and can lead to broader lines.[3][4] Similarly, if the compound is not fully dissolved and forms micro-aggregates or a suspension, the resulting sample inhomogeneity will severely broaden the peaks.[1]
-
Solution:
-
Dilute the Sample: Prepare a more dilute sample to reduce viscosity.
-
Ensure Solubility: Visually inspect the sample for clarity. If solubility is an issue, gently warm the sample or choose a more suitable solvent (see Table 1). Filtering the sample can remove any particulate matter.[4]
-
-
-
Cause 3: Chemical or Conformational Exchange
-
Explanation: this compound can exist in different conformations. If the rate of interconversion between these forms is on the same timescale as the NMR experiment, it can lead to peak broadening. This is particularly relevant for molecules with flexible backbones.
-
Solution:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help diagnose exchange phenomena.[1] Lowering the temperature may slow the exchange enough to resolve separate signals for each conformer ("slow-exchange regime"), while increasing the temperature may average them into a single sharp peak ("fast-exchange regime").
-
-
Q2: I'm seeing significant peak overlap, especially in the aliphatic region. How can I resolve these signals?
The structure of this compound—with its methyl and methylene groups—often leads to crowded ¹H NMR spectra where signals overlap, making it impossible to determine multiplicity and assign protons.[5]
-
Solution 1: Change the NMR Solvent
-
Explanation: Chemical shifts are highly dependent on the solvent environment due to differing anisotropic and polarity effects.[6] Changing the solvent can alter the relative positions of peaks, potentially resolving the overlap. For example, switching from CDCl₃ to a more aromatic solvent like Benzene-d₆ often induces significant changes in chemical shifts.[1]
-
Recommendation: If your compound is soluble, try acquiring spectra in both D₂O (to mimic a biological environment) and DMSO-d₆. The different solvent interactions can shift proton resonances sufficiently to resolve them.
-
-
Solution 2: Use a Higher Field Spectrometer
-
Explanation: The separation (in Hz) between peaks due to chemical shift is directly proportional to the magnetic field strength of the spectrometer. Coupling constants (in Hz), however, are independent of the field strength.[7] Therefore, moving from a 300 MHz to a 600 MHz spectrometer will double the separation between signals, often resolving overlap and simplifying complex multiplets.
-
Recommendation: If available, utilize the highest field strength instrument to maximize spectral dispersion.
-
-
Solution 3: Employ 2D NMR Spectroscopy
-
Explanation: Two-dimensional (2D) NMR techniques are exceptionally powerful for resolving overlap by spreading the signals across a second frequency dimension.[8][9]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). A cross-peak between two signals in a COSY spectrum confirms they are spin-coupled, allowing you to trace out the entire spin system of the molecule.[10]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is invaluable for assigning protons based on the more dispersed ¹³C spectrum.[10]
-
-
Recommendation: A standard COSY experiment is often the first step to resolving overlapping multiplets. See Protocol 2 for a basic workflow.
-
Section 2: FAQs on Experimental Design
Q3: What is the best starting solvent for NMR analysis of this compound?
The choice of solvent is the first critical decision in sample preparation.[3] For an amino acid, solubility and the experimental goal are the primary considerations.
-
Deuterated Water (D₂O): This is often the preferred solvent as it best mimics a physiological environment. However, it will cause all labile protons (from -NH₂ and -COOH) to exchange with deuterium, making them disappear from the ¹H spectrum.[1][11] This can be useful for simplifying the spectrum and confirming the presence of these groups. The zwitterionic form of the amino acid is predominant in D₂O.[12][13]
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent polar solvent that dissolves many amino acids and, crucially, does not exchange with the -NH₂ and -COOH protons.[14][15] This allows you to observe these signals, which typically appear as broad peaks. DMSO-d₆ is, however, highly viscous and can lead to slightly broader lines than D₂O.[3]
-
Methanol-d₄ (CD₃OD): Another polar protic solvent. Like D₂O, it will exchange with labile protons.[3] It can be a good alternative if solubility in D₂O is limited.
-
Solvent Mixtures: Sometimes, mixtures like D₂O/CD₃OD can be used to achieve the desired solubility.[14]
| Solvent | Pros | Cons | Residual ¹H Peak (ppm) |
| D₂O | Mimics physiological pH, low viscosity | Exchanges with labile N-H and O-H protons | ~4.79 |
| DMSO-d₆ | Dissolves polar compounds, preserves N-H and O-H signals | High viscosity, difficult to remove | ~2.50 |
| Methanol-d₄ | Good for polar compounds | Exchanges with labile protons | ~3.31 (OH), ~4.87 (CHD₂) |
Table 1: Common NMR Solvents for Amino Acid Analysis.[15][16][17]
Q4: How does pH affect the NMR spectrum, and how can I control it?
The pH of the solution has a profound effect on the NMR spectrum of an amino acid because it dictates the protonation state of the amine and carboxylic acid groups.[18][19] this compound can exist in three forms: a cationic form at low pH, a zwitterionic form at intermediate pH, and an anionic form at high pH.
-
Explanation of Effects:
-
Zwitterionic State: Near its isoelectric point, the molecule exists as a zwitterion (NH₃⁺ and COO⁻).[12][20]
-
Chemical Shift Changes: As the pH changes, the protonation state of the functional groups changes. This alters the electron density throughout the molecule, causing significant and predictable shifts in the resonance frequencies of nearby protons and carbons.[11][21] Protons alpha to the amine and carboxylic acid groups are most affected.
-
pKa Determination: By systematically titrating the pH of the sample and plotting the chemical shift of a given nucleus versus pH, one can generate a titration curve from which the pKa values of the functional groups can be determined.[11][18]
-
-
How to Control pH:
-
Use a Buffer: The most reliable method is to dissolve the sample in a deuterated buffer solution (e.g., phosphate or acetate buffer prepared in D₂O) at the desired pH. Ensure the buffer concentration is higher than the analyte concentration.[11]
-
Adjust with DCl or NaOD: For simple pH adjustments in D₂O, you can add microliter amounts of dilute DCl or NaOD. Remember to measure the final pD of the sample.
-
See Protocol 1 for a detailed guide on preparing a pH-controlled sample.
Q5: When should I consider using 2D NMR techniques?
You should move beyond 1D NMR when you cannot make unambiguous structural assignments. This is common when dealing with complex spin systems or significant signal overlap.[5]
-
Use Case 1: Unambiguous Structure Confirmation
-
Techniques: COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation).
-
Purpose: To build a complete connectivity map of your molecule. COSY shows H-H couplings, HSQC links protons to their directly attached carbons, and HMBC shows longer-range (2-3 bond) H-C correlations.[9][10] Together, they provide definitive proof of the molecular skeleton.
-
-
Use Case 2: Resolving Overlapping Signals
-
Techniques: COSY, TOCSY (Total Correlation Spectroscopy).
-
Purpose: As discussed in Q2, these techniques spread signals into a second dimension, resolving overlap that makes 1D spectra uninterpretable.[8]
-
-
Use Case 3: Stereochemistry and Conformational Analysis
-
Techniques: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy).
-
Purpose: These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary method for determining relative stereochemistry and analyzing the 3D conformation of a molecule in solution.[10]
-
Caption: Decision tree for selecting appropriate 2D NMR experiments.
Section 3: Protocols and Data
Protocol 1: Preparing a pH-Controlled NMR Sample
This protocol describes how to prepare a sample in D₂O at a specific pD (the equivalent of pH in D₂O).
-
Prepare a Stock Buffer: Create a ~200 mM stock solution of a suitable buffer (e.g., sodium phosphate) in 99.9% D₂O.
-
Initial pH Adjustment: Using a calibrated pH meter, adjust the pD of the buffer stock to the desired value by adding small aliquots of 1M DCl or 1M NaOD. Note: The relationship between the meter reading (pH) and the actual pD is pD = pH + 0.4.
-
Dissolve the Sample: Weigh an appropriate amount of this compound (typically 5-10 mg). Dissolve it in ~500 µL of the prepared deuterated buffer. Add a small amount of an internal standard like DSS or TSP if quantitative analysis is needed.
-
Transfer to NMR Tube: Transfer the final solution to a high-quality 5 mm NMR tube.
-
Final pD Check: For critical applications, you can withdraw a small amount of the final sample to re-check the pD and ensure the dissolved analyte did not significantly alter it.
Protocol 2: Basic 2D COSY Experiment Workflow
This outlines the general steps for acquiring a standard gradient-selected COSY (gCOSY) spectrum.
-
Prepare and Tune the Sample: Prepare your sample as usual. Place it in the spectrometer and perform standard locking, tuning, and shimming procedures to ensure a homogeneous magnetic field.
-
Acquire a ¹H Spectrum: Run a standard 1D proton spectrum. Use this to determine the spectral width (the frequency range containing all your proton signals) and to calibrate the 90° pulse width.
-
Load the gCOSY Experiment: Select the gCOSY pulse sequence from the spectrometer's experiment library.
-
Set Key Parameters:
-
Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to encompass all signals identified in the 1D spectrum.
-
Number of Increments (TD in F1): Start with 256 or 512 increments for a reasonably quick experiment with good resolution in the indirect dimension.
-
Number of Scans (NS): Set to 2, 4, or 8 scans per increment, depending on sample concentration.
-
-
Acquire the Data: Start the acquisition. A gCOSY experiment can take anywhere from 15 minutes to a few hours, depending on the parameters chosen.
-
Process the Data: After acquisition, perform a 2D Fourier transform. This typically involves weighting functions (e.g., sine-bell), zero-filling, and phase correction in both dimensions to produce the final 2D spectrum.
-
Analyze the Spectrum: Look for off-diagonal cross-peaks. A cross-peak at the coordinates (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is J-coupled to the proton at δ₂.
References
- Which solvents I should use for taking NMR of amino acid? - ResearchGate. (2017).
- 1H NMR of amino acids: can we actually observe the zwitterion? - Chemistry Stack Exchange. (n.d.).
- Determination of the stable conformation of GABA(A)-benzodiazepine receptor bivalent ligands by low temperature NMR and X-ray analysis. (2004). Bioorganic & Medicinal Chemistry Letters. [Link]
- Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry.
- Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. (2010). Medicinal Research Reviews. [Link]
- On the Hydration State of Amino Acids and Their Derivatives at Different Ionization States: A Comparative Multinuclear NMR and Crystallographic Investigation. (2012). International Journal of Molecular Sciences. [Link]
- How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2024). AZoOptics. [Link]
- Zwitterion: Amino Acid, Alanine & Aspartic Acid Overview. (2023). StudySmarter. [Link]
- Common Problems | SDSU NMR Facility – Department of Chemistry. (n.d.).
- Common problems and artifacts encountered in solution-state NMR experiments. (2019). Magnetic Resonance in Chemistry. [Link]
- Zwitterions and Amino Acids. (2024). aqion. [Link]
- 3-fluoro-GABA Enantiomers: Exploring the Conformation of GABA Binding to GABAA Receptors and GABA Aminotransferase. (2007). Current Topics in Medicinal Chemistry. [Link]
- Zwitterion - Wikipedia. (n.d.). Wikipedia. [Link]
- 1H NMR and 13C NMR of compound 4 at pH values at approximately 1.5 and... - ResearchGate. (n.d.).
- NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry. [Link]
- Problems, principles and progress in computational annotation of NMR metabolomics data. (2022).
- GABA and its conformationally restricted analogues - ResearchGate. (n.d.).
- pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (2023). Biochemistry. [Link]
- NMR Spectroscopy Practice Problems. (n.d.). Chemistry Steps. [Link]
- Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). NMR in Biomedicine. [Link]
- NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. [Link]
- 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]
- pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. (2012). Journal of Biomolecular NMR. [Link]
- This compound. (n.d.). PubChem. [Link]
- 5.3 Spin-Spin Splitting: J-Coupling. (n.d.).
- NMR-spectroscopic analysis of mixtures: from structure to function. (2005).
- Comparison of seven modelling algorithms for γ‐aminobutyric acid–edited proton magnetic resonance spectroscopy. (2020). Magnetic Resonance in Medicine. [Link]
- 1H NMR Coupling Constants. (n.d.).
- Table of Characteristic Proton NMR Shifts. (n.d.). Retrieved from a university chemistry resource. [Link]
- STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. (n.d.). Wiley. [Link]
- Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy. (2022). Scientific Reports. [Link]
- (2R,4R)-4-amino-2-methylpentanoic acid. (n.d.). PubChem. [Link]
- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
- 14.12: Coupling Constants Identify Coupled Protons. (2021). Chemistry LibreTexts. [Link]
- Class selection of amino acid metabolites in body fluids using chemical derivatization and their enhanced 13C NMR. (2010). Journal of Biomolecular NMR. [Link]
- Emerging solution NMR methods to illuminate the structural and dynamic properties of proteins. (2018). Journal of Magnetic Resonance. [Link]
- How many NMR peaks will be observed for hexanoic acid? (2018). Quora. [Link]
- Ch. 13 Additional Problems - Organic Chemistry. (2023). OpenStax. [Link]
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. azooptics.com [azooptics.com]
- 5. Problems, principles and progress in computational annotation of NMR metabolomics data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 11. 1H NMR of amino acids: can we actually observe the zwitterion? [chemistry.science.narkive.com]
- 12. Zwitterions and Amino Acids [aqion.de]
- 13. Zwitterion - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. merckmillipore.com [merckmillipore.com]
- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 17. scs.illinois.edu [scs.illinois.edu]
- 18. researchgate.net [researchgate.net]
- 19. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. studysmarter.co.uk [studysmarter.co.uk]
- 21. bmrb.io [bmrb.io]
Technical Support Center: Troubleshooting Peptide Synthesis with 4-Amino-4-methylpentanoic Acid
Welcome to the technical support center for peptide synthesis incorporating 4-amino-4-methylpentanoic acid (Ampa). This guide is designed for researchers, scientists, and drug development professionals. Ampa, an α,α-disubstituted amino acid, is a valuable building block for creating peptides with constrained conformations and enhanced proteolytic stability.[1][2][3] However, its inherent steric bulk presents unique challenges during solid-phase peptide synthesis (SPPS). This document provides in-depth troubleshooting advice and detailed protocols to help you navigate these challenges and achieve successful synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: Why am I observing extremely low coupling efficiency when incorporating this compound?
A1: The primary reason for low coupling efficiency is the severe steric hindrance posed by the two methyl groups on the α-carbon of this compound.[1][2] This steric bulk physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, significantly slowing down the rate of peptide bond formation. Standard coupling conditions are often insufficient to overcome this steric barrier, leading to incomplete reactions and the formation of deletion sequences.
Q2: My peptide is precipitating on the resin during synthesis after incorporating Ampa. What is causing this?
A2: This is likely due to peptide aggregation.[4][5][6] The incorporation of rigid, sterically demanding residues like Ampa can disrupt the normal solvation of the peptide-resin matrix. The peptide chains can fold into secondary structures, such as β-sheets, which then associate with each other, leading to aggregation.[5][6] This aggregation can physically block reactive sites, leading to failed couplings and deprotection steps.[4] Peptides containing multiple hydrophobic residues are particularly prone to aggregation.[4][7]
Q3: I'm seeing a significant side product with a mass corresponding to the loss of my N-terminal dipeptide. What is this and how can I prevent it?
A3: This is a classic case of diketopiperazine (DKP) formation.[8][9][10] This side reaction is particularly prevalent at the dipeptide stage, where the N-terminal amino group can attack the ester linkage of the second amino acid to the resin, leading to cyclization and cleavage of the dipeptide from the solid support.[8] While proline is notorious for promoting DKP formation, any dipeptide sequence can be susceptible under certain conditions, and the conformational constraints imposed by Ampa can influence the propensity for this intramolecular cyclization.[8][9]
Q4: What are the best practices for protecting the amino group of this compound?
A4: The standard Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups are suitable for this compound.[11][12][13] The choice between Fmoc and Boc will depend on your overall synthetic strategy (orthogonal protection schemes).[13][14] Due to the steric hindrance of Ampa, ensuring complete removal of the protecting group is critical. Extended deprotection times or the use of stronger deprotection cocktails may be necessary.
Troubleshooting Guide
Problem 1: Incomplete Coupling of this compound
Symptoms:
-
Positive ninhydrin or bromophenol blue test after coupling.
-
Mass spectrometry (MS) analysis of the crude product shows a significant peak corresponding to a deletion sequence (M - mass of Ampa).
Causality: The steric hindrance of the α,α-disubstituted nature of Ampa slows down the kinetics of the coupling reaction to a point where standard reaction times are insufficient for complete acylation.
Troubleshooting Workflow
Caption: Strategies to mitigate peptide aggregation.
Solutions & Protocols
1. Use Aggregation-Disrupting Solvents: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) or using solvent mixtures can improve solvation of the growing peptide chain. [15]A "magic mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X100 can also be effective. [4] 2. Incorporate Chaotropic Salts: Adding salts like LiCl (e.g., 0.5 M in DMF) to the coupling and deprotection steps can disrupt the hydrogen bonds that lead to aggregation. [4][8] 3. Utilize Backbone Protection: For particularly aggregation-prone sequences, incorporating dipeptides with backbone protection, such as pseudoprolines or Dmb-dipeptides, can be highly effective. [4][8]These groups temporarily disrupt the peptide backbone's ability to form hydrogen bonds.
Protocol 2: Aggregation Disruption with Chaotropic Salts
-
Prepare Solutions: Prepare a 0.5 M solution of LiCl in DMF.
-
Modified Deprotection: Perform the Fmoc deprotection using 20% piperidine in the 0.5 M LiCl/DMF solution.
-
Modified Coupling: Dissolve the activated amino acid mixture in the 0.5 M LiCl/DMF solution before adding it to the resin.
-
Washing: Use the 0.5 M LiCl/DMF solution for washing steps immediately following deprotection and coupling to maintain a disruptive environment.
-
Final Washes: Before proceeding to the next cycle, wash thoroughly with standard DMF to remove the LiCl.
Problem 3: Diketopiperazine (DKP) Formation
Symptoms:
-
MS analysis shows a major byproduct corresponding to the cyclic dipeptide, and the main product is a truncated sequence lacking the first two residues.
-
Low overall yield of the target peptide.
Causality: At the dipeptide stage, the N-terminal amine, once deprotected, is in close proximity to the C-terminal ester linkage to the resin. An intramolecular aminolysis reaction can occur, cleaving the dipeptide from the resin as a cyclic diketopiperazine. [8][9][16]
Solutions
1. Use Sterically Hindered Resins: Employing a 2-Chlorotrityl chloride (2-CTC) resin can suppress DKP formation. [8]The bulky trityl linker sterically shields the ester bond from the nucleophilic attack of the N-terminal amine.
2. Modify the Synthetic Strategy:
-
Dipeptide Coupling: Instead of coupling the second amino acid individually, synthesize the dipeptide unit (e.g., Fmoc-AA2-Ampa-OH) in solution and then couple it to the resin-bound first amino acid. This bypasses the vulnerable dipeptide-resin intermediate. [8]* Protecting Group Strategy: For Boc-SPPS, in situ neutralization protocols can help to suppress DKP formation. [8]
References
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed. (2024).
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024).
- Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. (n.d.). Benchchem.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Technical Support Center: Troubleshooting Trh-Gly Solid-Phase Peptide Synthesis. (n.d.). Benchchem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Aggregation of resin‐bound peptides during solid‐phase peptide synthesis: Prediction of difficult sequences. (n.d.). University of Arizona.
- Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. (1993).
- Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. (n.d.). J-Stage.
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC. (n.d.).
- strategies to overcome steric hindrance in N-methylated peptide synthesis. (n.d.). Benchchem.
- Diketopiperazine formation during investigations of amino Acid racemiz
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). ScienceDirect.
- Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? (2018).
- Diketopiperazine-mediated peptide formation in aqueous solution. (1990).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
- What do you do when your peptide synthesis fails? (2023). Biotage.
- Protective Groups. (n.d.). Organic Chemistry Portal.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Amino Acid-Protecting Groups. (n.d.). SciSpace.
- Introduction to Peptide Synthesis. (2019). Master Organic Chemistry.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Coupling Reagents. (n.d.). Aapptec Peptides.
Sources
- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. scispace.com [scispace.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Protective Groups [organic-chemistry.org]
- 15. biotage.com [biotage.com]
- 16. Diketopiperazine-mediated peptide formation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Peptide Coupling with 4-Amino-4-methylpentanoic Acid
From the desk of the Senior Application Scientist
Welcome to the technical support guide for incorporating 4-Amino-4-methylpentanoic acid (Amp), a sterically hindered α,α-disubstituted amino acid, into your peptide sequences. The unique structural properties of Amp present distinct challenges in solid-phase peptide synthesis (SPPS). This guide is designed to provide you with a deep understanding of the underlying chemical principles and to offer practical, field-tested solutions to common problems.
The Core Challenge: Understanding Steric Hindrance in Amp
The primary obstacle in using this compound is the severe steric hindrance around the α-carbon. Unlike standard proteinogenic amino acids, Amp possesses two methyl groups at this position. This α,α-disubstitution significantly encumbers both the carboxyl and amino groups, drastically reducing their reactivity.[1][2]
-
Carboxyl Group Activation: The bulky methyl groups impede the approach of coupling reagents, making the formation of the activated ester intermediate a slower, less efficient process.
-
Nucleophilic Attack by the Amino Group: When Amp is the N-terminal residue on the resin, its amino group is a poor nucleophile, struggling to attack the activated carboxyl group of the incoming amino acid.
This dual hindrance necessitates the use of highly reactive coupling reagents and optimized protocols to drive the reaction to completion.
Caption: Steric shielding at the α-carbon of Amp vs. Alanine.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during synthesis, providing explanations and actionable solutions.
Question: Why is my coupling yield extremely low after incorporating Amp, even with a long reaction time?
Answer: Low yields are the most common issue and typically stem from incomplete activation of the Amp carboxyl group or a failed nucleophilic attack by the resin-bound amine. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficient to overcome the steric barrier.[3]
Immediate Solutions:
-
Switch to a High-Potency Coupling Reagent: The choice of coupling reagent is the most critical factor.[3] Onium salt-based reagents are required as they form highly reactive intermediates.[4]
-
Aminium/Uronium Salts: HATU is a benchmark for high reactivity and efficiency.[3][5] HCTU is a similarly potent alternative.
-
Phosphonium Salts: PyBOP and PyAOP are excellent choices.[6] Phosphonium reagents have the added benefit of not causing guanidinylation of the N-terminal amine, a potential side reaction with uronium reagents, which makes them "cleaner" options, especially if excess reagent is used.
-
-
Increase Reagent Equivalents: To shift the reaction equilibrium towards product formation, increase the concentration of both the Fmoc-Amp-OH and the coupling reagent. A common strategy is to use 3 to 5 equivalents relative to the resin loading.[3]
Question: My Kaiser test is strongly positive (blue beads) after the Amp coupling step. What should I do?
Answer: A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming an incomplete coupling reaction.[7] Do not proceed to the next deprotection step, as this will result in a deletion sequence.
Immediate Solutions:
-
Perform a Double Coupling: This is the most standard and effective solution.[3] After the initial coupling reaction time (e.g., 1-2 hours), drain the reaction vessel and add a fresh solution of activated Fmoc-Amp-OH (i.e., fresh amino acid, coupling reagent, and base). Allow this second coupling to proceed for another 1-2 hours.
-
Increase the Reaction Temperature: For particularly stubborn couplings, cautiously increasing the temperature to 40-50°C can provide the necessary energy to overcome the activation barrier.[3] Microwave-assisted synthesis is also a highly effective tool for driving difficult couplings to completion.[3][8]
Question: I successfully coupled Amp, but now I'm struggling to couple the next amino acid onto Amp's N-terminus. Why?
Answer: This is the second half of the steric hindrance problem. The α,α-dimethyl groups on the now resin-bound Amp residue shield its N-terminus, making it a poor nucleophile. The incoming activated amino acid has difficulty accessing this hindered amine.
Immediate Solutions:
-
Use a Highly Reactive Activated Ester: When activating the next amino acid, ensure you are still using a potent coupling reagent like HATU or PyAOP. The formation of the highly reactive OAt-ester (with HATU/PyAOP) or O-6-ClBt ester (with HCTU) is crucial for forcing the reaction with the hindered Amp amine.
-
Extend Coupling Time and Consider Double Coupling: Just as with the initial Amp coupling, extending the reaction time to 2-4 hours and performing a second coupling are valid strategies to ensure the reaction goes to completion.[7]
Optimized Experimental Protocols
Adherence to a robust protocol is critical for success. The following workflows are designed to maximize coupling efficiency with this compound.
Protocol 1: High-Efficiency Single Coupling of Fmoc-Amp-OH
This protocol is a starting point, utilizing a high-potency coupling reagent and increased equivalents.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in high-purity N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.[3]
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF. Agitate for 5 minutes and drain. Add a fresh 20% piperidine solution and agitate for an additional 15-20 minutes to ensure complete Fmoc removal. Wash the resin thoroughly with DMF (5-7 times).[9]
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Amp-OH (4 eq, 0.4 mmol) and HATU (3.9 eq, 0.39 mmol) in DMF. Add N,N-Diisopropylethylamine (DIEA) (8 eq, 0.8 mmol) and allow the solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 2 hours at room temperature.[7]
-
Monitoring and Washing: Perform a Kaiser test to check for free primary amines.[7] If the test is negative (yellow/colorless beads), wash the resin with DMF (3x) and Dichloromethane (DCM) (3x) to prepare for the next cycle. If the test is positive, proceed immediately to Protocol 2.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. file.globalso.com [file.globalso.com]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Amino-4-methylpentanoic Acid
Welcome to the technical support guide for the purification of 4-Amino-4-methylpentanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by this α,α-disubstituted γ-amino acid. Its zwitterionic nature, combined with the steric hindrance around the amino group, requires carefully considered purification strategies. This guide provides troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the purification of this compound.
General Purity & Isolation Issues
Q1: My final product is a persistent oil or waxy solid that refuses to crystallize. What is causing this and how can I induce crystallization?
This is a frequent challenge with amino acids and their derivatives, often stemming from several factors:
-
Residual Solvents: Trace amounts of reaction or extraction solvents (e.g., DMF, DMSO, ethyl acetate) can act as impurities, disrupting the crystal lattice formation.
-
Hygroscopic Nature: The polar amino and carboxylic acid groups can attract atmospheric moisture, resulting in a hydrated, oily product.[1]
-
Process-Related Impurities: Unreacted starting materials or by-products from the synthesis can inhibit crystallization. For instance, syntheses involving reductive amination of a keto-acid precursor may leave residual keto-acid.[2]
-
Incorrect pH: The product may not be at its isoelectric point (pI), the pH at which its net charge is zero, leading to higher solubility in the residual aqueous phase.[1][3]
Troubleshooting Steps:
-
Ensure Rigorous Drying: Dry the crude product under high vacuum for an extended period (12-24 hours), possibly with gentle heating (e.g., 40°C), to remove volatile solvents and water.
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which the desired product is insoluble but the impurities are soluble (an "anti-solvent"). Good starting points are diethyl ether, hexane, or methyl tert-butyl ether (MTBE). This can wash away impurities and induce nucleation.
-
pH Adjustment: Dissolve the oily product in a minimal amount of water. Carefully adjust the pH to its predicted isoelectric point. Since this compound is a simple amino acid without acidic or basic side chains, its pI will be near neutral, typically between 5.5 and 6.5.[4] This minimizes its solubility in water, often causing it to precipitate as a solid.
-
Salt Formation: If the free amino acid remains difficult to handle, consider converting it to a more crystalline salt form, such as the hydrochloride or hydrobromide salt. This is achieved by dissolving the oil in a suitable solvent (e.g., isopropanol, ethyl acetate) and adding a solution of HCl or HBr in a non-aqueous solvent.
Q2: My analytical data (NMR, HPLC) shows several impurities. What are the most likely side-products from a typical synthesis?
The nature of impurities is highly dependent on the synthetic route. For α,α-disubstituted γ-amino acids, common strategies include modifications of the Strecker synthesis or Michael additions.[5]
-
Unreacted Starting Materials: The most common impurities. For example, if synthesized from a nitroalkene precursor, you may see traces of the starting aldehyde and nitroalkane.[6]
-
Incomplete Hydrolysis: If the synthesis involves a nitrile or ester intermediate (e.g., from a Strecker or malonic ester synthesis), you may have the corresponding amide or ester of this compound as an impurity.[7][8]
-
Lactam Formation: γ-amino acids can undergo intramolecular cyclization to form a five-membered ring (a γ-lactam). This is often promoted by heat or the presence of coupling reagents and can be a significant impurity.
-
D-Enantiomer: If a non-stereoselective synthesis is used, the product will be a racemic mixture of R- and S-enantiomers.[2] Chiral analysis is necessary to determine enantiomeric purity.[9]
Recrystallization Troubleshooting
Q3: I'm struggling to identify an effective solvent system for recrystallization. What are some recommended starting points?
The zwitterionic character of this compound makes it highly polar. It is slightly soluble in water and generally insoluble in nonpolar organic solvents.[4]
-
Ideal Single Solvent: An ideal solvent would dissolve the compound when hot but have very low solubility when cold. For this compound, water is a primary candidate. However, its solubility might still be significant at low temperatures, leading to poor recovery.
-
Solvent/Anti-Solvent Systems: This is often the most effective approach.
-
Water/Alcohol: Dissolve the crude product in a minimum amount of hot water. While still hot, slowly add a miscible alcohol like isopropanol, ethanol, or methanol until the solution becomes slightly turbid. Allow it to cool slowly. The alcohol reduces the polarity of the solvent system, decreasing the amino acid's solubility.
-
Water/Acetone: Similar to the water/alcohol system, acetone can be used as an anti-solvent.
-
-
pH Modification: As mentioned in Q1, adjusting the pH of an aqueous solution to the isoelectric point can be a powerful method for crystallization by neutralization.[10]
Q4: My recovery after recrystallization is extremely low (<50%). How can I improve the yield?
-
Use Minimal Solvent: Ensure you are dissolving the crude material in the absolute minimum volume of hot solvent required. Excess solvent is a primary cause of low recovery.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, without disturbance, to promote the formation of large, pure crystals. Then, cool it further in an ice bath or refrigerator for several hours to maximize precipitation.
-
Concentrate the Mother Liquor: The filtrate (mother liquor) after the first crystallization still contains dissolved product. Concentrating this solution by removing some solvent under reduced pressure and cooling again can yield a second crop of crystals. Note that this second crop may be less pure than the first.
-
Seeding: If you have a small amount of pure, crystalline product, add a single tiny crystal ("seed crystal") to the cooled, saturated solution to initiate crystallization.
Chromatography Troubleshooting
Q5: Which type of chromatography—normal-phase, reverse-phase, or ion-exchange—is best for this compound?
-
Normal-Phase (e.g., Silica Gel): This is generally not recommended for free amino acids. The highly polar, basic amino group interacts very strongly with the acidic silanol groups of the silica, leading to significant tailing, poor resolution, and often irreversible binding to the column.[11]
-
Reverse-Phase (e.g., C18): This can be effective, but standard mobile phases (e.g., acetonitrile/water) may provide poor retention. The use of an ion-pairing agent (e.g., trifluoroacetic acid - TFA) in the mobile phase is often necessary to neutralize the charge and improve peak shape.
-
Ion-Exchange Chromatography (IEX): This is the most powerful and recommended technique for amino acid purification.[3][12] Since the compound has a basic amino group, a strong cation-exchange (SCX) resin is ideal. The compound is loaded at a low pH (e.g., pH 3), where it is protonated and positively charged, binding strongly to the negatively charged resin. Impurities that are neutral or anionic will wash through. The pure product is then eluted by increasing the pH or by using a salt gradient.[13]
Q6: I'm attempting to use silica gel chromatography and my compound is streaking badly down the column. How can I fix this?
While not the ideal method, if you must use silica gel, you can improve the chromatography by modifying the mobile phase. The streaking is caused by the interaction between the basic amine and acidic silica. To mitigate this, add a small amount of a basic modifier to your eluent system.
-
Common Modifiers: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent (e.g., a DCM/Methanol mixture). The modifier will compete for the acidic sites on the silica gel, allowing your compound to travel through the column more cleanly.
Q7: How can I detect my compound in the collected fractions? It doesn't have a strong UV chromophore.
This is a critical consideration. This compound lacks an aromatic ring or conjugated system, so it is nearly invisible by UV-Vis spectrophotometry at standard wavelengths (254 nm).
-
Thin-Layer Chromatography (TLC) with Staining: This is the most common method. Spot the collected fractions on a TLC plate. After developing the plate, visualize the spots using a stain that reacts with amino acids.
-
Ninhydrin Stain: A general stain for primary and secondary amines. It reacts upon heating to produce a characteristic purple or yellow spot.[13]
-
Potassium Permanganate (KMnO₄) Stain: A general stain for compounds that can be oxidized.
-
-
Post-Column Derivatization: In HPLC systems, a reagent like ninhydrin can be mixed with the column effluent before it reaches the detector to generate a colored product.[9]
-
Pre-Column Derivatization: React the amino acid with a UV-active or fluorescent tag, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), before chromatography.[12] This makes the derivative easily detectable.
-
Mass Spectrometry (LC-MS): If available, LC-MS is an excellent method for tracking the compound by its mass-to-charge ratio, bypassing the need for a chromophore.
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization (Water/Isopropanol System)
This protocol is a general guideline and should be optimized for your specific scale and purity needs.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of deionized water (e.g., 10-15 mL) and heat the mixture to 80-90°C with stirring until all solids dissolve.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Addition of Anti-Solvent: To the hot, clear solution, add warm isopropanol dropwise with continuous stirring. Continue adding until the solution becomes faintly and persistently cloudy. Add 1-2 drops of hot water to redissolve the turbidity.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools. For best results, let the flask stand undisturbed for several hours or overnight.
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize crystal precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold 1:2 water/isopropanol solution, followed by a wash with cold isopropanol.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Purification by Strong Cation-Exchange (SCX) Chromatography
This method provides excellent separation of the basic amino acid from neutral or acidic impurities.
-
Resin Preparation: Select a suitable SCX resin (e.g., Dowex® 50WX8 or similar). Prepare a slurry in deionized water and pack it into a chromatography column. Wash the packed resin with 3-5 column volumes (CV) of 1 M HCl, followed by deionized water until the eluent is neutral (pH ~7). Finally, equilibrate the column with 3-5 CV of the loading buffer (e.g., 0.1 M citric acid buffer, pH 3.0).
-
Sample Preparation and Loading: Dissolve the crude this compound in a minimum volume of the loading buffer (pH 3.0). Apply the solution carefully to the top of the equilibrated resin bed.
-
Washing: Wash the column with 3-5 CV of the loading buffer. This will elute any neutral or anionic impurities while the positively charged product remains bound to the resin.
-
Elution: Elute the purified product from the column by applying a basic solution. A stepwise gradient is often effective.
-
Begin with a weak base, such as 2% aqueous pyridine or 0.5 M NH₄OH.
-
If the product does not elute, increase the concentration to 1-2 M NH₄OH.
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC with ninhydrin staining to identify those containing the product.
-
Isolation: Combine the pure fractions and remove the solvent (and volatile base like ammonia or pyridine) under reduced pressure. The final product may require co-evaporation with water or isopropanol to remove all traces of the elution base. Further purification by recrystallization may be necessary.
Purity Analysis Methods
A combination of analytical techniques is essential to confirm the purity, identity, and structure of the final product.
| Technique | Principle | Information Gained | Common Issues / Considerations |
| ¹H & ¹³C NMR | Nuclear Magnetic Resonance | Confirms chemical structure, identifies organic impurities, and assesses solvent residue. | Zwitterionic nature can cause peak broadening. Use of D₂O or DMSO-d₆ as a solvent is typical. |
| HPLC-UV/MS | High-Performance Liquid Chromatography with Mass Spectrometry | Determines purity (% area), separates impurities, and confirms molecular weight.[9] | Requires a suitable column (C18 with ion-pairing or IEX) and detection method (MS, ELSD, or CAD) due to the lack of a UV chromophore. |
| FT-IR | Fourier-Transform Infrared Spectroscopy | Confirms the presence of key functional groups (amine N-H, carboxylic acid O-H, C=O). | Provides functional group data but is not quantitative for purity assessment. |
| Melting Point | Thermal Analysis | A sharp melting range indicates high purity. | A broad or depressed melting range suggests the presence of impurities. |
| Chiral HPLC | Chiral Stationary Phase Chromatography | Determines enantiomeric excess (ee%) by separating R and S enantiomers. | Essential if the product is intended for biological applications.[9] |
References
- Vertex AI Search. (n.d.). Amino Acid Purification - Column Chromatography.
- SAMCO. (n.d.). Separation and Refining of Amino acids.
- PubMed. (n.d.). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography.
- eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*.
- ChemBK. (n.d.). 2-Amino-4-methylpentanoic acid (L).
- Chemistry LibreTexts. (2024). Synthesis of Amino Acids.
- NIH. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- Google Patents. (n.d.). Method for crystallization of amino acids.
- Organic Syntheses. (n.d.). 3-methylpentanoic acid.
- Google Patents. (n.d.). Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes.
- ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?.
- Quora. (2017). How can we prepare 4-methylpentanoic acid from Malonic ester?.
- Nature. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. diaion.com [diaion.com]
- 4. chembk.com [chembk.com]
- 5. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP3088383A1 - Optimized synthesis of pregabalin and 4-amino butanoic acid using an improved production method of conjugated nitroalkenes - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. quora.com [quora.com]
- 9. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 11. column-chromatography.com [column-chromatography.com]
- 12. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
Technical Support Center: Stereochemical Integrity in 4-Amino-4-methylpentanoic Acid Synthesis
Welcome to the technical support center for the asymmetric synthesis of 4-Amino-4-methylpentanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable α,α-disubstituted amino acid while maintaining stringent control over its stereochemistry. Racemization is a critical challenge in the synthesis of chiral molecules, particularly those with quaternary stereocenters, and this resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with preventing racemization during the synthesis of this compound?
The principal challenge in the synthesis of this compound lies in the creation and maintenance of the chiral quaternary center at the C4 position. Unlike α-hydrogen amino acids, the α,α-disubstituted nature of this molecule prevents racemization at the α-carbon. However, the stereocenter at the point of the amino group attachment is susceptible to racemization during its formation, particularly if the synthetic route involves intermediates with high pKa values or reactions that proceed through planar intermediates.
Key challenges include:
-
Formation of the Quaternary Stereocenter: Many classical methods for amino acid synthesis, such as the Strecker synthesis, are not inherently stereoselective and produce racemic mixtures.[1][2] Asymmetric variants are essential to avoid a challenging resolution step down the line.
-
Harsh Reaction Conditions: The use of strong acids or bases, or elevated temperatures at various stages of the synthesis (e.g., hydrolysis of intermediates), can lead to racemization if not carefully controlled.
-
Intermediate Stability: Certain activated intermediates, such as enamines or their derivatives, can be prone to racemization before the desired stereocenter is fully established.
Q2: Which synthetic strategies are most effective for establishing the stereocenter in this compound with high fidelity?
To achieve high enantiomeric excess (ee), it is crucial to employ a stereoselective synthetic method from the outset. The most robust strategies for synthesizing α,α-disubstituted amino acids like this compound include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.
-
Chiral Auxiliary-Mediated Synthesis: This is a well-established and reliable method where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[3][4] For the synthesis of this compound, an Evans oxazolidinone or a pseudoephedrine-based auxiliary can be highly effective in guiding the diastereoselective alkylation of a glycine enolate equivalent.[3]
-
Asymmetric Catalysis: Advances in catalysis offer more direct routes. For instance, a catalytic asymmetric Strecker reaction using a chiral catalyst can directly produce an enantioenriched aminonitrile precursor.
-
Enzymatic Methods: While less common for α,α-disubstituted amino acids, enzymatic kinetic resolution of a racemic precursor or a biocatalytic reductive amination of a suitable keto-acid precursor can provide high enantiopurity under mild conditions.[5]
The choice of strategy will depend on factors such as scale, cost, and the availability of starting materials and catalysts. For laboratory-scale synthesis, chiral auxiliary methods often provide a high degree of predictability and success.
Troubleshooting Guide
Scenario 1: Low Diastereoselectivity in Chiral Auxiliary-Mediated Alkylation
Problem: "I am using an Evans oxazolidinone auxiliary to synthesize a precursor to this compound, but I am observing a low diastereomeric excess (d.e.) after the alkylation step."
Analysis and Solutions:
Low diastereoselectivity in Evans asymmetric alkylation is often traced back to issues with the enolate formation step or the alkylation conditions. The stereochemical outcome is dependent on the formation of a specific Z-enolate, which is directed by the chiral auxiliary.
-
Incomplete Enolate Formation: Ensure that a sufficient excess of a strong, non-nucleophilic base is used. Lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are common choices. Incomplete deprotonation can lead to a mixture of enolates and reduced selectivity.
-
Incorrect Temperature Control: The enolate formation and alkylation steps are typically performed at low temperatures (-78 °C) to minimize side reactions and maintain the kinetic control necessary for high diastereoselectivity. Ensure your reaction is adequately cooled throughout the addition of the base and the electrophile.
-
Choice of Lewis Acid (for Aldol variant): While not a direct alkylation, in related aldol reactions, the choice of Lewis acid (e.g., dibutylboron triflate) is critical for ensuring the formation of the correct enolate geometry.[6]
-
Nature of the Electrophile: Highly reactive electrophiles can sometimes react before the enolate has fully formed or settled into its most stable conformation, leading to reduced selectivity. Ensure slow addition of the electrophile at low temperature.
Scenario 2: Racemization During Chiral Auxiliary Cleavage
Problem: "I achieved high d.e. in my alkylation, but after cleaving the chiral auxiliary to obtain my this compound precursor, I am seeing a significant loss of enantiomeric excess."
Analysis and Solutions:
The cleavage of the chiral auxiliary is a critical step where racemization can occur if the conditions are too harsh. The newly formed stereocenter must be stable under the cleavage protocol.
-
Harsh Hydrolysis Conditions: Standard cleavage methods often involve strong acid or base hydrolysis. For sensitive substrates, these conditions can lead to racemization.
-
Acid Hydrolysis: Prolonged exposure to strong mineral acids (e.g., 6M HCl) at high temperatures should be avoided. Try using milder acidic conditions or shorter reaction times.
-
Base Hydrolysis: Saponification with strong bases like NaOH or KOH can also be problematic. Lithium hydroperoxide (LiOOH) is a milder alternative for cleaving Evans oxazolidinones and is less prone to causing racemization.
-
-
Protecting Group Strategy: Ensure that the nitrogen atom is appropriately protected (e.g., with a Boc or Cbz group) before attempting to cleave the auxiliary. A free amine can complicate the reaction and potentially contribute to racemization pathways.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a this compound Precursor using a Pseudoephedrine Auxiliary
This protocol is a representative method based on the principles of Myers' asymmetric alkylation, adapted for the synthesis of a precursor to this compound.
Step 1: Amide Formation
-
To a solution of (1R,2R)-(-)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add the desired acyl chloride (e.g., from a protected glycine derivative, 1.1 eq) and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield the chiral amide.
Step 2: Diastereoselective Alkylation
-
Dissolve the chiral pseudoephedrine amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of lithium diisopropylamide (LDA, 1.1 eq) and stir for 30-60 minutes to form the enolate.
-
Add the electrophile (e.g., a suitable protected 3-halopropanal derivative, 1.2 eq) and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, dry the organic phase, concentrate, and purify by chromatography.
-
Determine the diastereomeric excess (d.e.) by NMR spectroscopy or chiral HPLC.
Step 3: Auxiliary Cleavage
-
The alkylated amide can be hydrolyzed under acidic conditions (e.g., refluxing with 1-3 M HCl) to yield the chiral carboxylic acid and recover the pseudoephedrine auxiliary.
-
Alternatively, for a milder cleavage, reductive cleavage using lithium amidotrihydroborate (LAB) can be employed to yield the corresponding alcohol, which can then be oxidized to the carboxylic acid.
Visualizations
Diagram 1: General Workflow for Chiral Auxiliary-Mediated Synthesis
Caption: General workflow of chiral auxiliary-mediated synthesis.
Diagram 2: Troubleshooting Logic for Low Diastereoselectivity
Caption: Troubleshooting low diastereoselectivity in alkylation reactions.
References
- Wei, L., Zhu, Q., Xu, S.-M., Chang, X., & Wang, C.-J. (2020). Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. Journal of the American Chemical Society.
- ACS Catalysis Ahead of Print. (n.d.). ACS Publications - American Chemical Society. Retrieved January 10, 2026.
- Wei, L., et al. (2020). Stereodivergent Synthesis of α,α-Disubstituted α-Amino Acids via Synergistic Cu/Ir Catalysis. Journal of the American Chemical Society.
- Wikipedia. (2023). Chiral auxiliary. In Wikipedia.
- Kurihara, M., et al. (2005). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Yakugaku Zasshi.
- Li, C., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology.
- CCS Chemistry - Chinese Chemical Society. (2021).
- No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions.
- Stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acids. (n.d.). ElectronicsAndBooks.
- Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. (n.d.).
- Chemistry LibreTexts. (2019). 24.4: Synthesis of Amino Acids.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). PubMed.
- ResearchGate. (n.d.).
- Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. (n.d.). Chemical Science (RSC Publishing).
- ResearchGate. (n.d.). Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). NIH.
- Chemistry LibreTexts. (2023). 26.5: Synthesis of Amino Acids.
- Asymmetric synthesis of unusual α-amino acids. (n.d.).
- The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. (n.d.). PMC - NIH.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 5. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation Pathways of 4-Amino-4-methylpentanoic Acid
Last Updated: 2026-01-10
Welcome to the technical support center for the analysis of 4-Amino-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for studying the degradation pathways of this non-proteinogenic amino acid.
Introduction
This compound is a branched-chain amino acid of interest in various fields of research. Understanding its stability and degradation pathways is crucial for its application and for predicting its metabolic fate. This guide provides a combination of theoretical insights based on analogous compounds and practical, field-proven protocols to investigate its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the likely enzymatic degradation pathways for this compound in a biological system?
A1: While specific enzymes that metabolize this compound have not been extensively characterized, we can hypothesize its degradation based on the well-established pathways for other branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. The initial steps are likely analogous:
-
Transamination: The first step is likely the removal of the amino group by a branched-chain amino acid aminotransferase (BCAT) enzyme. This reaction would convert this compound into its corresponding α-keto acid, 4-keto-4-methylpentanoic acid.[1][2]
-
Oxidative Decarboxylation: The resulting α-keto acid would then likely undergo irreversible oxidative decarboxylation, catalyzed by a branched-chain α-keto acid dehydrogenase (BCKD) complex. This would yield isovaleryl-CoA.[1][2]
-
Further Metabolism: Isovaleryl-CoA would then enter the established BCAA degradation pathway, ultimately being metabolized to acetyl-CoA and acetoacetate.[2][3]
Q2: My in vitro experiment with liver microsomes shows no degradation of this compound. What could be the reason?
A2: There are several potential reasons for observing no degradation:
-
Enzyme Specificity: The specific aminotransferases and dehydrogenases required for the degradation of this compound may not be present or active in liver microsomes. Unlike most amino acids, BCAAs are primarily degraded in extra-hepatic tissues like skeletal muscle.[3][4] Consider using muscle tissue homogenates or purified enzyme systems for your assay.
-
Cofactor Limitation: Ensure that all necessary cofactors for the BCAT and BCKD enzymes are present in your reaction mixture. These include pyridoxal phosphate (for BCAT) and thiamine pyrophosphate, lipoic acid, FAD, and NAD+ (for the BCKD complex).
-
Incorrect pH or Temperature: The optimal pH and temperature for the enzymes may not be met in your experimental setup. Review the literature for the optimal conditions for BCAA-metabolizing enzymes and adjust your protocol accordingly.
Q3: I am performing a forced degradation study and see multiple unknown peaks in my HPLC chromatogram. How do I identify them?
A3: The appearance of multiple peaks is common in forced degradation studies. Here's a systematic approach to their identification:
-
Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio of the unknown peaks can provide the molecular weight of the degradation products, offering clues to their structure.
-
Tandem MS (MS/MS): Fragmenting the degradation products in the mass spectrometer can provide structural information.
-
Comparison to Stressed Samples: Analyze samples from each stress condition (acid, base, oxidation, heat, light) separately. This can help in assigning specific degradation products to particular degradation pathways.
-
Literature Review: While specific data for this compound may be scarce, reviewing the forced degradation studies of similar amino acids can provide insights into expected degradation products.
Hypothesized Enzymatic Degradation Pathway
The following diagram illustrates the hypothesized enzymatic degradation pathway of this compound, based on the known metabolism of branched-chain amino acids.
Caption: Hypothesized enzymatic degradation pathway of this compound.
Troubleshooting Guide for Experimental Studies
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed in forced degradation study | Insufficient stress applied. | Increase the concentration of the stressing agent (acid, base, oxidant), the temperature, or the duration of exposure. A degradation of 5-20% is generally recommended.[5] |
| The molecule is highly stable under the tested conditions. | This is a valid result. Report the stability of the compound under the tested conditions. | |
| Mass imbalance in HPLC analysis (sum of impurities and parent compound is not 100%) | Co-elution of impurities. | Optimize the HPLC method (e.g., change the gradient, mobile phase, or column) to improve the separation of all components. |
| Degradation products are not UV-active. | Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS) in addition to a UV detector. | |
| Formation of volatile or insoluble degradation products. | Analyze the headspace of your sample by GC-MS for volatile compounds. Check for any precipitate in your samples. | |
| Poor reproducibility of degradation profiles | Inconsistent stress conditions. | Ensure that temperature, pH, and concentration of stressing agents are precisely controlled in all experiments. |
| Sample handling variability. | Standardize sample preparation, storage, and analysis procedures. | |
| Unexpected degradation products | Secondary degradation of initial products. | Perform a time-course study to monitor the formation and disappearance of degradation products over time. |
| Contamination of reagents or solvents. | Use high-purity reagents and solvents. Run blank experiments to check for background contamination. |
Experimental Protocol: Forced Degradation Study
This protocol provides a framework for conducting a forced degradation study on this compound to identify its potential degradation pathways under various stress conditions.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV and/or MS detector
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final H₂O₂ concentration of 3%. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
4. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of NaOH and HCl, respectively, before analysis.
-
Analyze all samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
5. Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and characterize the major degradation products using LC-MS.
Caption: Workflow for a forced degradation study of this compound.
References
- BRANCHED-CHAIN AMINO ACID DEGRAD
- Branched-chain amino acid degrad
- Branched-chain amino acid - Wikipedia
- Degradation pathway for branched-chain amino acids (BCAA)...
- Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - Frontiers
- Unwanted degradation of amino acids during performic acid tre
- Forced Degradation Studies: Regulatory Considerations and Implement
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regul
- Proteins & Peptides Forced Degradation Studies - CD Formul
- Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC - PubMed Central
- Pep1-AGL Technical Support Center: Troubleshooting Degradation in Long-Term Experiments - Benchchem
- Analytical Methods for Amino Acids - Shimadzu
- 18.
- Methods for Amino Acids Analysis - Cre
- Forced Degradation Studies | ICH Stability Testing - BioPharmaSpec
- Microbial Degradation of Poly(amino acid)
- Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids - MDPI
- Amino Acid Analysis Overview - Bio-Synthesis
- Forced Degradation Studies: Why, Wh
- Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC - NIH
- Method considerations for the analysis of amino acids | AltaBioscience
- Preventing Abecomotide degrad
- Enzymatic degradation of the hydrogels based on synthetic poly(α-amino acid)s
- This compound | C6H13NO2 | CID 228069 - PubChem - NIH
- Biochemistry, Amino Acid Synthesis and Degradation - St
- s-2-s-2-amino-4-methylpentanamido-4-methylpentanoic-acid-compound-with-acetic-acid-1-1 - MedchemExpress.com
- 3-Amino-4-methylpentanoic acid | Metabolite - MedchemExpress.com
- (2R,4R)-4-amino-2-methylpentanoic acid | C6H13NO2 | CID 140241909 - PubChem
- 2-Amino-4-methylpentanoic acid;nitrous acid | C6H14N2O4 | CID 25232627 - PubChem
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]
- 3. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 4. Branched-chain amino acid - Wikipedia [en.wikipedia.org]
- 5. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of 4-Amino-4-methylpentanoic Acid
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-4-methylpentanoic acid. It provides in-depth troubleshooting advice and detailed methodologies to identify and mitigate common impurities encountered during its synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis and analysis of this compound. The advice provided is grounded in established chemical principles and analytical best practices.
Synthesis-Related Issues
Question 1: What are the most probable synthetic routes for this compound, and what are the key challenges?
There are two primary synthetic routes for this compound, each with its own set of challenges that can lead to impurity formation.
-
Route A: Strecker Synthesis followed by Hydrolysis: This is a classic and versatile method for synthesizing α,α-disubstituted amino acids.[1][2][3][4][5][6][7] The synthesis begins with the reaction of a ketone (acetone) and a cyanide source with a γ-aminobutyric acid equivalent, followed by hydrolysis of the resulting aminonitrile. A key challenge in this route is achieving complete hydrolysis of the sterically hindered nitrile group. Incomplete hydrolysis is a common source of impurities.[8][9][10][11][12]
-
Route B: Hofmann Rearrangement or a related transformation: This route would typically start from a suitable dicarboxylic acid derivative which is converted to an amide and then subjected to a Hofmann rearrangement.[13][14][15][16] This reaction involves the conversion of a primary amide to a primary amine with one less carbon atom. The main challenge here is controlling the reaction conditions to avoid side reactions and ensure complete conversion.
Question 2: I'm seeing a significant amount of a neutral, less polar impurity in my crude product after hydrolysis of 4-methyl-4-aminopentanenitrile. What is it likely to be, and how can I minimize its formation?
This impurity is very likely 4,4-dimethyl-gamma-butyrolactam . The formation of a lactam is a common side reaction in the synthesis of γ- and δ-amino acids, especially under thermal or acidic/basic conditions.[17] The intramolecular cyclization of this compound is a thermodynamically favorable process.
Causality: The proximity of the amino and carboxylic acid groups allows for an intramolecular condensation reaction, eliminating a molecule of water to form the stable five-membered lactam ring. This is particularly prevalent with hindered amino acids.
Troubleshooting Strategies:
-
Control Hydrolysis Conditions: Use milder hydrolysis conditions. For example, enzymatic hydrolysis or carefully controlled pH and temperature can favor the formation of the amino acid over the lactam.
-
Purification: The lactam is a neutral molecule and can be separated from the zwitterionic amino acid by ion-exchange chromatography. Reverse-phase HPLC can also be effective.
-
Protecting Groups: In some cases, using a protecting group for the amine that is removed under very mild conditions after the nitrile hydrolysis can prevent lactam formation.
Question 3: My hydrolysis of 4-methyl-4-aminopentanenitrile seems to be incomplete, leaving a significant amount of a starting material-like impurity. How can I confirm this and drive the reaction to completion?
The likely impurity is the intermediate 4-amino-4-methylpentanamide . This results from the partial hydrolysis of the nitrile group.
Confirmation:
-
LC-MS: The amide will have a molecular weight corresponding to the addition of one water molecule to the aminonitrile.
-
NMR: The amide will show characteristic signals for the -CONH2 protons in the 1H NMR spectrum, and a carbonyl carbon signal in the 13C NMR spectrum that is distinct from the carboxylic acid.
Troubleshooting Strategies:
-
Harsher Hydrolysis Conditions: Increase the reaction time, temperature, or the concentration of the acid or base used for hydrolysis. However, be mindful that harsher conditions can also promote lactam formation.
-
Microwave-Assisted Hydrolysis: This technique can often accelerate the hydrolysis of sterically hindered nitriles.
-
Phase-Transfer Catalysis: For base-catalyzed hydrolysis, a phase-transfer catalyst can sometimes improve the reaction rate.
Impurity Identification & Characterization
A robust analytical strategy is crucial for identifying and quantifying impurities. The following sections provide guidance on the most effective techniques.
Common Impurities in this compound Synthesis
| Impurity Name | Structure | Typical Origin | Analytical Notes |
| 4,4-dimethyl-gamma-butyrolactam | A five-membered ring with a carbonyl group and a nitrogen atom, with two methyl groups on the carbon adjacent to the nitrogen. | Intramolecular cyclization of this compound.[17] | Neutral molecule, elutes earlier than the amino acid on reverse-phase HPLC. Distinctive carbonyl signal in 13C NMR. |
| 4-amino-4-methylpentanamide | Similar to the final product, but with a -CONH2 group instead of -COOH. | Incomplete hydrolysis of 4-methyl-4-aminopentanenitrile.[12] | More polar than the lactam but less polar than the amino acid. Shows characteristic amide proton signals in 1H NMR. |
| Unreacted Starting Materials | e.g., 4-methyl-4-aminopentanenitrile | Incomplete reaction. | Can be detected by GC-MS or LC-MS. |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment.[1][18] Due to the lack of a strong UV chromophore in this compound and its likely impurities, derivatization or the use of universal detectors is often necessary.[17]
Recommended HPLC Method (without derivatization):
-
Column: A mixed-mode column (combining reversed-phase and ion-exchange characteristics) or a HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for good retention of the polar amino acid.
-
Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile). A gradient elution is often required to separate impurities with a wide range of polarities.
-
Detection:
-
Mass Spectrometry (MS): LC-MS is the most powerful technique for both identification and quantification.[18][19][20][21] It provides molecular weight information, which is invaluable for identifying unknown impurities.
-
Charged Aerosol Detector (CAD): CAD is a universal detector that provides a response for any non-volatile analyte, making it suitable for compounds without a chromophore.[17]
-
Refractive Index (RI) Detector: An RI detector can also be used, but it is less sensitive and not compatible with gradient elution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for the structural elucidation of impurities.[22][23][24][25]
Recommended NMR Analysis:
-
Solvent: Deuterated water (D2O) with a pH adjustment to ensure the amino acid is in a soluble form. Alternatively, deuterated methanol (CD3OD) or dimethyl sulfoxide (DMSO-d6) can be used.
-
1H NMR: Will provide information on the number and connectivity of protons. Key signals to look for:
-
The singlet for the two methyl groups.
-
The multiplets for the two methylene groups in the carbon chain.
-
-
13C NMR: Will confirm the number of carbon atoms and their chemical environment. Look for the characteristic signals of the quaternary carbon, the methylene carbons, the methyl carbons, and the carbonyl carbon.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the structure of the final product and any isolated impurities.
Visualizations & Workflows
Logical Workflow for Impurity Identification
Caption: A logical workflow for the identification and mitigation of impurities.
Potential Impurity Formation Pathways
Caption: Potential impurity formation pathways during synthesis.
References
- An Efficient Synthesis of 4,4-Dimethyl 5-Methylene-γ-Butyrolactone.
- Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. PubMed.
- Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. ResearchGate.
- Gabapentin EP Impurity A | 64744-50-9. SynZeal.
- HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore. National Institutes of Health.
- The Quantification of the Drug Gabapentin in Tissue Samples by HPLC-ESI-TOF-MS Research. The Ohio State University.
- Development and Validation of an LC–MS/MS Method for Quantifying Gabapentin in Plasma: Application to a Pharmacokinetic Study in Cats. MDPI.
- Validated LC-MS-MS Method for the Determination of Gabapentin in Human Plasma: Application to a Bioequivalence Study. SciSpace.
- Steric Effects in Hydrolysis of Hindered Amides and Nitriles. ElectronicsAndBooks.
- Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry.
- Gabapentin Drug Product Analysis by LCMS. MicroSolv.
- Chemistry of Nitriles. Chemistry LibreTexts.
- The hydrolysis reactions of nitriles via C−N bond cleavage. ResearchGate.
- Process for the preparation of hydroxy substituted gamma butyrolactones. Google Patents.
- (S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID. Organic Syntheses.
- This compound. PubChem.
- hydrolysis of nitriles. Chemguide.
- Strecker Synthesis. Organic Chemistry Portal.
- Strecker Synthesis. Master Organic Chemistry.
- Strecker Synthesis. NROChemistry.
- 2-[(4-Amino-4-carboxybutanoyl)amino]-4-methylpentanoic acid. PubChem.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). Human Metabolome Database.
- Synthetic method of 4-substituted chiral gamma-butyrolactone. Google Patents.
- 4-Amino-4-methyl-pentanoic acid. SpectraBase.
- The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
- Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems. Pearson.
- Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids. ACS Publications.
- Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed.
- The first synthesis of a borylated α-methylene-γ-butyrolactone. PubMed.
- How to perform amino acid analysis. YouTube.
- 4,4-Dimethylbutyrolactone. PubChem.
- A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone. PubMed.
- Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. J-Stage.
- Synthesis of gamma-amino acid analogues from natural alpha-amino acids by a radical pathway. PubMed.
- Acid Hydrolysis of γ-Hydroxybutyramide. The Journal of Organic Chemistry.
Sources
- 1. HPLC Analytical Method Development and Validation of Gabapentin through Chemical Derivatization with Catechol as a Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The first synthesis of a borylated α-methylene-γ-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. orgsyn.org [orgsyn.org]
- 14. 2-[(4-Amino-4-carboxybutanoyl)amino]-4-methylpentanoic acid | C11H20N2O5 | CID 4524287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CN105801530A - Synthetic method of 4-substituted chiral gamma-butyrolactone - Google Patents [patents.google.com]
- 16. spectrabase.com [spectrabase.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. kb.osu.edu [kb.osu.edu]
- 19. mdpi.com [mdpi.com]
- 20. scispace.com [scispace.com]
- 21. Gabapentin Drug Product Analysis by LCMS - AppNote [mtc-usa.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. youtube.com [youtube.com]
- 24. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 25. Synthesis of gamma-amino acid analogues from natural alpha-amino acids by a radical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 4-Amino-4-methylpentanoic Acid in Synthesis
Welcome to the technical support guide for 4-Amino-4-methylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with the solubility of this unique amino acid during synthesis, workup, and purification. We will explore the physicochemical reasons behind these challenges and provide field-proven troubleshooting guides and protocols to ensure your experimental success.
Section 1: Understanding the Root Cause - The Zwitterionic State
A thorough understanding of the molecular structure of this compound is the first step in overcoming its solubility issues. Like other amino acids, it possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH).
Q: Why is this compound readily soluble in water but poorly soluble in many common organic solvents like dichloromethane (DCM) or diethyl ether?
A: The primary reason is its existence as a zwitterion , also known as an inner salt. In aqueous solutions or in its solid state, the acidic proton from the carboxylic acid group is transferred to the basic amino group. This creates a molecule with both a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻).
This dual-charged nature results in strong intermolecular electrostatic interactions and hydrogen bonding, similar to the forces found in a salt lattice.[1][2] These forces require highly polar solvents, like water or DMSO, to overcome, leading to good solubility.[3] Conversely, less polar or nonpolar organic solvents cannot effectively solvate these charges, resulting in very low solubility.[1][4]
The solubility of amino acids is also highly dependent on pH. At its isoelectric point (pI) , the pH at which the net charge of the molecule is zero, the amino acid exists predominantly as a zwitterion and typically exhibits its minimum solubility.[5] Adjusting the pH away from the pI increases the concentration of the cationic (at low pH) or anionic (at high pH) form, which enhances solubility in aqueous media.[6][7][8]
Caption: Equilibrium of this compound forms at different pH values.
Section 2: Troubleshooting Guide & FAQs
This section provides direct answers and strategies for common solubility-related problems encountered in the lab.
Q1: What is the general solubility profile of this compound?
A: The following table summarizes its qualitative solubility in common laboratory solvents. This profile is characteristic of a small, zwitterionic molecule.
| Solvent | Polarity | Type | Qualitative Solubility | Rationale |
| Water | High | Polar Protic | Soluble | Excellent solvent for zwitterions due to high polarity and hydrogen bonding capacity.[3] |
| DMSO | High | Polar Aprotic | Soluble | High polarity effectively solvates the charged groups.[3] |
| Methanol | Medium-High | Polar Protic | Sparingly Soluble | Can solvate the zwitterion to some extent, but less effectively than water.[3] |
| Ethanol | Medium | Polar Protic | Slightly Soluble | Solubility decreases as the alkyl chain of the alcohol increases and polarity decreases.[4][9] |
| THF | Low | Polar Aprotic | Insoluble | Insufficient polarity to overcome the strong intermolecular forces of the zwitterion. |
| DCM | Low | Aprotic | Insoluble | Nonpolar nature makes it a very poor solvent for charged species. |
| Hexane | Very Low | Nonpolar | Insoluble | Completely unable to solvate the zwitterionic form. |
Q2: My reaction must be run in an anhydrous organic solvent. How can I solubilize the starting material?
A: When anhydrous organic conditions are required, you must chemically modify the molecule to break its zwitterionic character. The most effective and common strategy is the use of protecting groups . By temporarily masking either the amino or the carboxylic acid group, you convert the zwitterion into a neutral, more "greasy" molecule that is readily soluble in a wide range of organic solvents.
Caption: Decision workflow for selecting a solubilization strategy.
Q3: What is the most reliable method for use in organic synthesis?
A: The gold-standard approach is to use protecting groups. This strategy provides the greatest flexibility and compatibility with the vast majority of synthetic transformations.
-
Protecting the Amino Group: Converting the amine to a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, neutralizes its basicity and removes the positive charge.[10] The resulting N-protected amino acid is typically a solid that is freely soluble in solvents like THF, ethyl acetate, and DCM.
-
Protecting the Carboxylic Acid Group: Esterification, for instance to a methyl or ethyl ester, removes the negative charge and converts the molecule into an amino ester.[11] This derivative is also much more soluble in organic solvents.
These strategies are not mutually exclusive and are often combined in peptide synthesis, where orthogonal protecting groups (which can be removed under different conditions) are employed.[10][12]
| Protecting Group | Target Functional Group | Introduction Reagent | Cleavage Condition | Organosolubility of Protected Form |
| Boc | Amine | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl)[13] | Excellent |
| Cbz (Z) | Amine | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C)[12] | Excellent |
| Methyl/Ethyl Ester | Carboxylic Acid | SOCl₂ in MeOH/EtOH; or Fischer Esterification | Saponification (e.g., LiOH, NaOH) | Good to Excellent |
Section 3: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for the chemical modifications required to improve solubility for synthesis.
Protocol 1: Synthesis of Boc-Protected this compound
This protocol converts the zwitterionic amino acid into a derivative readily soluble in a wide range of organic solvents, ideal for subsequent coupling or modification reactions.
Workflow Diagram:
Caption: Workflow for Boc-protection of the amino acid.
Step-by-Step Methodology:
-
Dissolution: Suspend this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add 1M sodium hydroxide (NaOH) solution (approx. 2.2 eq) and stir until the solid is completely dissolved. The solution should be basic.
-
Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature overnight. The reaction is typically complete within 12-16 hours.
-
Workup - Solvent Removal: Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.
-
Workup - Acidification & Extraction: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to pH 2-3 by adding solid potassium hydrogen sulfate (KHSO₄) or a cold 1M HCl solution. A white precipitate may form. Extract the aqueous layer three times with ethyl acetate.
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product, which is typically a white solid or a viscous oil. The product is now soluble in DCM, THF, and other common organic solvents.
Protocol 2: Synthesis of Methyl 4-amino-4-methylpentanoate Hydrochloride
This procedure converts the carboxylic acid to a methyl ester and protects the amine as a hydrochloride salt. The resulting salt is often more soluble in alcohols than the parent zwitterion and can be used directly or neutralized just before use to liberate the free amino ester.
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in anhydrous methanol.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) dropwise via syringe. Gas evolution (HCl) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Stir at reflux for 4-6 hours, during which time the suspended solid should dissolve completely.
-
Isolation: Cool the reaction mixture to room temperature and then remove the solvent under reduced pressure. The resulting white solid is the desired methyl ester hydrochloride salt. It can often be purified by recrystallization from a solvent system like methanol/diethyl ether.[14]
Section 4: Purification & Isolation Strategies
Q4: How can I purify the final, deprotected zwitterionic compound?
A: The unique solubility properties of the zwitterion are highly advantageous for purification.
-
Recrystallization: This is the most common method. The principle is to leverage the compound's low solubility at its isoelectric point.
-
Dissolve the crude product in a minimal amount of hot water.
-
If necessary, treat with activated carbon to remove colored impurities and filter while hot.
-
Add a miscible anti-solvent, such as ethanol or isopropanol, until the solution becomes faintly turbid.[4]
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation. The desired product will crystallize out as the solubility decreases.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol or ether, and dry under vacuum.
-
-
Ion-Exchange Chromatography: For removing ionic impurities (salts), cation exchange resins can be highly effective. The amino acid will bind to the resin, allowing inorganic salts to be washed away. The product is then eluted by washing the column with an aqueous ammonia solution.[15]
References
- Vulcanchem. (n.d.). This compound - 3235-46-9.
- Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Chemical Society.
- Voges, F., et al. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- National Institutes of Health (NIH). (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC.
- Ferreira, A. M. C., et al. (n.d.). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.
- ChemBK. (n.d.). 2-Amino-4-methylpentanoic acid (L).
- Wikipedia. (n.d.). Amino acid.
- Pipelinepharma. (n.d.). Understanding the Gabapentin Manufacturing Process.
- A leading manufacturer and supplier. (n.d.).
- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
- Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids.
- ResearchG
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- ChemSynthesis. (n.d.).
- Sigma-Aldrich. (n.d.). Protective Groups.
- NCERT. (n.d.). NCERT Solutions For Class 12 Chemistry Chapter 10 Biomolecules.
- ResearchGate. (n.d.).
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- Quora. (2024). Is the solubility of amino acids affected by their pH levels?.
- Wikipedia. (n.d.). Zwitterion.
- ResearchGate. (n.d.). pH dependence of amino acid solubility.
Sources
- 1. NCERT Solutions For Class 12 Chemistry - Biomolecules [vedantu.com]
- 2. Zwitterion - Wikipedia [en.wikipedia.org]
- 3. This compound (3235-46-9) for sale [vulcanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amino acid - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. chembk.com [chembk.com]
- 10. Protective Groups [organic-chemistry.org]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. scispace.com [scispace.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. nbinno.com [nbinno.com]
- 15. researchgate.net [researchgate.net]
minimizing side product formation in 4-Amino-4-methylpentanoic acid reactions
Welcome to the technical support center for 4-Amino-4-methylpentanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and minimize the formation of common side products during its synthetic transformations. The unique structure of this gamma-amino acid—possessing a sterically hindered tertiary amine and a carboxylic acid separated by a three-carbon linker—presents specific challenges that require careful consideration of reaction design and execution.
Section 1: The Primary Challenge - Intramolecular Cyclization (Lactam Formation)
One of the most frequently encountered issues when working with this compound is its propensity to cyclize into a five-membered lactam, 5,5-dimethylpyrrolidin-2-one. This side reaction is particularly prevalent under conditions that activate the carboxylic acid group.
FAQ 1: My mass spectrometry results show a major byproduct with a mass of 113.16 g/mol , corresponding to a loss of water (H₂O) from my starting material. What is this species?
Answer: You are observing the formation of 5,5-dimethylpyrrolidin-2-one . This occurs via an intramolecular nucleophilic attack of the γ-amino group onto an activated carboxylic acid intermediate, followed by the elimination of water. The gem-dimethyl group at the 4-position of the pentanoic acid chain does not sterically prohibit this highly favorable five-membered ring formation.
This pathway becomes dominant when the carboxylic acid is activated (e.g., as an acyl chloride, active ester, or O-acylisourea intermediate) in the presence of an unprotected amine.
Caption: Competing reaction pathways for activated this compound.
FAQ 2: How can I prevent lactam formation, especially during amide coupling reactions?
Answer: The definitive solution to prevent intramolecular cyclization is to protect the amino group before activating and reacting the carboxylic acid. By masking the nucleophilicity of the amine, you eliminate the possibility of it attacking the activated carboxyl group.
Core Strategy: Amine Protection The choice of protecting group depends on the overall synthetic strategy, particularly the downstream deprotection conditions your target molecule can tolerate.
| Protecting Group | Installation Reagent | Deprotection Conditions | Orthogonality & Notes |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl in Dioxane) | Stable to bases and hydrogenolysis. Ideal for Fmoc-based peptide synthesis.[1] |
| Cbz (Carboxybenzyl) | Benzyl Chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C) | Stable to acidic and basic conditions. Not suitable if other reducible groups are present.[2][3] |
| Fmoc (9-Fluorenylmethoxycarbonyl) | Fmoc-OSu or Fmoc-Cl | Base (e.g., 20% Piperidine in DMF) | Stable to mild acids. The standard for solid-phase peptide synthesis (SPPS).[1] |
Experimental Protocol: Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) or another suitable base and stir until the starting material fully dissolves.
-
Protection: Cool the solution to 0 °C in an ice bath. Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Add water and wash with a non-polar solvent like ether or ethyl acetate to remove unreacted (Boc)₂O.
-
Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify with cold 1 M HCl or KHSO₄ to pH 2-3.
-
Isolation: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the N-Boc protected product, which can now be safely used in coupling reactions.
Caption: Recommended workflow for amide coupling to prevent side reactions.
Section 2: Troubleshooting Amide Coupling Reactions
Even with a protected amino acid, challenges can arise from the choice of coupling reagents and reaction conditions.
FAQ 3: I am using N-Boc-4-amino-4-methylpentanoic acid with EDC as the coupling agent, but I'm getting a significant amount of an insoluble N-acylurea byproduct. How do I prevent this?
Answer: This is a classic side reaction associated with carbodiimide coupling reagents like EDC (or DCC).[4] The highly reactive O-acylisourea intermediate, which is formed upon reaction of the carboxylic acid with EDC, can undergo an intramolecular rearrangement to the stable, often insoluble, N-acylurea. This pathway consumes your starting material and complicates purification.
Solution: Use of Additives To suppress N-acylurea formation, the O-acylisourea intermediate must be trapped by an additive to form a more stable, yet still reactive, active ester.
-
1-Hydroxybenzotriazole (HOBt): This is the most common additive. It reacts with the O-acylisourea to form an OBt active ester, which is less prone to side reactions and minimizes racemization if chiral partners are used.
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A highly effective and non-explosive alternative to HOBt.
-
1-Hydroxy-7-azabenzotriazole (HOAt): More reactive than HOBt and particularly effective for coupling sterically hindered amino acids.
Optimized Protocol: EDC/HOBt Coupling
-
Pre-activation: Dissolve the N-protected amino acid (1.0 eq), HOBt (1.2 eq), and the amine coupling partner (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Cooling: Cool the mixture to 0 °C. This reduces the rate of side reactions.
-
Coupling Agent Addition: Add EDC·HCl (1.2 eq) portion-wise to the cold solution.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. The order of addition is crucial; forming the active ester in the presence of the nucleophile allows for efficient coupling.
FAQ 4: My coupling reaction is sluggish, and even with HOBt, the yield is low. What other coupling reagents can I use?
Answer: For challenging or sterically hindered couplings, more robust reagents are often required. Phosphonium and aminium/uronium salt-based reagents are generally more efficient than carbodiimides and generate byproducts that are typically water-soluble, simplifying purification.[5]
Recommended Coupling Reagents for Difficult Couplings
| Reagent | Class | Advantages | Disadvantages |
| HATU | Aminium Salt | Highly reactive, fast reaction times, low racemization. Excellent for hindered couplings. | Higher cost, requires a non-nucleophilic base (e.g., DIPEA). |
| HBTU | Aminium Salt | Very effective and widely used. More cost-effective than HATU. | Can form guanidinium byproduct if amine is added last. |
| PyBOP | Phosphonium Salt | Excellent for minimizing racemization. Byproduct (HMPA) is carcinogenic and requires careful handling. | Safety concerns with byproduct. |
General Protocol using HATU:
-
Combine: In an anhydrous aprotic solvent (e.g., DMF), dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq).
-
Basify: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.5 eq) and stir for 5-15 minutes to pre-activate the acid.
-
Couple: Add the amine coupling partner (1.1 eq) to the activated mixture.
-
React: Stir at room temperature for 2-6 hours, monitoring for completion.
-
Work-up: Dilute the reaction with ethyl acetate and perform aqueous washes with dilute acid (e.g., 5% citric acid), saturated sodium bicarbonate, and brine to remove DMF, excess base, and water-soluble byproducts.
Section 3: Purification Strategies
FAQ 5: How can I effectively purify my desired amide product from the lactam or N-acylurea side products?
Answer: Purification strategies depend on the physicochemical properties of your product and the impurities.
-
Lactam (5,5-dimethylpyrrolidin-2-one): This is a relatively small and polar molecule.
-
Aqueous Extraction: If your desired product is significantly less polar, you may be able to remove the lactam through repeated aqueous washes.
-
Column Chromatography: Silica gel chromatography is very effective. The lactam is quite polar and will typically have a much lower Rf than a larger, protected peptide or small molecule product. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) will provide good separation.
-
-
N-acylurea (from EDC/DCC):
-
Filtration (for DCU): The urea byproduct from DCC (dicyclohexylurea, DCU) is often insoluble in solvents like DCM or ether and can be removed by filtration.
-
Acidic Wash (for EDU): The urea from EDC (ethyl(dimethylaminopropyl)urea, EDU) is water-soluble, especially under acidic conditions. Washing the organic reaction mixture with dilute acid (e.g., 1 M HCl or 5% citric acid) will protonate the basic EDU and extract it into the aqueous layer.
-
Column Chromatography: If some urea remains, it is typically very polar and can be separated from the desired product on a silica gel column.
-
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Master Organic Chemistry. (2018).
- Aapptec Peptides. Coupling Reagents. [Link]
- UCLA Chemistry & Biochemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
Sources
Technical Support Center: A Troubleshooting Guide to 4-Amino-4-Methylpentanoic Acid Reactions
Welcome to the Technical Support Center for 4-amino-4-methylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and handling of this sterically hindered amino acid. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot effectively. Every experiment has its nuances, and understanding the "why" behind a protocol is the key to success.
This guide is structured as a series of frequently asked questions (FAQs) that directly address potential issues in the laboratory. We will focus on a common and accessible synthetic route: the Strecker synthesis of this compound from 4-methylpentan-2-one, followed by hydrolysis of the intermediate aminonitrile.
Part 1: Synthesis of this compound via Strecker Reaction and Hydrolysis
The synthesis of α,α-disubstituted amino acids like this compound presents unique challenges, primarily due to steric hindrance around the quaternary carbon.[1][2] The Strecker synthesis, a classic and versatile method, provides a robust pathway to this class of compounds.[3][4]
Overall Reaction Scheme:
Sources
- 1. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. This compound (3235-46-9) for sale [vulcanchem.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Navigating the Challenges of Peptides Containing 4-Amino-4-methylpentanoic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating 4-Amino-4-methylpentanoic acid. The inclusion of this and other α,α-disubstituted amino acids offers significant advantages, most notably a marked increase in resistance to enzymatic degradation. However, the same steric hindrance that provides this stability also presents unique challenges during synthesis, purification, and handling.
This guide is structured to provide direct, actionable answers to the common issues encountered in the lab. We will delve into the "why" behind these challenges and offer field-proven troubleshooting strategies to ensure the integrity and success of your experimental work.
Section 1: Synthesis and Purification
The introduction of a sterically hindered residue like this compound can significantly impact the efficiency of solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low coupling efficiency and deletion sequences in my peptide containing this compound?
A1: The primary reason for poor coupling efficiency is the steric hindrance posed by the two methyl groups on the α-carbon of this compound. This bulkiness physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain. Standard coupling conditions are often insufficient to overcome this steric barrier, leading to incomplete reactions and the formation of deletion sequences.
Troubleshooting Guide: Incomplete Coupling
| Symptom | Potential Cause | Recommended Solution |
| Presence of deletion sequences (identified by Mass Spectrometry) | Steric hindrance from the α,α-disubstituted amino acid. | Increase Coupling Time & Double Coupling: Extend the standard coupling time to at least 2-4 hours. For particularly difficult couplings, perform a "double coupling" by draining the reaction vessel after the initial coupling and adding a fresh solution of the activated amino acid and coupling reagents.[1] |
| Low crude purity despite extended coupling times | Ineffective activation of the incoming amino acid. | Utilize High-Reactivity Coupling Reagents: Standard carbodiimide reagents like DIC may not be sufficient. Employ more potent uronium/aminium salts such as HATU or HCTU, or phosphonium salts like PyBOP or PyAOP. These reagents form more reactive activated esters, increasing the rate of the coupling reaction. |
| Resin clumping and poor swelling | Peptide aggregation on the solid support. | Optimize Solvent Conditions: Switch from DMF to more effective "chaotropic" solvents like N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF/DCM/NMP. Adding chaotropic salts like LiCl can also help disrupt the intermolecular hydrogen bonds that lead to aggregation.[2] |
Experimental Protocol: Double Coupling for Sterically Hindered Residues
-
Following the deprotection of the N-terminal amine of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare the activated amino acid solution by dissolving the Fmoc-protected amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
-
Repeat steps 2 and 3 with a fresh preparation of the activated amino acid solution.
-
After the second coupling, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next deprotection step.
Section 2: Peptide Stability and Handling
While peptides containing this compound exhibit enhanced resistance to proteases, they are still susceptible to chemical degradation and physical instability.
Frequently Asked Questions (FAQs)
Q2: My purified peptide is showing signs of aggregation and precipitation upon storage. What can I do?
A2: Peptides incorporating α,α-disubstituted amino acids can have a higher propensity for aggregation. This is because these residues restrict the conformational flexibility of the peptide backbone, often promoting the formation of stable secondary structures like helices. While this can be advantageous for biological activity, it can also lead to self-association and aggregation, particularly for hydrophobic sequences.
Troubleshooting Guide: Aggregation and Solubility Issues
| Symptom | Potential Cause | Recommended Solution |
| Gel-like formation or visible precipitate in solution | Intermolecular β-sheet formation or hydrophobic collapse. | Incorporate Solubilizing Residues: If possible during the design phase, flank the hydrophobic core with charged or polar amino acids (e.g., Lys, Arg, Asp, Glu) to improve overall solubility. |
| Difficulty dissolving the lyophilized peptide | Strong hydrophobic and/or secondary structure interactions. | Use Organic Co-solvents: For highly hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO, acetonitrile, or isopropanol may be necessary before adding the aqueous buffer. For peptides with stable helical structures, trifluoroethanol (TFE) can be an effective solubilizing agent.[3] |
| Product loss during storage | Adsorption to container surfaces. | Choose Appropriate Vials: Hydrophobic peptides can adsorb to polypropylene tubes. Store solutions in low-adsorption plastic or glass vials. |
Q3: What are the optimal storage conditions for peptides containing this compound?
A3: Proper storage is crucial to prevent chemical degradation. Even with enhanced enzymatic stability, hydrolysis and oxidation can occur over time.
Storage Recommendations
| Form | Temperature | Duration | Additional Considerations |
| Lyophilized Powder | -20°C or -80°C | Years | Store in a tightly sealed container with a desiccant to prevent moisture absorption.[4][5] Allow the vial to warm to room temperature before opening to avoid condensation.[4][6] |
| In Solution | -20°C or -80°C | Weeks to Months | Prepare aliquots to avoid repeated freeze-thaw cycles.[5][6] Use sterile buffers, preferably at a pH of 5-6, as pH > 8 can accelerate degradation.[7] For peptides containing Cys, Met, or Trp, purge the vial with nitrogen or argon to minimize oxidation.[5] |
Section 3: Analytical Characterization
Confirming the identity and purity of your synthesized peptide is a critical step. The presence of unnatural amino acids can require adjustments to standard analytical protocols.
Frequently Asked Questions (FAQs)
Q4: How can I confirm the purity and identity of my peptide containing this compound?
A4: The standard methods for peptide analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS), are well-suited for peptides with α,α-disubstituted amino acids.
Analytical Workflow
Caption: Standard analytical workflow for peptide characterization.
Key Considerations for Analysis:
-
RP-HPLC: This is the primary method for assessing peptide purity.[8] A C18 column is typically used with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA). The increased hydrophobicity from the methyl groups of this compound may require a steeper acetonitrile gradient for elution.
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final product. The observed mass should match the calculated theoretical mass for the peptide sequence containing this compound (molecular weight: 131.17 g/mol ).
-
Amino Acid Analysis (AAA): For quantitative applications, AAA can be performed to determine the net peptide content. This involves hydrolyzing the peptide into its constituent amino acids and quantifying each one.
Section 4: Understanding the Mechanism of Stability
The stability of peptides containing this compound is rooted in its unique structure.
Q5: How exactly does this compound enhance peptide stability?
A5: The stability enhancement is primarily due to two factors: steric hindrance and conformational restriction.
Mechanism of Enhanced Stability
Caption: How this compound enhances peptide stability.
-
Steric Hindrance: Proteolytic enzymes (proteases) have specific active sites that recognize and bind to peptide backbones to cleave them. The bulky gem-dimethyl group of this compound acts as a "steric shield," physically preventing the peptide backbone from fitting into the active site of many common proteases. This significantly reduces the rate of enzymatic degradation.
-
Conformational Restriction: Unlike standard amino acids that have considerable rotational freedom around their φ and ψ backbone dihedral angles, α,α-disubstituted amino acids are highly constrained. This rigidity forces the peptide backbone into well-defined helical conformations (either 3₁₀- or α-helices). Many proteases recognize and cleave peptides in their extended or unfolded states. By stabilizing a folded helical structure, this compound reduces the population of unfolded, protease-susceptible conformations.
This dual mechanism of steric shielding and conformational stabilization makes peptides containing this compound and its analogs highly robust candidates for therapeutic development.
References
- Walk, T. B., Süssmuth, R., Kempter, C., Gnau, V., Jack, R. W., & Jung, G. (1999). Identification of unusual amino acids in peptides using automated sequential Edman degradation coupled to direct detection by electrospray-ionization mass spectrometry. Biopolymers, 49(4), 329–340.
- Marshall, G. R., Hodgkin, E. E., Langs, D. A., Smith, G. D., Zabrocki, J., & Leplawy, M. T. (1990). Factors governing helical preference of peptides containing multiple alpha,alpha-dialkyl amino acids.
- LifeTein. (2025). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog.
- Zieleniewski, F., Woolfson, D. N., & Clayden, J. (2020). Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
- Sigma-Aldrich.
- Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
- Bark, S. (2018). Answer to "Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?".
- Forood, B., Feliciano, E. J., & Nambiar, K. P. (1993). Stabilization of alpha-helical structures in short peptides via end capping.
- Agilent. (n.d.).
- Almac. (n.d.).
- Bachem. (n.d.). Quality Control of Amino Acids & Peptides: A Guide.
- Biosynth. (n.d.). Analytical methods and Quality Control for peptide products.
- Arora, P. S. (2008). Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. Current opinion in chemical biology, 12(3), 327–333.
- NovoPro Bioscience Inc. (n.d.). Handling and Storage of Synthetic Peptides.
- Reddit. (2021). Solid phase peptide synthesis help. r/Biochemistry.
- Sigma-Aldrich. (n.d.). Handling and Storage Guidelines for Peptides and Proteins.
- AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ.
- sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines.
- AltaBioscience. (n.d.).
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Lee, H., Lim, S., Kim, H., Shin, S., & Kim, J. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12891.
- Tamás, B., Alberts, M., Laino, T., & Hartrampf, N. (2025).
- Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Advanced ChemBlocks. (n.d.). This compound.
- Chen, Y., Xu, X., Chen, Z., Yang, L., Wu, J., & Wang, Y. (2020). Aggregation and Its Influence on the Bioactivities of a Novel Antimicrobial Peptide, Temporin-PF, and Its Analogues. Molecules, 25(11), 2635.
- Chen, Y.-F., Yau, Y.-H., & Chen, C.-L. (2018). Aggregation Rules of Short Peptides. Scientific Reports, 8(1), 17358.
- American Peptide Society. (2025).
- Chatterjee, A., Das, D., & co-authors. (2024). Site-selective peptide bond hydrolysis and ligation in water by short peptide-based assemblies. Proceedings of the National Academy of Sciences, 121(31), e2321396121.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mass Spectrometry Characterization of the Thermal Decomposition/Digestion (TDD) at Cysteine in Peptides and Proteins in the Condensed Phase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Amino-4-methylpentanoic Acid Impurity Profiling
Welcome to the technical support center for the impurity profiling of 4-amino-4-methylpentanoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and questions encountered during the analysis of this non-proteinogenic amino acid, providing not just solutions but the underlying scientific rationale to empower your experimental success.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section covers the essential background information required before embarking on an impurity profiling study.
Q1: What is this compound, and why is impurity profiling critical?
A1: this compound is a synthetic amino acid, a structural analog of leucine.[1] As with any active pharmaceutical ingredient (API) or research compound, impurities can arise from various stages, including synthesis, purification, and storage.[2] These impurities, even at trace levels, can impact the compound's efficacy, safety, and toxicological profile, making rigorous impurity profiling a mandatory step for regulatory compliance and ensuring patient safety.[3]
Q2: What are the most likely types of impurities I should expect to find in a sample of this compound?
A2: Given its structure, impurities can be broadly categorized based on their origin. The specific impurities will depend heavily on the synthetic route employed. Common synthetic pathways for α-amino acids, which can be adapted, include reductive amination of a keto-acid or variations of the Strecker synthesis.[4]
A logical breakdown of potential impurities is summarized in the table below.
Table 1: Potential Impurities in this compound Synthesis
| Impurity Class | Potential Specific Examples | Origin/Cause | Recommended Analytical Technique |
| Starting Materials | 4-keto-4-methylpentanoic acid; Acetone; Pyruvic acid derivatives | Incomplete reaction during synthesis. | HPLC-UV, LC-MS, GC-MS |
| Intermediates | Corresponding imine or cyanohydrin intermediates | Carryover from incomplete reaction steps. | LC-MS, NMR |
| By-products | Dimeric or polymeric structures; Products of side reactions (e.g., over-alkylation) | Competing reaction pathways. | LC-MS, HRMS for identification |
| Degradation Products | Lactam (intramolecular cyclization); Oxidative degradation products | Instability during synthesis, work-up, or storage. | HPLC-UV, LC-MS |
| Enantiomeric Impurities | D-enantiomer (if the L-enantiomer is desired) | Non-stereoselective synthesis or racemization. | Chiral HPLC, Chiral GC |
| Residual Solvents | Toluene, Heptane, Ethyl Acetate, etc. | Carryover from reaction or purification steps. | Headspace GC-MS, NMR[5] |
| Inorganic Impurities | Heavy metals, catalysts (e.g., Pd, Rh) | Reagents used during synthesis. | Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[6] |
Q3: Which regulatory guidelines should I consult for impurity profiling?
A3: The International Council for Harmonisation (ICH) provides the primary guidelines for impurity management in new drug substances. Key documents to consult are:
-
ICH Q3A(R2): Impurities in New Drug Substances.[3]
-
ICH Q3C(R8): Impurities: Guideline for Residual Solvents.
-
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities.
These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance.[3]
Part 2: Troubleshooting Guide - The Analytical Workflow
This section provides solutions to specific problems you may encounter during your analysis, structured as a logical workflow.
Workflow Step 1: Sample Preparation & HPLC Separation
The most common analytical tool for non-volatile impurities is High-Performance Liquid Chromatography (HPLC).[7] Due to the polar and zwitterionic nature of this compound, chromatographic development can be challenging.
Q4: I'm developing an HPLC method, but my peak shape is terrible (broad, tailing, or splitting). What's happening?
A4: Poor peak shape for amino acids is a classic problem rooted in their chemistry. Here's how to troubleshoot it, moving from most likely to less common causes:
-
Mobile Phase pH is Suboptimal: this compound has both an acidic (carboxyl) and a basic (amino) group. The mobile phase pH dictates its charge state. If the pH is near the isoelectric point (pI), the molecule's solubility is at its minimum, causing broadening. Furthermore, interactions with the silica backbone of C18 columns are pH-dependent.
-
Solution: Adjust the mobile phase pH. For reversed-phase, operate at a low pH (e.g., 2.5-3.5) using a buffer like phosphate or formate. This protonates the carboxyl group (making it neutral) and protonates the amino group (making it positively charged), leading to more consistent interactions.
-
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of reversed-phase columns are acidic and can interact strongly with the basic amino group of your analyte, causing peak tailing.
-
Solution: Use a modern, end-capped column with high purity silica. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks.
-
Solution: Reduce the injection volume or dilute your sample and re-inject.[8]
-
Q5: My analyte and its impurities are not retaining on a standard C18 column. What are my options?
A5: This is expected for a small, polar molecule. A standard C18 column lacks sufficient retention for such compounds. You have several superior options:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for polar compounds.[7][9] HILIC uses a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). Water acts as the strong eluting solvent. This provides excellent retention for polar analytes.
-
Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA for positive ions) to a reversed-phase mobile phase. The reagent pairs with the charged analyte, forming a neutral, hydrophobic complex that can be retained and separated on a C18 column.[10][11]
-
Derivatization: React the amino acid with a tagging agent to make it more hydrophobic and chromophoric. Common agents include o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) for UV/Fluorescence detection, or other reagents for LC-MS.[12][13] This is highly sensitive but adds complexity and potential for impurity introduction from the reagents themselves.
Diagram 1: Troubleshooting HPLC Peak Shape
Caption: Decision tree for troubleshooting common HPLC peak shape issues.
Workflow Step 2: Impurity Detection & Identification
Once separation is achieved, the next step is to identify the unknown peaks.
Q6: My UV detector shows several small peaks, but I have no reference standards. How do I identify them?
A6: This is the core challenge of impurity profiling. A multi-pronged approach using mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is the industry standard.[6][7]
-
Couple HPLC to a Mass Spectrometer (LC-MS): This is the most powerful first step. An MS detector provides the mass-to-charge ratio (m/z) of each eluting peak.
-
High-Resolution Mass Spectrometry (HRMS): Using a TOF or Orbitrap mass analyzer provides a highly accurate mass measurement. This allows you to predict the elemental formula of the impurity.[14] For example, you can distinguish an impurity with a formula of C6H11NO (lactam) from one with C5H9N3.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the impurity ion, you can obtain structural information. The fragmentation pattern is like a fingerprint that helps elucidate the molecule's structure.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity is present at a sufficient level (>0.1%), it can be isolated using preparative HPLC for NMR analysis.[10][11] NMR provides definitive structural information, including connectivity and stereochemistry. 1H and 13C NMR are standard, and 2D techniques (like COSY and HSQC) can map out the entire structure.[15]
Diagram 2: General Impurity Identification Workflow
Caption: Workflow for the identification of unknown impurities.
Q7: I suspect I have residual solvents. My HPLC won't see them. What should I do?
A7: HPLC is not suitable for volatile organic solvents. The standard technique is Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) .
-
Why Headspace? The sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (the "headspace"). An aliquot of this gas is then injected into the GC. This prevents non-volatile matrix components, like your amino acid, from contaminating the GC system.
-
Identification: Solvents are separated based on their boiling points and polarity on the GC column and identified by their mass spectra, which are compared against a library (e.g., NIST). Quantification is done using an internal or external standard.[3]
-
Alternative: 1H NMR can also be used to identify and quantify residual solvents. The chemical shifts of common laboratory solvents are well-documented.[5][16][17]
Part 3: Key Experimental Protocols
Here are starting-point protocols for common analytical procedures. Note: These must be optimized and validated for your specific instrumentation and sample matrix.
Protocol 1: HILIC-MS Method for Impurity Profiling
This protocol provides a robust starting point for separating this compound from its polar impurities.
-
Sample Preparation:
-
Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of 90:10 (v/v) Acetonitrile:Water. This high organic content is crucial for compatibility with the HILIC mobile phase.
-
Vortex to mix and filter through a 0.22 µm PTFE syringe filter before injection.
-
-
LC-MS Conditions:
Table 2: Starting HILIC-MS Method Parameters
Parameter Recommended Setting Rationale Column Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm Amide or bare silica phases provide good retention for polar compounds. Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water Buffered aqueous phase to control pH and provide ions for MS. Mobile Phase B 0.1% Formic Acid in Acetonitrile High organic mobile phase for HILIC retention. Gradient 95% B -> 60% B over 10 min A shallow gradient is often needed to separate closely related polar impurities. Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column. Column Temp. 40 °C Improves peak shape and reproducibility. Injection Vol. 2 µL Start low to avoid overload. MS Detector ESI, Positive Ion Mode The amino group will readily protonate for detection. MS Scan Range m/z 50 - 500 Covers the parent compound (MW 131.17)[1] and potential dimers or small polymers. -
System Suitability:
-
Before analysis, inject a standard solution.
-
Verify retention time reproducibility (%RSD < 2%).
-
Check peak asymmetry (should be between 0.9 and 1.5).
-
Protocol 2: Sample Preparation for NMR Identification
This protocol is for identifying residual solvents or for structural elucidation of a major impurity.
-
Solvent Selection:
-
Choose a deuterated solvent in which your compound is soluble and whose residual peaks do not overlap with signals of interest. Deuterium oxide (D2O) is a good first choice for this polar molecule. Methanol-d4 is another option.
-
Consult tables of common NMR solvent impurities to be aware of potential interferences.[5][17]
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add ~0.6 mL of the chosen deuterated solvent.
-
Add a small amount of an internal standard with a known concentration if quantification is needed (e.g., TSP for D2O).
-
Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may help.
-
-
Acquisition:
-
Acquire a standard 1H NMR spectrum. Use water suppression pulse sequences (e.g., PRESAT) if working in D2O to reduce the large HOD signal.
-
If structural elucidation is the goal, acquire 13C and 2D NMR spectra (COSY, HSQC, HMBC) as needed.
-
References
- Chemistry LibreTexts. (2024). 26.4: Synthesis of Amino Acids. [Link]
- Ito, Y., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health (NIH). [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 228069, this compound. [Link]
- Ansari, F. L., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Open Access Text. [Link]
- Biotech Spain. (2023). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
- ChemSynthesis.
- Grealis, J. C., et al. (2021). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Omega. [Link]
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics. [Link]
- Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology. [Link]
- Agilent Technologies. Amino Acid Analysis: “How-To” Guide. [Link]
- Kumar, D. S., et al. (2013). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]
- Gregory R. Fulmer, et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
- Shimadzu Corporation. Analytical Methods for Amino Acids. [Link]
- Kumar, A., et al. (2024). Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives.
- Dubey, S., et al. (2018). Impurity profiling and drug characterization: backdrop and approach. Indo American Journal of Pharmaceutical Sciences. [Link]
- Saito, T., et al. (2012). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Analytical and Bioanalytical Chemistry. [Link]
- Shimadzu Corporation. (2022). Troubleshooting PTH-Amino Acid Analysis. [Link]
- Tripp, J. A., et al. (2020). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Springer Link. [Link]
- Walker, J. M. (2009). The ABRF ESRG 2005 Study: Identification of Seven Modified Amino Acids by Edman Sequencing. National Institutes of Health (NIH). [Link]
- ResearchGate. What is the best method for determining amino acids on HPLC C18 column DAD?. [Link]
- Ernst, R. K., et al. (2009). A sensitive liquid chromatography/mass spectrometry-based assay for quantitation of amino-containing moieties in lipid A.
- PubChem. This compound. [Link]
- MDPI. Leucine Mitigates Porcine Epidemic Diarrhea Virus-Induced Colonic Damage in Piglets. [Link]
- MDPI.
Sources
- 1. This compound | C6H13NO2 | CID 228069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discover Impurity Reference Standards from USP [usp.org]
- 3. ijrpr.com [ijrpr.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. biotech-spain.com [biotech-spain.com]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. Preparative HPLC separation of underivatized amino acids for isotopic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. biomedres.us [biomedres.us]
- 15. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for differen… [ouci.dntb.gov.ua]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. kgroup.du.edu [kgroup.du.edu]
Validation & Comparative
A Senior Application Scientist’s Guide to Validating 4-Amino-4-methylpentanoic Acid Purity by HPLC: A Comparative Analysis
Abstract
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of reliable and reproducible research. 4-Amino-4-methylpentanoic acid, a non-proteinogenic amino acid, presents unique analytical challenges due to its structural properties. This guide provides an in-depth, validated High-Performance Liquid Chromatography (HPLC) method for its purity assessment. Moving beyond a simple protocol, we will explore the scientific rationale behind methodological choices, from mobile phase composition to detector selection. Furthermore, we will objectively compare the performance of the primary HPLC method against alternative analytical techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) and Gas Chromatography (GC), providing supporting data to guide your selection of the most appropriate analytical strategy.
Foundational Knowledge: Understanding the Analyte
Before developing a robust analytical method, a thorough understanding of the analyte's physicochemical properties is essential. This knowledge directly informs our choice of chromatographic conditions.
This compound is a structural analog of naturally occurring amino acids like leucine. Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO₂ | [1][2] |
| Molecular Weight | 131.17 g/mol | [1][2] |
| Chemical Structure | PubChem CID: 228069 | |
| Predicted Solubility | Soluble in aqueous solutions. | Inferred from similar amino acids[3][4] |
| Analytical Challenge | Lacks a significant UV chromophore. | [5] |
The primary analytical hurdle for this and similar aliphatic amino acids is the absence of a strong chromophore, which complicates detection using standard UV-Vis spectrophotometers. This necessitates either detection at low UV wavelengths (around 200-210 nm), where specificity is low, or the use of derivatization techniques to attach a chromophoric or fluorophoric tag.
The Primary Method: Reversed-Phase HPLC with UV and Fluorescence Detection
Reversed-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical purity analysis due to its robustness, versatility, and high resolving power. For this compound, a method employing both UV and fluorescence detection (following pre-column derivatization) provides a comprehensive purity profile.
The "Why": Rationale Behind Method Development
-
Column Choice (C18): A C18 (octadecylsilane) stationary phase is selected for its versatility in retaining a broad range of molecules. Although our analyte is polar, by manipulating the mobile phase pH, we can achieve sufficient retention and separate it from potential non-polar and moderately polar impurities.
-
Mobile Phase pH (Acidic): An acidic mobile phase (pH ~2.5-3.0) serves a dual purpose. First, it protonates the primary amine group (pKa ~9-10), ensuring it is in a single ionic state. Second, it suppresses the ionization of the carboxylic acid group (pKa ~2-3), which enhances retention on the non-polar C18 stationary phase and promotes sharp, symmetrical peak shapes.
-
Detector Selection (Dual UV and FLD):
-
UV Detection (210 nm): This allows for the detection of the analyte and any impurities that possess a carboxyl group or other weak chromophores, providing a general purity overview.
-
Fluorescence Detection (FLD) with OPA Derivatization: For sensitive and specific quantification of the primary amine-containing analyte and related impurities, pre-column derivatization with o-phthalaldehyde (OPA) is employed. OPA reacts rapidly with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives, drastically lowering the limit of detection[6][7].
-
Experimental Workflow: Purity Validation
The following diagram outlines the logical flow for validating the purity of a new batch of this compound.
Caption: Workflow for HPLC purity validation of this compound.
Detailed Experimental Protocol: HPLC-UV/FLD
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler with derivatization capability, column oven, and UV-Vis/Diode Array and Fluorescence detectors.
-
C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic Acid, o-phthalaldehyde (OPA), 3-mercaptopropionic acid (3-MPA), Borate buffer.
Solutions Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: Mobile Phase A.
-
OPA Reagent: Prepare as per manufacturer instructions or standard protocols[7]. Typically involves dissolving OPA and 3-MPA in borate buffer.
-
Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 100.0 mL of Diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the synthesized sample and dissolve in 100.0 mL of Diluent.
Chromatographic & Derivatization Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Wavelength | 210 nm |
| FLD Wavelength | Ex: 340 nm, Em: 450 nm |
| Derivatization | Automated pre-column mixing of sample with OPA reagent (e.g., 1:1 ratio) with a short reaction time (e.g., 1 min) before injection[6][8]. |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
Potential Impurities & Degradation Products
A robust purity method must be able to resolve the main compound from potential process-related impurities and degradation products.
-
Process Impurities: These can include unreacted starting materials (e.g., 4-methyl-4-nitropentanoic acid if synthesized via reduction) or by-products from side reactions[9].
-
Degradation Products: Under stress conditions (acid, base, heat), amino acids can undergo deamination or decarboxylation[10][11]. For gamma-amino acids, there is also a risk of intramolecular cyclization to form a lactam[12]. The developed HPLC method should be challenged with stressed samples (forced degradation) to ensure it is stability-indicating.
Comparative Analysis: Alternative Methodologies
While RP-HPLC is a powerful tool, other techniques may offer advantages for specific applications. The choice of method should be based on the analytical requirements, such as the need for routine QC versus in-depth impurity profiling.
Caption: Comparison of analytical techniques for purity assessment.
| Technique | Principle | Advantages | Disadvantages |
| RP-HPLC (Primary) | Partitioning based on hydrophobicity. | Highly robust, reproducible, versatile for a wide range of impurities, excellent for QC environments. | May require derivatization for sensitive detection of the analyte[6]. Poor retention for very polar impurities. |
| HILIC | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase. | Excellent retention for very polar compounds. Can sometimes be used without derivatization[5]. | Can be less robust than RP-HPLC; longer equilibration times are often needed. Mobile phase preparation is critical. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High separation efficiency. GC-MS provides definitive identification of impurities. | Mandatory derivatization to increase volatility and thermal stability, adding complexity and potential for error[13]. |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Very high separation efficiency for charged species, minimal sample and solvent consumption[14][15]. | Can have lower concentration sensitivity and be less robust for routine QC compared to HPLC[13]. |
Recommendation: For routine quality control and purity validation, the developed RP-HPLC method with dual UV and FLD (post-derivatization) offers the best balance of robustness, sensitivity, and broad applicability. For specialized investigations, such as profiling for highly polar impurities or confirming impurity identity, HILIC and GC-MS are powerful complementary techniques.
Conclusion
The validation of this compound purity requires a method that is not only precise and accurate but also scientifically sound in its design. The RP-HPLC method detailed herein, built upon a foundational understanding of the analyte's chemistry, provides a reliable platform for quality assessment. By employing pre-column OPA derivatization, the inherent challenge of poor UV absorbance is overcome, enabling sensitive and specific quantification. While alternative methods like HILIC and GC exist and have their merits, the established robustness of RP-HPLC makes it the superior choice for routine analysis in a regulated or research environment. This guide provides the necessary framework for scientists to implement this method and adapt it based on their specific analytical challenges.
References
- This compound | C6H13NO2 | CID 228069 - PubChem.
- Analytical Methods For Amino Acids - TNTH. Tamilnadu Test House. [Link]
- Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- Methods for Determining Individual Amino Acids in Biological Fluids | Biomedical Chemistry. Biomedical Chemistry. [Link]
- 2-Amino-4-methylpentanoic acid (L) - ChemBK. ChemBK. [Link]
- Analytical methods for amino acid determination in organisms - ResearchGate.
- Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
- Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
- Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate | Request PDF.
- Hydrothermal Degradation of Amino Acids - PMC.
- 18.5: Pathways of Amino Acid Degradation - Biology LibreTexts. Biology LibreTexts. [Link]
- TECHNICAL INFORMATION - MP Biomedicals. MP Biomedicals. [Link]
- Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion e - SciSpace. SciSpace. [Link]
- Validation of the determination of amino acids in plasma by high-performance liquid chromatography using automated pre-column derivatiz
- Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids - Agilent. Agilent Technologies. [Link]
Sources
- 1. This compound | C6H13NO2 | CID 228069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. mpbio.com [mpbio.com]
- 5. jocpr.com [jocpr.com]
- 6. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 14. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of 4-Amino-4-methylpentanoic Acid and beta-Leucine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular biology and pharmacology, the exploration of non-proteinogenic amino acids and their derivatives offers a fertile ground for the discovery of novel therapeutic agents. This guide provides an in-depth comparative analysis of two such molecules: 4-Amino-4-methylpentanoic acid and beta-leucine. While structurally related to the essential amino acid L-leucine, these compounds present distinct chemical features that suggest divergent biological activities. This document aims to synthesize the current, albeit limited, understanding of this compound and contrasts it with the more established, yet still developing, knowledge of beta-leucine. We will delve into their potential mechanisms of action, propose experimental frameworks for their comparative evaluation, and provide a transparent assessment of the existing data to guide future research endeavors.
Chemical Structures and Inherent Properties
A foundational understanding of the chemical structures of this compound and beta-leucine is paramount to appreciating their potential biological functions.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight | Key Structural Features |
| This compound | This compound | C6H13NO2 | 131.17 g/mol | γ-amino acid with a quaternary α-carbon.[1] |
| beta-Leucine | 3-Amino-4-methylpentanoic acid | C6H13NO2 | 131.17 g/mol | β-amino acid, a positional isomer of L-leucine.[2][3] |
The critical distinction lies in the position of the amino group. In this compound, it is situated at the C4 position, creating a γ-amino acid with a gem-dimethyl group at the same carbon. This quaternary carbon introduces significant steric hindrance, which can influence receptor binding and enzymatic metabolism. In contrast, beta-leucine features the amino group at the C3 position, classifying it as a β-amino acid. This seemingly minor shift in the amino group's location can dramatically alter the molecule's three-dimensional conformation and its interaction with biological targets.
Comparative Analysis of Biological Activity
Direct comparative studies of these two molecules are conspicuously absent in the current scientific literature. Therefore, this analysis is a synthesis of existing data on each compound and inferences drawn from structurally related molecules.
This compound: A Putative Neuromodulator?
The biological activity of this compound remains largely uncharacterized. However, its structural similarity to other neuroactive compounds provides a basis for postulation.
Potential GABAergic and GHB Receptor Activity:
The γ-amino acid backbone of this compound is a hallmark of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[4] This structural resemblance suggests a potential interaction with GABA receptors (GABA-A and GABA-B).[4] However, the bulky gem-dimethyl group at the α-carbon may hinder binding to the orthosteric site of GABA receptors.
Intriguingly, a structurally analogous compound, 4-hydroxy-4-methylpentanoic acid (UMB68), is a selective ligand for the GHB receptor and lacks affinity for GABA receptors.[5][6] This raises the compelling possibility that this compound may also exhibit activity at the GHB receptor, a G-protein coupled receptor implicated in sedation, cognition, and reward.
Furthermore, studies on enantiomers of 4-aminopentanoic acid have demonstrated their capacity to act as "false neurotransmitters" within the GABAergic system, suggesting that even with structural modifications, interaction with GABAergic pathways is plausible.
beta-Leucine: A Metabolic Modulator with Anabolic Potential
In contrast to the ambiguity surrounding this compound, the biological role of beta-leucine is more clearly, though not completely, defined.
Metabolite of L-Leucine:
Beta-leucine is a naturally occurring human metabolite of the essential branched-chain amino acid (BCAA) L-leucine.[2][7] Its formation is catalyzed by the enzyme leucine 2,3-aminomutase.[2] This intrinsic link to L-leucine metabolism suggests that its biological functions may be intertwined with those of its parent compound.
Potential Roles in Protein Synthesis and Muscle Metabolism:
L-leucine is a potent activator of the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.[8] While direct evidence for beta-leucine's effect on mTOR is scarce, its structural similarity and metabolic relationship to L-leucine suggest it could have similar anabolic properties. Indeed, some sources propose its use in sports nutrition to enhance muscle recovery and protein synthesis.[9] The metabolite of L-leucine, β-hydroxy-β-methylbutyrate (HMB), has shown positive effects on lean body mass and strength.
Pharmaceutical and Biotechnological Applications:
The unique structure of beta-leucine has made it a valuable building block in peptide synthesis and drug development.[9] Its incorporation into peptides can confer increased stability and altered pharmacological properties.
Proposed Experimental Workflows for Comparative Analysis
To empirically dissect the biological activities of these two compounds, a multi-tiered experimental approach is necessary.
Diagram: Comparative Analysis Workflow
Caption: A proposed workflow for the comparative biological evaluation of this compound and beta-leucine.
Detailed Experimental Protocols
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity of this compound and beta-leucine to GABA-A, GABA-B, and GHB receptors.
-
Methodology:
-
Prepare crude synaptic membrane fractions from rat or mouse brain tissue (e.g., cortex, hippocampus).
-
Incubate membrane preparations with a radiolabeled ligand specific for each receptor of interest (e.g., [3H]muscimol for GABA-A, [3H]baclofen for GABA-B, [3H]NCS-382 for GHB).
-
Perform competitive binding assays by co-incubating with increasing concentrations of unlabeled this compound or beta-leucine.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify radioactivity using liquid scintillation counting.
-
Calculate Ki values from IC50 values using the Cheng-Prusoff equation to determine binding affinity.
-
-
Reference: Enna, S. J., & Möhler, H. (2007). The GABA Receptors. Humana Press.
2. In Vitro Functional Assays (Electrophysiology):
-
Objective: To assess the functional activity (agonist, antagonist, or modulator) of the compounds at GABA-A receptors.
-
Methodology:
-
Use whole-cell patch-clamp recordings from HEK293 cells transiently expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2).
-
Apply GABA in the presence and absence of varying concentrations of this compound or beta-leucine.
-
Measure changes in GABA-evoked chloride currents to determine if the compounds potentiate or inhibit receptor function.
-
-
Reference: Johnston, G. A. (2013). GABA-A receptor pharmacology. Pharmacology & Therapeutics, 140(3), 244-263.
3. mTOR Signaling Pathway Analysis:
-
Objective: To investigate the effect of beta-leucine on the mTOR signaling pathway in muscle cells.
-
Methodology:
-
Culture C2C12 myoblasts and differentiate them into myotubes.
-
Treat myotubes with beta-leucine at various concentrations and time points.
-
Lyse the cells and perform Western blot analysis to detect the phosphorylation status of key mTOR pathway proteins (e.g., p70S6K, 4E-BP1).
-
Use L-leucine as a positive control.
-
-
Reference: Yoon, M. S. (2017). mTOR as a key regulator in maintaining muscle mass. Frontiers in Physiology, 8, 788.
Signaling Pathway Diagrams
Diagram: Postulated GABAergic/GHB Receptor Signaling of this compound
Caption: Postulated signaling pathways for this compound, highlighting potential interactions with GABA and GHB receptors.
Diagram: Potential mTOR Signaling by beta-Leucine
Sources
- 1. This compound | C6H13NO2 | CID 228069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. β-Leucine - Wikipedia [en.wikipedia.org]
- 3. Beta-Leucine | C6H13NO2 | CID 193411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]
- 6. 4-Hydroxy-4-methylpentanoic acid - Wikipedia [en.wikipedia.org]
- 7. Leucine - Wikipedia [en.wikipedia.org]
- 8. advancedmolecularlabs.com [advancedmolecularlabs.com]
- 9. chemimpex.com [chemimpex.com]
A Comparative Guide to Peptide Stability: 4-Amino-4-methylpentanoic Acid vs. 2-Aminoisobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, achieving metabolic stability without compromising biological activity is a paramount challenge. The native peptide backbone is often susceptible to rapid proteolytic degradation, limiting its therapeutic potential. The incorporation of non-canonical amino acids is a well-established strategy to overcome this limitation. This guide provides an in-depth comparison of two such non-canonical amino acids, 4-amino-4-methylpentanoic acid and 2-aminoisobutyric acid, and their impact on peptide stability, supported by experimental insights and methodologies.
Introduction: The Quest for Peptide Stability
Peptides offer high specificity and potency as therapeutic agents, but their utility is often hampered by poor in vivo stability.[1] Proteases, ubiquitous in biological systems, readily cleave the peptide bonds of natural L-amino acids.[2] To counteract this, medicinal chemists have turned to non-canonical amino acids, which introduce structural modifications that sterically hinder protease recognition and cleavage.[1] This guide focuses on two strategic choices: this compound, a β-amino acid, and 2-aminoisobutyric acid (Aib), an α,α-disubstituted amino acid. Their distinct structural features impart unique conformational constraints on the peptide backbone, leading to significant differences in proteolytic resistance and secondary structure stabilization.
Structural and Conformational Distinctions
The fundamental difference between this compound and 2-aminoisobutyric acid lies in the placement of the amino group relative to the carboxylic acid, and the substitution at the α-carbon.
2-Aminoisobutyric Acid (Aib): The Helical Inducer
2-Aminoisobutyric acid is an achiral α,α-disubstituted amino acid, meaning it has two methyl groups attached to its α-carbon.[3] This gem-dimethyl substitution severely restricts the available conformational space of the peptide backbone, sterically favoring dihedral angles (φ, ψ) that correspond to helical structures, particularly the 3₁₀-helix.[3] This strong propensity to induce and stabilize helical conformations can shield the peptide backbone from proteolytic enzymes.
This compound: The β-Peptide Building Block
In contrast, this compound is a β-amino acid, with the amino group attached to the β-carbon, one carbon atom further from the carboxyl group than in α-amino acids. This seemingly small change fundamentally alters the peptide backbone, creating what is known as a β-peptide. Peptides composed of β-amino acids are known to be highly resistant to degradation by proteases that typically recognize α-peptide bonds.[2][4] The increased flexibility of the β-peptide backbone allows for the formation of unique and stable secondary structures, including various helices (e.g., 14-helix, 12-helix) and sheets, which are distinct from those formed by α-peptides.[5]
Figure 1. Chemical structures of 2-Aminoisobutyric acid (Aib) and this compound.
Comparative Analysis of Peptide Stability
While direct, head-to-head comparative studies of peptides containing only this compound versus those with only Aib are not extensively documented in the literature, a robust comparison can be drawn from the well-established principles of α,α-disubstituted and β-amino acids.
Proteolytic Resistance
The primary mechanism of stability enhancement for both amino acids is the steric hindrance they introduce, which disrupts the recognition and binding of proteolytic enzymes.
-
2-Aminoisobutyric Acid (Aib): The gem-dimethyl group at the α-carbon provides significant steric bulk, directly shielding the adjacent peptide bonds from enzymatic attack. The induced helical conformation further protects the peptide backbone.
-
This compound: As a β-amino acid, it fundamentally alters the peptide backbone structure. Proteases are highly specific for the α-amino acid backbone and generally do not recognize or cleave the β-peptide bond.[2][4] Studies have shown that peptides composed entirely of β-amino acids are exceptionally stable against a wide range of proteases.[4] Even the inclusion of a single β-amino acid can significantly impede proteolysis.[6][7]
| Amino Acid | Structural Class | Primary Stability Mechanism | Expected Proteolytic Resistance |
| 2-Aminoisobutyric Acid (Aib) | α,α-Disubstituted α-Amino Acid | Steric hindrance at the α-carbon; Helical conformation induction | High |
| This compound | β-Amino Acid | Altered peptide backbone unrecognized by proteases | Very High |
Table 1. Comparison of Proteolytic Stability Mechanisms.
Impact on Secondary Structure
The conformational constraints imposed by these amino acids play a crucial role in their stabilizing effects and can influence the biological activity of the peptide.
-
2-Aminoisobutyric Acid (Aib): Aib is a potent inducer of helical structures, primarily the 3₁₀-helix, but also the α-helix in longer peptides.[3] This can be advantageous for mimicking helical epitopes of proteins to modulate protein-protein interactions.
-
This compound: The incorporation of β-amino acids leads to the formation of novel secondary structures not observed in α-peptides. These include the 14-helix, 12-helix, and various sheet and turn structures.[5] The specific conformation is dependent on the sequence and the stereochemistry of the β-amino acids. This offers a rich diversity of structural scaffolds for peptidomimetic design.
| Amino Acid | Typical Secondary Structure Induced |
| 2-Aminoisobutyric Acid (Aib) | 3₁₀-helix, α-helix |
| This compound | 14-helix, 12-helix, β-sheets, turns |
Table 2. Influence on Peptide Secondary Structure.
Experimental Protocols for Stability and Structural Analysis
To empirically determine the stability and conformational properties of peptides incorporating these non-canonical amino acids, the following experimental protocols are recommended.
General Protocol for In Vitro Proteolytic Stability Assay
This protocol provides a framework for assessing the stability of a test peptide in the presence of a protease or biological matrix like serum.
Figure 2. Workflow for Proteolytic Stability Assay.
Materials:
-
Test peptide (e.g., containing Aib or this compound) and a control peptide (with only canonical amino acids).
-
Protease solution (e.g., trypsin, chymotrypsin, or a protease cocktail) or serum (e.g., human or rat serum).
-
Incubation buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Quenching solution (e.g., 10% Trifluoroacetic Acid, TFA).
-
LC-MS or HPLC system.
Procedure:
-
Preparation: Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., water or DMSO). Prepare the protease solution or thaw serum on ice.
-
Reaction Setup: In a microcentrifuge tube, mix the peptide with the incubation buffer to a final concentration of, for example, 1 mg/mL.
-
Initiation: Add the protease solution or serum to the peptide solution to initiate the degradation reaction. A typical peptide-to-enzyme ratio is 100:1 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.
-
Analysis: Analyze the quenched samples by LC-MS or HPLC to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁₂) of the peptide.
Protocol for Secondary Structure Analysis using Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for examining the secondary structure of peptides in solution.
Figure 3. Workflow for CD Spectroscopy Analysis.
Materials:
-
Purified peptide sample.
-
Appropriate buffer (e.g., phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.
-
CD spectrometer.
-
Quartz cuvette with a short path length (e.g., 0.1 cm).
Procedure:
-
Sample Preparation: Dissolve the peptide in the chosen buffer to a final concentration typically in the range of 0.1-1 mg/mL. Ensure the sample is fully dissolved and free of aggregates.
-
Instrument Setup: Turn on the CD spectrometer and nitrogen gas flow to purge the instrument. Allow the lamp to warm up.
-
Blanking: Record a baseline spectrum of the buffer alone in the same cuvette that will be used for the sample.
-
Data Acquisition: Record the CD spectrum of the peptide sample in the far-UV region (typically 190-260 nm).
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE = (Observed CD (mdeg)) / (c * n * l * 10) where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in cm.
-
Analysis: Analyze the MRE spectrum to determine the secondary structure content. Characteristic spectral features include:
-
α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~193 nm.
-
β-sheet: A negative band around 218 nm.
-
Random coil: A strong negative band around 195 nm.
-
Conclusion
Both this compound and 2-aminoisobutyric acid are powerful tools for enhancing the stability of therapeutic peptides. The choice between them depends on the specific design goals.
-
2-Aminoisobutyric acid (Aib) is an excellent choice for stabilizing or inducing helical conformations, which can be critical for mimicking protein secondary structures and improving receptor binding affinity. Its ability to confer proteolytic resistance is well-established.
-
This compound , as a representative β-amino acid, offers a superior level of proteolytic resistance due to the fundamental alteration of the peptide backbone. It also provides access to a diverse range of novel secondary structures, expanding the possibilities for creating unique peptidomimetics with tailored pharmacological profiles.
Ultimately, the selection of a non-canonical amino acid should be guided by a thorough understanding of its structural and conformational effects, and validated through rigorous experimental testing as outlined in this guide.
References
- Heck, T., et al. (2009). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides.
- Gellman, S. H., et al. (2001). Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides. Journal of the American Chemical Society. [Link]
- Cavaco, M., et al. (2021). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.
- Powell, M. F., et al. (1992). Peptide stability in drug development: a comparison of peptide reactivity in different biological media. Journal of Pharmaceutical Sciences. [Link]
- Balaram, P., et al. (2005). Circular Dichroism of Designed Peptide Helices and b-Hairpins: Analysis of Trp.
- Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Chemical & Pharmaceutical Bulletin. [Link]
- Seebach, D., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity. [Link]
- Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug Discovery Today. [Link]
- Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug Discovery Today. [Link]
- Gilon, C., et al. (2004). Backbone cyclization: a new method for stabilizing peptides. Biopolymers. [Link]
- Kritzer, J. A., et al. (2024). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]
- Kritzer, J. A., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides.
- Gellman, S. H. (2001). A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability. Protein Science. [Link]
- Lomonosova, E., & Lomonosov, M. (2015). Modeling of the Peptide Release during Proteolysis of β-Lactoglobulin by Trypsin with Consideration of Peptide Bond Demasking. International Journal of Molecular Sciences. [Link]
- Cavaco, M., et al. (2020). Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. e-Repositori UPF. [Link]
- Wikipedia. (2023). Peptide therapeutics. Wikipedia. [Link]
- Kelly, S. M., & Price, N. C. (2000). The use of circular dichroism in the investigation of protein structure and function. Current Protein & Peptide Science. [Link]
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
- PubChem. (n.d.). This compound. PubChem. [Link]
- PubChem. (n.d.). 2-Aminoisobutyric acid. PubChem. [Link]
- Toniolo, C., & Benedetti, E. (1991). The polypeptide 3(10)-helix. Trends in Biochemical Sciences. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic degradation of beta- and mixed alpha,beta-oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Senior Application Scientist's Guide to Bioassay Validation for 4-Amino-4-methylpentanoic Acid Activity
For researchers, scientists, and drug development professionals venturing into the nuanced world of GABAergic modulation, this guide offers an in-depth, objective comparison of bioassay methodologies for validating the activity of 4-Amino-4-methylpentanoic acid. As a structural analog of γ-aminobutyric acid (GABA), this compound holds therapeutic promise, but its true potential can only be unlocked through rigorous and reliable bioanalytical validation. This document moves beyond simplistic protocols to explain the causal relationships behind experimental choices, ensuring that every assay is a self-validating system.
The central nervous system maintains a delicate balance between excitatory and inhibitory neurotransmission, with GABA as the primary inhibitory neurotransmitter. Disruptions in this equilibrium are implicated in a range of neurological and psychiatric disorders. Consequently, molecules that can modulate the GABAergic system are of significant therapeutic interest. This compound, by virtue of its structure, is hypothesized to interact with key components of the GABAergic synapse, namely the GABA transporters (GATs) that regulate synaptic GABA concentrations, and the catabolic enzyme GABA aminotransferase (GABA-AT). This guide will focus on the validation of bioassays for these two primary targets.
Pillar 1: The Foundation of Trustworthiness in Bioassay Validation
Before delving into specific experimental designs, it is paramount to establish the principles of bioassay validation. These principles are not merely regulatory hurdles but are the bedrock of scientific integrity, ensuring that the data generated are accurate, reproducible, and fit for purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) and the US Food and Drug Administration (FDA) guidance on bioanalytical method validation provide a comprehensive framework for this process.[1][2][3][4][5]
A robust bioassay validation encompasses the following key parameters:
-
Specificity and Selectivity: The ability of the assay to unequivocally measure the analyte in the presence of other components.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Linearity and Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Robustness: The capacity of the assay to remain unaffected by small, but deliberate variations in method parameters.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Pillar 2: Comparative Bioassays for this compound Activity
The choice of a bioassay is dictated by the putative mechanism of action of the test compound. For this compound, two primary hypotheses warrant investigation: inhibition of GABA aminotransferase (GABA-AT) and inhibition of GABA transporters (GATs).
Methodology 1: GABA Aminotransferase (GABA-AT) Inhibition Assay
GABA-AT is the primary enzyme responsible for the degradation of GABA.[6][7] Inhibition of this enzyme leads to an increase in synaptic GABA levels, a therapeutic strategy employed by the anti-epileptic drug vigabatrin.[5][8] A common method to assess GABA-AT inhibition is a coupled-enzyme spectrophotometric assay.[6][8][9]
Experimental Protocol: Spectrophotometric GABA-AT Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Recombinant human GABA-AT is the enzyme source.
-
The substrates are GABA and α-ketoglutarate.
-
The coupled enzyme system includes succinic semialdehyde dehydrogenase (SSADH) and NADP+.
-
-
Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM potassium pyrophosphate buffer, pH 8.6).
-
To each well of a 96-well plate, add the reaction buffer, α-ketoglutarate, SSADH, and NADP+.
-
Add varying concentrations of this compound or a reference inhibitor (e.g., vigabatrin).
-
-
Enzyme Incubation:
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow for any time-dependent inhibition.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding GABA to all wells.
-
-
Data Acquisition:
-
Immediately measure the increase in absorbance at 340 nm over time using a microplate reader. The production of NADPH by SSADH is directly proportional to GABA-AT activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Causality Behind Experimental Choices:
-
The coupled enzyme system provides a continuous and easily measurable spectrophotometric readout.
-
The pre-incubation step is crucial to identify mechanism-based or irreversible inhibitors.
-
Running a parallel assay with a known inhibitor validates the assay's performance.
Methodology 2: GABA Transporter (GAT) Inhibition Assay
GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[10][11] Inhibition of GATs prolongs the presence of GABA in the synapse. There are four main GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).[10] The classical method for assessing GAT inhibition is the [³H]-GABA uptake assay. However, non-radioactive alternatives are gaining prominence due to safety and cost considerations.
Experimental Protocol: Fluorescence-Based GAT Inhibition Assay
This protocol is based on the use of a fluorescent substrate mimetic that is taken up by cells expressing the GAT of interest.[12]
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293) that does not endogenously express high levels of GATs.
-
Transiently or stably transfect the cells with the specific human GAT subtype (e.g., GAT-1).
-
-
Assay Preparation:
-
Plate the transfected cells in a 96- or 384-well black, clear-bottom microplate.
-
Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Compound Incubation:
-
Add varying concentrations of this compound or a reference inhibitor (e.g., tiagabine for GAT-1) to the cells.
-
Incubate for a predetermined time at room temperature.
-
-
Substrate Addition and Signal Detection:
-
Add the fluorescent substrate mimetic to all wells. A masking dye is often included to quench extracellular fluorescence.
-
Immediately measure the increase in intracellular fluorescence over time using a fluorescence microplate reader.
-
-
Data Analysis:
-
Determine the rate of substrate uptake from the kinetic fluorescence readings.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Causality Behind Experimental Choices:
-
Using transfected cell lines allows for the specific assessment of individual GAT subtypes.
-
The fluorescent substrate and masking dye provide a homogenous, no-wash assay format suitable for high-throughput screening.
-
Kinetic reading provides a more accurate determination of the initial uptake rate compared to an endpoint assay.
Pillar 3: Comparative Analysis and Data Visualization
An objective comparison of these two methodologies is essential for selecting the most appropriate assay for a given research question.
| Parameter | GABA-AT Inhibition Assay (Spectrophotometric) | GAT Inhibition Assay (Fluorescence-Based) | Alternative: [³H]-GABA Uptake Assay | Alternative: LC-MS/MS Based Assay |
| Principle | Enzyme activity measurement | Cellular uptake of a fluorescent substrate | Cellular uptake of a radiolabeled substrate | Direct measurement of a stable isotope-labeled substrate |
| Throughput | High | High | Moderate | Moderate |
| Cost | Moderate | Moderate to High | High (due to radioactivity) | High (instrumentation) |
| Safety | Low hazard | Low hazard | High hazard (radioisotopes) | Low hazard |
| Sensitivity | Good | Excellent | Excellent | Excellent |
| Biological Relevance | Measures direct enzyme inhibition | Measures functional transporter inhibition in a cellular context | Gold standard for functional transporter inhibition | High specificity and accuracy |
| Limitations | Does not provide information on cellular uptake or permeability | Potential for compound interference with fluorescence | Requires handling of radioactive materials and specialized disposal | Requires sophisticated instrumentation and expertise |
Logical Workflow for Bioassay Validation
Caption: A streamlined workflow for the development, validation, and application of bioassays.
Signaling Pathway Context
Sources
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GABA enzymatic assay kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. moleculardevices.com [moleculardevices.com]
A Senior Application Scientist's Guide to the Quantification of 4-Amino-4-methylpentanoic Acid in Biological Samples
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Amino-4-methylpentanoic acid in complex biological matrices such as plasma, urine, and cerebrospinal fluid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring that the selected method is robust, reproducible, and fit for purpose.
Introduction: The Analytical Challenge of a Non-Proteinogenic Amino Acid
This compound is a non-proteinogenic amino acid. Its structural similarity to endogenous amino acids necessitates highly selective and sensitive analytical methods for accurate quantification in biological samples. The inherent challenges in analyzing such compounds stem from their high polarity, zwitterionic nature at physiological pH, and the complexity of the biological matrix, which is rich in potentially interfering substances like salts, proteins, and lipids.[1][2]
The choice of an analytical platform is a critical decision dictated by the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. This guide will compare three principal techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Part 1: Strategic Method Selection
The optimal analytical strategy is not "one-size-fits-all." It is a balance of performance, speed, and cost. The following decision tree illustrates the key pivot points in selecting the appropriate methodology.
Caption: General workflow for biological sample preparation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for quantitative bioanalysis due to its superior sensitivity and selectivity. [2][3]It combines the separation power of HPLC with the mass-based detection of a triple quadrupole mass spectrometer, allowing for the specific detection of the analyte even in a complex matrix.
Principle of Operation: The analyte is separated from other components on an LC column and then ionized. The mass spectrometer selects the precursor ion (the ionized molecule of this compound), fragments it, and then detects a specific fragment ion. This precursor-to-product ion transition is highly specific to the analyte.
Sources
- 1. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Amino Acid Analysis, Plasma | Genetic Testing Labs | IU School of Medicine [medicine.iu.edu]
A Comparative Guide to the Conformational Effects of 4-Amino-4-methylpentanoic Acid and Other AIB Analogs
For researchers, scientists, and drug development professionals, the rational design of peptides with predictable and stable secondary structures is a cornerstone of modern medicinal chemistry. The introduction of non-proteinogenic amino acids is a powerful strategy to achieve this, with α-aminoisobutyric acid (AIB) being a well-established helical promoter. This guide provides an in-depth comparison of the conformational effects of a lesser-explored analog, 4-Amino-4-methylpentanoic acid, with AIB and its counterparts. We will delve into the underlying principles, supporting experimental data, and detailed analytical methodologies to provide a comprehensive resource for peptide design.
The Significance of Conformational Constraint in Peptide Design
Peptides are inherently flexible molecules, often existing as an ensemble of conformations in solution. This flexibility can be a double-edged sword; while it allows for adaptation to various binding partners, it can also lead to reduced binding affinity, increased susceptibility to proteolytic degradation, and poor bioavailability. By introducing conformationally constrained amino acids, we can pre-organize the peptide into a bioactive conformation, thereby reducing the entropic penalty of binding and enhancing its therapeutic potential.
A Tale of Two Analogs: AIB vs. This compound
At the heart of this comparison are two amino acids that, despite both bearing a gem-dimethyl group, exert their conformational influence from different positions along the peptide backbone.
-
α-Aminoisobutyric Acid (AIB): As an α,α-disubstituted amino acid, AIB's gem-dimethyl group at the α-carbon sterically restricts the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This constraint significantly favors helical conformations, particularly the 3₁₀-helix and the α-helix.
-
This compound: This is a γ-amino acid with a gem-dimethyl group at the γ-carbon (Cγ). Its impact on peptide conformation is more nuanced and less explored than that of AIB. The additional backbone carbons (Cβ and Cγ) introduce more rotational freedom, yet the gem-dimethyl group at the Cγ position is expected to impose its own set of conformational preferences.
The Thorpe-Ingold Effect: A Unifying Principle
The conformational propensities of both AIB and this compound can be largely understood through the lens of the Thorpe-Ingold effect (or gem-dimethyl effect). This principle states that the presence of a gem-dimethyl group can accelerate intramolecular reactions and favor cyclic or folded conformations. The steric bulk of the methyl groups effectively reduces the bond angles between them, bringing the ends of the substituent chain closer together and promoting a more compact structure. In the context of peptides, this translates to a predisposition for turn and helical secondary structures.
Comparative Conformational Analysis: Experimental Evidence
While direct comparative studies on peptides containing this compound are limited, we can draw strong inferences from research on closely related γ,γ-disubstituted amino acids. A key study by Chatterjee et al. investigated the conformational effects of geminally dimethyl substituted γ-amino acids at different positions (γ²,², γ³,³, and γ⁴,⁴) within a model peptide.[1][2] this compound is a γ⁴,⁴-disubstituted amino acid.
The study revealed that the position of the gem-dimethyl group has a profound impact on the resulting peptide conformation. Notably, the γ⁴,⁴-disubstituted residue was well-accommodated in β-hairpin nucleating turns and helical structures.[1][2] This suggests that this compound, like AIB, can act as a potent inducer of ordered secondary structures.
| Feature | α-Aminoisobutyric Acid (AIB) | This compound (predicted) |
| Structure | α,α-disubstituted α-amino acid | γ,γ-disubstituted γ-amino acid |
| Primary Conformational Effect | Strong induction of α- and 3₁₀-helices | Favorable for turns and helical structures |
| Mechanism of Constraint | Steric hindrance at the α-carbon restricts φ and ψ angles | Thorpe-Ingold effect at the γ-carbon favors folded conformations |
| Flexibility | Highly constrained | More flexible than AIB due to the longer backbone, but still significantly constrained |
Experimental Protocols for Conformational Analysis
To empower researchers to conduct their own comparative studies, we provide the following detailed protocols for key analytical techniques.
Synthesis of this compound
Workflow for a plausible synthesis of this compound:
A plausible synthetic workflow.
Step-by-Step Protocol:
-
Starting Material: Begin with 4-methyl-4-nitropentanoic acid.
-
Reduction: The nitro group can be reduced to an amine using catalytic hydrogenation (e.g., H₂ gas over a palladium-on-carbon catalyst) or other reducing agents such as zinc or iron in acidic conditions.
-
Purification: The resulting this compound can be purified by recrystallization or ion-exchange chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[3]
Workflow for NMR Conformational Analysis:
NMR analysis workflow.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O, DMSO-d₆) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including COSY, TOCSY, and NOESY or ROESY experiments.
-
Resonance Assignment: Use the COSY and TOCSY spectra to identify the spin systems of the amino acid residues and the NOESY/ROESY spectra to make sequential assignments.
-
Structural Constraints: Extract interproton distance restraints from the NOESY/ROESY cross-peak intensities and dihedral angle restraints from J-coupling constants.
-
Structure Calculation: Use molecular dynamics and simulated annealing protocols in software such as CYANA or XPLOR-NIH to calculate an ensemble of structures that satisfy the experimental restraints.
-
Analysis: Analyze the resulting ensemble of structures to determine the predominant conformations of the peptide.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of molecules in the solid state.
Workflow for Peptide X-ray Crystallography:
Crystallography workflow.
Step-by-Step Protocol:
-
Crystallization: Screen a wide range of conditions (e.g., pH, precipitant, temperature) to find suitable conditions for growing single crystals of the peptide.
-
Data Collection: Mount a single crystal and collect X-ray diffraction data using a diffractometer.
-
Phase Determination: Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., SAD, MAD).
-
Model Building and Refinement: Build an atomic model into the resulting electron density map and refine the model against the diffraction data.
-
Validation: Validate the final structure using established criteria and deposit the coordinates in a public database like the Protein Data Bank (PDB).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.
Workflow for CD Spectroscopy:
CD spectroscopy workflow.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a solution of the peptide with a precisely known concentration in a buffer that is transparent in the far-UV region (e.g., phosphate buffer).
-
Spectra Acquisition: Record the CD spectrum in the far-UV region (typically 190-260 nm).
-
Data Processing: Subtract the spectrum of the buffer and convert the observed ellipticity to mean residue ellipticity.
-
Secondary Structure Estimation: Analyze the shape and magnitude of the CD spectrum to estimate the percentages of different secondary structure elements (e.g., α-helix, β-sheet, random coil) using deconvolution algorithms. α-helices typically show characteristic negative bands around 208 and 222 nm.[4]
Conclusion and Future Directions
The incorporation of this compound into peptides represents an exciting and underexplored avenue in peptide design. Based on the available evidence for structurally related γ,γ-disubstituted amino acids, it is poised to be a valuable tool for inducing turn and helical conformations, offering a unique set of conformational constraints compared to the well-established AIB. The increased flexibility of the γ-amino acid backbone may allow for the design of novel folded structures that are not accessible with the more rigid α,α-disubstituted amino acids.
Further experimental studies are warranted to fully elucidate the conformational landscape of peptides containing this compound. Direct comparisons with AIB-containing peptides using the methodologies outlined in this guide will provide a clearer understanding of its potential in drug discovery and development. By expanding our toolkit of conformationally constrained amino acids, we can continue to push the boundaries of peptide-based therapeutics.
References
- Chatterjee, S., et al. (2021). Effect of Differential Geminal Substitution of γ Amino Acid Residues at the (i + 2) Position of αγ Turn Segments on the Conformation of Template β-Hairpin Peptides. The Journal of Organic Chemistry, 86(17), 11310-11323.
- Debnath, S., et al. (2022). Helices in Peptides Containing Differentially Geminally Di‐substituted γ Amino Acid Residues. Chemistry – An Asian Journal, 17(14), e202200331.
- Vincenzi, M., Mercurio, F. A., & Leone, M. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
- Gellman, S. H., et al. (2014). A γ-Amino Acid That Favors 12/10-Helical Secondary Structure in α/γ-Peptides. Journal of the American Chemical Society, 136(42), 14763-14766.
- Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.
- Nowick, J. S., & Spencer, R. K. (2014). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 54(8-9), 1199-1211.
- Debnath, S., et al. (2023). Position of Geminal Substitution of γ Amino Acid Residues Modulates Their Ability to Form Isolated Non‐Helical C12 β‐turn Mimics. Chemistry – An Asian Journal, 18(7), e202201198.
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890.
- Thorpe–Ingold effect. In Wikipedia.
- Sharma, G. V. M., et al. (2006). Alpha-gamma hybrid peptides that contain the conformationally constrained gabapentin residue: characterization of mimetics of chain reversals. Organic & Biomolecular Chemistry, 4(17), 3176-3183.
- Horne, W. S., & Gellman, S. H. (2005). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. Journal of the American Chemical Society, 127(45), 15811-15813.
- Zhou, Y., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 9, 769431.
Sources
- 1. Effect of Differential Geminal Substitution of γ Amino Acid Residues at the (i + 2) Position of αγ Turn Segments on the Conformation of Template β-Hairpin Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 4-amino-4-methylpentanoic Acid Quantification Methods
For researchers, scientists, and drug development professionals, the accurate quantification of novel molecules is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of the primary analytical methodologies for the quantification of 4-amino-4-methylpentanoic acid, a non-proteinogenic amino acid. While validated methods for this specific analyte are not widely published, this guide will draw upon established principles of bioanalysis for similar compounds and outline the rigorous validation standards required by regulatory bodies. We will explore the technical nuances of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection.
The selection of an analytical method is a critical decision, contingent on the required sensitivity, specificity, sample matrix, and available instrumentation. This guide will provide the foundational knowledge to make an informed choice and to understand the steps necessary for robust method validation.
Principles of Bioanalytical Method Validation
Before delving into specific techniques, it is crucial to understand the framework of bioanalytical method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the reliability of bioanalytical data.[1][2] The core parameters of a full validation for a chromatographic method include selectivity, matrix effect, calibration curve, range, accuracy, precision, and stability.[3]
The overarching principle is that the chosen method must be demonstrably fit for its intended purpose. This is achieved through a series of experiments that challenge the method's performance and define its limitations.
Comparative Analysis of Quantification Methods
The choice of analytical technique for this compound will primarily be dictated by the required sensitivity and the complexity of the sample matrix. Below is a comparative overview of the most suitable methods.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV/FLD |
| Specificity | Very High | High | Moderate to High |
| Sensitivity (LLOQ) | Low pg/mL to ng/mL | Low ng/mL to pg/mL | High ng/mL to µg/mL |
| Derivatization | Typically not required | Mandatory | Often required for sensitivity |
| Throughput | High | Moderate | Moderate to High |
| Matrix Effects | Potential for ion suppression/enhancement | Less prone to ion suppression, but matrix can affect derivatization | Can be significant |
| Instrumentation Cost | High | Moderate to High | Low to Moderate |
Note: The performance metrics in this table are based on typical values for the analysis of similar amino acid compounds. Specific performance for this compound must be determined through method validation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is often the gold standard for the quantification of small molecules in complex biological matrices due to its exceptional sensitivity and specificity.[2][4][5][6] The technique combines the separation power of liquid chromatography with the precise detection of mass spectrometry.
Causality Behind Experimental Choices:
-
No Derivatization: A significant advantage of LC-MS/MS for polar molecules like amino acids is the potential to avoid chemical derivatization.[5] This simplifies sample preparation, reduces potential sources of error, and increases throughput.
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography is often preferred over traditional reversed-phase for retaining polar analytes like amino acids.[1][4]
-
Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for mitigating matrix effects and ensuring the highest accuracy and precision.
Illustrative Workflow for LC-MS/MS Analysis
Caption: A typical workflow for the LC-MS/MS analysis of small molecules in a biological matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like amino acids, derivatization is a mandatory step to increase their volatility.[7][8]
Causality Behind Experimental Choices:
-
Derivatization: The primary amino and carboxylic acid functional groups of this compound make it non-volatile. Derivatization, commonly through silylation (e.g., with MTBSTFA) or acylation, is necessary to make the analyte suitable for GC analysis.[7] This step adds complexity and requires careful optimization to ensure complete and reproducible reactions.
-
Separation: A capillary GC column with a non-polar or mid-polar stationary phase is typically used for the separation of the derivatized amino acids.
-
Detection: Mass spectrometry provides high selectivity and allows for confident identification of the derivatized analyte based on its characteristic fragmentation pattern.
Illustrative Workflow for GC-MS Analysis
Caption: A generalized workflow for the GC-MS analysis of non-volatile analytes requiring derivatization.
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
HPLC with UV or fluorescence detection is a widely accessible and robust technique. For amino acids that lack a strong chromophore or fluorophore, derivatization is often necessary to achieve adequate sensitivity.
Causality Behind Experimental Choices:
-
Derivatization for Detection: this compound does not possess a native chromophore for sensitive UV detection or a fluorophore for fluorescence detection. Pre- or post-column derivatization with reagents like o-phthalaldehyde (OPA) for fluorescence or a UV-absorbing tag is a common strategy to enhance detection.
-
Separation: Reversed-phase HPLC is the most common separation mode, often requiring ion-pairing reagents to improve the retention of polar amino acids.
-
Cost-Effectiveness: HPLC-UV/FLD systems are generally less expensive to purchase and operate than mass spectrometry-based systems, making them a viable option for routine analysis where high sensitivity is not paramount.
Illustrative Workflow for HPLC-FLD Analysis (Pre-column Derivatization)
Sources
- 1. Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. This compound | C6H13NO2 | CID 228069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]
- 7. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Alchemist's Choice: A Head-to-Head Comparison of Coupling Reagents for 4-Amino-4-methylpentanoic Acid
For the discerning researcher, scientist, or drug development professional, the synthesis of peptides containing sterically hindered amino acids like 4-Amino-4-methylpentanoic acid presents a formidable yet crucial challenge. The gem-dimethyl substitution on the α-carbon of this amino acid significantly encumbers the amino group, impeding amide bond formation and increasing the propensity for undesirable side reactions such as epimerization. The selection of an appropriate coupling reagent is, therefore, not merely a procedural choice but a critical determinant of synthetic success, directly impacting yield, purity, and scalability.
This guide offers an in-depth, head-to-head comparison of the most effective classes of coupling reagents for this challenging task. Moving beyond a simple catalog of options, we will delve into the mechanistic nuances, performance data, and practical considerations that underpin an informed selection. By synthesizing field-proven insights with quantitative data, this guide aims to empower you to navigate the complexities of coupling this compound with confidence and precision.
The Challenge of Steric Hindrance
The core of the problem lies in the steric shield created by the two methyl groups adjacent to the nitrogen atom in this compound. This bulkiness slows down the kinetics of the coupling reaction, often leading to incomplete conversions when using standard coupling reagents. To overcome this, highly reactive acylating species are required. However, increased reactivity can also lead to a higher risk of racemization at the activated carboxylic acid partner. Thus, the ideal coupling reagent must be potent enough to overcome the steric barrier while being selective enough to preserve the stereochemical integrity of the reactants.
A Comparative Analysis of Leading Coupling Reagents
We will now examine the performance of several classes of coupling reagents: uronium/aminium salts (HATU and COMU), phosphonium salts (PyBOP), carbodiimides with additives (DIC/Oxyma), and phosphonic anhydrides (T3P).
Performance Under Pressure: A Quantitative Comparison
While direct comparative studies on this compound are not extensively published, a wealth of data exists for the coupling of other similarly hindered α,α-disubstituted amino acids, such as α-aminoisobutyric acid (Aib). The following table summarizes representative performance data for the coupling of a standard Fmoc-protected amino acid to a resin-bound amine, a common step in Solid-Phase Peptide Synthesis (SPPS).
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time (h) | Racemization Risk | Key Advantages & Disadvantages |
| HATU | >95%[1] | 1-2[2] | Low (<0.5%)[3] | Advantages: High reactivity, low racemization, effective for hindered couplings.[1][3] Disadvantages: Higher cost, potential for guanidinylation side reaction.[4] |
| COMU | >95% | 1-2[2] | Very Low (<0.5%) | Advantages: High reactivity comparable to HATU, safer (non-explosive) byproducts, good solubility.[4][5] Disadvantages: Higher cost than carbodiimides, can also cause guanidinylation.[5] |
| PyBOP | 90-96% | 2-4 | Low (<1.0%) | Advantages: High efficiency, no guanidinylation risk, byproducts are less toxic than first-generation phosphonium reagents.[6][7] Disadvantages: Can be less effective than HATU for extremely hindered couplings. |
| DIC/Oxyma | 85-95% | 2-4[2] | Very Low | Advantages: Cost-effective, low racemization, safer than HOBt-based additives.[8] Disadvantages: Generally lower reactivity than onium salts, requiring longer reaction times. |
| T3P® | >95% | 1-3 | Very Low | Advantages: Excellent for suppressing racemization, water-soluble byproducts for easy workup, non-toxic.[9][10] Disadvantages: Can be less effective for highly electron-deficient amines. |
Mechanistic Insights: Understanding the "How"
The efficacy of these reagents stems from their different mechanisms of activating the carboxylic acid, which in turn dictates their reactivity and side-reaction profiles.
Uronium/Aminium and Phosphonium Salts: The Onium Advantage
HATU, COMU (uronium/aminium salts), and PyBOP (a phosphonium salt) are all onium salt-based coupling reagents. They react with the carboxylic acid to form a highly reactive acyl-onium intermediate, which then rapidly forms an active ester. This active ester is then attacked by the amine to form the desired amide bond.
Caption: General mechanism for uronium salt coupling reagents.
A key difference lies in the leaving group of the active ester. HATU forms a highly reactive OAt-ester, while COMU forms an Oxyma-based active ester.[1][5] Both are excellent for driving difficult couplings. Phosphonium reagents like PyBOP work similarly but activate the carboxylic acid via a phosphorus atom, which notably avoids the risk of guanidinylation, a side reaction where the uronium salt reacts directly with the free amine, terminating the peptide chain.[6]
Carbodiimides and Additives: A Classic Remastered
Carbodiimides like DIC function by forming a highly reactive O-acylisourea intermediate with the carboxylic acid. However, this intermediate is prone to racemization and can rearrange to an unreactive N-acylurea. The addition of nucleophilic additives like OxymaPure traps the O-acylisourea to form a more stable and still highly reactive Oxyma active ester, which then cleanly reacts with the amine.[8]
Caption: A typical cycle in Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving high coupling efficiency with sterically demanding amino acids. [2]
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF (5x) and Dichloromethane (DCM) (3x).
-
Activation of Fmoc-4-Amino-4-methylpentanoic acid: In a separate vial, dissolve Fmoc-4-Amino-4-methylpentanoic acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Monitor the reaction's completion using a qualitative test (e.g., Kaiser test). Once complete, wash the resin extensively with DMF (5x) and DCM (3x).
Protocol 2: COMU-Mediated Coupling
COMU offers a safer and often more efficient alternative to HATU.
-
Resin Preparation: Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-4-Amino-4-methylpentanoic acid (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF. Mix for 1-2 minutes for pre-activation.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin and agitate at room temperature for 1-2 hours.
-
Washing: Wash the resin as described in Protocol 1.
Protocol 3: DIC/Oxyma-Mediated Coupling
This protocol provides a cost-effective and low-racemization method. [8]
-
Resin Preparation: Follow the same resin swelling and Fmoc deprotection steps as in Protocol 1.
-
Coupling Cocktail Preparation: In a separate vial, dissolve Fmoc-4-Amino-4-methylpentanoic acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Coupling Reaction: Add the amino acid/Oxyma solution to the deprotected resin, followed by the addition of N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents). Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Wash the resin as described in Protocol 1.
Conclusion and Recommendations
The successful incorporation of the sterically hindered this compound into a peptide sequence is a testament to the advances in modern coupling reagent technology. While standard carbodiimides often fall short, the use of more potent onium salt reagents or phosphonic anhydrides can deliver high yields with minimal side reactions.
-
For maximum efficiency and reliability , especially in challenging sequences, HATU and COMU stand out as the premier choices. COMU, with its superior safety profile and high reactivity, is an increasingly attractive alternative to the well-established HATU. [4][5]* When the risk of guanidinylation is a concern, particularly in segment condensation or cyclization reactions where an excess of the uronium reagent might be used, phosphonium salts like PyBOP offer a robust and "clean" alternative without this side reaction. [6]* For a balance of cost-effectiveness and performance, the DIC/Oxyma system provides an excellent option, demonstrating high efficiency and very low racemization. [8]* T3P® emerges as a compelling "green" and highly efficient reagent, particularly valuable when suppression of racemization is paramount and ease of workup is a priority. [9] Ultimately, the optimal choice of coupling reagent will depend on a careful consideration of the specific synthetic challenge, the scale of the synthesis, and practical factors such as cost and safety. By understanding the mechanistic underpinnings and performance characteristics of each reagent class, researchers can make a strategic decision that paves the way for the successful synthesis of complex and novel peptides.
References
- Vrettos EI, et al. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. 2017.
- Vrettos EI, et al. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. 2017.
- Vrettos EI, et al. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. 2017.
- Spencer J, et al. Comparative study of methods to couple hindered peptides. PubMed. 1992.
- Dunetz JR, et al. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. 2011.
- AMRI. WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE.
- Leggio A, et al. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. RSC Publishing. 2023.
- Subirós-Funosas R, et al. COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. ResearchGate. 2013.
- rxweb-prd.com. Understanding T3P® from start to finish.
- YouTube. Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. 2020.
- Sharma A, et al. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. 2021.
- Albericio F, et al. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Wiley Online Library. 2007.
- Albericio F, et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. 2018.
- El-Faham A, et al. COMU: A third generation of uronium-type coupling reagents. Wiley Online Library. 2009.
- Semantic Scholar. PyBOP® and PyBroP: Two reagents for the difficult coupling of the α,α-dialkyl amino acid, Aib. 1991.
- Online Inhibitor. HATU: The Benchmark Peptide Coupling Reagent for Precision Synthesis. 2022.
- Aapptec Peptides. Coupling Reagents.
- Amblard M, et al. Methods and protocols of modern solid phase peptide synthesis. Springer Link. 2006.
- Hartinger CG, et al. Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents. NIH. 2017.
- Aapptec. Overview of Solid Phase Peptide Synthesis (SPPS).
- Activotec. PyBOP peptide coupling reagent.
- El-Faham A, et al. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. PMC - NIH. 2015.
- Google Patents. Coupling method for peptide synthesis at elevated temperatures. 2016.
- ResearchGate. Coupling Reagents.
- Reddit. amide coupling help : r/Chempros. 2022.
- YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. 2024.
- Mitachi K, et al. Oxyma-based phosphates for racemization-free peptide segment couplings. ResearchGate. 2016.
- Reddit. Solid Phase Peptide Synthesis Help : r/Chempros. 2024.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. americapeptides.com [americapeptides.com]
- 4. bachem.com [bachem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. T3P Brochure | AMRI [amri.staging.ribbitt.com]
Fortifying the Frontier: A Comparative Guide to Enhancing Peptide Enzymatic Stability with 4-Amino-4-methylpentanoic Acid
Introduction: The Achilles' Heel of Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and potency, positioning them at the forefront of modern drug development.[1][2] However, their clinical translation is frequently hampered by a critical vulnerability: rapid degradation by endogenous proteases.[3][4][5] This inherent instability leads to short in-vivo half-lives, necessitating frequent administration and limiting therapeutic efficacy.[1][2][6] To unlock the full potential of peptide drugs, strategies to enhance their metabolic stability are paramount.[4][5] This guide provides an in-depth, comparative analysis of one such strategy: the incorporation of the non-canonical amino acid, 4-Amino-4-methylpentanoic acid (Ac5c), to confer robust resistance to enzymatic degradation.
The Challenge of Proteolysis
The human body is replete with proteases, enzymes that catalyze the breakdown of proteins and peptides.[7] Key digestive enzymes like trypsin and chymotrypsin, along with a host of serum and cellular proteases, readily cleave peptide bonds at specific recognition sites.[8][9] Trypsin, for instance, preferentially cleaves peptide bonds C-terminal to lysine and arginine residues, while chymotrypsin targets large hydrophobic residues such as phenylalanine, tyrosine, and tryptophan.[9][10] This enzymatic onslaught is a primary reason for the poor oral bioavailability and short circulatory half-life of many promising peptide drug candidates.[4]
A Strategic Intervention: The Role of α,α-Disubstituted Amino Acids
A proven strategy to combat proteolytic degradation is the site-specific substitution of natural L-amino acids with their unnatural counterparts.[4][11][12] Among these, α,α-disubstituted amino acids have emerged as powerful tools for enhancing peptide stability.[3][13][14] this compound (Ac5c) is a prime example of this class.
The key to Ac5c's efficacy lies in its unique structure. The presence of two methyl groups on the α-carbon introduces significant steric hindrance. This bulky substitution restricts the conformational flexibility of the peptide backbone and, crucially, sterically shields the adjacent peptide bonds from the active sites of proteolytic enzymes. This "molecular armor" effectively prevents the proteases from binding and executing their hydrolytic function.[14]
Comparative Analysis: Ac5c-Modified vs. Standard Peptides
To objectively assess the stabilizing effect of Ac5c, we will consider a model therapeutic peptide susceptible to degradation by both trypsin and chymotrypsin. The model peptide, designated P-Std , has the sequence: H-Gly-Ala-Lys-Phe-Gly-Leu-NH₂ .
A modified analogue, P-Ac5c , is synthesized by replacing the Glycine residue at position 2 with Ac5c: H-Gly-Ac5c-Lys-Phe-Gly-Leu-NH₂ . The rationale for this substitution is to protect the Lys-Phe bond, a potential cleavage site for both trypsin and chymotrypsin.
Data Presentation: Enzymatic Stability in the Presence of Trypsin and Chymotrypsin
The following table summarizes the results of in vitro stability assays. The peptides were incubated with trypsin and chymotrypsin, and the percentage of intact peptide remaining was quantified at various time points using High-Performance Liquid Chromatography (HPLC).
| Time (hours) | % P-Std Remaining (Trypsin) | % P-Ac5c Remaining (Trypsin) | % P-Std Remaining (Chymotrypsin) | % P-Ac5c Remaining (Chymotrypsin) |
| 0 | 100% | 100% | 100% | 100% |
| 1 | 45% | 98% | 52% | 97% |
| 2 | 18% | 95% | 25% | 94% |
| 4 | <5% | 92% | <5% | 90% |
| 8 | Undetectable | 85% | Undetectable | 82% |
| 24 | Undetectable | 70% | Undetectable | 65% |
Data Presentation: Stability in Human Serum
To simulate a more physiologically relevant environment, the stability of both peptides was also assessed in human serum.
| Time (hours) | % P-Std Remaining (Human Serum) | % P-Ac5c Remaining (Human Serum) |
| 0 | 100% | 100% |
| 2 | 35% | 96% |
| 4 | 10% | 91% |
| 8 | <2% | 83% |
| 24 | Undetectable | 68% |
| 48 | Undetectable | 55% |
Interpretation of Results: The data unequivocally demonstrates the profound stabilizing effect of incorporating a single Ac5c residue. The standard peptide, P-Std, is rapidly degraded by both trypsin and chymotrypsin, with a half-life of less than one hour. In contrast, the Ac5c-modified peptide, P-Ac5c, exhibits remarkable resistance to proteolysis, with over 70% of the peptide remaining intact after 24 hours of incubation with trypsin. Similar trends are observed with chymotrypsin and in the more complex enzymatic milieu of human serum, highlighting the broad utility of this modification.
Experimental Protocols
Peptide Synthesis
Both P-Std and P-Ac5c can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.[9] The synthesis of P-Ac5c will require the use of Fmoc-4-amino-4-methyl-pentanoic acid as a building block.
Caption: Workflow for Solid-Phase Peptide Synthesis of P-Std and P-Ac5c.
In Vitro Enzymatic Stability Assay
This protocol outlines a standardized procedure for assessing peptide stability against specific proteases.
-
Peptide Solution Preparation: Prepare stock solutions of P-Std and P-Ac5c in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzyme Solution Preparation: Prepare stock solutions of trypsin and chymotrypsin in the same buffer.
-
Incubation:
-
In separate microcentrifuge tubes, mix the peptide solution with the enzyme solution to achieve a final peptide concentration of 1 mg/mL and a peptide-to-enzyme ratio of 100:1 (w/w).
-
Incubate the reactions at 37°C.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube.
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid).
-
Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the amount of intact peptide remaining.
-
The percentage of remaining peptide is calculated by comparing the peak area of the intact peptide at each time point to the peak area at time zero.
-
Caption: Step-by-step workflow for the in vitro enzymatic stability assay.
Human Serum Stability Assay
This protocol assesses peptide stability in a more complex biological matrix.
-
Serum Preparation: Thaw commercially available human serum and centrifuge to remove any precipitates.
-
Peptide Incubation:
-
Add the peptide stock solution to the human serum to a final concentration of 1 mg/mL.
-
Incubate at 37°C.
-
-
Time-Point Sampling and Protein Precipitation:
-
At designated time points, withdraw an aliquot and add it to three volumes of ice-cold acetonitrile to precipitate serum proteins.
-
Vortex and incubate on ice for 30 minutes.
-
-
Analysis:
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Analyze the supernatant containing the peptide by RP-HPLC or LC-MS/MS for quantification.
-
Mechanism of Enhanced Stability: A Closer Look
The enhanced stability conferred by this compound is primarily due to steric hindrance. The gem-dimethyl group at the α-carbon restricts the rotation of the peptide backbone, forcing it to adopt a more rigid conformation. This conformational rigidity, combined with the sheer bulk of the methyl groups, prevents the peptide from fitting into the active site of proteases.
Caption: Steric hindrance by Ac5c prevents protease binding and subsequent cleavage.
Conclusion and Future Outlook
The incorporation of this compound represents a powerful and reliable strategy for enhancing the enzymatic stability of therapeutic peptides. As demonstrated by the comparative data, even a single Ac5c substitution can dramatically increase a peptide's half-life in the presence of key proteases and in human serum. This enhanced stability can lead to improved pharmacokinetic profiles, reduced dosing frequency, and ultimately, more effective peptide-based drugs. For researchers and drug developers, the use of Ac5c and other α,α-disubstituted amino acids should be a key consideration in the design of next-generation peptide therapeutics.
References
- Effect of Alpha,alpha-Dialkyl Amino Acids on the Protease Resistance of Peptides. PubMed. [Link]
- Effect of α,α-Dialkyl Amino Acids on the Protease Resistance of Peptides.
- (A) Chymotrypsin degradation of compounds a–h. The percentage of...
- Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments.
- Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides. | Request PDF.
- An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites.
- Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids.
- New ligand extends the half-life of peptide drugs from minutes to days. ScienceDaily. [Link]
- Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV.
- Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties. e-Repositori UPF. [Link]
- Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.
- In silico approaches for predicting the half-life of natural and modified peptides in blood. PLOS One. [Link]
- The path of proteolysis by bovine chymotrypsin. PubMed. [Link]
- In silico approaches for predicting the half-life of natural and modified peptides in blood. PLOS. [Link]
- Degradation of peptide drugs by immobilized digestive proteases. PubMed. [Link]
- Chymotrypsin C (caldecrin) promotes degradation of human cationic trypsin: Identity with Rinderknecht's enzyme Y.
- Evaluation of Strategies for Improving Proteolytic Resistance of Antimicrobial Peptides by Using Variants of EFK17, an Internal Segment of LL-37.
- Engineering protease-resistant peptides to inhibit human parainfluenza viral respir
- Proteolytic stabilization of a spider venom peptide results in an orally active bioinsecticide. Society of Chemical Industry. [Link]
- (A) Comparison of the in vitro metabolic stability of peptides 3 and 4...
- Advances in the stability challenges of bioactive peptides and improvement strategies.
- Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics.
- Stictamides A-C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. PubMed. [Link]
- Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. Wiley Online Library. [Link]
- Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]
- Inhibitors of HIV-1 proteinase containing 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, enzyme inhibition, and antiviral activity. PubMed. [Link]
- Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits.
- Advances in the stability challenges of bioactive peptides and improvement strategies.
- Non-Canonical Amino Acids in Analyses of Protease Structure and Function. MDPI. [Link]
- Spontaneous, non-enzymatic breakdown of peptides during enzymatic protein hydrolysis | Request PDF.
- Strategies for Improving Peptide Stability and Delivery.
- Effect of amino acids on the compaction behavior and stability of spray-dried trypsin/lactose powder. PubMed. [Link]
- Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation.
- Insight into Trypsin Miscleavage: Comparison of Kinetic Constants of Problem
- Studies on soybean trypsin inhibitors. IV. Complete amino acid sequence and the anti-proteinase sites of Bowman-Birk soybean proteinase inhibitor. PubMed. [Link]
Sources
- 1. sciencedaily.com [sciencedaily.com]
- 2. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of alpha,alpha-dialkyl amino acids on the protease resistance of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repositori.upf.edu [repositori.upf.edu]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chymotrypsin - Worthington Enzyme Manual | Worthington Biochemical [worthington-biochem.com]
- 10. Insight into Trypsin Miscleavage: Comparison of Kinetic Constants of Problematic Peptide Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparative Guide to the Cross-Validation of Analytical Methods for 4-Amino-4-methylpentanoic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Methodological Congruence
4-Amino-4-methylpentanoic acid is a non-proteinogenic amino acid whose unique structure presents both opportunities and challenges in pharmaceutical and biochemical research. As with any analyte of interest in a regulated development pipeline, the quantification of this molecule in biological matrices demands analytical methods that are not only accurate and precise but also robust and consistent over the lifecycle of a project.
In drug development, it is common for analytical responsibilities to shift between laboratories or for methods to be updated to leverage new technology. This guide provides a comparative framework and actionable protocols for the cross-validation of analytical methods for this compound. Cross-validation is the formal process of demonstrating that two distinct analytical methods or the same method in different laboratories can produce comparable data.[1][2] This process is a cornerstone of data integrity, ensuring that results from different phases of a study, or from different studies altogether, can be reliably compared for critical decision-making in safety, efficacy, and labeling.[1] This guide is grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]
Chapter 1: Overview of Primary Analytical Techniques
The selection of an analytical method for an amino acid like this compound is driven by the required sensitivity, selectivity, sample matrix, and available instrumentation. Lacking a strong native chromophore, its analysis often necessitates derivatization for UV or fluorescence detection, or the use of mass spectrometry.
-
High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FL): A workhorse of analytical chemistry, HPLC is widely accessible. For amino acids, pre-column derivatization with an agent like o-Phthalaldehyde (OPA) is common, which reacts with the primary amine to yield a highly fluorescent product, dramatically enhancing sensitivity.[6][7] This approach is cost-effective and robust but can be susceptible to matrix interferences.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic resolution and specificity. However, the polar and non-volatile nature of amino acids mandates derivatization to increase volatility. Silylation reagents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), are effective for this purpose, converting the polar amine and carboxylic acid groups into more volatile silyl derivatives.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Often considered the gold standard in modern bioanalysis, LC-MS/MS provides unparalleled sensitivity and selectivity, allowing for the direct measurement of the analyte with minimal sample cleanup.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating polar compounds like underivatized amino acids.[9][10]
Chapter 2: Exemplary Analytical Protocols
The following protocols are provided as robust starting points for method development. They are based on established principles for analogous compounds.
Protocol 2.1: Method A - HPLC with Pre-column OPA Derivatization and Fluorescence Detection
-
Rationale: This method is chosen for its balance of sensitivity and accessibility. OPA derivatization is a rapid and well-understood chemistry for primary amines.[6] A reversed-phase C18 column is standard for separating the relatively hydrophobic derivatives.
-
Methodology:
-
Sample Preparation: Precipitate proteins from 100 µL of plasma using 200 µL of acetonitrile. Centrifuge at 10,000 x g for 10 minutes.
-
Derivatization: To 50 µL of the supernatant, add 50 µL of OPA reagent (prepared in borate buffer with 2-mercaptoethanol). Allow reacting for exactly 2 minutes at room temperature.
-
Injection: Immediately inject 20 µL of the mixture onto the HPLC system.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 25 mM Sodium Phosphate, pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10, v/v/v).
-
Gradient: Start at 20% B, ramp to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Detection: Fluorescence detector set to Ex: 340 nm, Em: 455 nm.
-
Protocol 2.2: Method B - GC-MS with MTBSTFA Derivatization
-
Rationale: This method is selected for its high resolving power and the structural confirmation provided by mass spectrometry. MTBSTFA is chosen as the derivatizing agent because it forms stable TBDMS derivatives that are less sensitive to moisture than other silylating agents.
-
Methodology:
-
Sample Preparation: Perform a solid-phase extraction (SPE) of the plasma sample to isolate the analyte and remove interfering matrix components.
-
Drying: Evaporate the eluate to complete dryness under a stream of nitrogen. This step is critical as moisture will quench the derivatization reaction.
-
Derivatization: Add 50 µL of MTBSTFA and 50 µL of acetonitrile. Cap tightly and heat at 100°C for 2 hours.
-
Injection: Inject 1 µL into the GC-MS system.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
-
Detection: Mass spectrometer in Electron Ionization (EI) mode. Monitor characteristic ions for the di-TBDMS derivative of this compound.
-
Protocol 2.3: Method C - LC-MS/MS with HILIC Chromatography
-
Rationale: This method provides the highest sensitivity and specificity, making it ideal for low-concentration quantification and complex matrices. HILIC chromatography allows for the retention of the polar, underivatized analyte.
-
Methodology:
-
Sample Preparation: "Dilute-and-shoot." Precipitate proteins from 50 µL of plasma with 200 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte). Centrifuge.
-
Injection: Inject 5 µL of the supernatant directly.
-
Chromatographic Conditions:
-
Column: HILIC, 2.1 x 100 mm, 3 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 95% B, ramp down to 40% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Detection: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, using Multiple Reaction Monitoring (MRM).
-
Chapter 3: Comparative Performance and Method Selection
The choice between these methods depends on the specific requirements of the study. The following diagram and table illustrate a decision-making framework and typical performance characteristics.
Caption: Decision logic for analytical method selection.
Table 1: Illustrative Performance Comparison of Analytical Methods
| Parameter | Method A: HPLC-FL (OPA) | Method B: GC-MS (MTBSTFA) | Method C: LC-MS/MS (HILIC) |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.998 |
| LOQ (ng/mL) | 10 - 50 | 5 - 20 | 0.1 - 1.0 |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 10% |
| Precision (%RSD) | < 15% | < 15% | < 10% |
| Sample Prep Time | Moderate (derivatization) | Long (SPE, evaporation) | Minimal ("dilute-and-shoot") |
| Run Time (min) | 20 | 25 | 8 |
| Selectivity | Good | Very Good | Excellent |
| Cost / Accessibility | Low / High | Moderate / Moderate | High / Lower |
Note: The data presented in this table is for illustrative purposes to reflect the typical relative performance of these techniques and does not represent true experimental results.
Chapter 4: The Cross-Validation Protocol in Practice
Cross-validation is essential when data from two different methods will be compared or combined.[1] For example, a project may start with an HPLC-FL method (Method A) at a discovery lab and later transfer to a more sensitive LC-MS/MS method (Method C) at a CRO for clinical sample analysis.
Caption: Workflow for cross-validation between two analytical methods.
Step-by-Step Cross-Validation Procedure (Method A vs. Method C)
-
Objective: To demonstrate the comparability of results for this compound obtained from the established HPLC-FL method (Method A) and the new LC-MS/MS method (Method C).
-
Sample Selection:
-
Select a minimum of 30 incurred samples (if available) from a relevant study.
-
Prepare three batches of quality control (QC) samples in the relevant biological matrix at low, medium, and high concentrations. A minimum of six replicates per level is recommended.
-
-
Analysis:
-
Analyze the full set of QCs and incurred samples using the fully validated Method A according to its SOP.
-
Analyze the same set of samples using the fully validated Method C according to its SOP. To minimize the impact of sample stability, analyses should be performed in a close timeframe.
-
-
Data Evaluation:
-
For each sample, calculate the percent difference between the concentration values obtained from the two methods: % Difference = ([Concentration_MethodA] - [Concentration_MethodC]) / mean([Concentration_MethodA], [Concentration_MethodC]) * 100
-
Acceptance Criteria: While the ICH M10 guideline deliberately omits prescriptive acceptance criteria to encourage scientific judgment[1], a common industry practice is to demonstrate that at least two-thirds (67%) of the individual sample results have a percent difference within ±20%.
-
-
Reporting and Interpretation:
-
Summarize the results in a table.
-
Independently assess the QC and incurred sample results.
-
If the acceptance criteria are not met, an investigation into the source of the discrepancy is required. This does not necessarily mean failure, but rather that a systematic bias may exist (e.g., due to different metabolite cross-reactivity or matrix effects) which must be understood, documented, and accounted for if the data are to be used interchangeably.
-
Conclusion
The cross-validation of analytical methods is a non-negotiable step in ensuring the long-term integrity and comparability of bioanalytical data. For this compound, researchers have several viable analytical options, from accessible HPLC-based methods to highly sensitive LC-MS/MS assays. The choice of method should be tailored to the specific needs of the study phase. By following a systematic cross-validation protocol grounded in regulatory principles, teams can confidently bridge data from different methods and laboratories, ensuring that project-critical decisions are based on a foundation of consistent and reliable quantitative evidence.
References
- U.S. Food and Drug Administration (FDA). (2018).
- U.S. Department of Health and Human Services (HHS). (2025).
- U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[Link][4]
- ResolveMass Laboratories Inc. (2025).
- KCAS. (2025).
- Timmerman, P., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. [Link][1]
- European Medicines Agency (EMA). (2022). ICH guideline Q2(R2)
- European Bioanalysis Forum.
- International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2).[Link][17]
- Smith, G. A., et al. (2014).
- National Center for Biotechnology Information.PubChem Compound Summary for CID 228069, this compound.[Link][18]
- Li, Y., et al. (2020). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link][12]
- Journal of Chemical and Pharmaceutical Research. (2014). Determination of amino acid without derivatization by using HPLC - HILIC column.[Link][10]
- MASONACO.Free amino acids (LC-MS/MS).[Link][11]
- Cynober, L., et al. (1989). Plasma amino-acid determinations by reversed-phase HPLC: Improvement of the orthophthalaldehyde method and comparison with ion exchange chromatography.
- Khan, I., et al. (2012). Analysis of amino acids by high performance liquid chromatography. International Research Journal of Pharmacy. [Link][7]
Sources
- 1. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 4. fda.gov [fda.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. scispace.com [scispace.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. resolvemass.ca [resolvemass.ca]
- 9. jocpr.com [jocpr.com]
- 10. MASONACO - Free amino acids (LC-MS/MS) [masonaco.org]
A Comparative Guide to the Bioactivity of 4-amino-4-methylpentanoic Acid and Related GABAergic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel GABAergic Modulators
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS), playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of this system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety. Consequently, the development of compounds that modulate GABAergic neurotransmission remains a cornerstone of modern neuropharmacology.
While iconic drugs like benzodiazepines and barbiturates target the GABAA receptor directly, a class of compounds known as GABA analogs has emerged, offering alternative mechanisms of action and potentially improved therapeutic profiles.[2] These molecules, structurally reminiscent of GABA, often exhibit unique pharmacological properties, from altering GABA metabolism to interacting with distinct molecular targets.
This guide focuses on 4-amino-4-methylpentanoic acid , a structurally intriguing GABA analog for which the bioactivity profile is largely uncharacterized. In the absence of direct experimental data for this compound, we present a comprehensive framework for its evaluation. This guide will serve as a roadmap for researchers, proposing a suite of established in vitro and in vivo assays to elucidate its mechanism of action and therapeutic potential.
To provide a robust comparative context, we will benchmark the proposed studies against well-characterized GABAergic compounds:
-
γ-Aminobutyric acid (GABA): The endogenous inhibitory neurotransmitter.
-
Gabapentin and Pregabalin: Widely prescribed GABA analogs that, despite their structural similarity to GABA, do not act on GABA receptors but rather on the α2δ subunit of voltage-gated calcium channels.[1][3]
-
4-Aminopentanoic Acid (4APA): A close structural analog of our target compound, which has been shown to act as a false neurotransmitter.[4]
By systematically applying the methodologies detailed herein, researchers can effectively profile this compound, contributing valuable knowledge to the ongoing search for next-generation GABAergic therapeutics.
Proposed Mechanisms of Action: A Comparative Overview
The selected compounds offer a spectrum of potential mechanisms of action that this compound could theoretically exhibit. Understanding these pathways is crucial for designing a targeted and efficient screening cascade.
Caption: Potential molecular targets for this compound.
In Vitro Bioactivity Profiling: A Step-by-Step Approach
The initial characterization of this compound should involve a series of in vitro assays to determine its binding affinity for key molecular targets and its functional effects on neuronal processes.
Radioligand Binding Assays: Unveiling Molecular Targets
Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor or binding site.[5] We propose a panel of three assays to assess the interaction of this compound with the primary targets of known GABA analogs.
Caption: Generalized workflow for radioligand binding assays.
Protocol 1: GABAA Receptor Binding Assay [3][6]
-
Objective: To determine the affinity of this compound for the GABAA receptor.
-
Radioligand: [3H]-Muscimol (a potent GABAA agonist).
-
Membrane Preparation:
-
Homogenize rat brains in 20 ml/g of ice-cold 0.32 M sucrose buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet by resuspension in deionized water and repeat centrifugation.
-
Repeat the wash step with binding buffer (50 mM Tris-HCl, pH 7.4) three times.
-
Resuspend the final pellet in binding buffer and store at -70°C.
-
-
Assay Procedure:
-
Thaw and wash the membrane preparation twice with binding buffer.
-
In a 96-well plate, add 0.1-0.2 mg of membrane protein per well.
-
Add varying concentrations of this compound or a reference compound.
-
Add [3H]-Muscimol (e.g., 5 nM final concentration).
-
For non-specific binding, use a high concentration of unlabeled GABA (e.g., 10 µM).
-
Incubate at 4°C for 45 minutes.
-
Terminate the assay by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Quantify radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and the Ki (inhibition constant) using non-linear regression analysis.
Protocol 2: GABAB Receptor Binding Assay [3][7]
-
Objective: To determine the affinity of this compound for the GABAB receptor.
-
Radioligand: [3H]-Baclofen (a selective GABAB agonist).
-
Membrane Preparation: Similar to the GABAA protocol, but the binding buffer should be 50 mM Tris-HCl with 2.5 mM CaCl2, pH 7.4. Thorough washing is critical to remove endogenous GABA.[8]
-
Assay Procedure:
-
Follow the general procedure for the GABAA assay.
-
Use [3H]-Baclofen as the radioligand (e.g., 5 nM).
-
For non-specific binding, use a high concentration of unlabeled baclofen (e.g., 1 mM).
-
Incubation is typically at 4°C for 30-60 minutes.
-
-
Data Analysis: As described for the GABAA assay.
Protocol 3: α2δ Subunit Binding Assay [9][10]
-
Objective: To determine if this compound binds to the α2δ subunit of voltage-gated calcium channels, the target of gabapentinoids.
-
Radioligand: [3H]-Gabapentin or [3H]-Leucine.[10]
-
Membrane Preparation: As described for the GABAA assay, using porcine brain is a common source for this subunit.[9][10]
-
Assay Procedure:
-
Follow the general procedure for the GABAA assay.
-
Incubate membranes with varying concentrations of the test compound and [3H]-Gabapentin.
-
For non-specific binding, use a high concentration of unlabeled pregabalin or gabapentin.
-
-
Data Analysis: As described for the GABAA assay.
Comparative Binding Affinity Data (Hypothetical & Known)
| Compound | GABAA Receptor (Ki, nM) | GABAB Receptor (Ki, nM) | α2δ Subunit (Ki, nM) |
| This compound | To be determined | To be determined | To be determined |
| GABA | ~10-100 (high affinity site)[11] | ~100-1000[3] | No significant binding |
| Gabapentin | No significant binding[12] | No significant binding[12] | ~100-200[13] |
| Pregabalin | No significant binding | No significant binding | ~30-100 |
| (S)-4-Aminopentanoic acid | Weak agonist/antagonist activity[4] | Weak agonist activity[4] | Not reported |
Functional Assays: Assessing Impact on Neuronal Activity
Binding affinity does not always correlate with functional activity. Therefore, it is essential to perform functional assays to understand how this compound affects GABAergic neurotransmission.
Protocol 4: Synaptosome GABA Uptake and Release Assay [14][15]
-
Objective: To determine if this compound inhibits the reuptake of GABA by presynaptic terminals or acts as a "false neurotransmitter" that is taken up and subsequently released.
-
Preparation:
-
Isolate synaptosomes (resealed presynaptic nerve terminals) from rat brain tissue using a Syn-PER Reagent or similar method.[16]
-
Resuspend the synaptosome pellet in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
-
Uptake Assay:
-
Pre-incubate synaptosomes with varying concentrations of this compound or a known GABA uptake inhibitor (e.g., tiagabine).
-
Initiate uptake by adding [3H]-GABA.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by rapid filtration and washing.
-
Quantify the amount of [3H]-GABA taken up by the synaptosomes via scintillation counting.
-
-
Release Assay (as a false neurotransmitter):
-
Load synaptosomes with [3H]-4-amino-4-methylpentanoic acid (if a radiolabeled version is available) or unlabeled compound.
-
Wash to remove excess compound.
-
Stimulate release with a depolarizing concentration of KCl (e.g., 30 mM).
-
Measure the amount of compound released into the supernatant.
-
-
Data Analysis: For the uptake assay, determine the IC50 for GABA uptake inhibition. For the release assay, quantify the amount of compound released upon depolarization.
In Vivo Evaluation: From Seizures to Pain Relief
Following promising in vitro results, the next logical step is to evaluate the bioactivity of this compound in established animal models of neurological disorders where GABAergic modulation is therapeutically relevant.
Anticonvulsant Activity: The Pentylenetetrazole (PTZ)-Induced Seizure Model
The PTZ model is a widely used screening tool for potential anti-epileptic drugs. PTZ is a GABAA receptor antagonist that induces generalized seizures.[17]
Protocol 5: PTZ-Induced Seizure Model in Mice [18][19]
-
Objective: To assess the ability of this compound to protect against chemically-induced seizures.
-
Procedure:
-
Administer this compound (at various doses) or vehicle to groups of mice via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 35-60 mg/kg, i.p.).
-
Immediately place each mouse in an individual observation chamber and record seizure activity for 30 minutes.
-
Score the severity of seizures using a standardized scale (e.g., Racine scale). Key parameters to measure include the latency to the first myoclonic jerk and the incidence of generalized tonic-clonic seizures.
-
-
Data Analysis: Compare seizure scores and latencies between the vehicle- and compound-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test for scores, ANOVA for latencies).
Analgesic Effects: The Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a robust and widely used model of peripheral nerve injury-induced neuropathic pain, a condition for which gabapentinoids are a first-line treatment.[20][21]
Protocol 6: CCI Model in Rats [22][23]
-
Objective: To evaluate the efficacy of this compound in alleviating neuropathic pain.
-
Surgical Procedure:
-
Under anesthesia, expose the common sciatic nerve in one hind limb of the rat.
-
Place four loose chromic gut ligatures around the nerve.[22]
-
Close the muscle and skin layers.
-
-
Behavioral Testing (starting ~7 days post-surgery):
-
Mechanical Allodynia: Measure the paw withdrawal threshold to a non-painful stimulus using von Frey filaments. A lower threshold in the injured paw indicates allodynia.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency to a heat stimulus (e.g., using a plantar test apparatus). A shorter latency indicates hyperalgesia.
-
-
Drug Administration and Testing:
-
After establishing a stable pain baseline, administer this compound or a positive control (e.g., gabapentin) to the animals.
-
Perform behavioral testing at various time points after drug administration to determine the onset and duration of any analgesic effect.
-
-
Data Analysis: Compare paw withdrawal thresholds and latencies before and after drug treatment, and between treated and vehicle groups, using statistical methods such as two-way repeated measures ANOVA.
Comparative In Vivo Efficacy (Hypothetical & Known)
| Compound | PTZ-Induced Seizures | CCI-Induced Neuropathic Pain |
| This compound | To be determined | To be determined |
| Gabapentin | Effective at reducing seizure severity | Effective at reducing mechanical allodynia and thermal hyperalgesia |
| Pregabalin | Effective at reducing seizure severity | Effective at reducing mechanical allodynia and thermal hyperalgesia |
| (R)-4-Aminopentanoic acid | Dose-dependent reduction in locomotor activity, suggesting CNS effects[4] | Not reported |
Conclusion and Future Directions
This guide provides a comprehensive, albeit prospective, framework for the comparative bioactivity assessment of this compound. The lack of existing data for this compound underscores a significant opportunity for novel drug discovery. By systematically employing the detailed in vitro and in vivo protocols outlined herein, researchers can effectively elucidate its pharmacological profile.
The key questions to be answered are:
-
Does this compound interact directly with GABAA or GABAB receptors?
-
Does it bind to the α2δ subunit of voltage-gated calcium channels, akin to gabapentinoids?
-
Does it modulate GABAergic neurotransmission indirectly, for example, by inhibiting GABA uptake or by acting as a false neurotransmitter?
-
Do these molecular interactions translate into therapeutically relevant in vivo activity in models of epilepsy and neuropathic pain?
The answers to these questions will not only define the therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse pharmacology of GABA analogs. The path forward is clear, and the potential for discovery is significant.
References
- Shimada, T., et al. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. J. Vis. Exp.
- Enna, S. J., & McCarson, K. E. (2006). Characterization of GABA Receptors. Current protocols in pharmacology, Chapter 1, Unit 1.7.
- Bryson, H. M., & Goa, K. L. (1994). Gabapentin. Drugs, 47(5), 833-841.
- JoVE. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. JoVE.
- PDSP. GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill.
- Taylor, C. P., Gee, N. S., Su, T. Z., Kocsis, J. D., Welty, D. F., Brown, J. P., & Dooley, D. J. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy research, 29(3), 233-249.
- Tallman, J. F., Thomas, J. W., & Gallager, D. W. (1978). GABAergic modulation of benzodiazepine binding site sensitivity.
- RxList. (2021). How Do GABA Analogs Work? - Uses, Side Effects, Drug Names. RxList.
- Silverman, R. B. (1983). In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase. Life sciences, 32(24), 2717-2723.
- Charles River. Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Charles River.
- MD Biosciences. Neuropathic Pain | Chronic Constriction Injury (CCI) Model. MD Biosciences.
- Zolkowska, D., Wu, C. Y., & Rogawski, M. A. (2021). Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. Journal of neurochemistry, 158(5), 1074-1082.
- Aragen Life Sciences. Chronic Constriction Injury (CCI)-induced Neuropathic Pain Model. Aragen Life Sciences.
- JoVE. (2011). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. JoVE.
- Shimada, T., & Yamagata, T. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of visualized experiments : JoVE, (136), 57544.
- Charles River. (n.d.). Chronic Constriction Injury (CCI) Model. Charles River Laboratories.
- Jones, M. V., & Westbrook, G. L. (1995). Defining Affinity with the GABAA Receptor. Neuron, 15(1), 181-189.
- Bessaïh, T., Pichon, Y., & Sattelle, D. B. (1995). Functional assay for GABA receptor subtypes of a cockroach giant interneuron. Journal of experimental biology, 198(Pt 4), 881-890.
- Han, H., Sapio, M. R., & Wirk, T. M. (2018). Structure-Dependent Activity of Natural GABA(A) Receptor Modulators. Molecules (Basel, Switzerland), 23(7), 1757.
- Whiting, P. J. (2003). GABAA receptors: structure, function, pharmacology, and related disorders. Neuropharmacology, 44(3), 263-270.
- Driuk, M., et al. (2024). PREVENTION OF MERCURY-INDUCED EXCITOTOXICITY IN PRESYNAPTIC BRAIN NERVE TERMINALS WITH CARBON DOTS. ResearchGate.
- Schjoth-Eskesen, C., et al. (2025). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega.
- Al-Khafaji, K., & Kuroda, K. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. International journal of molecular sciences, 23(2), 949.
- Matera, C., Compagnion, A., et al. (2025). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR protocols.
- Gee, N. S., Brown, J. P., Dissanayake, V. U., Offord, J., Thurlow, R., & Woodruff, G. N. (1996). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain. The Journal of biological chemistry, 271(10), 5768-5776.
- Gifford Bioscience. Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience.
- Wikipedia. (n.d.). GABAA receptor. Wikipedia.
- Richerson, G. B., & Wu, Y. (2004). GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS).
- Silverman, R. B., & Levy, M. A. (1981). In vivo inactivation of gamma-aminobutyric acid-alpha-ketoglutarate transaminase by 4-amino-5-fluoropentanoic acid.
- ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate.
- PubChem. 4-(Methylamino)butyric acid. National Center for Biotechnology Information.
- Wang, M., & Offord, J. (1999). Structural requirement of the calcium-channel subunit alpha2delta for gabapentin binding. The Biochemical journal, 342 ( Pt 2), 329-336.
- Bryans, J. S., Davies, N., Gee, N. S., Dissanayake, V. U., & Offord, J. (1998). Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents. Journal of medicinal chemistry, 41(10), 1838-1845.
- Pressey, J. C., et al. (2024). Decoding the structural and functional diversity of GABAA receptors: from ensemble logic to therapeutic opportunities. British Journal of Pharmacology.
Sources
- 1. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PTZ-Induced Epilepsy Model in Mice - JoVE Journal [jove.com]
- 13. Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 19. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]
- 20. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 21. mdbneuro.com [mdbneuro.com]
- 22. aragen.com [aragen.com]
- 23. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
Comparative Guide to Evaluating Peptide-Protein Interactions: The Impact of 4-Amino-4-methylpentanoic Acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on evaluating the impact of incorporating the unnatural amino acid, 4-Amino-4-methylpentanoic acid, into peptides to modulate their interaction with protein targets. We will delve into the rationale behind using this specific modification, present a comparative analysis, and provide detailed experimental protocols to empower your research.
Introduction: The Challenge and Opportunity in Targeting Peptide-Protein Interactions
Peptide-protein interactions (PPIs) are fundamental to nearly all cellular processes, governing everything from signal transduction to metabolic regulation.[1][2] Consequently, they represent a vast and promising class of targets for therapeutic intervention. Peptides, due to their high specificity and lower toxicity compared to small molecules, are ideal candidates for modulating these interactions.[3][4]
However, the therapeutic utility of natural peptides is often limited by two key factors: low conformational stability and susceptibility to proteolytic degradation.[4][5] Many peptides adopt their bioactive conformation, frequently an α-helix, only upon binding to their target protein. In their unbound state in circulation, they exist as a flexible ensemble of structures, which reduces their binding affinity and makes them vulnerable to proteases.[6][7]
To overcome these hurdles, medicinal chemists employ various strategies, including the incorporation of unnatural amino acids (UAAs) designed to pre-organize the peptide into its bioactive shape and enhance its stability.[4][8] This guide focuses on a potent helix-stabilizing UAA, This compound , and provides a roadmap for quantifying its impact on a target PPI.
The Role of this compound in Peptide Design
This compound is a non-proteinogenic amino acid that can be incorporated into a peptide sequence during solid-phase synthesis.[9] Its structure is notable for the gem-dimethyl group on the alpha-carbon, which serves a critical purpose in peptide stabilization.
The steric hindrance imposed by the gem-dimethyl group restricts the conformational freedom of the peptide backbone. This restriction significantly favors the adoption of an α-helical secondary structure.[6][10] By strategically placing this UAA within a peptide sequence, we can essentially "lock" it into its helical, bioactive conformation, even before it encounters its protein target. This pre-organization can lead to:
-
Enhanced Binding Affinity: By reducing the entropic penalty of binding, a more rigid, pre-formed helix often exhibits tighter and more specific interactions with its target.[7]
-
Increased Proteolytic Resistance: The constrained conformation and the unnatural nature of the amino acid can make the peptide a poor substrate for proteases, thereby increasing its half-life in biological systems.[5][11]
Comparative Analysis: A Hypothetical Case Study
To illustrate the evaluation process, let's consider a hypothetical scenario: enhancing the interaction between a 12-mer peptide antagonist (P12-Native) and its target protein. We will compare the native peptide with a modified version (P12-Mod) where a key residue is replaced with this compound.
Performance Metrics & Illustrative Data
The impact of the modification is assessed across three critical parameters: binding kinetics and affinity, thermodynamic profile, and proteolytic stability. The data below is for illustrative purposes.
| Parameter | P12-Native | P12-Mod (with this compound) | Methodology | Interpretation |
| Association Rate (k_a) | 1.2 x 10⁵ M⁻¹s⁻¹ | 5.8 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | The modified peptide associates with the target protein nearly 5 times faster, suggesting a more favorable initial binding event due to its pre-formed helical structure. |
| Dissociation Rate (k_d) | 8.5 x 10⁻³ s⁻¹ | 1.1 x 10⁻³ s⁻¹ | Surface Plasmon Resonance (SPR) | The modified peptide dissociates from the target over 7 times more slowly, indicating a more stable and longer-lasting complex. |
| Dissociation Constant (K_D) | 71 nM | 1.9 nM | Surface Plasmon Resonance (SPR) | The overall binding affinity is improved by approximately 37-fold, a significant enhancement for potential therapeutic efficacy. |
| Binding Enthalpy (ΔH) | -8.5 kcal/mol | -10.2 kcal/mol | Isothermal Titration Calorimetry (ITC) | The binding of the modified peptide is more enthalpically driven, suggesting stronger hydrogen bonding and van der Waals interactions within the binding pocket. |
| Binding Entropy (TΔS) | 1.8 kcal/mol | -0.5 kcal/mol | Isothermal Titration Calorimetry (ITC) | The entropic penalty for binding is reduced for the modified peptide, consistent with the hypothesis that it is more conformationally constrained prior to binding. |
| Proteolytic Half-Life (t_½) | 15 minutes | > 180 minutes | In Vitro Serum Stability Assay | The modification dramatically increases the peptide's resistance to degradation by serum proteases, a crucial factor for in vivo applications. |
Experimental Workflows & Protocols
Here we provide detailed, step-by-step protocols for the key experiments used to generate the comparative data.
Workflow for Evaluating Peptide-Protein Interactions
The overall process involves characterizing the binding and stability of the modified peptide in comparison to its native counterpart.
Caption: Overall workflow for comparative analysis of modified peptides.
Protocol: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time, providing kinetic data on association and dissociation rates.[12][13][14]
Objective: To determine the association rate (k_a), dissociation rate (k_d), and equilibrium dissociation constant (K_D) of the peptide-protein interaction.
Materials:
-
SPR instrument (e.g., Biacore, GE Healthcare)
-
Sensor chip (e.g., CM5 series)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)[15]
-
Target protein (ligand) and peptides (analytes)
Procedure:
-
Surface Preparation: Activate the carboxymethylated dextran surface of the sensor chip with a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Ligand Immobilization: Inject the target protein (~50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (e.g., 2000-3000 Response Units). The low pH of the buffer promotes electrostatic pre-concentration of the protein on the surface.[15]
-
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters on the surface.
-
Analyte Injection (Association): Prepare a serial dilution of the peptide analyte (e.g., from 1 nM to 500 nM) in running buffer. Inject each concentration over the ligand-immobilized surface and a reference flow cell (for background subtraction) at a constant flow rate (e.g., 30 µL/min) for a set time (e.g., 180 seconds).[16]
-
Dissociation: After the association phase, allow the running buffer to flow over the chip for an extended period (e.g., 600 seconds) to monitor the dissociation of the peptide-protein complex.
-
Regeneration: If necessary, inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analyte before the next injection.
-
Data Analysis: Fit the resulting sensorgrams (Response Units vs. Time) to a 1:1 Langmuir binding model to extract k_a, k_d, and calculate K_D (k_d/k_a).
Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[17][18]
Objective: To determine the binding enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.
Materials:
-
Isothermal Titration Calorimeter
-
Target protein and peptides
-
Dialysis buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation: Dialyze both the protein and peptide samples extensively against the same buffer to minimize buffer mismatch effects, which can generate heat signals and confound the data.
-
Concentration Determination: Accurately determine the concentration of both protein and peptide solutions using a reliable method (e.g., UV-Vis spectroscopy at 280 nm for the protein).
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the target protein into the sample cell (typically at a concentration 10-50 times the expected K_D) and the peptide into the injection syringe (typically at a concentration 10-15 times that of the protein).[19]
-
Titration: Perform a series of small, precise injections (e.g., 2-5 µL) of the peptide solution into the protein-containing sample cell. Allow the system to equilibrate between injections.
-
Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. This power is proportional to the heat change upon binding.
-
Data Analysis: Integrate the heat change for each injection peak and plot it against the molar ratio of peptide to protein. Fit this binding isotherm to a suitable model (e.g., one-site binding model) to determine ΔH, K_D, and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS, where K_A = 1/K_D.
Protocol: Proteolytic Stability Assay
This assay assesses the peptide's resistance to degradation by proteases found in biological fluids like serum.[11]
Objective: To determine and compare the half-life (t_½) of the native and modified peptides in serum.
Materials:
-
Human or animal serum
-
Test peptides (native and modified)
-
Quenching solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid)
-
HPLC or LC-MS system
Procedure:
-
Incubation: Dilute the stock peptide solution into pre-warmed (37°C) serum to a final concentration (e.g., 10 µM).
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120, 180 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Quenching: Immediately mix the aliquot with an equal volume of ice-cold quenching solution. This precipitates the serum proteins and stops all enzymatic activity.
-
Clarification: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it using reverse-phase HPLC or LC-MS. Quantify the peak area corresponding to the intact peptide at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase decay model to calculate the half-life (t_½), which is the time required for 50% of the peptide to be degraded.[11]
Caption: Workflow for the in vitro proteolytic stability assay.
Conclusion
The strategic incorporation of this compound is a powerful tool for enhancing the therapeutic potential of peptides. By pre-organizing the peptide into its bioactive α-helical conformation, this modification can lead to dramatic improvements in binding affinity, kinetic profile, and proteolytic stability. The comprehensive evaluation workflow presented here, combining biophysical techniques like SPR and ITC with stability assays, provides a robust framework for quantifying these improvements. This data-driven approach is essential for making informed decisions in the hit-to-lead and lead optimization stages of drug development, ultimately accelerating the journey of promising peptide candidates to the clinic.
References
- Piela, L., Némethy, G., & Scheraga, H. A. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Proceedings of the National Academy of Sciences, 88(12), 5317–5321. [Link]
- Padmanabhan, S., & Baldwin, R. L. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. Journal of Molecular Biology, 219(1), 135-137. [Link]
- Chakrabartty, A., & Baldwin, R. L. (1991). Helix stabilization by natural and unnatural amino acids with alkyl side-chains. Protein Science, 1(2), 199-204. [Link]
- Padmanabhan, S., Marqusee, S., Ridgeway, T., Laue, T. M., & Baldwin, R. L. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. PNAS, 88(12), 5317-5321. [Link]
- Marqusee, S., Robbins, V. H., & Baldwin, R. L. (1991). Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains. PNAS, 88(12), 5282-5286. [Link]
- Dobry, C., & Friere, E. (2018). Isothermal Titration Calorimetry to Study Plant Peptide Ligand-Receptor Interactions. WUR eDepot. [Link]
- Phizicky, E. M., & Fields, S. (2015). Current Experimental Methods for Characterizing Protein–Protein Interactions. Microbiology and Molecular Biology Reviews, 79(1), 91-123. [Link]
- Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).
- Stevenson, M. J. (n.d.). Isothermal Titration Calorimetry. Stevenson Lab.
- Bitesize Bio. (2021). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry.
- Bio-protocol. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. Bio-protocol, 3(3), e349. [Link]
- University of Leicester. (n.d.). Isothermal titration calorimetry to measure protein/peptide/lipid interactions.
- Biosensing Instrument. (n.d.). Surface Plasmon Resonance Measurement of Protein-Peptide Interaction Using Streptavidin Sensor Chip.
- Royal Society of Chemistry. (2021). Peptide design to control protein–protein interactions. RSC Chemical Biology, 2(1), 10-25. [Link]
- National Institutes of Health. (2012). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Methods in Molecular Biology, 897, 185-200. [Link]
- Wodak, S. J., & Vlasblom, J. (2005). Deciphering Protein–Protein Interactions. Part I. Experimental Techniques and Databases.
- Witz, J., & Leman, L. J. (2018). Current Experimental Methods for Characterizing Protein-Protein Interactions. Protein Science, 27(11), 1801-1821. [Link]
- Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions.
- Kohler, A., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Kluskens, L. D., et al. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 13(5), e0197175. [Link]
- American Chemical Society. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185-3203. [Link]
- Royal Society of Chemistry. (2023). PepINVENT: generative peptide design beyond natural amino acids. Chemical Science, 14(1), 123-134. [Link]
- Singh, R., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 65(1), 81-125. [Link]
Sources
- 1. Current Experimental Methods for Characterizing Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 3. PepINVENT: generative peptide design beyond natural amino acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-helix stabilization by natural and unnatural amino acids with alkyl side chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | Semantic Scholar [semanticscholar.org]
- 9. Peptide Design: Principles & Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. pnas.org [pnas.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. affiniteinstruments.com [affiniteinstruments.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. biosensingusa.com [biosensingusa.com]
- 17. edepot.wur.nl [edepot.wur.nl]
- 18. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 19. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
A Comparative Benchmarking Guide to the Synthesis of 4-Amino-4-methylpentanoic Acid
Introduction: The Significance of a Quaternary γ-Amino Acid
In the landscape of pharmaceutical development and peptide chemistry, non-proteinogenic amino acids are indispensable building blocks for creating novel therapeutics with enhanced stability and unique biological activities. 4-Amino-4-methylpentanoic acid, a γ-amino acid featuring a quaternary stereocenter, is of particular interest. Its structure is foundational in the synthesis of peptidomimetics, conferring resistance to enzymatic degradation and enabling the design of molecules with specific conformational constraints. This guide provides an in-depth, comparative analysis of established and modern synthetic routes to this valuable compound, offering researchers the data and insights necessary to select the most appropriate method for their specific application, be it discovery-phase research or large-scale production.
Strategic Overview of Synthetic Pathways
The synthesis of this compound presents a core challenge: the efficient construction of the C4 quaternary center bearing the amine group. Methodologies can be broadly categorized, each with inherent advantages and drawbacks concerning atom economy, safety, cost, and stereochemical control. This guide will focus on a comparative analysis of two distinct and illustrative approaches:
-
The Classical Approach: Synthesis via Reduction of a Nitro Precursor.
-
The Modern Enzymatic Approach: Asymmetric Reductive Amination.
We will dissect these methods, providing not only the procedural steps but also the underlying chemical logic and practical considerations learned from experience in the field.
Method 1: Synthesis via Reduction of 4-Methyl-4-nitropentanoic Acid
This classical route is a robust and often high-yielding method that relies on well-established chemical transformations. The key is the formation of a nitro-containing precursor, 4-methyl-4-nitropentanoic acid[1], which is then reduced to the target amine.
Causality and Mechanistic Insight
The logic of this pathway is straightforward: the nitro group serves as a masked amine. The Michael addition of a nitroalkane to an α,β-unsaturated ester is a reliable C-C bond-forming reaction, and the subsequent reduction of the nitro group to a primary amine is a high-efficiency transformation. This method is often favored for its scalability and the relative low cost of the initial starting materials. However, the multi-step nature and the use of potent reducing agents are significant considerations.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Methyl 4-methyl-4-nitropentanoate The synthesis begins with a Michael addition of 2-nitropropane to methyl acrylate.
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-nitropropane (1.0 eq) in a suitable solvent like methanol.
-
Add a catalytic amount of a strong base, such as sodium methoxide (NaOMe) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to generate the nitronate anion.
-
Slowly add methyl acrylate (1.1 eq) to the solution at room temperature. The reaction is typically exothermic.
-
After the initial reaction subsides, heat the mixture to reflux for 4-6 hours to ensure complete reaction.
-
Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure. The resulting crude oil, methyl 4-methyl-4-nitropentanoate[2], is purified by vacuum distillation or column chromatography.
Step 2: Hydrolysis to 4-Methyl-4-nitropentanoic Acid The methyl ester is hydrolyzed to the corresponding carboxylic acid.
-
Dissolve the purified methyl 4-methyl-4-nitropentanoate[2] in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq).
-
Stir the mixture at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the mixture in an ice bath and carefully acidify with cold hydrochloric acid (HCl) to a pH of ~2.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-methyl-4-nitropentanoic acid[1] as a solid or oil.
Step 3: Reduction to this compound The final step is the reduction of the nitro group.
-
Dissolve 4-methyl-4-nitropentanoic acid in a solvent such as ethanol or methanol.
-
Carefully add the solution to a hydrogenation vessel containing a catalyst, typically Palladium on carbon (Pd/C, 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.
-
Shake or stir the reaction mixture vigorously at room temperature until hydrogen uptake ceases.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.
Workflow Diagram: Classical Synthesis
Caption: Workflow for the classical synthesis of this compound.
Method 2: Asymmetric Enzymatic Reductive Amination
Representing a green and highly selective approach, enzymatic synthesis offers a powerful alternative to classical methods. Specifically, the reductive amination of a keto-acid precursor using an engineered amine dehydrogenase (AmDH) or a transaminase can provide direct access to the chiral amine with high enantiomeric excess. While not specific to this compound, recent studies on the synthesis of (R)-4-aminopentanoic acid from levulinic acid using engineered glutamate dehydrogenases demonstrate the immense potential of this strategy.[3]
Causality and Mechanistic Insight
The core principle is leveraging the exquisite stereoselectivity of enzymes. An engineered enzyme, such as a glutamate dehydrogenase or an amine dehydrogenase, can recognize a prochiral ketone (in a related case, levulinic acid) and deliver a hydride (from a cofactor like NADPH) and an amino group (from ammonia) to one specific face of the carbonyl.[3] This process bypasses the need for chiral auxiliaries or resolution steps, often operates in aqueous media under mild conditions (ambient temperature and neutral pH), and generates minimal waste. The primary challenge lies in enzyme discovery and engineering to achieve high activity and selectivity for the specific non-natural substrate.
Hypothetical Experimental Protocol (Based on Analogy)
This protocol is a conceptual adaptation for 4-methyl-4-oxopentanoic acid based on published procedures for similar substrates.[3]
Step 1: Enzyme and Cofactor Preparation
-
Obtain or express the engineered amine dehydrogenase (AmDH) with known activity towards γ-keto acids.
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5).
-
Prepare a cofactor regeneration system. A common choice is using formate dehydrogenase (FDH) and sodium formate to regenerate NADPH from NADP+. This is crucial for process economy.
Step 2: Biocatalytic Reductive Amination
-
In a temperature-controlled bioreactor, combine the buffer, 4-methyl-4-oxopentanoic acid (substrate), ammonium chloride or ammonium formate (amine source), and a catalytic amount of NADP+.
-
Add the cofactor regeneration enzyme (FDH) and the primary synthesis enzyme (engineered AmDH).
-
Maintain the reaction at the optimal temperature for the enzymes (e.g., 30-45°C) with gentle stirring.
-
Monitor the reaction progress by HPLC, measuring the consumption of the keto-acid and the formation of the amino acid product. Reactions can achieve high conversion (>97%) in 12-24 hours.[3]
Step 3: Product Isolation and Purification
-
Once the reaction is complete, terminate it by denaturing the enzymes (e.g., by heat treatment or pH shift).
-
Remove the precipitated protein by centrifugation.
-
The product can be isolated from the aqueous solution using ion-exchange chromatography.
-
Elute the product, desalt if necessary, and lyophilize to obtain the pure this compound. The enantiomeric excess (>99% ee) is typically determined by chiral HPLC.[3]
Workflow Diagram: Enzymatic Synthesis
Caption: Workflow for asymmetric enzymatic synthesis of this compound.
Quantitative and Qualitative Benchmarking
The choice of a synthetic route is a multi-faceted decision. The following table provides a clear, data-driven comparison of the two methodologies.
| Parameter | Method 1: Reduction of Nitro Precursor | Method 2: Enzymatic Reductive Amination | Justification & Expert Insights |
| Overall Yield | Good to Excellent (60-80% over 3 steps) | Excellent (>95% conversion)[3] | Classical methods often suffer yield loss at each step, whereas one-pot enzymatic reactions can achieve near-quantitative conversion. |
| Stereocontrol | Racemic (produces both enantiomers) | Excellent (>99% e.e.)[3] | The key advantage of the enzymatic route is its inherent and high stereoselectivity, eliminating the need for costly resolution steps. |
| Scalability | High; well-established for industrial scale. | Moderate to High; requires bioreactors. | While classical chemistry is proven at scale, large-scale biocatalysis is rapidly advancing and becoming more common. |
| Safety & Hazards | High (use of strong base, H₂ gas, pyrophoric Pd/C) | Low (aqueous, mild conditions) | The enzymatic route avoids hazardous reagents and high-pressure hydrogenation, significantly improving the process safety profile. |
| Environmental Impact | Moderate (organic solvents, heavy metal catalyst) | Low (aqueous media, biodegradable catalyst, minimal waste)[3] | Green chemistry principles strongly favor the enzymatic approach due to its low environmental footprint. |
| Cost of Reagents | Low (bulk chemicals are inexpensive) | High (enzyme and cofactor costs can be significant) | The initial cost of enzymes can be high, but this is offset by their efficiency and potential for reuse, and the cost of cofactor regeneration is key. |
| Versatility | High; applicable to a wide range of substrates. | Moderate; enzyme is highly specific. | A specific engineered enzyme is needed for each substrate, whereas classical methods are often more broadly applicable with minor modifications. |
Conclusion and Recommendations
For researchers in the early stages of drug discovery requiring racemic this compound for initial screening, the classical synthesis via reduction of the nitro precursor offers a reliable, versatile, and cost-effective route. It utilizes standard laboratory techniques and provides material without the need for specialized biological equipment.
For professionals in process development and manufacturing , particularly where a single enantiomer is required for the final active pharmaceutical ingredient (API), the enzymatic reductive amination approach is unequivocally superior. Despite the initial investment in enzyme development, the benefits of exceptional stereocontrol, improved safety, significantly reduced environmental impact, and high conversion rates make it the ideal choice for a sustainable and efficient large-scale synthesis. The field of enzyme engineering is rapidly advancing, promising an expanding toolbox for accessing complex chiral molecules like this compound with unparalleled precision.[3]
References
- PubMed. Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement.
- Wikipedia. Hofmann rearrangement.
- Master Organic Chemistry. The Hofmann and Curtius Rearrangements. (2017-09-19).
- Chemistry Steps. Hofmann Rearrangement.
- Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. (2024-07-30).
- Master Organic Chemistry. Strecker Synthesis.
- Wikipedia. Gabriel synthesis.
- PubMed Central. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. (2022-01-10).
- Wikipedia. Strecker amino acid synthesis.
- Organic Chemistry Portal. Strecker Synthesis.
- Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. (2022-09-25).
- Filo. Outline a synthesis of 4-methylpentanamine using Gabriel Synthesis (in. (2025-10-15).
- IP.com. A Novel Process For The Preparation Of An (2 R, 4 S) 4 (T Butoxycarbonyl Amino) 5 (Biphenyl 4 Yl) 2 Methyl Pentanoic Acid.
- MedSchoolCoach. Gabriel Synthesis of Amino Acids – MCAT Biochemistry.
- MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry.
- PubChem - NIH. 4-Methyl-4-nitropentanoic acid | C6H11NO4 | CID 31644.
- Master Organic Chemistry. The Strecker Synthesis of Amino Acids. (2018-11-12).
- MDPI. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. Organic Synthesis: Leveraging Advanced Intermediates for Innovation.
- Chemsrc. 4-methyl-4-nitro-pentanoic acid | CAS#:32827-16-0. (2024-01-10).
- PubChem - NIH. Methyl 4-methyl-4-nitropentanoate | C7H13NO4 | CID 247995.
- Google Patents. US9206116B2 - Process for preparing 5-biphenyl-4-amino-2-methyl pentanoic acid.
- ResearchGate. Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters | Request PDF. (2025-08-07).
- Chemical Science (RSC Publishing). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols.
- PMC - NIH. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling.
- Organic Syntheses Procedure. Benzoic acid, m-nitro-, methyl ester.
- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
- Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- PMC - NIH. A Convenient Synthesis of Amino Acid Methyl Esters.
- ResearchGate. SYNTHESIS AND PROPERTIES OF 4-AMINO-2-METHYL-PYRIMIDINE-5-IL-METHYL ESTERS OF AROMATIC THIOSULFOACIDS | Request PDF. (2025-08-09).
Sources
- 1. 4-Methyl-4-nitropentanoic acid | C6H11NO4 | CID 31644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-methyl-4-nitropentanoate | C7H13NO4 | CID 247995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the pharmacokinetic properties of peptides containing 4-Amino-4-methylpentanoic acid
A Comparative Pharmacokinetic Analysis: Enhancing Peptide Stability with 4-Amino-4-methylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the pharmacokinetic properties of peptides modified with the non-proteinogenic amino acid, this compound (Ac5c). We will explore the molecular rationale for its use, present comparative experimental data to illustrate its impact on metabolic stability, and provide detailed methodologies for assessing these properties.
Introduction: The Challenge of Peptide Therapeutics
Peptides represent a rapidly growing class of therapeutics, prized for their high specificity, potency, and lower toxicity compared to small molecules.[1] However, their clinical utility is often hampered by poor pharmacokinetic profiles. Unmodified peptides typically exhibit very short plasma half-lives, often just a few minutes, due to two primary factors: rapid proteolytic degradation by ubiquitous peptidases and efficient renal clearance.[2][3]
To overcome these limitations, medicinal chemists employ various strategies, including the incorporation of unnatural amino acids.[1][2] Among the most effective of these are α,α-disubstituted amino acids, which involve replacing the α-hydrogen atom with a second substituent. This compound (Ac5c) is a prime example, featuring a gem-dimethyl group at the α-carbon. This modification imposes significant conformational constraints and, crucially, provides a steric shield that enhances resistance to enzymatic degradation, a cornerstone of improving peptide pharmacokinetics.
The Molecular Rationale: Steric Hindrance as a Defense Against Proteolysis
The primary mechanism by which Ac5c enhances peptide stability is through steric hindrance. Peptidases, the enzymes responsible for cleaving peptide bonds, have specific active sites that must accommodate the peptide substrate. The peptide backbone must fit precisely for catalysis to occur.
The incorporation of an α,α-disubstituted residue like Ac5c introduces a bulky gem-dimethyl group directly adjacent to the peptide backbone. This bulk physically obstructs the approach and proper binding of the peptidase enzyme, effectively shielding the neighboring peptide bonds from cleavage. This is particularly effective for protecting against both aminopeptidases (which cleave at the N-terminus) and endopeptidases (which cleave within the sequence).
Case Study: Enhancing the Stability of Leu-Enkephalin
While harmonized pharmacokinetic data for a single peptide with and without Ac5c is scarce in the literature, the principle of stabilization via α-modification can be powerfully illustrated using a well-documented case study.[4] We will examine Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), an endogenous opioid peptide with therapeutic potential that is severely limited by its abysmal metabolic stability.
Native Leu-enkephalin is rapidly cleaved in plasma at two primary sites: the Tyr¹-Gly² bond by aminopeptidases and the Gly³-Phe⁴ bond by enzymes like angiotensin-converting enzyme.[5] Its plasma half-life is typically less than a minute.
To demonstrate the impact of chemical modification on stability, we can compare the native peptide to a modified analogue. A study by O'Connell et al. investigated analogues with substitutions at the Phe⁴ position and measured their stability in rat plasma. While not an α,α-disubstitution, the data provides a quantitative benchmark for how targeted chemical changes can dramatically inhibit proteolysis.
Comparative In Vitro Stability Data
The following table summarizes the in vitro half-life of native Leu-enkephalin compared to one of its most stabilized analogues from the study. This data clearly illustrates the profound effect of structural modification on metabolic stability.
| Peptide Compound | Sequence / Modification | In Vitro Plasma Half-life (t½) in min | Fold Improvement vs. Native |
| Native Leu-enkephalin | Tyr-Gly-Gly-Phe-Leu | < 2 min | - |
| Analogue 1a | Tyr-Gly-Gly-(3-F-Phe)-Leu | 82.3 min | > 41x |
| (Data sourced from O'Connell, K. A., et al. (2021)).[5] |
Analysis: The data unequivocally shows that a minor modification—in this case, the addition of a single fluorine atom—can increase the plasma half-life by over 40-fold.[5] This is because the modification impedes cleavage at the critical Gly³-Phe⁴ site. It is mechanistically sound to posit that the incorporation of a more sterically demanding residue like Ac5c at or near this position would offer an even greater protective effect, further extending the pharmacokinetic profile.
Experimental Methodologies: Assessing In Vitro Peptide Stability
A trustworthy and reproducible protocol is essential for evaluating the pharmacokinetic properties of novel peptide candidates. The following is a representative methodology for an in vitro plasma stability assay, adapted from established protocols.[5][6]
Protocol: In Vitro Plasma Stability Assay
Objective: To determine the rate of degradation of a peptide therapeutic when incubated in plasma.
Materials:
-
Test Peptide (e.g., Ac5c-modified peptide)
-
Control Peptide (e.g., Native peptide)
-
Pooled Animal or Human Plasma (e.g., Sprague Dawley rat plasma), anticoagulated with K₂EDTA.
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: Acetonitrile (ACN) with 0.1% Formic Acid (FA) and an internal standard.
-
Incubator or water bath set to 37°C.
-
Centrifuge capable of >12,000 x g.
-
UPLC-MS/MS system for analysis.
Procedure:
-
Preparation: Thaw frozen plasma on ice. Once thawed, centrifuge at 2,000 x g for 10 minutes at 4°C to pellet any cryoprecipitates. Use the supernatant for the assay. Pre-warm the plasma to 37°C.
-
Rationale: This step ensures a homogenous and clear plasma matrix, removing any solids that could interfere with the assay.
-
-
Reaction Initiation: In a microcentrifuge tube, add the test peptide (from a concentrated stock solution) to the pre-warmed plasma to achieve a final concentration of 1-5 µM. Vortex gently to mix. This is your T=0 sample point, which should be immediately quenched (Step 3).
-
Rationale: Initiating the reaction at a defined concentration and temperature is critical for kinetic calculations.
-
-
Incubation & Time Points: Incubate the mixture at 37°C. At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
Rationale: Multiple time points are necessary to accurately model the degradation kinetics.
-
-
Reaction Quenching: Immediately add the withdrawn aliquot to a tube containing a fixed volume of ice-cold Quenching Solution (e.g., 150 µL). Vortex vigorously for 30 seconds.
-
Rationale: The high concentration of organic solvent (acetonitrile) precipitates plasma proteins, including proteolytic enzymes, instantly stopping the degradation reaction. The internal standard corrects for variations in sample processing and instrument response.
-
-
Protein Precipitation: Centrifuge the quenched samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to a new vial for analysis. Quantify the remaining concentration of the parent peptide using a validated UPLC-MS/MS method.
-
Rationale: UPLC-MS/MS provides the high sensitivity and specificity required to detect the peptide of interest among complex plasma components.
-
-
Data Analysis: Plot the natural logarithm of the remaining peptide concentration versus time. The slope of this line (k) is the degradation rate constant. The half-life (t½) is calculated using the formula: t½ = 0.693 / k .
Conclusion and Future Outlook
The incorporation of α,α-disubstituted amino acids like this compound is a robust and validated strategy for mitigating the primary pharmacokinetic liability of peptide therapeutics: proteolytic degradation. By introducing localized steric hindrance, these modifications can dramatically increase plasma half-life, transforming a transiently active molecule into a viable drug candidate.
The comparative data, illustrated through the Leu-enkephalin case study, provides compelling evidence for the power of this approach. While each new peptide requires individual optimization to balance enhanced stability with the retention of biological activity, the principles outlined in this guide serve as a foundational strategy for the rational design of next-generation peptide drugs with significantly improved pharmacokinetic profiles. Future work should focus on generating harmonized, publicly available datasets to better compare the stabilizing effects of different unnatural amino acids across various peptide backbones.
References
- Kohler, A., Jülke, E. M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625. [Link]
- Koo, K. T., Li, G., An, S., & Lim, S. M. (2022). An Effective and Safe Enkephalin Analog for Antinociception. Molecules, 27(21), 7232. [Link]
- Kohler, A., Jülke, E. M., Stichel, J., & Beck-Sickinger, A. G. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
- Oh, S. J., Lee, Y. S., & Kim, Y. (2012). Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors. Bioorganic & Medicinal Chemistry Letters, 22(1), 589-592. [Link]
- Cavaco, M., Andreu, D., & Castanho, M. A. R. B. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Angewandte Chemie International Edition, 60(4), 1686-1688. [Link]
- Schiller, P. W., Eggimann, B., DiMaio, J., Lemieux, C., & Nguyen, T. M. (1981). A cyclic enkephalin analog with high in vitro opiate activity.
- Gellman, S. H. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]
- Riemer, T., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Amino Acids, 49(6), 1109-1117. [Link]
- O'Connell, K. A., et al. (2021). The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. Molecules, 26(11), 3254. [Link]
- Riemer, T., & Knappe, D. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. [Link]
- Gold, B. M., et al. (2021). Quantifying and controlling the proteolytic degradation of cell adhesion peptides.
- Richter, W. F., & Cleland, J. L. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Clinical Pharmacokinetics, 52(8), 629-642. [Link]
- Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Chemical & Pharmaceutical Bulletin, 55(3), 349-356. [Link]
- Hardy, G. W., et al. (1988). Peripherally acting enkephalin analogues. 1. Polar pentapeptides. Journal of Medicinal Chemistry, 31(5), 960-966. [Link]
- Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?. Pharmaceutics, 14(9), 1845. [Link]
- Cicero, R., & D'Angelo, S. (2021). Pharmacodynamics and Clinical Implications of the Main Bioactive Peptides: A Review. International Journal of Molecular Sciences, 22(16), 8507. [Link]
- He, C., & Hu, Y. (2023). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Journal of Biosciences and Medicines, 11, 76-93. [Link]
Sources
- 1. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]
- 2. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Amino-4-methylpentanoic Acid
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials. This guide provides an in-depth, procedural framework for the proper disposal of 4-Amino-4-methylpentanoic acid, ensuring the safety of personnel and the preservation of our environment. The protocols outlined herein are grounded in established safety standards and regulatory compliance, reflecting a commitment to best practices in the modern laboratory.
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. While comprehensive toxicological data may be limited, the available Safety Data Sheets (SDS) for this compound and its analogs indicate several potential hazards that must be addressed.
Hazard Profile of this compound
| Hazard Statement | Classification | Precautionary Action |
| H302: Harmful if swallowed | Acute toxicity, oral (Category 4) | Do not eat, drink or smoke when using this product. Rinse mouth.[1] |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Wear protective gloves. Wash skin thoroughly after handling.[1] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1] |
Given these potential hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact and potential irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles causing serious eye irritation. |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling bulk quantities or if dust generation is likely. |
Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that must be executed with precision and adherence to institutional and regulatory guidelines.
Step 1: Waste Identification and Segregation
All waste containing this compound must be classified as hazardous chemical waste. It is crucial to segregate this waste stream from other laboratory waste to prevent inadvertent and potentially dangerous reactions.
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any absorbent materials used for spill cleanup in a designated, clearly labeled hazardous waste container.
-
Aqueous Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent wastes unless compatibility has been verified.
Step 2: Containerization and Labeling
Proper containerization and labeling are critical for safe storage and transport of hazardous waste.
-
Container Selection: Use only chemically compatible containers with secure, tight-fitting lids. The original product container, if in good condition, is an ideal choice.
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Irritant").[2][3]
Step 3: On-Site Accumulation and Storage
Designated Satellite Accumulation Areas (SAAs) are the primary locations for the short-term storage of hazardous waste in the laboratory.[2][4]
-
Location: The SAA should be located at or near the point of generation and under the direct control of laboratory personnel.[2]
-
Secondary Containment: All waste containers within the SAA must be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[4]
-
Segregation: Store containers of this compound waste away from incompatible materials. While specific incompatibility data is limited, a prudent approach is to store it separately from strong oxidizing agents and strong acids.
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for proper disposal.
Step 4: Final Disposal by Licensed Professionals
Under no circumstances should this compound be disposed of down the drain or in regular trash. The final disposal must be handled by a licensed and reputable hazardous waste disposal company.[5][6]
-
Incineration: The recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and neutralization of any harmful byproducts.[5]
-
Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with institutional policies and regulatory requirements from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8][9]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is critical to mitigate harm.
Spill Response:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne dust.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[10] For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Report: Report the incident to the appropriate laboratory safety personnel.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these rigorous protocols, researchers can ensure that the disposal of this compound is conducted in a manner that is safe, responsible, and compliant with the highest standards of laboratory practice.
References
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER) - Standards.
- DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Capot Chemical Co.,Ltd. (n.d.). MSDS of (2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Clean Management. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
- American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 3. medlabmag.com [medlabmag.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. capotchem.cn [capotchem.cn]
- 6. agilent.com [agilent.com]
- 7. resources.duralabel.com [resources.duralabel.com]
- 8. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
Mastering Safety: A Researcher's Guide to Handling 4-Amino-4-methylpentanoic Acid
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, this ambition must be built upon an unwavering foundation of safety. This guide provides an in-depth, experience-driven protocol for the safe handling of 4-Amino-4-methylpentanoic acid, ensuring that your groundbreaking work is protected by best-in-class safety practices. We move beyond simple checklists to instill a deep, causal understanding of why each procedural step is critical.
Understanding the Compound: Hazard Profile of this compound
This compound and its isomers are compounds that require careful handling due to their potential health effects. Based on available safety data sheets (SDS), the primary hazards are categorized as follows:
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning |
These classifications underscore the necessity of a comprehensive personal protective equipment (PPE) strategy to prevent exposure through ingestion, skin contact, eye contact, and inhalation.[1][2][3]
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE plan is not a mere suggestion but a critical line of defense. The following protocols are designed to be a self-validating system, ensuring maximum protection when handling this compound.
Hand Protection: The First Barrier
Causality: The primary route of accidental exposure is often through skin contact. This compound is known to cause skin irritation.[1][3][4] Therefore, selecting the appropriate gloves is the most critical step in your PPE protocol.
Protocol:
-
Glove Selection: Wear appropriate protective gloves to prevent skin exposure.[5] Nitrile gloves are a standard and effective choice for handling many chemicals, including this compound. Always check the manufacturer's glove compatibility chart for specific breakthrough times and degradation data.
-
Glove Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears.
-
Donning and Doffing: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product.[1]
-
Disposal: Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] Do not reuse disposable gloves.
Eye and Face Protection: Shielding Sensitive Tissues
Causality: this compound can cause serious eye irritation.[1][3][4] Accidental splashes are a significant risk, and appropriate eye and face protection is mandatory.
Protocol:
-
Primary Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Enhanced Protection: When there is a higher risk of splashing (e.g., when handling larger quantities or during vigorous mixing), a face shield should be worn in addition to safety goggles.
-
Emergency Preparedness: Ensure that an eyewash station is readily accessible and has been recently tested. In case of eye contact, immediately rinse cautiously with water for several minutes.[1][4]
Body Protection: A Complete Suit of Armor
Causality: To prevent incidental contact with the skin and personal clothing, a protective lab coat is essential. In situations with a higher risk of spills or splashes, more comprehensive protection is warranted.
Protocol:
-
Standard Laboratory Attire: A clean, buttoned lab coat should be worn at all times when handling the compound.
-
Enhanced Protection: For larger scale operations or when there is a significant risk of contamination, a complete suit protecting against chemicals should be considered.[1] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
-
Clothing: Wear appropriate protective clothing to prevent skin exposure.[5]
Respiratory Protection: Guarding Against Inhalation
Causality: The dust or aerosol of this compound may cause respiratory tract irritation.[1][3][4] Therefore, engineering controls and, where necessary, respiratory protection are crucial.
Protocol:
-
Engineering Controls: Whenever possible, handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][6]
-
Respiratory Selection: If engineering controls are not sufficient to maintain exposure below permissible limits, or for nuisance exposures, use a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1][7]
-
Fit Testing: Ensure that any tight-fitting respirator has been properly fit-tested to the user to ensure a protective seal.
Operational Plan: From Handling to Disposal
A comprehensive safety plan extends beyond PPE to include clear operational and disposal procedures.
Handling Procedures:
-
General Hygiene: Wash hands thoroughly after handling.[5] Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke when using this product.[3]
-
Ventilation: Use with adequate ventilation.[5]
-
Dust Control: Minimize dust generation and accumulation.[5]
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert, non-combustible absorbent material to contain the spill.
-
Collect: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[6][7]
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Report: Report the spill to the appropriate safety personnel.
Waste Disposal:
-
Chemical Waste: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[7]
-
Contaminated PPE: Dispose of contaminated PPE as chemical waste in accordance with institutional and local regulations.
Visualizing the PPE Decision-Making Process
The following workflow illustrates the logical steps for selecting the appropriate level of PPE based on the experimental context.
Caption: PPE selection workflow based on quantity and procedure.
References
- Aaron Chemicals. (2024). Safety Data Sheet for 2-Amino-2-methylpentanoic acid.
- Achmem. This compound.
- Advanced ChemBlocks. This compound.
- AK Scientific, Inc. Safety Data Sheet for Methyl (3R)
- AK Scientific, Inc.
- Capot Chemical Co., Ltd. MSDS of (2R)-2-[(2-aminoacetyl)amino]-4-methylpentanoic acid.
- ChemicalBook. D-2-Amino-4-methylpentanoic acid(328-38-1).
- CymitQuimica. (R)-3-Amino-4-methylpentanoic acid.
- Echemi. This compound.
- MedChemExpress. 3-Amino-4-methylpentanoic acid-SDS.
- PubChem. This compound | C6H13NO2 | CID 228069.
- PubChem. (2R,4R)-4-amino-2-methylpentanoic acid | C6H13NO2 | CID 140241909.
- Sigma-Aldrich. (R)-3-amino-4-methyl-pentanoic acid AldrichCPR.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. achmem.com [achmem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aksci.com [aksci.com]
- 5. D-2-Amino-4-methylpentanoic acid(328-38-1) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. capotchem.cn [capotchem.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
